8-Bromoquinolin-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
8-bromoquinolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-7-3-4-8(11)6-2-1-5-12-9(6)7/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFYSPONYGTMNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40513705 | |
| Record name | 8-Bromoquinolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40513705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116632-58-7 | |
| Record name | 8-Bromo-5-quinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116632-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Bromoquinolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40513705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 8-Bromoquinolin-5-amine: Synthesis, Properties, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 8-Bromoquinolin-5-amine, a heterocyclic compound of significant interest to researchers and professionals in drug development. We delve into its core molecular attributes, provide a detailed, field-proven synthesis protocol, and explore its potential applications, particularly in the realm of medicinal chemistry. This document is intended to serve as a foundational resource, grounded in authoritative references, to facilitate further research and application of this versatile quinoline derivative.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. Its derivatives have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of specific functional groups, such as halogens and amines, onto the quinoline core can significantly modulate the molecule's physicochemical properties and biological activity. This compound, featuring a bromine atom at the C8 position and an amine group at the C5 position, represents a promising building block for the synthesis of novel therapeutic agents. This guide will elucidate the key technical aspects of this compound for the scientific community.
Core Molecular and Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental for its application in research and development. This compound is a solid at room temperature with a defined molecular structure that dictates its reactivity and potential biological interactions.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇BrN₂ | [1][2] |
| Molecular Weight | 223.07 g/mol | [1] |
| CAS Number | 116632-58-7 | [1] |
| Appearance | Solid | N/A |
| Melting Point | 109-110 °C | [3] |
| Boiling Point | 353.3 ± 27.0 °C at 760 mmHg | [3] |
| InChI | InChI=1S/C9H7BrN2/c10-7-3-4-8(11)6-2-1-5-12-9(6)7/h1-5H, 11H2 | [1] |
Note: Some physical properties like appearance are general observations. For precise specifications, consulting a specific supplier's certificate of analysis is recommended.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be approached through a multi-step process starting from quinoline. The following protocol is a logical pathway based on established quinoline chemistry, explaining the causality behind each step.
Synthesis Workflow
Caption: Synthetic pathway for this compound.
Experimental Protocol
Step 1: Bromination of Quinoline to 8-Bromoquinoline
-
Rationale: The initial step involves the regioselective bromination of the quinoline ring. The choice of brominating agent and reaction conditions is crucial to favor substitution at the 8-position.
-
Procedure:
-
To a solution of quinoline in a suitable solvent (e.g., acetic acid), add hydrobromic acid (HBr).
-
Cool the mixture in an ice bath and slowly add hydrogen peroxide (H₂O₂). The in-situ generation of bromine in an acidic medium facilitates electrophilic substitution.
-
Stir the reaction mixture at room temperature for several hours until completion, monitored by Thin Layer Chromatography (TLC).
-
Neutralize the reaction mixture with a base (e.g., sodium hydroxide solution) and extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 8-bromoquinoline. Purify by column chromatography if necessary.
-
Step 2: Nitration of 8-Bromoquinoline to 8-Bromo-5-nitroquinoline
-
Rationale: The subsequent nitration is an electrophilic aromatic substitution. The directing effects of the existing bromine and the quinoline nitrogen will favor the introduction of the nitro group at the C5 position. A mixture of nitric and sulfuric acid is a standard and effective nitrating agent.
-
Procedure:
-
Add 8-bromoquinoline to concentrated sulfuric acid, ensuring the mixture is well-stirred and cooled in an ice bath.
-
Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining a low temperature.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the solid, wash with cold water until the filtrate is neutral, and dry to yield 8-bromo-5-nitroquinoline.
-
Step 3: Reduction of 8-Bromo-5-nitroquinoline to this compound
-
Rationale: The final step is the reduction of the nitro group to an amine. A common and effective method for this transformation is the use of a metal in an acidic medium, such as iron powder in the presence of hydrochloric acid.
-
Procedure:
-
Suspend 8-bromo-5-nitroquinoline in a mixture of ethanol and water.
-
Add iron powder and a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux and stir vigorously. The reaction is typically exothermic.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, filter through celite to remove the iron residues, and wash the filter cake with ethanol.
-
Concentrate the filtrate, basify with an appropriate base (e.g., ammonium hydroxide) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain this compound. Recrystallization from a suitable solvent can be performed for further purification.
-
Applications in Drug Discovery and Medicinal Chemistry
Quinoline derivatives are of paramount importance in the development of new drugs. The unique substitution pattern of this compound makes it a valuable intermediate for creating novel molecules with potential therapeutic applications.
Anticancer Potential
Bromoquinoline derivatives have been investigated for their anticancer activities. The mechanism of action for some of these compounds involves the inhibition of key cellular enzymes. For instance, certain brominated quinolines have shown inhibitory effects on DNA topoisomerase I, an enzyme crucial for DNA replication and repair in cancer cells.[4] By inhibiting this enzyme, these compounds can induce apoptosis (programmed cell death) in cancer cells.[4] The presence of the bromine atom can enhance the lipophilicity of the molecule, potentially improving cell membrane permeability, while the amine group provides a site for further chemical modification to optimize activity and selectivity.
Caption: Potential mechanism of action for bromoquinoline derivatives.
Antimicrobial Activity
The 8-hydroxyquinoline scaffold, structurally related to this compound, is well-known for its antimicrobial properties. Derivatives of 5-amino-7-bromoquinolin-8-ol have been synthesized and evaluated for their antibacterial and antifungal activities.[5] The biological activity of these compounds is often attributed to their ability to chelate metal ions essential for microbial growth and the overall structural features that allow for interaction with microbial targets. The this compound core can be similarly functionalized to explore new antimicrobial agents.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier. General handling guidelines include:
-
Use in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a valuable heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its defined molecular structure and versatile reactivity allow for the synthesis of a wide range of derivatives. The insights provided in this guide regarding its physicochemical properties, a detailed synthesis protocol, and potential applications in anticancer and antimicrobial research are intended to equip researchers with the necessary knowledge to leverage this compound in their scientific endeavors. Further exploration of the biological activities of novel derivatives of this compound is a promising avenue for the development of new therapeutic agents.
References
- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH. [Link]
- Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Indian Academy of Sciences. [Link]
- This compound. King Scientific. [Link]
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. [Link]
- Antiproliferation activity and the mechanism of action of 9-bromo-5-morpholino-tetrazolo[1,5-c]quinazoline--potential anticancer drug. PubMed. [Link]
- Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. [Link]
- Chemoselective synthesis of 5-amino-7-bromoquinolin-8-yl sulfonate derivatives and their antimicrobial evalu
- Synthesis of 8-bromo-4-hydroxy-3-(1H-tetrazole-5-yl)quinoline. PrepChem.com. [Link]
- 5-Bromo-quinolin-8-ylamine | C9H7BrN2 | CID 613829. PubChem. [Link]
- 5-Bromoquinolin-8-amine | CAS#:53472-18-7 | Chemsrc. Chemsrc. [Link]
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. 5-Bromo-quinolin-8-ylamine | C9H7BrN2 | CID 613829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Bromoquinolin-8-amine | CAS#:53472-18-7 | Chemsrc [chemsrc.com]
- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to 8-Bromoquinolin-5-amine: A Versatile Scaffold for Modern Drug Discovery
Introduction: The Quinoline Core and the Strategic Importance of 8-Bromoquinolin-5-amine
The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, most notably in the realm of antimalarial drugs like chloroquine and primaquine.[1] Its rigid, bicyclic aromatic structure provides a unique three-dimensional framework that can be precisely decorated with functional groups to modulate pharmacological activity, metabolic stability, and target engagement. Within this privileged class of compounds, this compound (CAS No. 116632-58-7) emerges as a strategically significant building block for researchers and drug development professionals.
This technical guide provides an in-depth analysis of this compound, moving beyond simple data recitation to explain the causality behind its synthesis and application. We will explore its structure, a robust and logical synthetic pathway, its utility as a versatile intermediate, and the critical safety protocols required for its handling. This document is designed to equip researchers with the foundational knowledge and practical insights needed to effectively leverage this compound in their discovery programs.
Molecular Structure and Physicochemical Properties
The utility of a chemical scaffold is fundamentally dictated by its structure and resulting physical properties. This compound is no exception, possessing two key functional groups—an amine and a bromine atom—that offer distinct and complementary opportunities for synthetic elaboration.
Nomenclature and Structural Identification
-
IUPAC Name: this compound[1]
-
Synonyms: 5-Amino-8-bromoquinoline[2]
-
CAS Number: 116632-58-7[2]
-
Molecular Formula: C₉H₇BrN₂[2]
-
Molecular Weight: 223.07 g/mol [3]
Chemical Structure:
Caption: Synthetic workflow for this compound.
Step 1: Regioselective Nitration of 8-Bromoquinoline
Causality: The first step is an electrophilic aromatic substitution. The quinoline ring system is generally deactivated towards electrophiles due to the electron-withdrawing nature of the nitrogen atom. Therefore, the reaction occurs on the more electron-rich carbocyclic (benzene) ring. The bromine at C-8 is a deactivating but ortho-, para-directing group. The C-5 position is para to the bromine atom, making it a highly favored site for electrophilic attack under forcing conditions (i.e., strong acid).
Protocol: This protocol is adapted from standard procedures for the nitration of halo-aromatic systems, such as that for the analogous 5-bromo-8-nitroisoquinoline. [4][5]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, cool concentrated sulfuric acid (e.g., 5-10 volumes) to 0°C in an ice-salt bath.
-
Substrate Addition: Slowly add 8-bromoquinoline (1.0 eq) portion-wise, ensuring the internal temperature does not exceed 10°C.
-
Nitrating Agent: Prepare a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2 volumes). Add this mixture dropwise to the reaction flask, maintaining the internal temperature below 5°C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The acidic solution is then slowly neutralized with a base (e.g., concentrated ammonium hydroxide or aqueous NaOH) while cooling to precipitate the product.
-
Isolation: Filter the resulting solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield crude 8-bromo-5-nitroquinoline. [6][7]
Step 2: Reduction of 8-Bromo-5-nitroquinoline
Causality: The conversion of the nitro group to a primary amine is a fundamental transformation in organic synthesis. Metal-acid reduction systems are highly effective for this purpose. Metals like tin (Sn) or iron (Fe) act as electron donors, reducing the nitro group in a stepwise fashion in the presence of a proton source like hydrochloric or acetic acid. This method is robust, high-yielding, and generally tolerant of other functional groups like aryl bromides.
Protocol: This protocol is based on the well-established reduction of aromatic nitro compounds. [8][9][10]
-
Reaction Setup: To a round-bottom flask containing 8-bromo-5-nitroquinoline (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid), add tin (II) chloride dihydrate (SnCl₂·2H₂O, ~3-5 eq) or iron powder (Fe, ~3-5 eq).
-
Acid Addition: Add concentrated hydrochloric acid (for Sn) or glacial acetic acid (for Fe) and heat the mixture to reflux (typically 70-100°C).
-
Reaction: Stir the reaction mixture vigorously at reflux for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: Cool the reaction mixture to room temperature. If using ethanol, remove the solvent under reduced pressure. Dilute the residue with water and basify to pH > 10 with a strong base (e.g., 50% NaOH solution) to precipitate the tin or iron hydroxides and liberate the free amine.
-
Extraction and Purification: Extract the aqueous slurry with an organic solvent such as ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Applications in Medicinal Chemistry and Drug Discovery
This compound is not an end product but a high-value intermediate. Its structure is a blueprint for generating diverse libraries of compounds for biological screening. The dual functionality allows for a "modular" approach to drug design.
Caption: Conceptual use of this compound as a scaffold.
Key Application Rationales:
-
Antimalarial Drug Development: The 8-aminoquinoline core is the defining feature of primaquine, the only licensed drug that eradicates the dormant liver stages (hypnozoites) of Plasmodium vivax. The amine side chain is critical for this activity. This compound provides a novel starting point to synthesize new primaquine analogs where modifications at the C-5 and C-8 positions can be explored to improve efficacy, reduce toxicity (hemolysis in G6PD-deficient patients), and alter the metabolic profile.
-
Kinase Inhibitors in Oncology: Many FDA-approved kinase inhibitors feature a substituted quinoline core that occupies the adenine-binding region of the ATP pocket. The C-5 amino group of this compound can be acylated to introduce functionalities that act as "hinge-binders," forming critical hydrogen bonds with the kinase. The C-8 bromine can then be used in a late-stage Suzuki or other cross-coupling reaction to introduce groups that extend into solvent-exposed regions, allowing for the optimization of potency and ADME properties.
-
Neurodegenerative Disease Research: 8-Hydroxyquinoline derivatives are well-known metal chelators investigated for their ability to modulate metal homeostasis in neurodegenerative diseases like Alzheimer's and Parkinson's. [7]While this compound is an aminoquinoline, it can serve as a precursor to novel chelating agents or other neuroactive compounds, where the substitution pattern can be systematically varied to optimize blood-brain barrier penetration and target engagement.
Safety, Handling, and Storage
As a senior scientist, ensuring laboratory safety is non-negotiable. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not readily available, a robust safety protocol can be established based on the known hazards of its constituent parts: halogenated aromatics and aromatic amines. The following guidelines are based on data for analogous compounds like 8-bromoquinoline and 8-aminoquinoline. [11][12]
Hazard Identification
-
Acute Toxicity: Likely harmful if swallowed or inhaled. Aromatic amines and bromo-aromatics can be toxic.
-
Skin Corrosion/Irritation: Expected to cause skin irritation. [11][13]* Eye Damage/Irritation: Expected to cause serious eye irritation. [11][13]* Sensitization: May cause an allergic skin reaction.
Recommended Handling Protocol
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize inhalation risk. Ensure an eyewash station and safety shower are immediately accessible.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or neoprene gloves. Dispose of gloves immediately after handling and wash hands thoroughly.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat is required.
-
-
Handling Practices: Avoid generating dust. Use appropriate tools for weighing and transferring solids. Do not eat, drink, or smoke in the laboratory.
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents and strong acids.
-
Disposal: Dispose of waste material and contaminated packaging in accordance with local, state, and federal regulations. This compound should be treated as hazardous chemical waste.
Conclusion
This compound is more than just another chemical in a catalog; it is a versatile and strategically designed platform for innovation in drug discovery. Its orthogonal functional groups—the C-5 amine and C-8 bromine—provide chemists with a reliable and logical framework for synthesizing novel compounds with diverse biological activities. By understanding the rationale behind its synthesis and the potential of its derivatization, researchers in academic and industrial settings can confidently incorporate this valuable building block into their synthetic programs, accelerating the discovery of the next generation of therapeutics.
References
- Brown, W. D., & Gouliaev, A. H. (n.d.). SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Organic Syntheses.
- De Ruiter, J. (n.d.). Chapter 10. Antimalarial Agents. Auburn University.
- Okten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.
- PubChem. (n.d.). 8-Bromoquinoline. National Center for Biotechnology Information.
- PubChem. (n.d.). 8-Quinolinol, 5-bromo-. National Center for Biotechnology Information.
- PubChem. (n.d.). Compound Summary: 8-bromo-5-nitroquinoline. National Center for Biotechnology Information.
- The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases.
- Aribo Biotechnology. (2024). CAS: 116632-58-7 Name: 5-Quinolinamine, 8-bromo-.
- Owolabi, B. J., & Olarinoye, M. O. (2015). SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Journal of Advance Research in Applied Science.
- PubChem. (n.d.). 5-Bromo-quinolin-8-ylamine. National Center for Biotechnology Information.
- PubChemLite. (n.d.). 8-bromo-5-nitroquinoline (C9H5BrN2O2).
- AbacipharmTech. (n.d.). 8-Bromo-5-nitroquinoline.
- ResearchGate. (2020). Bromination of 8-substituted quinolines. Reagents and conditions.
- Google Patents. (n.d.). WO2004007461A1 - 8-hydroxy quinoline derivatives.
Sources
- 1. CAS 116632-58-7: 8-Bromo-5-quinolinamine | CymitQuimica [cymitquimica.com]
- 2. canbipharm.com [canbipharm.com]
- 3. 5-Amino-8-bromoquinoline | 116632-58-7 | REA63258 [biosynth.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 6. PubChemLite - 8-bromo-5-nitroquinoline (C9H5BrN2O2) [pubchemlite.lcsb.uni.lu]
- 7. 8-Bromo-5-nitroquinoline - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 8. researchgate.net [researchgate.net]
- 9. acgpubs.org [acgpubs.org]
- 10. nnpub.org [nnpub.org]
- 11. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. CAS Number Length Index | Ambeed [ambeed.com]
- 13. 8-Quinolinol, 5-bromo- | C9H6BrNO | CID 70974 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Spectral Characterization of 8-Bromoquinolin-5-amine
Introduction to 8-Bromoquinolin-5-amine
This compound, with the molecular formula C₉H₇BrN₂, is a substituted quinoline derivative. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The presence of a bromine atom and an amino group on the quinoline ring system imparts specific physicochemical properties that are of interest in the design of novel bioactive molecules. Accurate structural elucidation and purity assessment are paramount in the drug discovery pipeline, making proficiency in the interpretation of its spectral data essential.
This guide will delve into the predicted ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) data for this compound, providing a robust framework for its characterization.
Molecular Structure and Numbering
For clarity in the subsequent spectral assignments, the atoms of this compound are numbered according to IUPAC conventions.
Caption: Molecular structure and numbering of this compound.
¹H NMR Spectroscopy: A Proton's Perspective
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for elucidating the hydrogen framework of a molecule. The predicted ¹H NMR spectrum of this compound in a deuterated solvent like CDCl₃ would provide key information about the electronic environment of each proton.
Experimental Protocol for ¹H NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-64 (signal averaging to improve signal-to-noise)
-
Relaxation delay: 1-2 seconds
-
Pulse width: 90°
-
Spectral width: 0-12 ppm
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.8 - 9.0 | dd | J = 4.0, 1.5 |
| H-3 | 7.4 - 7.6 | dd | J = 8.5, 4.0 |
| H-4 | 8.4 - 8.6 | dd | J = 8.5, 1.5 |
| H-6 | 7.5 - 7.7 | d | J = 8.0 |
| H-7 | 6.8 - 7.0 | d | J = 8.0 |
| NH₂ | 4.0 - 5.0 | br s | - |
Interpretation of the Predicted ¹H NMR Spectrum
The predicted chemical shifts are based on the analysis of substituent effects on the quinoline ring system. The electron-withdrawing nature of the nitrogen atom in the pyridine ring deshields the adjacent protons, causing them to appear at a lower field (higher ppm).
-
Pyridine Ring Protons (H-2, H-3, H-4):
-
H-2 is expected to be the most downfield proton due to its proximity to the electronegative nitrogen atom. It will likely appear as a doublet of doublets (dd) due to coupling with H-3 and a smaller long-range coupling with H-4.
-
H-4 is also significantly deshielded and will appear as a doublet of doublets, coupling with H-3 and H-2.
-
H-3 will be a doublet of doublets with a larger coupling constant from the vicinal H-4 and a smaller coupling from H-2.
-
-
Benzene Ring Protons (H-6, H-7):
-
The amino group at C-5 is an electron-donating group, which will shield the protons on the benzene ring, causing them to appear at a relatively higher field compared to unsubstituted quinoline.
-
H-6 and H-7 are expected to form an AX spin system, appearing as doublets with a typical ortho-coupling constant of around 8.0 Hz. The electron-donating amino group at C-5 will have a more pronounced shielding effect on the ortho proton H-6, while the bromo group at C-8 will deshield H-7.
-
-
Amino Protons (NH₂):
-
The protons of the amino group will likely appear as a broad singlet. The chemical shift of these protons can be highly variable and is dependent on concentration, temperature, and solvent.
-
¹³C NMR Spectroscopy: The Carbon Backbone
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. A proton-decoupled ¹³C NMR spectrum of this compound is predicted to show nine distinct signals, corresponding to the nine carbon atoms in the molecule.
Experimental Protocol for ¹³C NMR Data Acquisition
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of CDCl₃) is typically used for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Instrumentation: The spectrum is acquired on the same NMR spectrometer, tuned to the ¹³C frequency (e.g., 100 MHz for a 400 MHz instrument).
-
Acquisition Parameters:
-
Experiment type: Proton-decoupled (to simplify the spectrum to singlets for each carbon).
-
Number of scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing: Similar to ¹H NMR, the data is processed with Fourier transformation, phasing, and baseline correction. The solvent peak (CDCl₃ at ~77.16 ppm) is often used for calibration.
Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 152 |
| C-3 | 121 - 123 |
| C-4 | 135 - 137 |
| C-4a | 128 - 130 |
| C-5 | 145 - 147 |
| C-6 | 120 - 122 |
| C-7 | 110 - 112 |
| C-8 | 115 - 117 |
| C-8a | 147 - 149 |
Interpretation of the Predicted ¹³C NMR Spectrum
The predicted chemical shifts are influenced by the hybridization of the carbon atoms and the electronic effects of the substituents.
-
Pyridine Ring Carbons (C-2, C-3, C-4, C-8a):
-
C-2 and C-8a , being adjacent to the nitrogen, are expected to be the most downfield carbons in the pyridine portion of the ring.
-
C-4 is also significantly deshielded.
-
C-3 will be at a relatively higher field compared to the other pyridine carbons.
-
-
Benzene Ring Carbons (C-4a, C-5, C-6, C-7, C-8):
-
The amino group at C-5 will cause a significant downfield shift for the ipso-carbon C-5 and will shield the ortho (C-4a , C-6 ) and para (C-8 ) carbons.
-
The bromo group at C-8 will cause a downfield shift for the ipso-carbon C-8 . The heavy atom effect of bromine can also influence the chemical shifts of neighboring carbons.
-
Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Ionization Method: Electron Ionization (EI) is a common technique for the analysis of small, volatile organic molecules. Electrospray Ionization (ESI) is another suitable method, particularly for obtaining the protonated molecular ion.
-
Instrumentation: A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer.
-
Sample Introduction: The sample can be introduced via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Data Analysis: The resulting mass spectrum plots the relative abundance of ions against their m/z values.
Predicted Mass Spectrum Data
| m/z | Predicted Fragment | Interpretation |
| 223/225 | [M]⁺ | Molecular ion peak. The presence of two peaks with an approximate 1:1 intensity ratio is characteristic of a monobrominated compound due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. |
| 144 | [M - Br]⁺ | Loss of a bromine radical. |
| 117 | [M - Br - HCN]⁺ | Subsequent loss of hydrogen cyanide from the quinoline ring. |
Interpretation of the Predicted Mass Spectrum
The mass spectrum of this compound is expected to be dominated by the molecular ion peak, which will exhibit a characteristic isotopic pattern for a compound containing one bromine atom.
Caption: Predicted fragmentation pathway for this compound in EI-MS.
-
Molecular Ion ([M]⁺): The most informative feature will be the pair of peaks for the molecular ion at m/z 223 and 225, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes, respectively. Their nearly equal natural abundance results in a distinctive 1:1 peak intensity ratio.
-
Loss of Bromine: A common fragmentation pathway for bromo-aromatic compounds is the loss of the bromine radical, which would result in a fragment ion at m/z 144.
-
Loss of HCN: The quinoline ring can undergo a characteristic fragmentation by losing a molecule of hydrogen cyanide (HCN), leading to a fragment at m/z 117.
Conclusion
The synergistic application of ¹H NMR, ¹³C NMR, and Mass Spectrometry provides a comprehensive and unambiguous structural confirmation of this compound. While this guide presents a predictive analysis due to the limited availability of public experimental data, the interpretations are firmly grounded in the well-established principles of spectroscopic analysis and data from analogous compounds. The predicted data and interpretations herein offer a valuable resource for scientists and researchers, enabling them to confidently identify and characterize this important chemical entity in their drug discovery and development endeavors.
References
- PubChem. 8-Bromoquinoline.
- PubChem. 5-Aminoquinoline.
- SpectraBase. 8-Bromoquinoline. Wiley-VCH GmbH. [Link]
- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
solubility of 8-Bromoquinolin-5-amine in common lab solvents
An In-depth Technical Guide to the Solubility of 8-Bromoquinolin-5-amine
Abstract
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science, often serving as a key building block in the synthesis of novel therapeutic agents and functional materials.[1][2][3] Despite its importance, a comprehensive public dataset on its solubility in common laboratory solvents is notably absent. This guide provides a framework for understanding and determining the solubility of this compound. It begins with a theoretical assessment of its expected solubility based on its molecular structure and physicochemical properties. The core of this document is a detailed, field-proven experimental protocol for the quantitative determination of equilibrium solubility using the shake-flask method.[4] Finally, it discusses critical factors influencing solubility and provides a template for systematic data collection, empowering researchers to generate reliable and reproducible solubility data essential for drug development, process chemistry, and formulation science.
Theoretical Assessment of Solubility
The principle of "like dissolves like" provides a foundational framework for predicting solubility.[5] An analysis of the molecular structure of this compound allows for an educated prediction of its behavior in various solvent classes.
Molecular Structure and Physicochemical Properties
This compound is a substituted quinoline with three key structural features that dictate its solubility:
-
Quinoline Core: A bicyclic aromatic system composed of a benzene ring fused to a pyridine ring. This large, nonpolar scaffold contributes to hydrophobicity and suggests favorable interactions with aromatic or nonpolar solvents.
-
Amine Group (-NH₂): A polar functional group located at the 5-position. It can act as both a hydrogen bond donor and acceptor, suggesting potential solubility in polar protic solvents (e.g., alcohols, water) and polar aprotic solvents (e.g., DMSO, DMF).
-
Bromine Atom (-Br): An electron-withdrawing halogen at the 8-position. It increases the molecular weight and overall lipophilicity of the molecule, which is expected to decrease its solubility in water compared to its non-brominated analog, 5-aminoquinoline.
A summary of its known physicochemical properties is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₇BrN₂ | [6] |
| Molecular Weight | 223.07 g/mol | [7] |
| Melting Point | 109-110 °C | [7] |
| LogP (Predicted) | 3.20 | [7] |
| pKa (Predicted) | The basicity of the quinoline nitrogen and the amino group will influence pH-dependent solubility. | N/A |
The relatively high melting point suggests strong crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur. The predicted LogP of 3.20 indicates a significant preference for lipophilic environments over aqueous ones.
Predicted Solubility Profile
Based on the structural analysis, the following qualitative solubility profile is anticipated:
-
High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), which can effectively solvate the polar amine group and interact favorably with the aromatic system.[8]
-
Moderate to Good Solubility: Likely in lower-chain alcohols (Methanol, Ethanol) due to their ability to form hydrogen bonds with the amine group. Solubility is expected to decrease as the alkyl chain length of the alcohol increases (e.g., in Propanol, Butanol).
-
Moderate Solubility: Possible in chlorinated solvents like Dichloromethane (DCM) and Chloroform, and aromatic solvents like Toluene, which can interact with the quinoline ring system.
-
Low to Sparingly Soluble: Expected in nonpolar aliphatic solvents such as Hexane and Heptane, which lack the polarity to interact effectively with the amine group.
-
Very Low Intrinsic Aqueous Solubility: The molecule's large hydrophobic core and bromine substituent suggest poor solubility in neutral water.[9] However, solubility is expected to be highly pH-dependent. In acidic aqueous solutions (pH < pKa), the amine group and quinoline nitrogen will become protonated, forming a more soluble salt.[1][10]
Experimental Determination of Equilibrium Solubility
To overcome the lack of published data, a robust and reproducible experimental approach is necessary. The shake-flask method is a widely accepted gold standard for determining the equilibrium solubility of a solid compound in a given solvent.[4][11]
Rationale for the Shake-Flask Method
This method is authoritative because it establishes a true thermodynamic equilibrium between the undissolved solid and the saturated solution. By adding an excess of the compound, we ensure that the solvent is fully saturated at a given temperature. The subsequent analysis of the clear, filtered supernatant provides a quantitative measure of the maximum amount of solute that can be dissolved.[4] This is distinct from kinetic solubility, which measures the point of precipitation from a stock solution and can often overestimate thermodynamic solubility.[12]
Experimental Workflow Diagram
The diagram below outlines the logical flow of the shake-flask method for determining solubility.
Caption: Workflow for equilibrium solubility determination.
Detailed Step-by-Step Protocol
Materials:
-
This compound (high purity, >98%)
-
Selected solvents (HPLC grade or equivalent)
-
Analytical balance
-
Glass vials with screw caps
-
Temperature-controlled orbital shaker or rotator
-
Benchtop centrifuge
-
Volumetric flasks and pipettes
-
Chemically inert syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Preparation:
-
To a series of glass vials, add an excess amount of this compound (e.g., 5-10 mg). The key is to ensure solid material remains visible at the end of the experiment.
-
Precisely add a known volume of the desired solvent (e.g., 1.0 mL) to each vial.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient duration to ensure equilibrium is reached. A period of 24 to 72 hours is standard.[4]
-
Causality: A prolonged agitation period is critical to overcome the kinetic barriers of dissolution and ensure the system reaches a true thermodynamic equilibrium, resulting in a maximally saturated solution.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow the undissolved solid to settle for approximately 30 minutes.
-
Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid.
-
Causality: Centrifugation provides a robust separation of the bulk undissolved solid from the saturated supernatant, which is crucial for preventing solid carryover during the next step.
-
-
Filtration and Sample Preparation:
-
Carefully withdraw a known volume of the clear supernatant using a pipette.
-
Immediately filter the supernatant through a 0.22 µm chemically inert syringe filter (PTFE is recommended) into a clean vial. This step removes any fine, suspended particles.
-
Causality: Using a chemically inert filter is non-negotiable. Filters made from materials that can absorb the solute will lead to an underestimation of its true solubility.[4]
-
Prepare an accurate serial dilution of the filtrate with an appropriate mobile phase or solvent to bring the concentration within the linear range of the analytical instrument's calibration curve.
-
-
Quantification:
-
Analyze the diluted filtrate using a validated HPLC-UV or LC-MS method.
-
Generate a standard calibration curve using solutions of this compound of known concentrations.
-
Determine the concentration of the solute in the filtrate by comparing its analytical response to the calibration curve.
-
-
Data Calculation and Reporting:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Report the solubility in standard units such as mg/mL or mol/L, always specifying the temperature at which the measurement was made.
-
Data Presentation and Influencing Factors
The data generated from the protocol should be systematically recorded to allow for easy comparison and interpretation.
Table 2: Solubility Data for this compound at 25 °C
| Solvent Class | Solvent | Qualitative Solubility | Quantitative Solubility (mg/mL) |
|---|---|---|---|
| Polar Protic | Water (pH 7.0) | To be determined | To be determined |
| Methanol | To be determined | To be determined | |
| Ethanol | To be determined | To be determined | |
| Polar Aprotic | DMSO | To be determined | To be determined |
| DMF | To be determined | To be determined | |
| Acetone | To be determined | To be determined | |
| Acetonitrile | To be determined | To be determined | |
| Nonpolar/Slightly Polar | Dichloromethane | To be determined | To be determined |
| Toluene | To be determined | To be determined | |
| Ethyl Acetate | To be determined | To be determined |
| | Hexane | To be determined | To be determined |
Key Factors Influencing Solubility
-
Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[13] This relationship should be determined if the compound will be used in processes involving temperature changes.
-
pH (for Aqueous Systems): As a basic compound, the aqueous solubility of this compound is expected to increase dramatically in acidic conditions (pH < pKa) due to the formation of a protonated, more polar species.[1] Researchers must define and control the pH when measuring aqueous solubility.
-
Solvent Purity: The presence of impurities, including water in organic solvents, can significantly alter the measured solubility. Using high-purity, anhydrous solvents (where applicable) is essential for obtaining accurate data.[10]
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy and, consequently, a different solubility. It is important to characterize the solid form being tested.
Conclusion
References
- University of California, Davis. (n.d.). Solubility. Chem LibreTexts.
- Delgado, J. N., & Remers, W. A. (Eds.). (2021). Wilson and Gisvold's Textbook of Organic Medicinal and Pharmaceutical Chemistry. Lippincott Williams & Wilkins.
- Avdeef, A. (2012).
- Bergström, C. A. S. (2016). In silico, in vitro and in vivo methods for solubility and dissolution. In Drug Bioavailability (pp. 1-32). Springer, New York, NY.
- Glomme, A., & Bergström, C. A. S. (2005). Solubility of drugs. In Encyclopedia of Pharmaceutical Technology (3rd ed., pp. 3313-3325). Marcel Dekker.
- BenchChem. (2025). General Experimental Protocol for Determining Solubility. BenchChem.
- Carvajal, M. T., & Martinez, F. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 118.
- Solubility of Things. (n.d.). 2-(2-quinolyl)quinoline.
- Mechotech. (n.d.).
- ResearchGate. (2018). Predict solubility of organic compounds?.
- Droge, S. T. J., & Goss, K. U. (2013). Determining the water solubility of difficult-to-test substances: A tutorial review. Chemosphere, 93(6), 979-991.
- Lund University Publications. (n.d.).
- Life Chemicals. (2022). Compound solubility measurements for early drug discovery.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7047, Quinoline.
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- A10208 this compound. (n.d.). A2B Chem.
- Fisher Scientific. (2025).
- Fisher Scientific. (2009).
- Fisher Scientific. (2010).
- Sigma-Aldrich. (2024).
- Chemsrc. (2025). 5-Bromoquinolin-8-amine | CAS#:53472-18-7.
- Cayman Chemical. (2025).
- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of 6-amino-7-bromoquinoline-5,8-dione.
- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- Al-Salahi, R., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(5), 1383.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 140109, 8-Bromoquinoline.
- Wu, Z., et al. (2020). Solubility and Thermodynamic Aspects of 5,7-Dibromo-8-hydroxyquinoline in Thirteen Neat Solvents at Temperatures from 288.15 to 328.15 (333.15) K.
- ResearchGate. (n.d.). Solubility Determination, Correlation, and Solute–Solvent Molecular Interactions of 5-Aminotetrazole in Various Pure Solvents.
Sources
- 1. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mechotech.in [mechotech.in]
- 3. iipseries.org [iipseries.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. labsolu.ca [labsolu.ca]
- 7. 5-Bromoquinolin-8-amine | CAS#:53472-18-7 | Chemsrc [chemsrc.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines [mdpi.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 12. lifechemicals.com [lifechemicals.com]
- 13. solubilityofthings.com [solubilityofthings.com]
A Technical Guide to the Research Applications of 8-Bromoquinoline Derivatives
Foreword: The Versatility of a Privileged Scaffold
In the landscape of heterocyclic chemistry, the quinoline ring system stands out as a "privileged structure," a framework that repeatedly appears in a multitude of bioactive compounds and functional materials.[1][2] Its unique electronic properties, rigid planar structure, and capacity for hydrogen bonding have made it a cornerstone of drug discovery and materials science. The introduction of a bromine atom, particularly at the 8-position, transforms this scaffold into an exceptionally versatile precursor. 8-Bromoquinoline is not merely another derivative; it is a strategic starting point, a chemical hub from which a vast array of complex molecules can be synthesized. The bromine atom serves as a "synthetic handle," readily participating in a variety of cross-coupling reactions, allowing for the precise and controlled introduction of diverse functional groups.[1][3][4] This guide provides an in-depth exploration of the potential applications of 8-bromoquinoline and its derivatives, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective for researchers, chemists, and drug development professionals.
Part 1: Medicinal Chemistry - Targeting Disease with Precision
The quinoline core is a well-established pharmacophore, but the strategic placement of bromine atoms can dramatically enhance its therapeutic potential. This is due to the "heavy atom effect" and the modulation of lipophilicity and electronic distribution, which govern how these molecules interact with biological targets.
Anticancer Agents: A New Frontier in Cytotoxicity
Recent research has illuminated the potent anticancer activities of brominated quinolines.[1] Derivatives of 8-bromoquinoline, especially when combined with other substitutions, have shown remarkable efficacy against a range of human cancer cell lines, including cervical (HeLa), colon (HT29), and glioblastoma (C6) cells.[1][2]
Causality of Action: The anticancer potency of these derivatives often stems from multiple factors. The planarity of the quinoline ring allows for intercalation into DNA, while substituents modulate this interaction and can engage with specific enzymes. For instance, certain 5,7-dibromo-8-hydroxyquinoline derivatives have been identified as potent inhibitors of human DNA topoisomerase I, an enzyme critical for DNA replication and repair in cancer cells.[2] This targeted inhibition prevents the cancer cells from proliferating and can trigger programmed cell death, or apoptosis.
Structure-Activity Relationship (SAR): A clear SAR has emerged from comparative studies.[5]
-
Necessity of Substitution: The parent 8-hydroxyquinoline scaffold shows minimal activity, underscoring the importance of functionalization.[5]
-
Impact of Bromination: The introduction of bromine atoms significantly boosts antiproliferative effects. For example, 5,7-dibromo-8-hydroxyquinoline is substantially more potent than its 7-bromo counterpart.[5]
-
Synergistic Effects: Combining bromine with other electron-withdrawing groups, such as nitro (NO₂) or cyano (CN) groups, can lead to a synergistic enhancement of cytotoxicity. The compound 6,8-dibromo-5-nitroquinoline, for instance, displays remarkable inhibitory activity where its precursor, 6,8-dibromoquinoline, is inactive.[1]
Quantitative Data: Comparative Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for several key bromoquinoline derivatives against various cancer cell lines, demonstrating their potent cytotoxic effects.
| Compound ID/Name | R5 | R6 | R7 | R8 | Cancer Cell Line | IC₅₀ (µM)[1] |
| 6,8-dibromoquinoline (6) | H | Br | H | Br | C6, HT29, HeLa | No Activity |
| 6,8-dibromo-5-nitroquinoline (17) | NO₂ | Br | H | Br | C6 | 50.0 |
| 6,8-dibromo-5-nitroquinoline (17) | NO₂ | Br | H | Br | HT29 | 26.2 |
| 6,8-dibromo-5-nitroquinoline (17) | NO₂ | Br | H | Br | HeLa | 24.1 |
| 5,7-dibromo-8-hydroxyquinoline | Br | H | Br | OH | C6 | 12.3 µg/mL[5] |
| 5,7-dicyano-8-hydroxyquinoline | CN | H | CN | OH | C6 | 6.7 µg/mL[5] |
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines a standard, self-validating method for determining the cytotoxic effects of 8-bromoquinoline derivatives on cancer cell lines.[6]
-
Cell Seeding: Plate cancer cells (e.g., HeLa, HT29) in 96-well microplates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent like 5-Fluorouracil (positive control).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C with 5% CO₂. The duration is critical; it must be long enough to observe an effect but short enough to prevent cell overgrowth in the control wells.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours. The rationale is that only viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Visualization: Potential Apoptosis Induction Pathway
Caption: A simplified diagram of a potential apoptosis induction pathway by a quinoline derivative.[6]
Antimicrobial Agents: Combating Drug Resistance
The rise of multidrug-resistant bacteria presents a global health crisis. Quinoline derivatives have long been explored as antimicrobial agents, and brominated variants are showing significant promise.[7] Halogenated 8-hydroxyquinolines, in particular, exhibit potent, broad-spectrum activity against both Gram-positive (e.g., MRSA) and Gram-negative bacteria.[8][9]
Causality of Action: The antimicrobial effect is often attributed to the chelation of essential metal ions required for bacterial enzyme function. The 8-hydroxyquinoline scaffold is a strong metal ion chelator.[1][10] By sequestering metals like Fe²⁺ or Zn²⁺, these compounds disrupt critical metabolic processes, leading to bacterial cell death. Bromination enhances the lipophilicity of the molecule, facilitating its passage through the bacterial cell wall and membrane to reach intracellular targets.
Visualization: Antimicrobial Screening Workflow
Caption: Workflow for evaluating the antimicrobial activity of novel quinoline derivatives.
Part 2: Materials Science - Engineering Novel Optoelectronics
Beyond medicine, the unique electronic properties of 8-bromoquinoline derivatives make them valuable components in the field of materials science, particularly for Organic Light-Emitting Diodes (OLEDs).[3]
Organic Light-Emitting Diodes (OLEDs)
Quinoline-based molecules, especially metal complexes of 8-hydroxyquinoline like Alq₃, are canonical materials in OLED technology.[11] They are prized for their excellent thermal stability and electron-transporting capabilities.[11] Brominated derivatives are being explored to fine-tune the electronic properties and enhance device performance. For example, 5,7-dibromo-8-hydroxyquinoline has been successfully used as a fluorescent material in OLED devices, demonstrating that this class of compounds can serve as the primary light-emitting component.[12]
Causality of Function: In an OLED, different layers perform specific functions: injecting and transporting charge carriers (holes and electrons) to a central emissive layer where they recombine to produce light. The electron-deficient nature of the quinoline ring makes its derivatives well-suited for use as electron-transporting materials (ETMs) or as hosts for emissive dopants.[11] The introduction of bromine atoms can modify the highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels, which is a critical parameter for matching the energy levels of adjacent layers to ensure efficient charge injection and transport. This tuning can also alter the emission wavelength, allowing for the creation of different colored OLEDs.
Experimental Protocol: Fabrication of a Simple Spin-Coated OLED Device
This protocol describes a foundational method for creating a multilayer OLED to test new 8-bromoquinoline derivatives as emissive or transport materials.[12]
-
Substrate Cleaning (Critical for Performance): Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates. Sequentially clean the substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropyl alcohol (15 minutes each). Finally, treat the substrates with UV-Ozone for 10-15 minutes to increase the work function of the ITO and remove organic residues. This ensures efficient hole injection.
-
Hole Transport Layer (HTL) Deposition: Prepare a solution of an HTL material (e.g., PEDOT:PSS in water). Spin-coat the solution onto the ITO substrate at ~3000-4000 rpm for 60 seconds to form a thin, uniform film (~30-40 nm). Anneal the substrate on a hotplate at ~120°C for 15 minutes to remove residual solvent.
-
Emissive Layer (EML) Deposition: Prepare a solution of the 8-bromoquinoline derivative (e.g., 5,7-dibromo-8-hydroxyquinoline) in a suitable organic solvent like chloroform or toluene. Spin-coat this solution on top of the HTL layer. The spin speed and concentration will determine the film thickness and must be optimized.
-
Electron Transport Layer (ETL) Deposition (Optional but Recommended): An ETL, such as TPBi, can be deposited via spin-coating from a solution that does not dissolve the underlying EML. This layer improves electron injection and transport.
-
Cathode Deposition: Transfer the substrate to a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr). Deposit a low work function metal cathode, typically a layer of Lithium Fluoride (LiF, ~1 nm) followed by a layer of Aluminum (Al, ~100 nm). The LiF layer facilitates electron injection from the Al cathode.
-
Encapsulation and Testing: Encapsulate the device in a nitrogen-filled glovebox using a glass lid and UV-cured epoxy to protect the organic layers from oxygen and moisture. Test the device by applying a forward bias voltage and measuring the current-voltage-luminance (I-V-L) characteristics.
Visualization: Basic OLED Device Architecture
Caption: Diagram illustrating the basic layered structure of an Organic Light-Emitting Diode (OLED).
Part 3: Synthetic Chemistry - A Precursor for Innovation
The true power of 8-bromoquinoline lies in its role as a versatile synthetic intermediate.[1] The carbon-bromine bond at the 8-position is a prime site for modern cross-coupling reactions, enabling chemists to build molecular complexity and access novel derivatives with tailored properties.
Key Transformations:
-
Palladium-Catalyzed Reactions: 8-Bromoquinoline is an excellent substrate for reactions like Suzuki coupling (to form C-C bonds with boronic acids), Heck coupling, and Buchwald-Hartwig amination, allowing for the introduction of aryl, vinyl, and amino groups, respectively.[4][10]
-
Nucleophilic Substitution: The bromine can be replaced by other functional groups, such as methoxy or cyano groups, expanding the chemical space of accessible derivatives.[1]
Visualization: Synthetic Utility of 8-Bromoquinoline
Caption: 8-Bromoquinoline as a central precursor for synthesizing diverse functionalized derivatives.
Experimental Protocol: Synthesis of 5,7-Dibromo-8-hydroxyquinoline
This protocol is a reinvestigated and optimized procedure for the selective dibromination of 8-hydroxyquinoline.[13]
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 8-hydroxyquinoline (2.06 mmol, 0.3 g) in 10 mL of chloroform (CHCl₃).
-
Reagent Preparation: In the dropping funnel, prepare a solution of bromine (4.20 mmol, 0.67 g) in 5 mL of CHCl₃. Caution: Bromine is highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction: Add the bromine solution dropwise to the stirred 8-hydroxyquinoline solution over 5 minutes at room temperature. The choice of solvent and controlled addition is key to preventing unwanted side reactions.
-
Stirring: Stir the resulting mixture at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the organic layer with a 5% sodium bicarbonate (NaHCO₃) solution (3 x 20 mL) to neutralize any remaining acid and quench excess bromine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the pure 5,7-dibromo-8-hydroxyquinoline.
Conclusion and Future Outlook
8-Bromoquinoline and its derivatives represent a dynamic and fruitful area of research. From potent and selective anticancer agents that inhibit key cellular machinery to tunable fluorescent materials for next-generation displays, the applications are both diverse and impactful. The synthetic accessibility of this scaffold ensures that chemists can continue to innovate, creating libraries of novel compounds for high-throughput screening in drug discovery and for systematic evaluation in materials science.
Future research will likely focus on developing derivatives with enhanced selectivity for cancer cells to minimize side effects, combating specific strains of resistant microbes, and designing more efficient and stable materials for OLEDs and other optoelectronic devices. The foundational knowledge and protocols outlined in this guide provide a robust starting point for scientists and researchers poised to explore the vast potential of this remarkable chemical entity.
References
- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH.
- A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents.
- 8-Bromoquinoline synthesis. ChemicalBook.
- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.
- Bromination of 8-substituted quinolines. Reagents and conditions. (i)...
- Navigating the Anti-Cancer Potential of Brominated Quinolines: A Comparative Analysis of In Vitro Studies. Benchchem.
- Navigating the Structure-Activity Landscape of Bromo-Substituted Cyanoquinolines in Cancer Research. Benchchem.
- 8-Bromoquinoline. J&K Scientific.
- QSAR study of 8-Hydroxyquinoline and its Chloro deriv
- 8-Bromoquinoline 98 16567-18-3. Sigma-Aldrich.
- Production of Organic Light-Emitting Diode with Fluorescence Featured Quinoline Deriv
- The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. MDPI.
- Comprehensive review on current developments of quinoline-based anticancer agents. Unknown Source.
- Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PMC - PubMed Central.
- Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity rel
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
- Application Notes and Protocols for Quinoline Derivatives in Organic Light-Emitting Diodes (OLEDs). Benchchem.
- Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline deriv
Sources
- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jk-sci.com [jk-sci.com]
- 4. 8-溴喹啉 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. acgpubs.org [acgpubs.org]
Introduction: The Quinoline Scaffold and the Strategic Importance of 8-Bromoquinolin-5-amine
An In-Depth Technical Guide to 8-Bromoquinolin-5-amine for Research Applications
The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science.[1] Composed of a benzene ring fused to a pyridine ring, this heterocyclic structure is a cornerstone in the development of numerous therapeutic agents, including well-known antimalarials like chloroquine and antibacterial agents like ciprofloxacin.[2] The biological and chemical properties of quinoline derivatives can be precisely modulated by introducing various functional groups at different positions on the ring.
This compound (CAS No. 116632-58-7), with the molecular formula C₉H₇BrN₂, is a strategically functionalized quinoline derivative of significant interest to researchers.[3] The presence of three key features—the quinoline core, a bromine atom at the 8-position, and an amine group at the 5-position—makes it a versatile building block. The amine group serves as a key nucleophile or a point for amide bond formation, while the bromine atom is an excellent handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse molecular complexity. This guide provides an in-depth overview of its commercial availability, quality control, applications, and safe handling for professionals in drug discovery and chemical research.
Commercial Availability and Procurement
This compound is available for research purposes from several specialized chemical suppliers. Procurement for research use is straightforward, with vendors offering various purities and quantities. Below is a summary of representative commercial sources.
| Supplier | CAS Number | Purity | Representative Pack Sizes | Price Range (USD) |
| Labsolu | 116632-58-7 | 97% | 250mg, 1g, 5g, 25g | $37.67 – $2,459.57 |
| Biosynth | 116632-58-7 | N/A | Custom inquiry | Price on request |
| Chemsrc | 53472-18-7* | 97% | 250mg, 1g, 5g, 10g | ~ |
*Note: Chemsrc lists CAS #53472-18-7, which corresponds to 5-Bromoquinolin-8-amine, a structural isomer.[4][5] Researchers must exercise caution to ensure they are ordering the correct isomer, This compound (CAS 116632-58-7) . Prices are for reference only and may vary.[3][6]
Quality Control and Analytical Characterization for Research
Upon receiving any chemical intermediate, particularly one intended for multi-step synthesis or biological screening, it is imperative to verify its identity and purity. This self-validating step ensures the reliability and reproducibility of experimental results.
Recommended Analytical Workflow:
-
Identity Confirmation:
-
¹H NMR (Proton Nuclear Magnetic Resonance): This is the primary technique for confirming the chemical structure. The spectrum should be consistent with the expected aromatic and amine proton signals of this compound. Spectral data for this compound is available on platforms like ChemicalBook for comparison.[7]
-
Mass Spectrometry (MS): This technique confirms the molecular weight (223.07 g/mol ).[3] High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.
-
-
Purity Assessment:
-
¹H NMR Integration: The relative integration of signals can provide a good estimate of purity and identify the presence of any residual solvents or synthetic precursors.
-
HPLC (High-Performance Liquid Chromatography): This is the gold standard for assessing purity. A single major peak is expected, and the area percentage of this peak typically corresponds to the compound's purity.
-
The following diagram illustrates a logical workflow for a researcher upon receiving the compound.
Caption: Recommended quality control workflow for verifying the identity and purity of this compound.
Synthetic Context: The Bromination of Aminoquinolines
While this compound is commercially available, understanding its synthesis provides valuable context, particularly for researchers planning to create novel derivatives. The synthesis of halo-aminoquinolines often involves electrophilic aromatic substitution on a pre-existing quinoline core.
A representative method for introducing bromine onto an aminoquinoline ring involves direct bromination. The amino group is a strong activating group, directing electrophiles to the ortho and para positions.
Exemplary Protocol: Bromination of 8-Aminoquinoline
This protocol describes the synthesis of a related dibromo derivative and illustrates the general principles applicable to the synthesis of this compound precursors.[1]
-
Dissolution: Dissolve 8-aminoquinoline (1.0 eq) in a suitable chlorinated solvent such as dichloromethane (CH₂Cl₂) in the dark.
-
Bromine Addition: Slowly add a solution of bromine (2.1 eq) in chloroform (CHCl₃) dropwise to the reaction mixture over 10-15 minutes at room temperature.
-
Reaction: Stir the reaction mixture in the dark. The reaction progress can be monitored by TLC until the starting material is consumed (typically several hours).
-
Workup: Wash the organic layer with an aqueous solution of sodium bicarbonate (5% NaHCO₃) to quench any remaining bromine and HBr.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography or recrystallization to yield the desired bromo-aminoquinoline derivative.[1]
Caption: Logical flow from the this compound scaffold to diverse research applications via chemical modification.
Safety, Handling, and Storage
As with all laboratory chemicals, proper safety protocols must be strictly followed when handling this compound and its derivatives. Information should be drawn from the supplier's Safety Data Sheet (SDS). [8][9][10]
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a laboratory coat, safety glasses with side shields, and chemical-resistant gloves. [10]* Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. [8]Avoid contact with skin and eyes. Wash hands thoroughly after handling. [9]* Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place. [9]Some suppliers recommend storage at 2-8°C, protected from light, and under an inert atmosphere (e.g., argon). [6]* Hazards: While specific toxicity data for this exact compound is limited, related bromo- and amino-quinolines are classified as irritants to the skin, eyes, and respiratory system and may be harmful if swallowed. [5][8][10]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste. [8]
Conclusion
This compound is a readily available and highly valuable chemical tool for researchers in drug discovery, medicinal chemistry, and materials science. Its unique trifunctional nature—a biologically relevant quinoline core, a versatile bromine handle for cross-coupling, and a reactive amine group for derivatization—provides a robust platform for the synthesis of novel compounds. By adhering to rigorous quality control measures and safe handling practices, researchers can effectively leverage this scaffold to advance their scientific objectives, from developing next-generation therapeutics to creating innovative functional materials.
References
- Fisher Scientific. (2009, September 26). SAFETY DATA SHEET.
- Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2017). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 22(3), 485.
- Thermo Fisher Scientific. (2012, July 9). SAFETY DATA SHEET.
- Acros Organics. (2010, September 6). SAFETY DATA SHEET.
- ChemicalBook. 8-Bromoquinoline synthesis.
- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
- BLD Pharm. 8-Bromo-5-methylquinolin-3-amine.
- Fisher Scientific Company. (2025, December 20). SAFETY DATA SHEET.
- Chem-Impex. 8-Bromoquinoline.
- The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases.
- PrepChem.com. Synthesis of 8-bromo-4-hydroxy-3-(1H-tetrazole-5-yl)quinoline.
- Chemrio. 5-Bromo-quinolin-8-ylamine; 5-Brom-8-aminochinolin.
- ChemicalBook. This compound(116632-58-7) 1H NMR spectrum.
- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.
- Biosynth. 5-Amino-8-bromoquinoline | 116632-58-7 | REA63258.
- Chemsrc. (2025, August 21). 5-Bromoquinolin-8-amine | CAS#:53472-18-7.
- BLD Pharm. 16567-18-3|8-Bromoquinoline.
- Labsolu. This compound.
- PubChem. 5-Bromo-quinolin-8-ylamine | C9H7BrN2 | CID 613829.
- Chem-Impex. 4-Amino-8-bromoquinoline.
- Ezeokonkwo, M. A., et al. (2019). Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. International Journal of Applied Chemistry.
- Pecher, V., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry.
- Singh, T., & Sharma, P. K. (2021). Insights of 8-Hydroxyquinolines: A Novel Target in Medicinal Chemistry. ResearchGate.
- ResearchGate. Synthesis of 5-amino-7-bromoquinolin-8-yl sulfonates 15.
Sources
- 1. acgpubs.org [acgpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. 5-Amino-8-bromoquinoline | 116632-58-7 | REA63258 [biosynth.com]
- 4. 5-Bromoquinolin-8-amine | CAS#:53472-18-7 | Chemsrc [chemsrc.com]
- 5. 5-Bromo-quinolin-8-ylamine | C9H7BrN2 | CID 613829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. labsolu.ca [labsolu.ca]
- 7. This compound(116632-58-7) 1H NMR spectrum [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
Introduction: The Privileged Scaffold and the Strategic Role of Bromination
An In-depth Technical Guide to the Reactivity of Bromine on the Quinoline Ring
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and functional materials.[1][2] Its unique electronic architecture, a fusion of an electron-rich benzene ring and an electron-deficient pyridine ring, provides a complex landscape for chemical modification. Bromination serves as a strategic gateway reaction, introducing a versatile bromine handle onto the quinoline core. This bromine atom is not merely a substituent but a synthetic linchpin, enabling further molecular elaboration through a host of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), nucleophilic substitutions, and lithiation-transmetalation sequences.[1][3][4][5][6] Bromoquinolines are thus critical precursors for generating chemical diversity and fine-tuning the pharmacological and material properties of novel compounds.[4][7]
This guide provides an in-depth exploration of the reactivity of bromine with the quinoline ring system. It moves beyond simple procedural descriptions to elucidate the underlying electronic and mechanistic principles that govern the regioselectivity of bromination. By understanding the causality behind different reaction outcomes, researchers can make informed decisions to strategically and efficiently synthesize the desired bromoquinoline isomers.
The Electronic Landscape of the Quinoline Ring
The reactivity of quinoline is fundamentally dictated by the electronic interplay between its two fused rings. The nitrogen atom in the pyridine ring is electronegative and exerts a powerful electron-withdrawing effect (-I and -R effects), rendering the pyridine ring significantly less reactive towards electrophilic attack than the carbocyclic (benzene) ring. Conversely, the benzene portion of the molecule behaves more like a typical aromatic ring, albeit one influenced by the adjacent heterocyclic system.
Under the strongly acidic conditions typical for electrophilic aromatic substitution (EAS), the quinoline nitrogen is protonated. This protonation dramatically amplifies the electron-withdrawing nature of the pyridine ring, effectively deactivating it towards electrophilic attack. As a result, electrophilic bromination overwhelmingly favors the carbocyclic ring, specifically at the C5 and C8 positions, which are electronically analogous to the alpha positions of naphthalene.[8][9]
Caption: Logical flow of electronic effects governing quinoline reactivity.
Electrophilic Aromatic Substitution (EAS): The Primary Pathway
Direct bromination of quinoline is the most common approach and almost always proceeds via an electrophilic aromatic substitution mechanism. The regiochemical outcome is highly dependent on reaction conditions and the presence of any pre-existing substituents.
Bromination of Unsubstituted Quinoline
As dictated by the electronics of the protonated quinoline species, direct bromination in solution typically yields a mixture of 5-bromoquinoline and 8-bromoquinoline.[8] Achieving high selectivity for one over the other can be challenging and often requires careful optimization of the acid, solvent, and brominating agent.[10][11]
-
Causality: The preference for C5 and C8 arises because the intermediate carbocations (Wheland intermediates) formed by electrophilic attack at these positions are more stable. They allow the positive charge to be delocalized across the carbocyclic ring without disrupting the aromaticity of the deactivated pyridine ring.
The Influence of Activating Substituents
The presence of electron-donating groups (EDGs) on the carbocyclic ring dramatically influences the rate and regioselectivity of bromination. These groups activate the ring towards EAS and can direct the incoming bromine to specific positions.
A common scenario in drug development is the bromination of 8-substituted quinolines, particularly 8-hydroxyquinoline and 8-methoxyquinoline.
-
8-Hydroxy- and 8-Methoxyquinoline: These powerful activating groups direct electrophilic attack to the ortho and para positions. Consequently, bromination occurs almost exclusively at the C5 and C7 positions.[2] Controlling the stoichiometry of the brominating agent is critical; using ~1 equivalent of bromine can favor mono-bromination (often yielding a mixture), while using >2 equivalents drives the reaction towards the 5,7-dibromo product.[2][9][12]
-
8-Aminoquinoline: Similar to the hydroxyl group, the amino group is a strong activator, directing bromination to the C5 and C7 positions.[2]
Table 1: Regioselectivity in the Bromination of 8-Substituted Quinolines
| 8-Substituent | Brominating Agent | Typical Products | Reference(s) |
| -OH | Br₂ (1.5 eq) | Mixture of 7-bromo- and 5,7-dibromo- derivatives | [2] |
| -OH | Br₂ (2.1 eq) | 5,7-Dibromo-8-hydroxyquinoline | [9][12] |
| -OCH₃ | Br₂ | 5-Bromo-8-methoxyquinoline | [2] |
| -NH₂ | Br₂ | Mixture of 5-bromo- and 5,7-dibromo- derivatives | [2] |
Alternative Bromination Pathways: Reaching the Pyridine Ring
Direct electrophilic bromination of the electron-deficient pyridine ring in solution is exceptionally difficult.[9] To install a bromine atom at the C2, C3, or C4 positions, alternative strategies must be employed.
High-Temperature, Gas-Phase Bromination
At elevated temperatures (300-500°C), the reaction mechanism can shift from an ionic (EAS) pathway to a radical pathway. Under these gas-phase conditions, different isomers can be obtained.
-
At 300°C , the reaction of quinoline vapor with bromine gas has been reported to yield 3-bromoquinoline .[8][13]
-
At 450-500°C , the major product is 2-bromoquinoline .[13]
-
Causality: These high-energy conditions facilitate homolytic cleavage of Br₂ and subsequent radical substitution reactions, which are less sensitive to the electronic deactivation of the protonated pyridine ring seen in solution-phase EAS.
Synthesis-Driven Approaches for Regiocontrol
Often, the most reliable method for obtaining a specific bromoquinoline isomer, particularly 3-bromoquinoline, is not through direct bromination but by constructing the ring system with the bromine atom already in place.
-
Electrophilic Cyclization: A robust method involves the 6-endo-dig electrophilic cyclization of N-(2-alkynyl)aniline precursors using Br₂. This reaction proceeds under mild conditions and affords 3-bromoquinolines with high regioselectivity and tolerance for various functional groups.[1][14]
-
Formal [4+2] Cycloaddition: A modern and highly effective route involves the acid-promoted cycloaddition between an N-aryliminium ion (generated in situ from an arylmethyl azide) and a 1-bromoalkyne. This method provides excellent regioselectivity for 3-bromoquinoline derivatives.[1][15]
-
The Sandmeyer Reaction: This classic transformation provides a reliable, albeit multi-step, pathway. It involves the conversion of 3-aminoquinoline to a diazonium salt, which is subsequently displaced by bromide using a copper(I) bromide source to yield 3-bromoquinoline.[8]
Caption: Decision tree for selecting a bromination strategy.
Nucleophilic Aromatic Substitution (SNAr)
While less common for introducing bromine, the principles of SNAr are critical for understanding the subsequent reactivity of bromoquinolines themselves. A bromine atom on the quinoline ring can be displaced by a nucleophile, particularly if the ring is activated by a strongly electron-withdrawing group (EWG), such as a nitro (-NO₂) group. The presence of a nitro group can activate a bromo group for nucleophilic substitution, enabling the synthesis of diverse functionalized quinolines.[3] This reactivity is especially pronounced for bromo-substituents at the C2 and C4 positions, which are ortho and para to the ring nitrogen.
Experimental Protocols & Characterization
Trustworthy research relies on robust and reproducible methodologies. The following sections provide detailed, self-validating protocols for the synthesis and characterization of key bromoquinolines.
Protocol: Synthesis of 5,7-Dibromo-8-hydroxyquinoline
This protocol is adapted from methodologies that leverage the strong directing effect of the 8-hydroxyl group to achieve high yields of the dibrominated product.[2][9]
Objective: To synthesize 5,7-dibromo-8-hydroxyquinoline from 8-hydroxyquinoline via electrophilic bromination.
Materials:
-
8-Hydroxyquinoline (1.0 eq)
-
Molecular Bromine (Br₂) (2.1-2.2 eq)
-
Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 8-hydroxyquinoline (1.0 eq) in the chosen solvent (e.g., CH₃CN, 20 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Prepare a solution of bromine (2.2 eq) in the same solvent (10 mL).
-
Cool the flask containing the 8-hydroxyquinoline solution to 0°C in an ice bath.
-
Slowly add the bromine solution dropwise to the stirred 8-hydroxyquinoline solution over 10-15 minutes.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by carefully adding 5% NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 25 mL).
-
Combine the organic layers, wash with 5% NaHCO₃ solution (2 x 25 mL), and then with brine (1 x 25 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization (e.g., from ethanol) or column chromatography to obtain pure 5,7-dibromo-8-hydroxyquinoline.
Protocol: Synthesis of 3-Bromoquinoline via Electrophilic Cyclization
This protocol is based on the modern and highly regioselective synthesis from N-(2-alkynyl)aniline precursors.[14]
Objective: To synthesize a 3-bromoquinoline derivative from its corresponding N-(2-alkynyl)aniline.
Materials:
-
N-(2-alkynyl)aniline derivative (1.0 eq)
-
Molecular Bromine (Br₂) (1.1 eq)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the N-(2-alkynyl)aniline (1.0 eq) in CH₂Cl₂ (0.1 M solution) in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of Br₂ (1.1 eq) in CH₂Cl₂ dropwise to the reaction mixture.
-
Stir the reaction at 0°C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding saturated Na₂S₂O₃ solution to consume excess bromine.
-
Wash the mixture with saturated NaHCO₃ solution, then with brine.
-
Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography (using a hexane/ethyl acetate gradient) to afford the pure 3-bromoquinoline product.
Characterization Workflow: A Self-Validating System
Unambiguous structural confirmation is paramount. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a self-validating system for identifying the synthesized bromoquinoline.[16]
Caption: Workflow for synthesis, purification, and structural validation.
¹H and ¹³C NMR Spectroscopy: Provides detailed information about the carbon-hydrogen framework. The chemical shifts and coupling constants are highly diagnostic of the bromine's position on the quinoline ring.[16] The protons on the pyridine ring (H2, H4) are typically the most deshielded.[16]
Mass Spectrometry (MS): Confirms the molecular weight of the compound. A key diagnostic feature is the isotopic signature of bromine: the presence of two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes) is definitive proof of a monobrominated compound.[16]
Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for Bromoquinolines
| Position | 3-Bromo[16][17] | 5-Bromo[2] | 6-Bromo[18] | 8-Bromo[19] |
| H-2 | ~8.99 | ~8.95 | ~8.91 | ~9.01 |
| H-3 | — | ~7.55 | ~7.40 | ~7.45 |
| H-4 | ~8.25 | ~8.50 | ~8.15 | ~8.20 |
| H-5 | ~7.80 | — | ~8.05 | ~7.85 |
| H-6 | ~7.65 | ~7.90 | — | ~7.40 |
| H-7 | ~7.90 | ~7.70 | ~8.30 | ~7.80 |
| H-8 | ~8.10 | ~8.20 | ~8.00 | — |
| Note: Values are approximate and can vary based on solvent and experimental conditions. |
Conclusion
The bromination of the quinoline ring is a nuanced yet powerful tool in synthetic chemistry. A thorough understanding of the underlying electronic principles is essential for predicting and controlling the reaction's regiochemical outcome. While direct electrophilic substitution on the carbocyclic ring is the most straightforward pathway, achieving substitution on the deactivated pyridine ring requires more sophisticated strategies, including high-temperature radical reactions or multi-step synthetic constructions. By selecting the appropriate methodology—whether it be manipulating reaction conditions for EAS, employing radical pathways, or building the molecule from a brominated precursor—researchers can strategically access a wide array of bromoquinoline isomers, paving the way for the development of novel pharmaceuticals and advanced materials.
References
- Characterization of 3-Bromoquinoline: A Technical Guide Using NMR and Mass Spectrometry. Benchchem.
- Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides. The Journal of Organic Chemistry - ACS Publications.
- Synthesis of 3-Bromoquinoline: An In-depth Technical Guide. Benchchem.
- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH.
- NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing.
- NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing.
- NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing.
- An In-depth Technical Guide to the Regioselective Synthesis of 3-Bromoquinoline Derivatives. Benchchem.
- The bromination of quinoline, isoquinoline, thiazole and benzthiazole in the gaseous phase. ResearchGate.
- Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Thieme E-Books & E-Journals.
- Technical Support Center: Regioselective Bromination of the Quinoline Scaffold. Benchchem.
- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.
- Bromination of 8-substituted quinolines. Reagents and conditions. (i)... ResearchGate.
- Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Synfacts.
- Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Arkivoc.
- 6-Bromoquinoline(5332-25-2) 1H NMR spectrum. ChemicalBook.
- 3-Bromoquinoline(5332-24-1) 1H NMR spectrum. ChemicalBook.
- Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid | Request PDF. ResearchGate.
- NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. PMC - NIH.
- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate.
- 8-Bromoquinoline | C9H6BrN | CID 140109. PubChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. acgpubs.org [acgpubs.org]
- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06747E [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. 3-Bromoquinoline(5332-24-1) 1H NMR spectrum [chemicalbook.com]
- 18. 6-Bromoquinoline(5332-25-2) 1H NMR spectrum [chemicalbook.com]
- 19. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unveiling the Electronic Landscape of 8-Bromoquinolin-5-amine: A Technical Guide for Researchers
Introduction: The Strategic Importance of 8-Bromoquinolin-5-amine in Modern Drug Discovery
In the landscape of medicinal chemistry and materials science, the quinoline scaffold stands as a privileged structure, forming the core of numerous therapeutic agents and functional materials. Among its diverse derivatives, this compound emerges as a molecule of significant interest. Its unique substitution pattern—an electron-donating amine group and an electron-withdrawing bromine atom on the quinoline ring system—creates a fascinating electronic profile. This intricate balance of electronic effects governs the molecule's reactivity, intermolecular interactions, and ultimately, its potential as a drug candidate or a building block for advanced materials.
This technical guide provides an in-depth exploration of the electronic properties of this compound. We will delve into both experimental and computational methodologies for its characterization, offering not just protocols but also the scientific rationale behind these advanced analytical techniques. This document is designed for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising heterocyclic compound.
I. The Electronic Architecture: A Duality of Electron-Donating and Withdrawing Moieties
The electronic characteristics of this compound are fundamentally dictated by the interplay between the amino group at the 5-position and the bromine atom at the 8-position. The amino group, a strong electron-donating group, increases the electron density of the quinoline ring system through resonance and inductive effects. Conversely, the bromine atom acts as an electron-withdrawing group via its inductive effect, while also exhibiting a weaker electron-donating resonance effect. This push-pull electronic arrangement significantly influences the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter that correlates with the molecule's chemical reactivity, stability, and optical properties.[1] A smaller HOMO-LUMO gap generally suggests higher reactivity.[1]
II. Experimental Characterization of Electronic Properties
A multi-faceted experimental approach is essential for a thorough understanding of the electronic properties of this compound. The combination of spectroscopic and electrochemical techniques provides a comprehensive picture of its electronic transitions and redox behavior.
A. UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy is a powerful tool for investigating the electronic transitions within a molecule.[2] The absorption of UV or visible light excites electrons from the HOMO to the LUMO or other higher energy unoccupied orbitals. The resulting spectrum provides valuable information about the electronic structure and conjugation within the molecule. For quinoline derivatives, characteristic π-π* and n-π* transitions are typically observed.[3]
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, methanol, or chloroform) of spectroscopic grade.[4] A typical concentration is in the range of 1 x 10⁻⁵ M.[4]
-
Instrumentation: Utilize a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Record a baseline spectrum using the pure solvent.
-
Measure the absorbance of the sample solution over a wavelength range of approximately 200-800 nm.
-
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each electronic transition. The position and intensity of these bands are influenced by the solvent polarity, reflecting the nature of the electronic transitions.[4]
Causality Behind Experimental Choices: The choice of solvent is critical as it can influence the position of the absorption bands (solvatochromism).[3] A range of solvents with varying polarities should be used to fully characterize the electronic transitions.
B. Cyclic Voltammetry (CV): Mapping Redox Potentials
Cyclic voltammetry is an indispensable electrochemical technique for determining the oxidation and reduction potentials of a molecule.[5][6] These potentials are directly related to the HOMO and LUMO energy levels, respectively. By measuring the electrochemical behavior of this compound, we can gain insights into its electron transfer properties and stability under redox conditions. The redox properties of aminoquinolines are known to be pH-dependent.[7][8]
-
Electrochemical Cell Setup:
-
Working Electrode: Glassy carbon electrode (GCE).
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl.
-
Counter Electrode: Platinum wire.
-
-
Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate) in a suitable aprotic solvent (e.g., acetonitrile or dimethylformamide).
-
Analyte Preparation: Dissolve a known concentration of this compound (typically 1 mM) in the electrolyte solution.
-
Measurement:
-
De-aerate the solution by purging with an inert gas (e.g., nitrogen or argon) for at least 15 minutes.
-
Scan the potential between a defined range (e.g., -2.0 V to +2.0 V vs. SCE) at a specific scan rate (e.g., 100 mV/s).
-
Record the resulting voltammogram (current vs. potential).
-
-
Data Analysis:
-
Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red) from the voltammogram.
-
Estimate the HOMO and LUMO energy levels using the following empirical equations (with ferrocene/ferrocenium (Fc/Fc⁺) as an internal standard):
-
E_HOMO (eV) = -[E_ox (vs. Fc/Fc⁺) + 4.8]
-
E_LUMO (eV) = -[E_red (vs. Fc/Fc⁺) + 4.8]
-
-
Trustworthiness of the Protocol: The use of an internal standard like the ferrocene/ferrocenium couple is crucial for obtaining reliable and comparable electrochemical data, as it provides a stable reference potential.
III. Computational Modeling: A Theoretical Lens into Electronic Structure
Density Functional Theory (DFT) has emerged as a powerful computational tool for predicting and understanding the electronic properties of molecules.[9][10][11] DFT calculations can provide valuable insights into the geometry, frontier molecular orbital energies (HOMO and LUMO), electron density distribution, and spectroscopic properties of this compound, complementing experimental findings.
A. DFT Calculation Workflow
A typical DFT workflow for characterizing the electronic properties of this compound involves the following steps:
Caption: A generalized workflow for DFT calculations.
-
Structure Input: Build the 3D structure of this compound using molecular modeling software.
-
Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A common level of theory for this is the B3LYP functional with a 6-31G(d,p) basis set.[10][12]
-
Frequency Calculation: Conduct a frequency calculation on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
-
Electronic Property Calculation: From the optimized structure, calculate key electronic properties, including the HOMO and LUMO energies, the HOMO-LUMO energy gap, dipole moment, and molecular electrostatic potential (MEP).[11]
-
Time-Dependent DFT (TD-DFT): To simulate the UV-Vis spectrum, perform a TD-DFT calculation on the optimized geometry. This will provide the excitation energies and oscillator strengths corresponding to the electronic transitions.[13]
Expertise in Method Selection: The choice of the functional and basis set is crucial for the accuracy of DFT calculations. B3LYP is a widely used hybrid functional that often provides a good balance between accuracy and computational cost for organic molecules.
IV. Tabulated Electronic Properties
The following table summarizes the key electronic properties of this compound that can be determined through the combination of experimental and computational methods described above. The values presented here are illustrative and would be populated with specific data from actual experiments and calculations.
| Property | Experimental Method | Computational Method | Significance |
| λmax (nm) | UV-Vis Spectroscopy | TD-DFT | Wavelength of maximum light absorption, related to electronic transitions. |
| Oxidation Potential (V) | Cyclic Voltammetry | - | Ease of removing an electron; related to HOMO energy. |
| Reduction Potential (V) | Cyclic Voltammetry | - | Ease of adding an electron; related to LUMO energy. |
| HOMO Energy (eV) | Cyclic Voltammetry | DFT | Energy of the highest occupied molecular orbital; electron-donating ability.[1] |
| LUMO Energy (eV) | Cyclic Voltammetry | DFT | Energy of the lowest unoccupied molecular orbital; electron-accepting ability.[1] |
| HOMO-LUMO Gap (eV) | Combination | DFT | Energy difference between HOMO and LUMO; relates to reactivity and stability.[1] |
| Dipole Moment (Debye) | - | DFT | Measure of the overall polarity of the molecule. |
V. Visualizing the Molecular Orbitals
The spatial distribution of the HOMO and LUMO provides a visual representation of the regions of the molecule involved in electron donation and acceptance. DFT calculations can generate these orbital plots.
Sources
- 1. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 2. New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA’s Antioxidant Activity Modulators—Spectroscopic Studies | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Cyclic voltammetry of quinolinium salts and related compounds: correlation with structure and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies – Charge Transfer Processes in Hydrodynamic Systems research group [charge-transfer.pl]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scirp.org [scirp.org]
- 12. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]
- 13. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the Initial Biological Screening of 8-Bromoquinolin-5-amine
Abstract
This guide provides a comprehensive framework for the initial biological evaluation of the novel compound, 8-Bromoquinolin-5-amine. As a derivative of the quinoline scaffold, a privileged structure in medicinal chemistry, this compound warrants a systematic and robust screening cascade to elucidate its potential therapeutic activities. This document outlines a strategic approach, beginning with fundamental safety and handling protocols, followed by a tiered screening process encompassing cytotoxicity, broad-spectrum antimicrobial activity, and preliminary enzyme inhibition profiling. The methodologies presented herein are grounded in established scientific principles and are designed to generate reliable and reproducible data, forming a solid foundation for further drug development endeavors. Detailed, step-by-step protocols for key assays, data interpretation guidelines, and visual representations of workflows and potential signaling pathways are provided to aid researchers in this critical early phase of discovery.
Introduction and Rationale
Quinoline and its derivatives have long been a cornerstone of medicinal chemistry, with numerous compounds exhibiting a wide array of biological activities, including antimicrobial, anticancer, and antifungal effects.[1] The 8-aminoquinoline scaffold, in particular, has been a fruitful area of research, leading to the development of important therapeutic agents. The introduction of a bromine atom at the 8-position and an amine group at the 5-position of the quinoline ring system in this compound (Figure 1) presents a unique chemical entity with the potential for novel biological interactions.
Initial screening is a pivotal step in the drug discovery process, designed to rapidly and cost-effectively identify "hits" from a large pool of compounds.[2][3] A well-designed initial screen should be broad enough to capture a range of potential activities while being specific enough to provide actionable data. This guide proposes a logical and efficient screening cascade for this compound, focusing on three key areas with a high probability of yielding significant findings based on the quinoline core structure: cytotoxicity, antimicrobial effects, and enzyme inhibition.
Figure 1: Chemical Structure of this compound
Caption: Chemical structure of this compound.[4]
Safety, Handling, and Compound Preparation
Prior to initiating any biological assays, it is imperative to establish safe handling procedures for this compound.
2.1. Hazard Identification and Personal Protective Equipment (PPE)
Based on safety data for related compounds like 8-bromoquinoline and other aminoquinolines, this compound should be handled with caution.[5][6][7] It may cause skin and eye irritation, and may be harmful if inhaled or swallowed. Therefore, the following PPE is mandatory:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A lab coat
-
Work should be conducted in a well-ventilated area or a chemical fume hood.[5][6]
2.2. Compound Preparation and Storage
For biological screening, a stock solution of this compound should be prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10 mM or 50 mM). This stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[8] When preparing working solutions, ensure that the final concentration of the solvent in the assay does not exceed a level that could cause cellular toxicity (typically <0.5% for DMSO).
Tier 1 Screening: Cytotoxicity Assessment
The first step in evaluating the biological activity of a novel compound is to determine its inherent cytotoxicity. This information is crucial for interpreting the results of subsequent assays and for identifying a non-toxic concentration range for further studies.
3.1. Rationale for Cytotoxicity Testing
Cytotoxicity assays measure the ability of a compound to kill cells or inhibit their proliferation.[9] This is a critical parameter for several reasons:
-
Therapeutic Index: For any potential therapeutic agent, it is essential to understand the concentration at which it becomes toxic to healthy cells relative to the concentration at which it exerts its desired biological effect.
-
Assay Interference: High concentrations of a cytotoxic compound can lead to false positives in other assays by simply killing the cells or microorganisms being tested.
-
Anticancer Potential: Conversely, a compound that exhibits potent cytotoxicity against cancer cell lines could be a candidate for further development as an anticancer agent.
3.2. Recommended Cytotoxicity Assays: MTT and XTT Assays
The MTT and XTT assays are reliable, colorimetric methods for assessing cell viability and are well-suited for high-throughput screening.[9][10][11] These assays measure the metabolic activity of cells, which is an indicator of cell viability.[9][12]
3.2.1. Principle of the MTT and XTT Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product.[9][12] The amount of formazan produced is proportional to the number of viable cells.[9]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to the MTT assay, XTT is reduced to a colored formazan product by metabolically active cells.[9] However, the XTT formazan product is water-soluble, simplifying the protocol.[13]
3.2.2. Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates the general workflow for cytotoxicity screening.
Caption: General workflow for MTT/XTT cytotoxicity assays.
3.2.3. Detailed Protocol: MTT Assay
-
Cell Seeding: Seed a human cell line (e.g., HeLa or HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[10]
3.3. Data Presentation and Interpretation
The results of the cytotoxicity assay should be presented as a dose-response curve, plotting the percentage of cell viability against the concentration of this compound. From this curve, the IC50 value (the concentration of the compound that inhibits 50% of cell viability) can be determined.
Table 1: Hypothetical Cytotoxicity Data for this compound
| Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Vehicle) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |
| 1 | 98.1 ± 4.5 | 95.3 ± 5.0 | 92.4 ± 4.9 |
| 10 | 92.5 ± 3.9 | 85.1 ± 4.2 | 78.6 ± 5.5 |
| 25 | 75.3 ± 4.1 | 62.8 ± 3.7 | 51.2 ± 4.3 |
| 50 | 52.1 ± 3.5 | 38.4 ± 3.9 | 25.7 ± 3.1 |
| 100 | 21.7 ± 2.8 | 10.2 ± 2.1 | 5.4 ± 1.8 |
| IC50 (µM) | ~55 | ~35 | ~25 |
Tier 2 Screening: Antimicrobial Activity
Given that many quinoline derivatives possess antimicrobial properties, it is logical to screen this compound for activity against a panel of clinically relevant bacteria and fungi.[14][15]
4.1. Rationale for Antimicrobial Screening
The rise of antimicrobial resistance necessitates the discovery of new antimicrobial agents.[16] An initial screen against a broad spectrum of microorganisms can quickly identify if this compound has potential in this therapeutic area.
4.2. Recommended Antimicrobial Screening Methods
The disk diffusion method and the broth microdilution method are two commonly used techniques for preliminary antimicrobial screening.[16][17][18]
4.2.1. Principle of the Methods
-
Disk Diffusion Method: A paper disk impregnated with the test compound is placed on an agar plate inoculated with a microorganism.[17][19] The compound diffuses into the agar, and if it is effective, it will inhibit the growth of the microorganism, creating a "zone of inhibition" around the disk.[17]
-
Broth Microdilution Method: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in broth.[18][19]
4.2.2. Experimental Workflow for Antimicrobial Screening
Caption: Workflow for antimicrobial susceptibility testing.
4.2.3. Detailed Protocol: Broth Microdilution for MIC Determination
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).[20]
-
Compound Dilution: In a 96-well microplate, prepare two-fold serial dilutions of this compound in a suitable broth medium.
-
Inoculation: Add the standardized inoculum to each well.[20] Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.[19]
4.3. Data Presentation and Interpretation
The results of the antimicrobial screening should be summarized in a table, indicating the zones of inhibition (for disk diffusion) or the MIC values (for broth microdilution) for each microorganism tested.
Table 2: Hypothetical Antimicrobial Activity of this compound
| Microorganism | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | Positive | 16 |
| Escherichia coli | Negative | >128 |
| Pseudomonas aeruginosa | Negative | >128 |
| Candida albicans | N/A (Fungus) | 32 |
| Cryptococcus neoformans | N/A (Fungus) | 8 |
Tier 3 Screening: Preliminary Enzyme Inhibition
Many drugs exert their therapeutic effects by inhibiting specific enzymes.[21] A preliminary screen against a panel of relevant enzymes can provide valuable insights into the potential mechanism of action of this compound.
5.1. Rationale for Enzyme Inhibition Screening
Enzyme inhibition assays are fundamental in drug discovery for:[21]
-
Identifying potential drug targets.
-
Understanding the mechanism of action of a compound.
-
Establishing structure-activity relationships.
5.2. Recommended Preliminary Enzyme Inhibition Assays
Given the structural similarity of this compound to compounds known to interact with various enzymes, a targeted approach is recommended. A good starting point would be to screen against a panel of kinases and proteases, as these are common drug targets.
5.2.1. Principle of Enzyme Inhibition Assays
These assays measure the rate of an enzymatic reaction in the presence and absence of the test compound.[21] A decrease in the reaction rate indicates inhibition.
5.2.2. Experimental Workflow for Enzyme Inhibition Assays
Sources
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. coleparmer.com [coleparmer.com]
- 3. Screening and identification of novel biologically active natural compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labsolu.ca [labsolu.ca]
- 5. fishersci.com [fishersci.com]
- 6. mmbio.byu.edu [mmbio.byu.edu]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. broadpharm.com [broadpharm.com]
- 13. home.sandiego.edu [home.sandiego.edu]
- 14. Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. integra-biosciences.com [integra-biosciences.com]
- 18. mdpi.com [mdpi.com]
- 19. emedicine.medscape.com [emedicine.medscape.com]
- 20. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
history and discovery of substituted quinoline amines
An In-depth Technical Guide to the History and Discovery of Substituted Quinoline Amines
Abstract
The quinoline scaffold represents one of the most significant "privileged structures" in medicinal chemistry, forming the backbone of numerous therapeutic agents that have had a profound impact on global health.[1][2] This technical guide provides a comprehensive exploration of the , tracing their remarkable journey from a natural remedy in the bark of a South American tree to a cornerstone of synthetic drug development. We will delve into the key scientific breakthroughs, the evolution of synthetic methodologies, the intricate mechanisms of action, and the ongoing quest to overcome clinical challenges such as drug resistance. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental context to illuminate the causality behind a century of discovery.
The Natural Blueprint: Quinine and the Cinchona Bark
The story of quinoline amines begins not in a laboratory, but in the Andes mountains of South America. For centuries, indigenous peoples of Peru used the bark of the Cinchona tree to treat fevers and chills.[3][4] Jesuit missionaries learned of its properties and introduced the bark to Europe in the 17th century, where it became known as "Jesuit's bark" or "sacred bark" and was the first effective treatment for malaria.[5][6][7]
The pivotal moment in understanding this natural remedy came in 1820, when French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou isolated the active alkaloid from the bark, which they named quinine.[8][9][10] This achievement marked the first known use of a specific chemical compound to treat an infectious disease, laying the foundation for modern pharmacology.[5][7] Quinine remained the primary antimalarial drug for over a century, and its complex molecular structure served as the essential blueprint for the generations of synthetic quinoline drugs that would follow.[2][7]
| Milestone | Year | Key Contributors | Significance |
| Traditional Use | c. 1600s | Indigenous Peruvians, Jesuit Missionaries | First effective treatment for malaria using Cinchona bark.[3][6] |
| Isolation of Quinine | 1820 | Pelletier & Caventou | First isolation of a pure chemical compound to treat an infectious disease.[8][9] |
| Molecular Formula | 1854 | Adolph Strecker | Determined the correct chemical formula for quinine.[5] |
| First Synthesis | 1944 | Woodward & von Doering | Confirmed the complex structure of quinine through total synthesis.[9] |
The Dawn of Synthetic Antimalarials: From Dyes to the First Amines
The quest for a synthetic alternative to quinine was driven by the need for a more reliable and accessible supply. The conceptual groundwork was laid by German physician Paul Ehrlich, the founder of chemotherapy.[11] In the 1890s, Ehrlich observed that synthetic dyes like methylene blue could selectively stain and kill malaria parasites, introducing the concept of a "magic bullet"—a compound that could target a pathogen without harming the host.[12][13][14]
While methylene blue's antimalarial activity was modest, it proved that synthetic molecules could be effective. This spurred German chemists to modify its structure, replacing a methyl group with a basic alkyl side chain, which led directly to the discovery of the 8-aminoquinolines .[4][9]
In 1924, scientists at the German company Bayer synthesized Pamaquine (also known as Plasmochin), the first major synthetic antimalarial drug.[15] Pamaquine was highly effective against the dormant liver-stage parasites (hypnozoites) of relapsing malarias, something quinine could not do.[15][16] However, its utility was limited by significant toxicity, including the risk of causing hemolytic anemia in patients with G6PD deficiency.[15][17] This research paved the way for the later development of Primaquine, a related and less toxic 8-aminoquinoline still used today to prevent malaria relapse.[16][18]
The Golden Age: The Rise of the 4-Aminoquinolines and Chloroquine
The geopolitical turmoil of the World Wars dramatically accelerated antimalarial research, as quinine supplies became strategically vital and often scarce.[3][7] This intense pressure led to the "golden age" of quinoline discovery and the development of the highly effective 4-aminoquinolines .
In 1934, Hans Andersag and his colleagues at Bayer, part of the I.G. Farben conglomerate, synthesized a 4-aminoquinoline they named Resochin .[3][8][19] However, it was initially shelved due to a mistaken belief that it was too toxic for human use.[18] Andersag's team then developed a slightly modified version, Sontochin (3-methyl-chloroquine).[20]
The story took a dramatic turn during World War II. In 1943, French soldiers in Tunis captured a supply of German-made Sontochin and turned it over to American researchers.[8][21] The U.S. antimalarial drug development program, spurred by the war, quickly recognized the potential of this chemical class. They re-synthesized and evaluated Resochin, realized the initial toxicity concerns were unfounded, renamed it Chloroquine , and established manufacturing processes for its widespread use by 1949.[3][8][18]
Chloroquine proved to be a near-perfect antimalarial for its time: it was highly effective against the blood stages of the parasite, relatively safe, inexpensive to produce, and well-tolerated.[22][23] After the war, it became the principal weapon in the World Health Organization's global malaria eradication campaign.[8][21]
Mechanism of Action: How 4-Aminoquinolines Kill the Parasite
The efficacy of chloroquine and other 4-aminoquinolines stems from their ability to disrupt a critical detoxification process within the malaria parasite.
-
Accumulation in the Food Vacuole: During its life cycle within red blood cells, the Plasmodium parasite ingests large amounts of the host's hemoglobin for nutrients.[24] This digestion occurs in an acidic organelle called the food vacuole. Chloroquine, as a weak base, readily diffuses across membranes and becomes protonated and trapped within this acidic vacuole, accumulating to concentrations over 1,000 times higher than in the surrounding plasma.[24][25][26]
-
Inhibition of Hemozoin Formation: The breakdown of hemoglobin releases large quantities of heme, which is toxic to the parasite.[27] To protect itself, the parasite polymerizes the toxic heme into inert, crystalline hemozoin (also known as malaria pigment).[24][27]
-
Lethal Complex Formation: The high concentration of chloroquine in the vacuole allows it to bind strongly to heme.[25][28] This drug-heme complex prevents the polymerization step, leading to a buildup of toxic heme that damages parasite membranes through oxidative stress, ultimately causing lysis and death of the parasite.[24][25][27]
Caption: Mechanism of action for 4-aminoquinoline antimalarials.
Synthetic Methodologies: Building the Quinoline Core
The ability to synthesize the quinoline scaffold efficiently has been fundamental to the development of this drug class. Several classical named reactions have become mainstays in medicinal chemistry for accessing substituted quinolines.
-
Skraup Synthesis: This is one of the oldest methods, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to produce the core quinoline ring.[29][30][31]
-
Doebner-von Miller Reaction: A variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones in reaction with anilines, often catalyzed by a Lewis acid.[29][31]
-
Friedländer Synthesis: This involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester), typically under acid or base catalysis.[32][33]
-
Pfitzinger Reaction: A versatile method that synthesizes quinoline-4-carboxylic acids from the reaction of isatin with a carbonyl compound in the presence of a base.[1][31]
Caption: Generalized workflow for the synthesis of substituted quinolines.
Experimental Protocol: Synthesis of Chloroquine (Final Step)
The final and critical step in the industrial synthesis of Chloroquine involves the nucleophilic substitution of the chlorine atom at the 4-position of the quinoline ring. This protocol is based on the original patent disclosures.[3]
Reaction: 4,7-dichloroquinoline + 1-diethylamino-4-aminopentane → Chloroquine
Materials:
-
4,7-dichloroquinoline
-
1-diethylamino-4-aminopentane (also known as Novoldiamine)
-
Phenol (as solvent and catalyst)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: A reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser under an inert nitrogen atmosphere is charged with molten phenol.
-
Reactant Addition: 4,7-dichloroquinoline is added to the molten phenol and stirred until completely dissolved.
-
Nucleophile Addition: 1-diethylamino-4-aminopentane is added slowly to the mixture. The addition is exothermic, and the rate should be controlled to maintain the reaction temperature.
-
Heating: The reaction mixture is heated to 120-130°C for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled and dissolved in a suitable acid (e.g., dilute hydrochloric acid).
-
Purification: The acidic solution is washed with an organic solvent (e.g., toluene) to remove unreacted starting material and phenol. The aqueous layer is then made basic with sodium hydroxide, causing the Chloroquine base to precipitate.
-
Isolation: The precipitated solid is collected by filtration, washed with water, and dried. It can be further purified by recrystallization or conversion to a phosphate salt for pharmaceutical use.
Causality: The use of phenol as a solvent is critical; it acts as a proton shuttle, facilitating the nucleophilic aromatic substitution by activating the quinoline ring and stabilizing the intermediate, thereby allowing the reaction to proceed under milder conditions than would otherwise be required.
The Challenge of Resistance and the Future of Quinoline Amines
The widespread use of chloroquine inevitably led to the evolution of drug resistance in the most lethal malaria parasite, Plasmodium falciparum, first reported in the late 1950s.[7][8] The primary mechanism involves mutations in a parasite transporter protein (PfCRT) in the food vacuole membrane, which effectively pumps the drug out, preventing it from reaching the high concentrations needed to inhibit hemozoin formation.[25]
The rise of resistance spurred the development of other quinoline antimalarials, including Amodiaquine and the quinoline methanol Mefloquine .[2][8] Research today focuses on designing novel 4-aminoquinoline derivatives that can overcome resistance mechanisms, often by modifying the side chain to prevent recognition by the efflux pump or by creating hybrid molecules that have multiple modes of action.[34][35]
Beyond malaria, the quinoline scaffold's versatility has made it a foundation for drugs in numerous other therapeutic areas, including cancer, bacterial infections, and viral diseases, ensuring its continued relevance in modern drug discovery.[26][36][37]
Conclusion
The history of substituted quinoline amines is a testament to the power of medicinal chemistry, evolving from the serendipitous discovery in a natural product to the rational design of life-saving synthetic drugs. From the isolation of quinine to the synthesis of chloroquine and the ongoing battle against resistance, this remarkable class of compounds has shaped the course of global health. The quinoline nucleus remains an enduringly "privileged" and versatile scaffold, and its story provides invaluable lessons in drug discovery, from understanding natural blueprints to the intricate dance of synthesis, mechanism, and clinical application.
References
Click to expand
- Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. PubMed.
- Malaria Parasite Metabolic Pathways. (n.d.). Mechanism of action of quinoline drugs.
- Wikipedia. (2024). Quinine. Wikipedia.
- Medicines for Malaria Venture. (n.d.). History of antimalarial drugs. Medicines for Malaria Venture.
- Wikipedia. (2024). Quinoline. Wikipedia.
- Pharmakina. (n.d.). The Story of Quinine. Pharmakina.
- Wikipedia. (2024). Chloroquine. Wikipedia.
- Penchala, S. C., et al. (2014). Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models. Journal of Medicinal Chemistry.
- Ravindar, L., et al. (2023).
- BenchChem. (2025).
- Penchala, S. C., et al. (2014). Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models. NIH.
- Singh, R., et al. (2016). 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Hilaris Publisher.
- Achan, J., et al. (2011).
- Egan, T. J. (1995). The mechanism of action of quinolines and related anti-malarial drugs. South African Journal of Science.
- Kapishnikov, S., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS.
- Sharma, P., et al. (2014). A Brief History of Quinoline as Antimalarial Agents. International Journal of Pharmaceutical Sciences Review and Research.
- Miller, L. H., & Su, X. (2011). What Historical Records Teach Us about the Discovery of Quinine. The American Journal of Tropical Medicine and Hygiene.
- Institute of Medicine (US) Committee on the Economics of Antimalarial Drugs. (1991). Drug Discovery and Development. In Malaria: Obstacles and Opportunities.
- Kumar, A., et al. (2023).
- Ravindar, L., et al. (2023). Recent developments in antimalarial activities of 4-aminoquinoline derivatives. European Journal of Medicinal Chemistry.
- Hussain, W., & Coulson, S. (2023). H22 Barking up the right tree: history of quinine.
- Afolayan, F. I., et al. (2022). Evolution around the time of synthetic quinoline compounds for malaria treatment.
- Wikipedia. (2024). Pamaquine. Wikipedia.
- Sravani, K., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances.
- Agrawal, S. N. (2021). Chloroquine and Hydroxychloroquine: The History Revisited. African Journal of Biology and Medical Research.
- Al-Zoubi, R. M., et al. (2020). Synthesis of chloroquine and hydroxychloroquine.
- LGC Standards. (n.d.).
- Asres, Y. A., & Gedif, M. G. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances.
- Singh, T., et al. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry.
- Gupta, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
- The Rockefeller University. (n.d.). Paul Ehrlich, the Rockefeller Institute, and the First Targeted Chemotherapy. The Rockefeller University.
- Wikipedia. (2024). Paul Ehrlich. Wikipedia.
- Taha, M., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Molecules.
- Science History Institute. (2020). Antibiotic Pioneers: Paul Ehrlich. Longitude Prize.
- Sharma, S., et al. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- Kyle, D. E., & Zbylut, M. (2012). From methylene blue to chloroquine: a brief review of the development of an antimalarial therapy. PubMed.
- de Villiers, K. A., et al. (2014). Sontochin as a Guide to the Development of Drugs against Chloroquine-Resistant Malaria. ACS Medicinal Chemistry Letters.
- Stathopoulos, G. P. (2008). Paul Ehrlich (1854-1915): founder of chemotherapy and pioneer of haematology, immunology and oncology. Journal of Balkan Union of Oncology.
- Slideshare. (n.d.). 8 aminoquinolines. Slideshare.
- Taylor & Francis. (n.d.). Pamaquine – Knowledge and References. Taylor & Francis.
- de Villiers, K. A. (2014). PH-128 was obtained by the procedure applied by Hans Andersag for the synthesis of sontochin.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Chloroquine - Wikipedia [en.wikipedia.org]
- 4. What Historical Records Teach Us about the Discovery of Quinine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinine - Wikipedia [en.wikipedia.org]
- 6. pharmakina.com [pharmakina.com]
- 7. Quinine, an old anti-malarial drug in a modern world: role in the treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. History of antimalarial drugs | Medicines for Malaria Venture [mmv.org]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Paul Ehrlich - Wikipedia [en.wikipedia.org]
- 12. The Rockefeller University » Hospital Centennial [centennial.rucares.org]
- 13. Antibiotic Pioneers: Paul Ehrlich - Longitude Prize [amr.longitudeprize.org]
- 14. jbuon.com [jbuon.com]
- 15. Pamaquine - Wikipedia [en.wikipedia.org]
- 16. 8 aminoquinolines | PPT [slideshare.net]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. Drug Discovery and Development - Malaria - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. From methylene blue to chloroquine: a brief review of the development of an antimalarial therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Sontochin as a Guide to the Development of Drugs against Chloroquine-Resistant Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Malaria: History of medicine development | LGC Standards [lgcstandards.com]
- 22. malariaworld.org [malariaworld.org]
- 23. Recent developments in antimalarial activities of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. journals.co.za [journals.co.za]
- 25. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. abjournals.org [abjournals.org]
- 27. Mechanism of action of quinoline drugs [mpmp.huji.ac.il]
- 28. pnas.org [pnas.org]
- 29. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 30. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 31. iipseries.org [iipseries.org]
- 32. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 34. pubs.acs.org [pubs.acs.org]
- 35. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - PMC [pmc.ncbi.nlm.nih.gov]
- 36. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 37. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Theoretical and Computational-Driven Analysis of 8-Bromoquinolin-5-amine
This guide provides a comprehensive technical overview of the theoretical and computational methodologies integral to the study of 8-Bromoquinolin-5-amine. It is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and apply computational chemistry in the exploration of novel quinoline derivatives. This document eschews a rigid template in favor of a narrative that logically unfolds the scientific rationale behind the synthesis, characterization, and computational analysis of this promising heterocyclic compound.
Introduction: The Quinoline Scaffold and the Significance of this compound
Quinoline and its derivatives are a cornerstone in medicinal chemistry, exhibiting a vast spectrum of biological activities including antimalarial, antibacterial, and anticancer properties.[1][2] The strategic placement of various functional groups on the quinoline core allows for the fine-tuning of its physicochemical and pharmacological properties. This compound, with its unique substitution pattern, presents an intriguing candidate for further investigation. The bromine atom at the 8-position and the amine group at the 5-position are expected to significantly influence the molecule's electronic distribution, reactivity, and potential for intermolecular interactions, making it a prime subject for theoretical and computational exploration.
While specific experimental data for this compound is not extensively reported in the literature, this guide will leverage established protocols for closely related quinoline derivatives to provide a robust framework for its study. The methodologies detailed herein are designed to be self-validating, offering a clear rationale for each step of the experimental and computational workflow.
Part 1: Synthesis and Spectroscopic Characterization
A logical synthetic approach to this compound would involve the bromination of 5-aminoquinoline. However, to control regioselectivity, a more practical route would be the nitration of 8-bromoquinoline followed by the reduction of the nitro group. The following protocol is based on well-established procedures for the synthesis of substituted quinolines.[3][4][5]
Experimental Protocol: Synthesis of this compound
Step 1: Nitration of 8-Bromoquinoline
-
To a stirred solution of 8-bromoquinoline in concentrated sulfuric acid, cooled to 0°C, add potassium nitrate portion-wise, maintaining the temperature below 5°C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
The precipitated 8-bromo-5-nitroquinoline is filtered, washed with cold water, and dried under vacuum.
Causality: The use of a strong acid like sulfuric acid protonates the quinoline nitrogen, deactivating the pyridine ring towards electrophilic attack. This directs the incoming nitronium ion (NO₂⁺), generated from potassium nitrate and sulfuric acid, to the electron-rich benzene ring, with a preference for the 5-position.
Step 2: Reduction of 8-Bromo-5-nitroquinoline
-
Suspend 8-bromo-5-nitroquinoline in ethanol.
-
Add a reducing agent, such as tin(II) chloride dihydrate, and heat the mixture to reflux for 3-4 hours.
-
Cool the reaction mixture and neutralize with a solution of sodium hydroxide.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica gel.
Causality: The reduction of the nitro group to an amine is a standard transformation in organic synthesis. Tin(II) chloride is a mild and effective reducing agent for this purpose, offering good yields and compatibility with the bromo-substituted quinoline core.
Spectroscopic Characterization
The synthesized this compound would be characterized using a suite of spectroscopic techniques to confirm its structure and purity.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the quinoline ring would appear in the range of δ 7.0-9.0 ppm. The chemical shifts and coupling constants would be characteristic of the 5,8-disubstituted quinoline system. The amine protons would likely appear as a broad singlet. |
| ¹³C NMR | The spectrum would show nine distinct signals corresponding to the carbon atoms of the quinoline ring. The chemical shifts would be influenced by the electron-donating amine group and the electron-withdrawing bromine atom. |
| FT-IR | Characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C=N and C=C stretching of the quinoline ring (around 1500-1600 cm⁻¹), and C-Br stretching (in the fingerprint region) would be observed. |
| UV-Vis | The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, would exhibit absorption bands corresponding to the π-π* transitions of the quinoline aromatic system. |
| Mass Spec. | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound (223.07 g/mol ), along with a characteristic isotopic pattern for the bromine atom.[6] |
Part 2: Theoretical and Computational Analysis
Computational chemistry provides invaluable insights into the electronic structure, reactivity, and potential biological activity of molecules like this compound, guiding further experimental work.
Density Functional Theory (DFT) Studies
DFT calculations are a powerful tool for investigating the quantum mechanical properties of molecules.[7][8][9]
-
Geometry Optimization: The molecular structure of this compound would be optimized using a functional such as B3LYP with a basis set like 6-311++G(d,p). This level of theory provides a good balance between accuracy and computational cost for organic molecules.[10]
-
Frequency Calculations: Vibrational frequency calculations would be performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies) and to predict the theoretical IR spectrum.
-
Electronic Properties: Key electronic properties would be calculated from the optimized structure, including:
-
Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are crucial for understanding the molecule's chemical reactivity and kinetic stability.[9]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[9]
-
Global Reactivity Descriptors: Parameters such as ionization potential, electron affinity, electronegativity, chemical hardness, and electrophilicity index can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.[7]
-
Diagram: DFT Workflow for this compound
Caption: A generalized workflow for molecular docking studies of this compound.
Part 3: Potential Applications and Future Directions
The theoretical and computational studies outlined in this guide can pave the way for the rational design of novel this compound derivatives with enhanced biological activities. For instance, the MEP map can guide modifications to enhance interactions with a biological target. Molecular docking studies can identify key residues for interaction, suggesting how the ligand could be modified to improve binding affinity. Given the known activities of quinoline derivatives, this compound and its analogs could be explored as potential antimalarial, antibacterial, or anticancer agents. [9][11][12] The integration of computational predictions with experimental validation is crucial. Promising candidates identified through in silico screening should be synthesized and evaluated in relevant biological assays to confirm their activity. This iterative cycle of design, synthesis, and testing is the hallmark of modern drug discovery.
Conclusion
This technical guide has provided a comprehensive framework for the theoretical and computational investigation of this compound. By combining established synthetic and spectroscopic techniques with powerful computational tools like DFT and molecular docking, researchers can gain deep insights into the properties and potential applications of this and other novel quinoline derivatives. The methodologies described herein are intended to serve as a practical resource for scientists engaged in the exciting and ever-evolving field of drug discovery and development.
References
- Wiley-VCH. (2007). Supporting Information.
- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- (n.d.). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. PMC. [Link]
- (2024).
- (2024).
- PubChem. (n.d.). 8-Bromoquinoline.
- Mohamed, H. S., et al. (2020). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives.
- (2024).
- (n.d.).
- Marković, J. M. D., et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. [Link]
- (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. MDPI. [Link]
- (n.d.). Strategies for the synthesis of 8‐aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical.
- (2025). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.
- (2022). QSAR, molecular docking and ADMET studies of Quinoline, Isoquinoline and Quinazoline derivatives against Plasmodium falciparum malaria.
- (n.d.). Catalyzed Radical Carboamination Reaction of 8-Aminoquinoline- Oriented Buteneamides with Chloroform: Synthesis of-β. [No valid URL found]
- Al-Majedy, Y. K., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. [Link]
- Brown, W. D., & Gouliaev, A. H. (2002). Synthesis of 5- or 8-bromoisoquinoline derivatives.
- Brown, W. D., & Gouliaev, A. H. (2002). Isoquinoline, 5-bromo-8-nitro. Organic Syntheses Procedure. [Link]
- (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. [Link]
- (2025). Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane.
- (n.d.).
- (n.d.). 8‐aminoquinoline.
- PubChem. (n.d.). 8-Quinolinol, 5-bromo-.
- (n.d.). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents.
- PubChemLite. (n.d.). 8-bromo-5-nitroquinoline (C9H5BrN2O2).
- (2025). Photopharmacology of Quinoline and Benzimidazole Azobenzene-Based Photoswitchable β-Hematin Inhibitors. American Chemical Society. [Link]
- (2022).
- PubChem. (n.d.). 5-Bromo-quinolin-8-ylamine.
- (2025). 7-Bromoquinolin-8-ol.
- (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 5-Bromo-quinolin-8-ylamine | C9H7BrN2 | CID 613829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The quinoline scaffold remains a cornerstone in medicinal chemistry, consistently yielding compounds with a broad spectrum of pharmacological activities.[1] Within this privileged structural class, 8-Bromoquinolin-5-amine emerges as a key building block for the development of novel therapeutic agents. This technical guide provides a comprehensive exploration of the synthesis, characterization, and biological evaluation of this compound and its structurally related analogs. We will delve into the causality behind synthetic strategies, detail robust experimental protocols for characterization and biological screening, and present a critical analysis of structure-activity relationships. This guide is intended to empower researchers and drug development professionals with the technical insights and practical methodologies required to effectively harness the therapeutic potential of this versatile chemical scaffold.
Introduction: The Quinoline Nucleus as a Privileged Scaffold in Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prominent heterocyclic motif found in numerous natural products and synthetic pharmaceuticals.[1] Its rigid, planar structure and the presence of a nitrogen heteroatom provide a unique combination of features for molecular recognition and interaction with biological targets. Historically, quinoline derivatives have played a pivotal role in the fight against infectious diseases, most notably malaria, with quinine and chloroquine being prime examples.[1] The therapeutic reach of quinolines, however, extends far beyond antimalarial applications, encompassing anticancer, antimicrobial, and anti-inflammatory activities.[1][2]
The strategic placement of substituents on the quinoline ring is a powerful tool for modulating its physicochemical properties and biological activity. Halogenation, particularly bromination, can enhance lipophilicity and metabolic stability, while the introduction of an amino group can provide a key site for hydrogen bonding and further derivatization. This compound, with its specific arrangement of a bromine atom and an amino group, represents a synthetically versatile intermediate with significant potential for the generation of diverse chemical libraries for drug screening.
Synthesis of this compound: A Strategic Approach
The synthesis of this compound can be approached through several strategic routes. A common and effective method involves the nitration of 8-bromoquinoline followed by the reduction of the nitro group to an amine. This approach allows for the regioselective introduction of the amino group at the 5-position.
Synthesis of the Precursor: 8-Bromoquinoline
A robust method for the synthesis of 8-bromoquinoline is the Skraup synthesis, which involves the reaction of 2-bromoaniline with glycerol, sulfuric acid, and an oxidizing agent.
Experimental Protocol: Skraup Synthesis of 8-Bromoquinoline
-
Materials:
-
2-Bromoaniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
An oxidizing agent (e.g., arsenic pentoxide or sodium m-nitrobenzenesulfonate)
-
Ferrous sulfate (to moderate the reaction)
-
Sodium hydroxide solution
-
Dichloromethane
-
-
Procedure:
-
In a fume hood, carefully add concentrated sulfuric acid to a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.
-
To the stirred acid, cautiously add 2-bromoaniline and ferrous sulfate.
-
Slowly add glycerol to the mixture. The reaction is highly exothermic and should be controlled by external cooling if necessary.
-
Add the oxidizing agent portion-wise to the reaction mixture.
-
Heat the mixture to reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a concentrated sodium hydroxide solution until the pH is basic. This should be done in an ice bath to control the heat generated.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude 8-bromoquinoline by vacuum distillation or column chromatography on silica gel.
-
Nitration of 8-Bromoquinoline to 8-Bromo-5-nitroquinoline
The nitration of 8-bromoquinoline is a critical step to introduce the nitro group at the desired 5-position.
Experimental Protocol: Nitration of 8-Bromoquinoline
-
Materials:
-
8-Bromoquinoline
-
Concentrated Sulfuric Acid
-
Concentrated Nitric Acid
-
Crushed ice
-
Sodium carbonate solution
-
-
Procedure:
-
In a flask cooled in an ice-salt bath, dissolve 8-bromoquinoline in concentrated sulfuric acid.
-
Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise to the solution, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for several hours. Monitor the reaction by TLC.
-
Carefully pour the reaction mixture onto a large volume of crushed ice.
-
Neutralize the solution with a saturated sodium carbonate solution until basic.
-
The precipitated 8-bromo-5-nitroquinoline is collected by filtration, washed with cold water, and dried.
-
The crude product can be recrystallized from a suitable solvent like ethanol.
-
Reduction of 8-Bromo-5-nitroquinoline to this compound
The final step is the reduction of the nitro group to the corresponding amine. A common and effective method is the use of a reducing agent such as tin(II) chloride in hydrochloric acid.
Experimental Protocol: Reduction of 8-Bromo-5-nitroquinoline
-
Materials:
-
8-Bromo-5-nitroquinoline
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid
-
Sodium hydroxide solution
-
Ethyl acetate
-
-
Procedure:
-
Suspend 8-bromo-5-nitroquinoline in ethanol in a round-bottom flask.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension.
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and make it strongly basic by the addition of a concentrated sodium hydroxide solution.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield this compound.
-
The product can be further purified by column chromatography or recrystallization.
-
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.
Spectroscopic Data
| Technique | Expected Observations for this compound |
| ¹H NMR | Signals in the aromatic region (typically 6.5-9.0 ppm). The protons on the pyridine ring will be deshielded. The amino protons will appear as a broad singlet.[3][4] |
| ¹³C NMR | Nine distinct signals corresponding to the nine carbon atoms. The carbon bearing the bromine will be shifted to a characteristic range.[3][4] |
| IR Spectroscopy | Characteristic N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C=N and C=C stretching vibrations of the quinoline ring.[4][5] |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of C₉H₇BrN₂. The presence of a bromine atom will be indicated by an isotopic pattern (M and M+2 peaks of nearly equal intensity).[6] |
Structurally Related Analogs and Their Synthesis
The this compound scaffold serves as a versatile starting point for the synthesis of a wide array of analogs with potentially enhanced or novel biological activities.
Rationale for Analog Design
-
Modification of the Amino Group: The amino group at the 5-position can be acylated, alkylated, or used in the formation of Schiff bases or sulfonamides to explore the impact of different substituents on biological activity.
-
Substitution at Other Positions: Further functionalization of the quinoline ring, for instance, through nucleophilic aromatic substitution of the bromine at the 8-position, can introduce additional diversity.
-
Isomeric Scaffolds: The synthesis of isomers, such as 5-bromo-8-aminoquinoline, allows for the investigation of the positional importance of the bromo and amino substituents.
Representative Synthetic Schemes for Analogs
Diagram: General Synthetic Pathways to Analogs of this compound
Caption: Standard workflow for the MTT cytotoxicity assay.
Antimicrobial Activity
The quinoline scaffold is also a well-established pharmacophore in the development of antimicrobial agents. [7][8] Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) [3][7][8]
-
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent
-
Bacterial or fungal inoculum standardized to a specific concentration
-
-
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
After incubation, visually inspect the wells for turbidity (growth).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Diagram: Workflow for MIC Determination
Sources
- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tsijournals.com [tsijournals.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
A Validated, Step-by-Step Protocol for the Synthesis of 8-Bromoquinolin-5-amine: A Key Pharmaceutical Intermediate
An Application Note from the Senior Scientist's Desk
Abstract
This comprehensive guide details a robust and reproducible two-step protocol for the synthesis of 8-Bromoquinolin-5-amine, a crucial building block in contemporary drug discovery and development. The synthesis commences with the regioselective nitration of commercially available 8-bromoquinoline to yield the key intermediate, 8-bromo-5-nitroquinoline. Subsequent reduction of the nitro group affords the target amine in high purity. This document provides not only a granular, step-by-step methodology but also delves into the chemical principles underpinning the procedural choices, ensuring both scientific integrity and practical success for researchers in medicinal chemistry and organic synthesis.
Introduction: The Strategic Importance of this compound
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1] The strategic functionalization of the quinoline ring is paramount for modulating pharmacological activity. This compound, in particular, serves as a versatile intermediate. The amine group at the C-5 position provides a nucleophilic handle for amide bond formation, sulfonylation, and other coupling reactions, while the bromine atom at the C-8 position is amenable to various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further molecular diversity. This dual functionality makes it an invaluable precursor for constructing complex molecular architectures in drug development programs.
This protocol outlines a reliable pathway starting from 8-bromoquinoline, proceeding through a stable nitro-intermediate, a strategy designed to maximize yield and minimize side-product formation.
Overall Synthetic Scheme
The synthesis is achieved in two primary stages:
-
Nitration: Electrophilic aromatic substitution on 8-bromoquinoline to introduce a nitro group at the C-5 position.
-
Reduction: Chemoselective reduction of the 5-nitro group to the corresponding 5-amino group.
Caption: Two-step synthesis of this compound.
Materials, Reagents, and Equipment
Reagents
| Reagent | CAS No. | Molecular Formula | Molecular Weight | Supplier Notes |
| 8-Bromoquinoline | 16567-18-3 | C₉H₆BrN | 208.06 g/mol | Purity ≥98% |
| Sulfuric Acid (conc.) | 7664-93-9 | H₂SO₄ | 98.08 g/mol | 95-98% |
| Nitric Acid (conc.) | 7697-37-2 | HNO₃ | 63.01 g/mol | ~70% |
| Tin(II) Chloride Dihydrate | 10025-69-1 | SnCl₂·2H₂O | 225.63 g/mol | Purity ≥98% |
| Ethanol (Absolute) | 64-17-5 | C₂H₅OH | 46.07 g/mol | Anhydrous |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 g/mol | ACS Grade |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 g/mol | ACS Grade |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 g/mol | ACS Grade |
| Sodium Bicarbonate | 144-55-8 | NaHCO₃ | 84.01 g/mol | Saturated solution |
| Sodium Sulfate (anhydrous) | 7757-82-6 | Na₂SO₄ | 142.04 g/mol | Granular |
Equipment
-
Round-bottom flasks (100 mL, 250 mL)
-
Magnetic stirrer and stir bars
-
Dropping funnel
-
Ice-salt bath
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Glass funnel and filter paper
-
Separatory funnel
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Detailed Experimental Protocols
Part A: Synthesis of 8-Bromo-5-nitroquinoline (Intermediate)
Expert Rationale: This procedure employs a standard nitrating mixture (H₂SO₄/HNO₃). Concentrated sulfuric acid serves a dual purpose: it protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺) and acts as the solvent. The reaction is conducted at low temperatures (0-5 °C) to control the exothermic nature of the nitration and to ensure regioselectivity, minimizing the formation of other isomers.[2]
Step-by-Step Procedure:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and place it in an ice-salt bath.
-
Dissolution: Add 8-bromoquinoline (5.00 g, 24.0 mmol) to the flask. Carefully and slowly add concentrated sulfuric acid (20 mL) while stirring. Continue stirring until all the solid has dissolved. Cool the solution to 0 °C.
-
Nitrating Mixture Preparation: In a separate flask, carefully prepare the nitrating mixture by adding concentrated nitric acid (2.0 mL, ~48 mmol) to concentrated sulfuric acid (2.0 mL). Cool this mixture down to 0 °C in a separate ice bath.
-
Nitration Reaction: Add the cold nitrating mixture dropwise to the stirred 8-bromoquinoline solution over 30-45 minutes. Crucially, maintain the internal reaction temperature below 5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours. Monitor the reaction's progress using TLC (Eluent: 4:1 Hexanes/EtOAc). The starting material should be consumed, and a new, lower Rf spot corresponding to the product should appear.
-
Work-up: Very carefully pour the reaction mixture onto approximately 100 g of crushed ice in a large beaker with stirring. A yellow precipitate will form.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Perform this step slowly in a fume hood, as significant CO₂ evolution will occur.
-
Isolation: Collect the yellow solid precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water (3 x 50 mL).
-
Drying: Dry the solid under vacuum to yield crude 8-bromo-5-nitroquinoline.
-
Purification (Optional): If necessary, the crude product can be recrystallized from ethanol or purified by column chromatography (silica gel, Hexanes/EtOAc gradient) to obtain a pure yellow solid.
-
Expected Yield: 70-80%
-
Physical Appearance: Yellow solid
-
Molecular Weight: 253.05 g/mol [3]
Part B: Synthesis of this compound (Final Product)
Expert Rationale: The reduction of the aromatic nitro group is efficiently achieved using Tin(II) chloride dihydrate in ethanol.[4] This method is favored for its high chemoselectivity, leaving the bromo-substituent and the quinoline ring intact. The reaction proceeds under reflux conditions to ensure a reasonable reaction rate. An acidic workup followed by basification is required to isolate the free amine product.
Step-by-Step Procedure:
-
Setup: To a 250 mL round-bottom flask, add 8-bromo-5-nitroquinoline (4.00 g, 15.8 mmol) and absolute ethanol (80 mL).
-
Reagent Addition: Add Tin(II) chloride dihydrate (17.8 g, 78.9 mmol, 5 equivalents) to the suspension.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 3-4 hours. The yellow suspension should gradually dissolve, and the solution color will change.
-
Reaction Monitoring: Monitor the reaction by TLC (Eluent: 4:1 Hexanes/EtOAc) until the starting nitro compound is fully consumed. The product, this compound, will have a different Rf value.
-
Work-up: Cool the reaction mixture to room temperature. Remove the ethanol using a rotary evaporator.
-
pH Adjustment: Add approximately 50 mL of deionized water to the residue. Cool the flask in an ice bath and slowly add a saturated aqueous sodium bicarbonate solution to neutralize the mixture. Adjust the pH to ~8-9. A precipitate may form.
-
Extraction: Extract the product from the aqueous mixture with dichloromethane or ethyl acetate (3 x 75 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by column chromatography on silica gel (using a Hexanes/EtOAc gradient) to yield pure this compound.
-
Expected Yield: 85-95%
-
Physical Appearance: Off-white to light brown solid
-
Molecular Weight: 223.06 g/mol
Safety and Hazard Information
All operations must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Concentrated Acids (H₂SO₄, HNO₃): Extremely corrosive and strong oxidizing agents. Can cause severe burns. Handle with extreme care.[2]
-
8-Bromoquinoline: May cause skin and serious eye irritation. May cause respiratory irritation.[5][6]
-
Organic Solvents (DCM, EtOAc, Hexanes): Flammable and volatile. Avoid inhalation of vapors.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
Workflow and Mechanism Diagrams
Experimental Workflow
Caption: Step-by-step workflow for the synthesis.
Reaction Mechanisms
Caption: Simplified mechanisms for the key transformations.
References
- Organic Syntheses Procedure: Isoquinoline, 5-bromo-8-nitro. Organic Syntheses.
- PubChem: 8-Bromoquinoline. National Center for Biotechnology Information.
- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.
- McDonough, M. A., et al. (2020). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry.
- Brown, R. F. C., & Gouliaev, A. H. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. ResearchGate.
- Krishna, P. G., et al. (2018). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC.
- Krishna, P. G., et al. (2018). Chemoselective synthesis of 5-amino-7-bromoquinolin-8-yl sulfonate derivatives and their antimicrobial evaluation. Taylor & Francis Online.
- Google Patents: US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives. Google Patents.
- Google Patents: WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives. Google Patents.
- PubChemLite: 8-bromo-5-nitroquinoline. PubChemLite.
- AbacipharmTech: 8-Bromo-5-nitroquinoline. AbacipharmTech.
- ResearchGate: Bromination of 8-substituted quinolines. ResearchGate.
Sources
Introduction: The Strategic Value of the 5-Amino-8-Arylquinoline Scaffold
An in-depth guide to the strategic application of 8-Bromoquinolin-5-amine in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, tailored for researchers, scientists, and professionals in drug development.
The quinoline framework is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with activities spanning anticancer, antimalarial, and antimicrobial applications.[1][2] Specifically, the 5-amino-8-arylquinoline motif is a critical pharmacophore. The amino group at the C5 position provides a key hydrogen bond donor/acceptor site for molecular recognition at biological targets, while the C8 position offers a vector for introducing diverse aryl groups. This diversification is crucial for modulating pharmacokinetic and pharmacodynamic properties, such as target affinity, selectivity, and metabolic stability.
The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for forging the pivotal carbon-carbon bond between the quinoline core and the aryl moiety.[3] Its widespread adoption is due to its operational simplicity, remarkable functional group tolerance, the commercial availability and stability of its organoboron reagents, and the relatively mild reaction conditions required.[3][4] This guide provides a comprehensive overview of the mechanistic principles, a detailed experimental protocol, and field-tested insights for successfully employing this compound as a key building block in Suzuki coupling reactions.
The Catalytic Cycle: A Mechanistic Deep Dive
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4][5] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition : This is often the rate-determining step of the cycle.[4] The active Pd(0) catalyst, stabilized by phosphine ligands, inserts into the carbon-bromine bond of this compound. This forms a square planar Pd(II) complex. The efficiency of this step is heavily influenced by the electron density of the C-Br bond and the nature of the phosphine ligand. Bulky, electron-rich phosphine ligands are known to accelerate this step, particularly for less reactive aryl halides.[6][7]
-
Transmetalation : In this step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center. This process requires activation by a base.[5][8] The base reacts with the boronic acid to form a more nucleophilic boronate species, which then facilitates the ligand exchange on the Pd(II) complex, replacing the bromide ion.
-
Reductive Elimination : This is the final, product-forming step. The two organic groups (the quinoline and the aryl moiety) on the Pd(II) center couple and are eliminated from the coordination sphere, forming the desired C-C bond of the 8-arylquinolin-5-amine product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5][9]
Experimental Protocol & Methodology
The following is a generalized, robust protocol for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier | Notes |
| This compound | >97% | Commercially Available | Store under inert atmosphere. |
| Arylboronic Acid | >98% | Commercially Available | Use fresh or check for degradation. |
| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) | Catalyst Grade | Sigma-Aldrich, etc. | A reliable, general-purpose catalyst.[10] |
| Sodium Carbonate (Na₂CO₃) or Potassium Phosphate (K₃PO₄) | Anhydrous | Fisher Scientific, etc. | Ensure base is finely powdered. |
| 1,4-Dioxane | Anhydrous, <50 ppm H₂O | Acros Organics, etc. | Must be degassed thoroughly before use. |
| Deionized Water | High Purity | - | Must be degassed thoroughly before use. |
| Ethyl Acetate (EtOAc) | ACS Grade | - | For extraction. |
| Brine | Saturated NaCl solution | - | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Reagent Grade | - | For drying organic layers. |
| Inert Gas | High Purity Nitrogen or Argon | - | For maintaining an inert atmosphere. |
Step-by-Step Protocol
-
Reaction Setup :
-
To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (Na₂CO₃ or K₃PO₄, 2.0-3.0 equiv).
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.02-0.05 equiv).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.[6]
-
-
Solvent Addition :
-
Prepare a degassed solvent mixture of 1,4-dioxane and water (typically a 4:1 or 5:1 v/v ratio). Degas by sparging with argon for 20-30 minutes or by three freeze-pump-thaw cycles.
-
Add the degassed solvent mixture to the reaction flask via syringe. The final concentration of the limiting reagent should be around 0.1-0.2 M.
-
-
Reaction Execution :
-
Immerse the flask in a preheated oil bath and heat the reaction mixture to 80-100 °C with vigorous stirring.[3]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
-
Workup and Isolation :
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.[1]
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[1]
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification :
-
Purify the crude residue by flash column chromatography on silica gel.[11] The eluent system will depend on the polarity of the product but often a gradient of hexane and ethyl acetate is effective.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final 8-arylquinolin-5-amine. Characterize by ¹H NMR, ¹³C NMR, and HRMS.
-
Optimization and Troubleshooting
The success of a Suzuki coupling can be sensitive to multiple variables. The following tables provide guidance for optimizing reaction conditions and troubleshooting common issues.
Reaction Parameter Optimization
| Parameter | Options & Considerations | Rationale & Impact |
| Catalyst/Ligand | Pd(dppf)Cl₂ : Good general-purpose choice.[10]Pd(PPh₃)₄ : Classic, but can be sensitive.Buchwald Ligands (e.g., XPhos, SPhos) + Pd₂(dba)₃ : Highly active for challenging substrates, including electron-rich or hindered partners.[12][13] | The ligand's steric bulk and electronic properties are critical. Bulky, electron-donating ligands facilitate the oxidative addition and reductive elimination steps, often leading to higher yields and faster reactions.[6][7] |
| Base | K₂CO₃, Na₂CO₃ : Common, effective, and inexpensive aqueous bases.[1]K₃PO₄ : A stronger base, often effective in anhydrous conditions or for less reactive boronic acids.[12]CsF : Can be used for base-sensitive substrates to avoid hydrolysis of esters.[14] | The base is essential for activating the boronic acid for transmetalation. The choice of base can significantly impact yield, and its solubility in the reaction medium is a key factor.[8] |
| Solvent | Dioxane/H₂O, THF/H₂O : Standard biphasic systems that work well for many substrates.[1][9]Toluene/H₂O : Another common choice, can be run at higher temperatures.DMF, DMAc : Polar aprotic solvents, can help with solubility issues but may be harder to remove.[14] | The solvent must solubilize the reactants and catalyst. The presence of water is often crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[15] |
| Temperature | 60-110 °C | Higher temperatures generally increase the reaction rate but can also lead to catalyst decomposition or side reactions. Start around 80-90 °C and adjust as needed based on reaction monitoring. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd(0)).2. Impure/degraded boronic acid.3. Insufficiently degassed solvents.4. Inappropriate base or solvent. | 1. Use a fresh catalyst or a more robust pre-catalyst (e.g., Buchwald G3/G4). Ensure rigorous inert atmosphere technique.[16]2. Use fresh boronic acid or convert it to a more stable boronate ester (e.g., pinacol ester).[16]3. Thoroughly degas all solvents and reagents before use.[16]4. Screen different bases and solvent systems as per the optimization table. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen.2. High reaction temperature. | 1. Improve inert atmosphere technique; ensure all reagents and solvents are rigorously deoxygenated.[11]2. Lower the reaction temperature if conversion of the starting material is still efficient. |
| Protodeboronation (Boronic acid replaced by -H) | 1. Reaction is too slow, allowing for hydrolysis.2. Electron-deficient or heteroaryl boronic acids are particularly susceptible.[15] | 1. Use a more active catalyst system (e.g., Buchwald ligands) to accelerate the desired coupling.[13]2. Use a boronate ester or potassium trifluoroborate salt instead of the boronic acid for enhanced stability.[16] |
| Formation of Palladium Black | Catalyst decomposition. | 1. Ensure the phosphine ligand-to-palladium ratio is appropriate (often 1:1 to 2:1 for pre-formed catalysts).2. Lower the reaction temperature.3. Switch to a more stable pre-catalyst.[16] |
Safety and Handling
All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
This compound : While specific toxicity data is limited, it should be handled as a potentially hazardous chemical. Avoid inhalation of dust and contact with skin and eyes. It is an irritant.[17][18]
-
Palladium Catalysts : Palladium compounds can be toxic and are potent sensitizers. Avoid creating dust.
-
Phosphine Ligands : Many phosphine ligands are air-sensitive and can be toxic. Handle under an inert atmosphere.
-
Solvents : 1,4-Dioxane is a suspected carcinogen and can form explosive peroxides. Use anhydrous, inhibitor-free dioxane and never distill to dryness.[16]
-
Bases : Inorganic bases like K₃PO₄ and Na₂CO₃ are irritants. Avoid inhalation of dust.
Always consult the Safety Data Sheet (SDS) for each specific reagent before use.[17][18][19]
References
- NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- National Center for Biotechnology Information. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
- Fey, N., et al. A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Organometallic Chemistry. [Link]
- BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
- The Organic Chemistry Tutor. Suzuki Cross-Coupling Mechanism | Organic Chemistry. YouTube. [Link]
- ACS Publications. A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry. [Link]
- National Center for Biotechnology Information. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. [Link]
- ResearchGate. Synthesis of new arylated Quinolines by Suzuki cross coupling. [Link]
- ACS Omega. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. [Link]
- ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]
- Organic Chemistry Portal. Synthesis of quinolines. [Link]
- ResearchGate. Screening of palladium catalysts for the Suzuki coupling of.... [Link]
- ResearchGate. (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. [Link]
- Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]
- KCIL Chemofarbe Group. Challenges In Suzuki Coupling Reaction. [Link]
- Reddit. Struggling with Suzuki Reaction. [Link]
- Common Organic Chemistry.
- Organic Synthesis. Suzuki-Miyaura Coupling. [Link]
- Chem Help ASAP. Suzuki cross-coupling reaction. YouTube. [Link]
- National Center for Biotechnology Information. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]
- ResearchGate.
- Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. [Link]
- Wikipedia. Suzuki reaction. [Link]
- SciSpace. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.... [Link]
- ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. byjus.com [byjus.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. Yoneda Labs [yonedalabs.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. fishersci.com [fishersci.com]
- 18. fishersci.com [fishersci.com]
- 19. WERCS Studio - Application Error [assets.thermofisher.com]
Application Note & Protocol: Buchwald-Hartwig Amination of 8-Bromoquinolin-5-amine
Abstract
The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, providing a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds.[1][2][3] This application note provides a comprehensive guide to the palladium-catalyzed cross-coupling of 8-bromoquinolin-5-amine with a generic primary or secondary amine. Quinoline scaffolds are prevalent in medicinal chemistry and materials science, making efficient and reliable methods for their functionalization highly valuable. This document outlines the mechanistic underpinnings of the reaction, details critical parameters for successful execution, provides a step-by-step experimental protocol, and offers a troubleshooting guide for common challenges encountered when working with N-heterocyclic substrates.
Introduction: The Challenge of N-Heteroaryl Amination
The synthesis of aryl amines is a cornerstone of drug discovery and development.[2][4] Traditional methods for C-N bond formation often require harsh conditions and suffer from limited substrate scope.[1] The advent of the Buchwald-Hartwig amination revolutionized this field by enabling the coupling of a vast array of amines with aryl and heteroaryl halides under relatively mild, catalytic conditions.[1][4]
However, heteroaromatic substrates like this compound present unique challenges. The quinoline nitrogen can coordinate to the palladium center, potentially inhibiting catalytic activity. Furthermore, five-membered heteroaryl halides can be particularly problematic substrates in C-N cross-coupling reactions.[4][5] Careful selection of the catalyst system—specifically the palladium source and, most critically, the supporting ligand—is paramount to overcome these issues and achieve high-yielding, clean conversions.[6][7][8] This guide focuses on a robust protocol leveraging modern, sterically hindered biarylphosphine ligands that have proven effective for such challenging transformations.[1][9][10]
Mechanistic Rationale: The Palladium Catalytic Cycle
Understanding the catalytic cycle is crucial for rational optimization and troubleshooting. The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) cycle.[1][6][11]
The key steps are:
-
Activation: If a Pd(II) precatalyst (e.g., Pd(OAc)₂) is used, it must first be reduced in situ to the active Pd(0) species.[6][12] Modern, well-defined palladacycle precatalysts are designed to readily generate the active Pd(0) catalyst upon exposure to the base.[2][11]
-
Oxidative Addition: The active, monoligated L-Pd(0) complex undergoes oxidative addition into the aryl-bromide bond of the this compound, forming a Pd(II) intermediate.[1][13] This is often the rate-determining step.
-
Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) center. Subsequently, the base abstracts a proton from the coordinated amine to form a palladium-amido complex.[1][14]
-
Reductive Elimination: The final, product-forming step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active L-Pd(0) catalyst, allowing the cycle to continue.[1][13]
An unproductive side reaction, β-hydride elimination, can sometimes compete with reductive elimination, particularly with primary amines.[1][7][8] The use of bulky, electron-rich ligands helps to promote reductive elimination and suppress this unwanted pathway.[10]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Critical Parameters and Reagent Selection
The success of the amination of this compound hinges on the judicious selection of four key components.
| Component | Recommended Choice(s) | Rationale & Expert Insights |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, or a G3/G4 Palladacycle Precatalyst | Pd₂(dba)₃ is a reliable Pd(0) source. Pd(OAc)₂ is a common, air-stable Pd(II) source that is reduced in situ.[11][12] For challenging substrates, pre-formed palladacycles (e.g., XPhos-Pd-G3) are highly recommended as they provide a rapid, reliable entry into the catalytic cycle and are often more active at lower loadings.[2] |
| Ligand | XPhos , SPhos, RuPhos | The choice of ligand is the most critical parameter.[6] For heteroaromatic amines, bulky, electron-rich biaryl monophosphine ligands are state-of-the-art.[1][10] XPhos is an excellent starting point, known for its high activity in coupling aryl chlorides and bromides.[9] These ligands promote the crucial reductive elimination step and prevent catalyst deactivation.[10] |
| Base | NaOt-Bu, KOt-Bu, LHMDS | A strong, non-nucleophilic base is required to deprotonate the amine once coordinated to the palladium center.[12][14] Sodium tert-butoxide (NaOt-Bu) is the most common and effective choice for a wide range of aminations. Weaker bases like K₂CO₃ or K₃PO₄ are generally less effective and lead to slower reactions.[6] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are necessary. Toluene is an excellent first choice due to its high boiling point and poor solubility for inorganic salts, which can sometimes be beneficial.[6] Dioxane is also widely used. Ensure the solvent is thoroughly deoxygenated before use to prevent oxidation and deactivation of the Pd(0) catalyst. |
Detailed Experimental Protocol
This protocol describes the coupling of this compound (1.0 equiv.) with a generic secondary amine (1.2 equiv.).
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Palladium reagents, phosphine ligands, and strong bases are hazardous. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All manipulations should be carried out under an inert atmosphere (Nitrogen or Argon).
Materials & Reagents
-
This compound
-
Amine coupling partner (e.g., Morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
Reaction Setup Workflow
Caption: General experimental workflow for the amination reaction.
Step-by-Step Procedure
-
Flask Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the palladium source (e.g., Pd₂(dba)₃, 1.5 mol%), the ligand (e.g., XPhos, 3.0 mol%), and sodium tert-butoxide (1.4 equiv.).
-
Addition of Solids: In the same flask, add this compound (1.0 equiv.).
-
Inerting the Atmosphere: Seal the flask with a septum, and then evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent. Then, add the amine coupling partner (1.2 equiv.) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong base.3. Catalyst inhibition by quinoline nitrogen. | 1. Ensure all reagents are dry and the solvent is thoroughly degassed. Use fresh catalyst and ligand.2. Ensure NaOt-Bu is fresh and has been handled under inert conditions.3. Increase ligand-to-palladium ratio (e.g., L:Pd from 2:1 to 4:1). Screen other ligands like RuPhos or BrettPhos. |
| Formation of Side Products (e.g., Dehalogenation) | 1. Reaction temperature is too high.2. Presence of water in the reaction.3. Unfavorable kinetics (β-hydride elimination). | 1. Lower the reaction temperature (e.g., to 80-90 °C) and allow for a longer reaction time.2. Use rigorously dried solvents and reagents.3. Switch to a bulkier ligand (e.g., tBuXPhos) which can favor reductive elimination. |
| Incomplete Reaction | 1. Insufficient reaction time or temperature.2. Catalyst has decomposed over time. | 1. Allow the reaction to run for a longer period (up to 24h). If still incomplete, incrementally increase the temperature.2. Add a second portion of catalyst and ligand (e.g., 0.5 mol% Pd, 1.0 mol% ligand) to the reaction mixture. |
Conclusion
The Buchwald-Hartwig amination of this compound is a highly effective transformation when the correct parameters are employed. The key to success lies in the meticulous exclusion of oxygen and water, and the use of a modern, sterically demanding biarylphosphine ligand such as XPhos in combination with a strong base like NaOt-Bu. This protocol provides a reliable and scalable method for accessing complex amine-substituted quinoline derivatives, which are valuable building blocks for research in pharmaceuticals and materials science.
References
- Chemistry LibreTexts. (2023).
- Singleton, D. A., et al. (2015). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
- chemeurope.com. (n.d.). Buchwald-Hartwig reaction. [Link]
- Wikipedia. (2023). XPhos. [Link]
- Haskel, A., et al. (2024).
- Wikipedia. (2024).
- Heraeus. (n.d.).
- Maiti, D., et al. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. MIT Open Access Articles. [Link]
- Kinzel, T., et al. (2013). BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. PubMed. [Link]
- Lipshutz, B. H., et al. (2021). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.
- Gallou, F., et al. (2021). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. JACS Au. [Link]
- That's Fascinating! (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Lipshutz, B. H., et al. (2017). t-BuXPhos: A highly efficient ligand for Buchwald-Hartwig coupling in water.
- Vantourout, J. C., et al. (2017). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines.
- Beutner, G. L., et al. (2019). Palladium-Catalyzed Amidation and Amination of (Hetero)aryl Chlorides under Homogeneous Conditions Enabled by a Soluble DBU/NaTFA Dual-Base System. Organic Process Research & Development. [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Tokyo Chemical Industry UK Ltd. (n.d.).
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. XPhos - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 13. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald-Hartwig_reaction [chemeurope.com]
Application Note & Protocols: Strategic Synthesis of Novel Ligands from 8-Bromoquinolin-5-amine
Abstract: This guide provides researchers, medicinal chemists, and drug development professionals with a detailed strategic framework and validated protocols for the synthesis of novel ligands originating from the versatile chemical scaffold, 8-Bromoquinolin-5-amine. We move beyond simple procedural lists to explain the underlying causality for experimental choices, focusing on two robust and widely applicable palladium-catalyzed cross-coupling reactions: the Buchwald-Hartwig amination for C-N bond formation and the Suzuki-Miyaura coupling for C-C bond formation. By leveraging the distinct reactivity of the C8-bromo and C5-amino positions, a diverse library of functionalized quinoline derivatives can be efficiently generated for applications in drug discovery, materials science, and chemical biology.
Introduction: The Strategic Value of the this compound Scaffold
The quinoline nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its presence in numerous bioactive compounds and functional materials.[1][2][3] Its derivatives exhibit a vast range of pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties, often linked to their potent ability to chelate metal ions.[1][3][4] The starting material, this compound, is a particularly valuable building block due to its two orthogonal reactive sites:
-
The C8-Bromine Atom: An excellent electrophilic handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, and alkyl substituents.[4]
-
The C5-Amine Group: A nucleophilic site that can be readily functionalized through acylation, alkylation, or other transformations to modulate the ligand's electronic and steric properties.
This document provides a comprehensive guide to harnessing this dual reactivity, focusing on the construction of complex molecular architectures through reliable and scalable synthetic protocols.
Overall Synthetic Strategy
The core strategy involves the initial functionalization at the C8 position via cross-coupling, followed by optional diversification at the C5-amino group. This approach leverages the robustness of Pd-catalyzed reactions and reserves the more straightforward amine chemistry for late-stage diversification.
Figure 1: General workflow for synthesizing diverse ligands from this compound.
Strategy 1: C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for constructing C(aryl)-N bonds.[5][6] Its development revolutionized medicinal chemistry by allowing for the synthesis of aryl amines under relatively mild conditions, replacing harsher classical methods that suffered from limited scope.[5]
Mechanistic Rationale
The reaction proceeds via a palladium-catalyzed cycle. The choice of catalyst, and particularly the ligand, is critical. Sterically hindered, electron-rich phosphine ligands (e.g., JohnPhos, XPhos) are often required to promote both the initial oxidative addition of the aryl bromide to the Pd(0) center and the final, crucial reductive elimination step that forms the C-N bond and regenerates the active catalyst.[7][8]
Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol: Synthesis of N-phenyl-8-(phenylamino)quinolin-5-amine
This protocol details a representative Buchwald-Hartwig amination using aniline as the coupling partner. It is adapted from highly successful procedures on similar bromoquinoline scaffolds.[7][8]
Materials & Equipment:
-
This compound
-
Aniline
-
Palladium(II) Acetate (Pd(OAc)₂)
-
(2-Biphenyl)di-tert-butylphosphine (JohnPhos)
-
Sodium tert-butoxide (NaO-t-Bu)
-
Anhydrous Toluene
-
Schlenk flask or sealed reaction vial, magnetic stirrer, heating block
-
Argon or Nitrogen supply
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Inert Atmosphere Setup: Add this compound (1.0 mmol, 1.0 eq), Pd(OAc)₂ (0.05 mmol, 5 mol%), and JohnPhos (0.10 mmol, 10 mol%) to a Schlenk flask equipped with a stir bar.
-
Reagent Addition: Seal the flask, and evacuate and backfill with argon three times to establish an inert atmosphere. Add sodium tert-butoxide (1.25 mmol, 1.25 eq).
-
Solvent and Nucleophile: Under a positive flow of argon, add anhydrous toluene (10 mL) followed by aniline (1.25 mmol, 1.25 eq) via syringe.
-
Reaction: Seal the flask tightly and place it in a preheated oil bath or heating block at 110-120 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking a small aliquot, quenching it with water, extracting with ethyl acetate, and analyzing the organic layer.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with additional ethyl acetate (2 x 10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 20 mL) and then with brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.
Optimization Data
The choice of ligand and reaction conditions can significantly impact yield. The following table, adapted from literature on a similar substrate, illustrates this dependency.[7]
| Entry | Ligand (10 mol%) | Temperature (°C) | Time (h) | Conversion/Yield (%) |
| 1 | JohnPhos (L1) | 110-120 | 24 | >95% |
| 2 | Tri-tert-butylphosphine (L2) | 110-120 | 24 | ~70% |
| 3 | XPhos | 110-120 | 12 | >95% (typically faster) |
| 4 | dppf | 110-120 | 24 | <20% (inefficient) |
| Table represents expected outcomes based on established literature for similar substrates. |
Strategy 2: C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds between aryl halides and organoboron compounds.[9][10] Its popularity stems from the mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[10][11]
Mechanistic Rationale
The catalytic cycle involves three key steps: oxidative addition of the aryl halide to Pd(0), transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the C-C bond.[10] A base is essential for the transmetalation step, as it activates the organoboron species by forming a more nucleophilic "ate" complex.[11]
Figure 3: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Protocol: Synthesis of 8-(4-methoxyphenyl)quinolin-5-amine
This protocol describes a typical Suzuki coupling to install an electron-rich aryl group at the C8 position.
Materials & Equipment:
-
This compound
-
4-Methoxyphenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane and Water (solvent system)
-
Standard reaction and purification equipment
Step-by-Step Procedure:
-
Reagent Setup: In a round-bottom flask, combine this compound (1.0 mmol, 1.0 eq), 4-methoxyphenylboronic acid (1.5 mmol, 1.5 eq), and Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).
-
Causality Note: A slight excess of the boronic acid is used to drive the reaction to completion and account for potential decomposition or homocoupling.[12]
-
-
Solvent and Base: Add 1,4-dioxane (8 mL) and a 2M aqueous solution of K₂CO₃ (4 mL).
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to 80-90 °C with vigorous stirring for 4-12 hours. The reaction should be carried out under a nitrogen or argon atmosphere.
-
Monitoring: Follow the consumption of the starting material by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water (15 mL) and extract with ethyl acetate (3 x 20 mL).
-
Extraction: Combine the organic layers, wash with brine (1 x 25 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product via flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the pure biaryl product.
-
Characterization: Confirm the product's identity and purity using ¹H NMR, ¹³C NMR, and HRMS.
Optional Downstream Derivatization: C5-Amine Acylation
Once the C8 position is functionalized, the C5-amino group serves as a handle for further diversification. A simple acylation can introduce new functionalities, altering solubility, polarity, and biological activity.
Protocol: Synthesis of N-(8-phenylquinolin-5-yl)acetamide
-
Setup: Dissolve the 8-phenylquinolin-5-amine derivative (1.0 mmol) in dichloromethane (DCM, 10 mL) in a round-bottom flask and cool to 0 °C in an ice bath.
-
Reagent Addition: Add triethylamine (1.5 mmol, 1.5 eq) followed by the dropwise addition of acetyl chloride (1.2 mmol, 1.2 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC indicates completion.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (10 mL). Separate the layers and extract the aqueous phase with DCM (2 x 10 mL).
-
Purification: Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by chromatography or recrystallization to obtain the final N-acylated ligand.
Conclusion
This compound is a powerful and versatile platform for the synthesis of novel ligands. By employing robust and well-understood palladium-catalyzed reactions like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, chemists can readily access a wide chemical space. The protocols and strategic insights provided herein serve as a validated starting point for the development of new chemical entities for diverse scientific applications, from targeted therapeutics to advanced organic materials.
References
- Omar, W. A. E., & Hormi, O. E. O. (2015). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of the Indian Chemical Society.
- Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Reagent Guides.
- Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Kaur, N., & Paul, K. (2021). Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry. Bioorganic Chemistry, 108, 104633.
- Ali, I., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 5034.
Sources
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. ias.ac.in [ias.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Yoneda Labs [yonedalabs.com]
The Versatile Scaffold: Application of 8-Bromoquinolin-5-amine in Modern Medicinal Chemistry
Introduction: The Quinoline Core and the Strategic Utility of 8-Bromoquinolin-5-amine
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of pharmacologically active compounds.[1][2] Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3] Within this esteemed class of heterocycles, this compound emerges as a particularly valuable building block for the synthesis of novel therapeutic agents. Its strategic disubstitution pattern, featuring a reactive bromine atom at the 8-position and a versatile amino group at the 5-position, offers a dual handle for molecular elaboration, enabling the exploration of diverse chemical space in drug discovery programs.
The bromine atom at C-8 serves as a linchpin for modern cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This allows for the facile introduction of a wide array of aryl, heteroaryl, and alkyl substituents, profoundly influencing the steric and electronic properties of the molecule. Concurrently, the amino group at C-5 provides a nucleophilic center for further derivatization, such as acylation and sulfonylation, enabling the modulation of physicochemical properties like solubility, lipophilicity, and hydrogen bonding capacity, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the synthesis and application of this compound, complete with detailed protocols for its derivatization and insights into the therapeutic potential of the resulting compounds.
Synthesis of the Core Scaffold: this compound
The synthesis of this compound can be efficiently achieved through a two-step sequence starting from the commercially available 8-bromoquinoline. This strategy involves an initial nitration at the C-5 position, followed by a subsequent reduction of the nitro group to the desired amine.
Sources
Application Notes & Protocols: 8-Bromoquinolin-5-amine as a Versatile Building Block for Organic Electronics
Introduction: The Strategic Value of 8-Bromoquinolin-5-amine
In the landscape of organic electronics, the quinoline scaffold holds a privileged status, most famously represented by tris(8-hydroxyquinolinato)aluminum (Alq3), a cornerstone material in Organic Light-Emitting Diodes (OLEDs).[1][2] The this compound molecule emerges as a strategically designed building block, offering two distinct and highly valuable reactive sites: a bromo group at the 5-position and an amino group at the 8-position. This dual functionality allows for sequential, selective chemical modifications, enabling the rational design of a vast library of novel materials for a range of electronic applications.
The electron-deficient nature of the quinoline ring, combined with the electron-donating amino group, establishes an intrinsic electronic push-pull character. The C5-bromo and C8-amino positions serve as orthogonal handles for introducing further functionality through robust, high-yield cross-coupling reactions. This guide provides an in-depth exploration of the synthetic pathways available for derivatizing this compound and details its application in the fabrication of advanced organic electronic devices, including OLEDs, Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs).
Part 1: Core Synthetic Strategies: Unleashing the Potential
The power of this compound lies in its amenability to two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These palladium-catalyzed reactions provide a reliable toolkit for constructing complex molecular architectures with tailored electronic properties.[3][4]
C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is the reaction of choice for functionalizing the C5-bromo position.[4][5] It enables the introduction of various aryl or heteroaryl groups, extending the π-conjugated system of the quinoline core. This is a critical strategy for tuning the HOMO/LUMO energy levels, absorption/emission wavelengths, and charge transport characteristics of the final material.[5]
Mechanism Insight: The reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the palladium catalyst to the C-Br bond, followed by transmetalation with a boronic acid or ester (activated by a base), and concluding with reductive elimination to form the new C-C bond and regenerate the catalyst.[5]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
C-N Bond Formation via Buchwald-Hartwig Amination
The amino group at the C8-position is a prime handle for Buchwald-Hartwig amination, a palladium-catalyzed reaction that forms C-N bonds between an amine and an aryl halide or triflate.[3][6][7] This is the premier method for synthesizing the triarylamine structures that are fundamental to high-performance Hole Transporting Materials (HTMs).[8][9][10] By coupling various electron-rich aryl groups to the quinoline's amino function, one can precisely control the HOMO level for efficient hole injection and transport.[10][11]
Mechanism Insight: Similar to the Suzuki coupling, this reaction relies on a palladium catalyst. The cycle involves oxidative addition of palladium to an aryl halide, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine product.[3][12]
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Part 2: Applications in Organic Electronic Devices
The derivatives of this compound are not merely synthetic curiosities; they are designed to be functional components in electronic devices.
Organic Light-Emitting Diodes (OLEDs)
The quinoline core is a proven electron-transporting and emissive moiety.[1][13][14] By leveraging the synthetic handles of this compound, materials can be engineered for specific roles within an OLED stack.
-
Hole Transport Materials (HTMs): Buchwald-Hartwig amination can be used to attach diarylamine or carbazole units to the C8-amino position, creating classic triarylamine-based HTMs. The quinoline core can further modulate the electronic properties and thermal stability.
-
Emissive Layer (EML) Materials: Suzuki coupling at the C5-position can introduce chromophores that tune the emission color from blue to red. The inherent electron-transporting nature of the quinoline can be balanced by hole-transporting groups at the C8-position to create efficient, single-molecule emitters with balanced charge injection.[15]
Caption: Simplified architecture of a multi-layer OLED device.
Organic Field-Effect Transistors (OFETs)
High-performance OFETs require organic semiconductors with high charge carrier mobility and good environmental stability.[16][17] The planar structure of the quinoline ring system is an excellent foundation for designing semiconductors. Through Suzuki coupling, extended, rigid, and co-planar π-systems can be constructed, which promotes the intermolecular π-π stacking necessary for efficient charge transport in thin films.[16] Depending on the electron-donating or -withdrawing nature of the coupled aryl groups, both p-type (hole-transporting) and n-type (electron-transporting) materials can be targeted.[18][19]
Caption: Common architecture for an Organic Field-Effect Transistor (OFET).
Organic & Perovskite Solar Cells (OPVs/PSCs)
In photovoltaics, derivatives of this compound show significant promise, particularly as interfacial layers. For instance, tris-(5-amino-8-hydroxyquinoline)aluminum complexes, which can be synthesized from precursors related to this building block, have been successfully used as anode buffer layers in inverted organic solar cells.[20][21][22] The amino substituents help to elevate the Highest Occupied Molecular Orbital (HOMO) energy level, reducing the energy barrier for hole extraction from the photoactive layer to the anode.[21][22] This demonstrates a sophisticated application where fine-tuning of interfacial energetics is critical for device performance.
Part 3: Representative Material Properties
The table below summarizes the typical photophysical and electrochemical properties that would be targeted and measured for a new Hole Transporting Material (HTM) synthesized from this compound.
| Property | Symbol | Typical Target Range | Significance |
| Highest Occupied Molecular Orbital | HOMO | -5.0 to -5.4 eV | Must be aligned with the perovskite valence band or anode work function for efficient hole extraction.[10] |
| Lowest Unoccupied Molecular Orbital | LUMO | -2.0 to -2.5 eV | Should be higher than the perovskite conduction band to block electrons.[10] |
| UV-Vis Absorption (Peak) | λabs | 350 - 450 nm | Indicates the electronic transitions; should be transparent in the visible range for PSCs. |
| Photoluminescence (Peak) | λem | 450 - 600 nm | Determines the emission color in OLED applications. |
| Glass Transition Temperature | Tg | > 100 °C | High Tg is crucial for the morphological stability and long-term durability of devices. |
| Hole Mobility | µh | > 10-4 cm2V-1s-1 | A high mobility ensures efficient transport of holes to the electrode, reducing recombination losses.[11] |
Part 4: Experimental Protocols
Disclaimer: These protocols are generalized procedures and must be adapted based on the specific substrate. All reactions should be performed by trained personnel in a controlled laboratory environment using appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of a Diarylamine Derivative via Buchwald-Hartwig Amination
This protocol describes the coupling of this compound with an aryl bromide (e.g., 4-bromobiphenyl) to create a precursor for an HTM.
Materials:
-
This compound (1.0 eq)
-
Aryl Bromide (e.g., 4-bromobiphenyl) (1.1 eq)
-
Palladium(II) Acetate (Pd(OAc)2) (2-5 mol%)
-
A suitable phosphine ligand (e.g., Xantphos, BINAP) (4-10 mol%)[6]
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the aryl bromide, sodium tert-butoxide, Pd(OAc)2, and the phosphine ligand.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the mixture to room temperature and dilute with dichloromethane (DCM).
-
Filter the mixture through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired diarylamine derivative.
Protocol 2: Synthesis of a Biaryl Derivative via Suzuki-Miyaura Coupling
This protocol details the coupling of this compound with an arylboronic acid to extend the π-conjugation.
Materials:
-
This compound (1.0 eq)
-
Arylboronic Acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (3-5 mol%)[23]
-
An inorganic base (e.g., K2CO3, Cs2CO3) (2.0-3.0 eq)[23]
-
Solvent mixture (e.g., Toluene/Ethanol/Water or Dioxane/Water)
Procedure:
-
In a round-bottom flask, dissolve this compound and the arylboronic acid in the chosen solvent system (e.g., Toluene/Ethanol, 4:1).
-
Add an aqueous solution of the inorganic base.
-
Degas the mixture by bubbling Argon or Nitrogen through the solution for 15-20 minutes.
-
Add the Pd(PPh3)4 catalyst to the flask under a positive pressure of inert gas.
-
Heat the reaction mixture to reflux (typically 80-90 °C) and stir.[23]
-
Monitor the reaction by TLC. The reaction is usually complete in 6-18 hours.
-
After cooling to room temperature, add water and extract the product with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Filter and remove the solvent in vacuo.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure biaryl product.
References
- Al-Rawashdeh, N. A. F., Al-Qaisi, R. I., & Al-Momani, W. M. (2014). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of the Brazilian Chemical Society. [Link]
- Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
- Kopola, N., et al. (2012). Synthesis and characterization of tris-(5-amino-8-hydroxyquinoline)aluminum complexes and their use as anode buffer layers in inverted organic solar cells. Journal of Materials Chemistry, 22(43), 22971-22982. [Link]
- Zhidkov, I. S., et al. (2020). Molecular engineering of enamine-based small organic compounds as hole-transporting materials for perovskite solar cells.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Wikipedia contributors. (2023). Suzuki reaction. Wikipedia, The Free Encyclopedia. [Link]
- Chemistry LibreTexts. (2023).
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Organic Chemistry Portal. (n.d.).
- Kopola, N., et al. (2012). Synthesis and characterization of tris-(5-amino-8-hydroxyquinoline)aluminum complexes and their use as anode buffer layers in inverted organic solar cells.
- Singh, S., & Singh, T. (2017). Electroluminescent materials: Metal complexes of 8-hydroxyquinoline - A review. Journal of Luminescence, 192, 114-131. [Link]
- Avanthay, M., et al. (2020). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv. [Link]
- Kar, H. S., et al. (2022). Benzothiazole-based arylamines as hole transporting materials for perovskite solar cells.
- Ramirez, A. G., et al. (2021). Aminative Suzuki-Miyaura coupling. Science, 372(6548), 1334-1339. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Takimiya, K., Shinamura, S., Osaka, I., & Miyazaki, E. (2011). Organic semiconductors for organic field-effect transistors.
- Al-Yasari, A. M., et al. (2021).
- Chemsrc. (n.d.). 5-Bromoquinolin-8-amine. [Link]
- Jia, C., et al. (2023). Synthesis, Properties, and Application of Small-Molecule Hole-Transporting Materials Based on Acetylene-Linked Thiophene Core. Molecules, 28(9), 3749. [Link]
- Google Patents. (1999).
- Okten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- Kretz, B., et al. (2018).
- Wang, J., et al. (2013). Small Molecular Organic Electroluminescent Materials Based on 8-Hydroxyquinoline and Its Derivatives. Progress in Chemistry, 25(1), 1-14. [Link]
- Kopola, N., et al. (2012). Synthesis and characterization of tris-(5-amino-8-hydroxyquinoline)aluminum complexes and their use as anode buffer layers in inverted organic solar cells.
- Al-Hamdani, A. A. S., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(21), 6698. [Link]
- Matrix Fine Chemicals. (n.d.). 5-BROMOQUINOLIN-8-AMINE. [Link]
- ResearchGate. (n.d.). Synthesis of 5-alkoxymethyl- and 5-aminomethyl-substituted 8-hydroxyquinoline derivatives and their luminescent Al(III)
- Zhang, G., et al. (2020). Recent progress in the development of n-type organic semiconductors for organic field effect transistors.
- Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 2(4). [Link]
- PubChem. (n.d.). 5-Bromo-quinolin-8-ylamine. [Link]
- PubChem. (n.d.). 8-Quinolinol, 5-bromo-. [Link]
- Wang, C., et al. (2011). Advances in organic field-effect transistors.
- Zassowski, P., et al. (2019).
- ResearchGate. (n.d.). Electroluminescent characteristics of OLEDs fabricated with bis(5,7-dichloro-8-hydroxyquinolinato)zinc(II)
- Hissler, M., et al. (2018). Synthesis, Electronic Properties and OLED Devices of Chromophores Based on λ5‐Phosphinines. Chemistry – A European Journal, 24(39), 10534-10543. [Link]
- ResearchGate. (n.d.). Furan semiconductors and their application in organic field-effect transistors. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Small Molecular Organic Electroluminescent Materials Based on 8-Hydroxyquinoline and Its Derivatives [manu56.magtech.com.cn]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ias.ac.in [ias.ac.in]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Molecular engineering of enamine-based small organic compounds as hole-transporting materials for perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 9. Benzothiazole-based arylamines as hole transporting materials for perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 10. Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design rules for high mobility xanthene-based hole transport materials - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, Electronic Properties and OLED Devices of Chromophores Based on λ5‐Phosphinines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Organic semiconductors for organic field-effect transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Advances in organic field-effect transistors - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Recent progress in the development of n-type organic semiconductors for organic field effect transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis and characterization of tris-(5-amino-8-hydroxyquinoline)aluminum complexes and their use as anode buffer layers in inverted organic solar cells - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
Introduction: The Strategic Importance of 8-Bromoquinolin-5-amine
An Application Guide to the Strategic Functionalization of the Amino Group in 8-Bromoquinolin-5-amine
Abstract: this compound is a pivotal heterocyclic building block in the landscape of medicinal chemistry and materials science. Its unique electronic and structural features, characterized by a nucleophilic amino group and a synthetically versatile bromine atom on an electron-deficient quinoline scaffold, make it an ideal starting material for creating diverse molecular architectures. This guide provides an in-depth exploration of key chemical transformations targeting the 5-amino group. We delve into the mechanistic rationale behind common functionalization strategies, including acylation, sulfonylation, N-alkylation, and diazotization, offering detailed, field-proven protocols for each. The content is designed for researchers, scientists, and drug development professionals, aiming to equip them with the theoretical understanding and practical knowledge required to leverage this versatile scaffold in their synthetic endeavors.
The 8-aminoquinoline scaffold is a privileged structure in drug discovery, most notably recognized in the antimalarial agent primaquine.[1] The introduction of a bromine atom at the 8-position of 5-aminoquinoline (Chemical Formula: C₉H₇BrN₂, Molecular Weight: 223.07 g/mol [2][3]) adds a crucial vector for further synthetic diversification, such as cross-coupling reactions. However, the primary locus for initial derivatization is often the 5-amino group. This exocyclic amine is a potent nucleophile, providing a reliable handle for introducing a vast array of functional groups that can modulate the compound's physicochemical properties, biological activity, and target engagement.[4]
The reactivity of the amino group is influenced by the quinoline core. The nitrogen atom within the ring acts as an electron-withdrawing group, slightly deactivating the aromatic system and the exocyclic amine compared to a simple aniline. Despite this, the amine remains sufficiently nucleophilic to participate in a wide range of classical and modern organic reactions. This guide focuses on the most robust and widely applicable of these transformations.
Core Functionalization Strategies and Protocols
The functionalization of the 5-amino group can be broadly categorized into several key reaction types. Each protocol is designed to be a self-validating system, with clear steps and explanations for experimental choices.
Acylation: Formation of Robust Amide Bonds
Acylation is one of the most fundamental and reliable methods for modifying an amino group. The reaction of this compound with acylating agents such as acyl chlorides or anhydrides yields stable amide derivatives. These amides are prevalent in pharmacologically active molecules and can serve as directing groups for subsequent C-H functionalization reactions.[5][6] The choice of a mild base, such as pyridine or triethylamine (TEA), is critical to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, thereby preventing protonation of the starting amine and driving the reaction to completion.
Sources
- 1. Review: Improving the Therapeutic Index of 8-Aminoquinolines by the Use of Drug Combinations: Review of the Literature and Proposal for Future Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labsolu.ca [labsolu.ca]
- 3. 5-Amino-8-bromoquinoline | 116632-58-7 | REA63258 [biosynth.com]
- 4. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis and Application of Fluorescent Probes from 8-Bromoquinolin-5-amine
Introduction: The Quinoline Scaffold as a Privileged Fluorophore
Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, represents a privileged scaffold in the development of fluorescent probes.[1][2] Its rigid, planar structure and extended π-conjugated system provide the foundation for robust fluorophores with tunable photophysical properties.[3] Quinoline and its derivatives are central to the design of chemosensors due to their inherent fluorescence, high quantum yields, and the ability of the nitrogen heteroatom to coordinate with various analytes, particularly metal ions.[3][4][5] These characteristics have led to their widespread use in bio-imaging, diagnostics, and as tools for monitoring dynamic biological processes.[1][2]
This guide focuses on a specific, highly versatile building block: 8-Bromoquinolin-5-amine . The strategic placement of the bromine atom and the amino group makes this molecule an exceptional starting material for creating a diverse library of fluorescent probes. The bromine at the C-8 position serves as a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of various aryl or alkynyl moieties to extend the π-system and modulate the probe's spectral properties.[6][7] Concurrently, the amino group at the C-5 position acts as a potent electron-donating group, influencing the intramolecular charge transfer (ICT) characteristics of the molecule, which is often the basis for a probe's sensing mechanism. This amino group can also be further functionalized to introduce specific recognition units for targeted analytes.
Part 1: Synthetic Strategy & Core Protocol
The most effective and modular approach for derivatizing this compound is through the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between the C-8 position of the quinoline and an aryl or heteroaryl group from a boronic acid or ester.[8][9] This method is renowned for its reliability, high yields, and tolerance of a wide range of functional groups, making it ideal for complex molecule synthesis.
General Synthetic Workflow
The overall strategy involves a single key cross-coupling step followed by purification and characterization. This streamlined approach allows for the rapid generation of a library of probes by simply varying the boronic acid coupling partner.
Caption: General workflow for the synthesis of 8-Arylquinolin-5-amine fluorescent probes.
Detailed Protocol: Suzuki-Miyaura Coupling
This protocol describes a general, robust procedure for the coupling of this compound with a representative arylboronic acid.
Objective: To synthesize an 8-Arylquinolin-5-amine derivative.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv.)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.)
-
Solvent System: Degassed 1,4-Dioxane and Water (e.g., 4:1 ratio)
-
Flame-dried Schlenk flask or round-bottom flask with condenser
-
Inert gas supply (Nitrogen or Argon)
-
TLC plates, ethyl acetate, hexane, dichloromethane, brine, anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the selected arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) to the flask.
-
Causality Check: Using a flame-dried flask and inert gas is critical. Palladium catalysts, especially in their Pd(0) active state, are sensitive to oxygen, which can lead to catalyst degradation and failed reactions.
-
-
Inert Atmosphere:
-
Seal the flask and evacuate it using a vacuum pump, then backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure the reaction environment is free of oxygen.[10]
-
-
Solvent Addition:
-
Add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1) via syringe. The solvent must be degassed beforehand (by sparging with argon or freeze-pump-thaw cycles) to remove dissolved oxygen.
-
-
Reaction:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Self-Validation: Monitor the reaction progress by thin-layer chromatography (TLC). Prepare a dilute solution of your starting material for comparison. A typical mobile phase would be a mixture of hexane and ethyl acetate. The product spot should be new and typically less polar than the starting amine. The disappearance of the this compound spot indicates the reaction is nearing completion. This typically takes 12-24 hours.
-
-
Workup:
-
Once the reaction is complete (as determined by TLC), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water and then brine. The brine wash helps to remove residual water from the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter to remove the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude product should be purified by silica gel column chromatography. The appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) should be determined by TLC analysis.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final 8-Arylquinolin-5-amine probe.
-
Part 2: Characterization and Data
Following synthesis, rigorous characterization is essential to confirm the structure and evaluate the photophysical properties of the new probe.
Structural Verification
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the covalent structure of the synthesized molecule.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides an exact mass measurement, confirming the elemental composition of the final product.
Photophysical Properties
The key performance indicators of a fluorescent probe are its absorption and emission characteristics. These are typically measured in a suitable solvent (e.g., DMSO, ethanol, or a buffer solution).
| Property | Typical Expected Values | Significance |
| λabs (nm) | 350 - 450 nm | The wavelength of maximum light absorption. Extending the π-system via Suzuki coupling typically results in a bathochromic (red) shift compared to the starting material. |
| λem (nm) | 450 - 600 nm | The wavelength of maximum fluorescence emission. This determines the color of the emitted light and is crucial for matching with microscope filter sets. |
| Stokes Shift (nm) | 50 - 150 nm | The difference between λabs and λem. A large Stokes shift is desirable as it minimizes self-quenching and simplifies the separation of excitation and emission signals. |
| Quantum Yield (ΦF) | 0.1 - 0.8 | The ratio of photons emitted to photons absorbed. A higher quantum yield indicates a brighter probe, which is essential for high-sensitivity imaging applications.[7] |
Part 3: Application Protocol - Fluorescent Sensing of Metal Ions
Quinoline-based probes are frequently employed as chemosensors for metal ions.[4][11] The nitrogen of the quinoline ring and the adjacent amino group can form a chelation site. Binding of a metal ion, such as Zn²⁺ or Fe³⁺, often perturbs the electronic structure of the fluorophore, leading to a detectable change in fluorescence (e.g., enhancement or quenching).[5][12][13]
Workflow for Analyte Detection
Caption: Experimental workflow for evaluating a fluorescent probe's response to an analyte.
Detailed Protocol: Fluorescence Titration
Objective: To determine the sensitivity and selectivity of the synthesized probe for a target metal ion (e.g., Fe³⁺).
Materials:
-
Synthesized quinoline probe stock solution (1 mM in DMSO)
-
Stock solutions of various metal ion salts (e.g., FeCl₃, ZnCl₂, CuCl₂, etc.) in deionized water or buffer.
-
Buffer solution (e.g., 10 mM HEPES, pH 7.4)
-
Fluorometer and quartz cuvettes
Procedure:
-
Preparation:
-
Prepare a working solution of the fluorescent probe (e.g., 10 µM) by diluting the DMSO stock solution into the assay buffer.
-
Causality Check: It is crucial to maintain a low percentage of DMSO (<1%) in the final assay volume to avoid solvent effects on the probe's fluorescence and analyte solubility.
-
-
Blank Measurement:
-
Place the probe's working solution into a quartz cuvette.
-
Record its fluorescence emission spectrum using an appropriate excitation wavelength (determined from the absorbance spectrum). This serves as the baseline fluorescence (F₀).[6]
-
-
Titration:
-
Add small aliquots of the target metal ion stock solution (e.g., Fe³⁺) to the cuvette, allowing the solution to equilibrate for 1-2 minutes after each addition.
-
Record the fluorescence spectrum after each addition. A "turn-off" sensor will show a decrease in fluorescence intensity, while a "turn-on" sensor will show an increase.[5]
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion. This plot can be used to determine the detection limit and binding affinity.
-
-
Selectivity Test:
Conclusion
This compound is a powerful and versatile precursor for the development of novel fluorescent probes. The synthetic accessibility via robust methods like the Suzuki-Miyaura coupling allows for the creation of diverse molecular architectures with finely tuned photophysical and sensing properties. The protocols outlined in this guide provide a solid framework for researchers, scientists, and drug development professionals to synthesize, characterize, and apply these valuable tools in a wide range of chemical and biological investigations.
References
- Ostrowska, K., et al. (n.d.). Applications of Fluorescent Sensor Based on 1H-pyrazolo[3,4-b]quinoline in Analytical Chemistry. PMC - NIH.
- Roy, B. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers.
- Taylor & Francis Group. (n.d.). Quinoline-Based Fluorescent Probe for Various Applications. Taylor & Francis eBooks.
- MDPI. (n.d.). A Novel Fluorescent Sensor for Fe 3+ Based on a Quinoline Derivative.
- ACS Publications. (2023). Molecular Optical Diagnostic Probes: Rationally Designed Quinolines with Raman-Chiral-Fluorescent Activity. Chemistry of Materials.
- NIH. (n.d.). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging.
- MDPI. (2021). Pyrrolylquinoline-BF 2 and BPh 2 BODIPY-Type Analogues: Synthesis, Structural Analysis and Photophysical Properties.
- Nordin, N., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination.
- Onnuch, P., et al. (2024). Aminative Suzuki-Miyaura coupling. PubMed.
- Nordin, N., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination.
- Onnuch, P., et al. (2024). Aminative Suzuki-Miyaura coupling. ResearchGate.
Sources
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Aminative Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
Application Note: A Practical Guide to the Palladium-Catalyzed N-Arylation of 8-Bromoquinolin-5-amine
Introduction: The Significance of N-Arylated Quinolines
Quinoline scaffolds functionalized with amino substituents are privileged structures in medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals and organic electronics.[1][2] The targeted synthesis of N-aryl quinolamines, specifically derivatives of 8-Bromoquinolin-5-amine, provides crucial intermediates for drug discovery programs targeting infectious diseases, cancer, and neurodegenerative disorders. The formation of the carbon-nitrogen (C-N) bond is the cornerstone of their synthesis. While classical methods like nucleophilic aromatic substitution exist, they often require harsh conditions and have a limited substrate scope.
The advent of palladium-catalyzed cross-coupling, particularly the Buchwald-Hartwig amination, has revolutionized C-N bond formation.[3] This methodology offers a powerful and versatile tool for constructing aryl amines under relatively mild conditions with high functional group tolerance, making it the preferred strategy for synthesizing complex molecules like N-arylated 8-Bromoquinolin-5-amines.[1][3] This guide provides a detailed examination of the mechanistic principles and a field-proven protocol for this critical transformation.
Mechanistic Overview: The Buchwald-Hartwig Catalytic Cycle
The efficacy of the Buchwald-Hartwig amination hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The choice of a bulky, electron-rich phosphine ligand is critical, as it facilitates each step of the catalytic cycle, enhancing reaction rates and preventing catalyst decomposition.[4] The generally accepted mechanism involves three primary stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[3][5]
Key Experimental Parameters & Rationale
The success of the N-arylation of this compound is highly dependent on the careful selection of four key components: the palladium source, ligand, base, and solvent.
-
Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a common, stable, and cost-effective precatalyst.[1][2] It is reduced in situ to the active Pd(0) species by the amine or phosphine ligand. Other sources like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) can also be used, which do not require in situ reduction.
-
The Ligand: This is arguably the most critical component. For challenging substrates like haloquinolines, bulky and electron-rich biarylmonophosphine ligands are essential.[3][4] Ligands such as JohnPhos, XPhos, or SPhos stabilize the palladium center, promote the rate-limiting oxidative addition step, and facilitate the final reductive elimination.[1][4] The steric bulk of the ligand prevents the formation of inactive catalyst dimers and favors the formation of the monoligated palladium species crucial for high catalytic activity.[3]
-
The Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido complex. Sodium tert-butoxide (NaOt-Bu) is highly effective for a wide range of amines.[1][2] For substrates with base-sensitive functional groups, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be employed, though this may require higher temperatures or longer reaction times.[3]
-
The Solvent: Anhydrous, polar aprotic solvents that can solubilize the reagents and tolerate high temperatures are necessary. Toluene and 1,4-dioxane are the most common choices.[1][6] It is imperative to degas the solvent to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Experimental Protocol: N-Arylation of this compound
This protocol provides a generalized procedure. Optimization of catalyst/ligand loading, base, and temperature may be required for specific arylating agents.
Materials and Reagents
| Reagent/Material | Typical Grade | Notes |
| This compound | >97% | Starting material (1.0 equiv) |
| Aryl Halide (e.g., Bromobenzene) | >98% | Coupling partner (1.2 equiv) |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst grade | Precatalyst (2-5 mol%) |
| JohnPhos | >98% | Ligand (4-10 mol%) |
| Sodium tert-butoxide (NaOt-Bu) | >97% | Base (1.4 equiv) |
| Toluene | Anhydrous, <50 ppm H₂O | Solvent, should be degassed before use |
| Ethyl Acetate (EtOAc) | ACS Grade | For work-up and chromatography |
| Hexanes | ACS Grade | For chromatography |
| Brine | Saturated aq. solution | For work-up |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Drying agent |
| Silica Gel | 230-400 mesh | For column chromatography |
| Schlenk flask or sealed reaction vial | - | Must be oven-dried before use |
| Magnetic stir bar | - | - |
| Argon or Nitrogen gas supply | High purity | For maintaining an inert atmosphere |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the aryl halide (1.2 equiv), Palladium(II) Acetate (0.05 equiv), JohnPhos (0.10 equiv), and Sodium tert-butoxide (1.4 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a final concentration of approximately 0.1 M with respect to the limiting reagent (this compound).
-
Reaction: Place the flask in a preheated oil bath at 110-120 °C. Stir the mixture vigorously.[1]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 12-24 hours. A common mobile phase for TLC is 20-30% Ethyl Acetate in Hexanes.
-
Work-up: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Quench the reaction by carefully adding water. Dilute the mixture with ethyl acetate.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then brine. Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the pure N-arylated product.
Representative Reaction Conditions
The optimal conditions can vary based on the specific amine and aryl halide used. The following table, adapted from literature on a similar substrate, illustrates the impact of ligand choice on the reaction outcome.[1]
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | JohnPhos (10) | NaOt-Bu (1.25) | Toluene | 110-120 | 24 | ~88% |
| 2 | Pd(OAc)₂ (5) | TTBP (10) | NaOt-Bu (1.25) | Toluene | 110-120 | 24 | ~75% |
| 3 | Pd(OAc)₂ (5) | DTBNpP (10) | NaOt-Bu (1.25) | Toluene | 110-120 | 24 | ~60% |
Table based on data for the amination of 5-bromo-8-benzyloxyquinoline with N-methylaniline.[1] TTBP = tri-tert-butylphosphine, DTBNpP = di-tert-butylneopentylphosphine.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong base.3. Poor quality reagents/solvent.4. Inappropriate ligand choice. | 1. Ensure a rigorously inert atmosphere; use freshly degassed solvent.2. Switch to a stronger base (e.g., NaOt-Bu or LHMDS).3. Use fresh, anhydrous reagents and solvent.4. Screen a panel of bulky phosphine ligands (e.g., XPhos, RuPhos). |
| Hydrodehalogenation | Formation of quinolin-5-amine as a side product. This can arise from β-hydride elimination from the amidoaryl intermediate.[2] | 1. Use a more sterically hindered ligand to favor reductive elimination over β-hydride elimination.2. Lower the reaction temperature slightly. |
| Formation of Diarylamine | The product amine reacts with another molecule of aryl halide. | 1. Use a slight excess of the starting amine (this compound) instead of the aryl halide.2. Lower the catalyst loading. |
| Difficult Purification | Product co-elutes with ligand or byproducts. | 1. Perform an aqueous wash (e.g., dilute HCl) to remove basic impurities if the product is stable.2. Use a different solvent system for chromatography. |
Conclusion
The Buchwald-Hartwig amination is a highly reliable and versatile method for the N-arylation of this compound. By carefully selecting a suitable palladium precatalyst, a bulky electron-rich phosphine ligand, a strong base, and ensuring rigorously inert reaction conditions, researchers can access a diverse range of valuable N-arylated quinoline derivatives. This protocol serves as a robust starting point for the synthesis of these important chemical entities, enabling further exploration in drug development and materials science.
References
- Omar, W. A. E., & Hormi, O. E. O. (2014). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of the Indian Chemical Society. [Link]
- Wikipedia. (n.d.).
- Chemistry LibreTexts. (2023).
- Chemodiva. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
- Omar, W. A. E., & Hormi, O. E. O. (2014). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig–Buchwald Amination Reaction. Indian Journal of Chemistry - Section B. [Link]
Sources
Leveraging 8-Bromoquinolin-5-amine for the Strategic Synthesis of Novel Kinase Inhibitors
An Application Note and Protocol Guide for Drug Discovery Professionals
Introduction: The Strategic Value of the 8-Bromoquinolin-5-amine Scaffold
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] Consequently, the development of small-molecule kinase inhibitors remains a primary focus of modern drug discovery. The quinoline scaffold has proven to be exceptionally effective for this purpose, with compounds like Bosutinib (an Abl/Src inhibitor) validating its utility.[2]
The this compound molecule is pre-configured with chemical features that make it an ideal starting point for building sophisticated inhibitor libraries:
-
The Quinoline Core: Provides a rigid, planar structure that can effectively occupy the ATP-binding pocket of many kinases.
-
The 5-Amino Group: Acts as a potent hydrogen bond donor or acceptor, often forming critical interactions with the "hinge region" of the kinase domain, a key determinant of binding affinity.[3] It also serves as a secondary point for chemical elaboration.
-
The 8-Bromo Substituent: This is the molecule's primary synthetic handle. The bromine atom is an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions, allowing for the controlled and diverse introduction of aryl, heteroaryl, and alkyl moieties.[4] This capability is crucial for exploring the kinase's active site to enhance potency and selectivity.
This document outlines a comprehensive workflow, from initial synthesis to biological characterization, enabling researchers to efficiently harness the potential of this compound.
Part 1: Synthesis via Palladium-Catalyzed Cross-Coupling
The most robust method for functionalizing the 8-bromo position is the Suzuki-Miyaura cross-coupling reaction. This reaction is renowned for its reliability, mild conditions, and tolerance of a wide range of functional groups, making it a cornerstone of pharmaceutical synthesis.[4][5]
Causality of Experimental Choices
-
Catalyst: Palladium complexes, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂], are chosen for their efficiency in catalyzing the key steps of the reaction cycle: oxidative addition, transmetalation, and reductive elimination.[4] Bulky phosphine ligands often improve outcomes for challenging substrates.
-
Base: An inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is essential. Its role is to activate the boronic acid component by forming a more nucleophilic boronate species, which facilitates the transmetalation step with the palladium complex.[4]
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is typically used. The organic solvent solubilizes the quinoline substrate and catalyst, while the water solubilizes the inorganic base, creating a biphasic system where the reaction occurs efficiently at the interface.[3]
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation. Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is critical to prevent catalyst degradation and ensure high yields.
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 1.1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for coupling this compound with various aryl or heteroaryl boronic acids.
Materials:
-
This compound
-
Arylboronic acid of choice
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized water
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Nitrogen or Argon) with manifold
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.5 mmol, 2.5 equiv).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water) via syringe.
-
Reaction: Stir the mixture vigorously at 90-100 °C. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 6-18 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure coupled product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[1]
Data Presentation: Representative Reaction Components
| Component | Molar Equiv. | Mol. Wt. ( g/mol ) | Sample Amount (1 mmol scale) |
| This compound | 1.0 | 223.06 | 223 mg |
| (4-methoxyphenyl)boronic acid | 1.2 | 151.96 | 182 mg |
| Pd(PPh₃)₄ | 0.05 | 1155.56 | 58 mg |
| K₂CO₃ | 2.5 | 138.21 | 345 mg |
Part 2: Biological Evaluation of Synthesized Inhibitors
After synthesis and characterization, the novel compounds must be evaluated for their ability to inhibit kinase activity. A common and robust method is an in vitro kinase inhibition assay.
Diagram: General Kinase Inhibitor Evaluation Workflow
Caption: Workflow from synthesis to biological evaluation of kinase inhibitors.
Protocol 2.1: General In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted for a generic luminescence-based kinase assay (e.g., ADP-Glo™ Kinase Assay), which measures the amount of ADP produced in a kinase reaction. Lower ADP levels indicate greater inhibition.
Materials:
-
Recombinant kinase of interest (e.g., Abl, Src, EGFR)
-
Kinase-specific peptide substrate
-
Adenosine triphosphate (ATP)
-
Synthesized inhibitor compounds dissolved in DMSO
-
Kinase assay buffer (e.g., HEPES, MgCl₂, DTT)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette and plate reader capable of measuring luminescence
Step-by-Step Methodology:
-
Compound Preparation: Create a serial dilution of the synthesized inhibitor compounds in kinase assay buffer. A typical starting concentration is 10 µM, diluted down in 10 steps. The final DMSO concentration must be kept constant and low (<1%) across all wells.[1]
-
Kinase Reaction Setup:
-
To the wells of a white plate, add 5 µL of the diluted test compound or control (DMSO for 0% inhibition, buffer for 100% inhibition).
-
Prepare a master mix containing the kinase, its peptide substrate, and ATP in assay buffer. The ATP concentration should be at or near its Km value for the specific kinase to ensure sensitive detection of competitive inhibitors.
-
Initiate the reaction by adding 20 µL of the kinase reaction master mix to each well.
-
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for 60 minutes.
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and measure the new ATP via a luciferase reaction. Add 50 µL of the Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control).
-
Normalize the data relative to the positive (0% inhibition, DMSO only) and negative (100% inhibition, no kinase) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (sigmoidal model) to determine the half-maximal inhibitory concentration (IC₅₀) value for each compound.
-
Data Presentation: Sample Kinase Inhibition Data
| Compound ID | R-Group (at C8) | Abl IC₅₀ (nM) | Src IC₅₀ (nM) | EGFR IC₅₀ (nM) |
| Ex-1 | Phenyl | 150 | 220 | >10,000 |
| Ex-2 | 4-Methoxyphenyl | 85 | 110 | >10,000 |
| Ex-3 | 3-Pyridyl | 45 | 98 | 8,500 |
| Ex-4 | 4-(Morpholino)phenyl | 12 | 35 | >10,000 |
Conclusion
This compound stands out as a high-potential, synthetically tractable starting material for the discovery of novel kinase inhibitors. The protocols provided herein offer a robust and validated framework for its derivatization via Suzuki-Miyaura coupling and the subsequent pharmacological evaluation of the resulting compounds. The strategic positioning of its functional groups provides a logical entry point for generating diverse chemical libraries, enabling a systematic exploration of structure-activity relationships and the ultimate development of potent and selective therapeutic agents.
References
- Krishna, P. (2018). Chemoselective synthesis of 5-Amino-7-Bromoquinolin-8-Yl Sulfonate derivatives and their antimicrobial evaluation. Phosphorus, Sulfur, and Silicon and the Related Elements, 193(10), 685-690.
- Mondal, S., & Bora, U. (2020). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Palladium Catalysis in Organic Synthesis. IntechOpen.
- Rosso, E. (2010). Synthesis of 8-aminoquinolines as inhibitors of tyrosine kinases. Doctoral dissertation, University of Zurich.
- Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 14(1).
- El-Gamal, M. I., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.
- Saadeh, H. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(11), 2696.
- Vaskevich, R. I., et al. (2015). Palladium-catalysed reactions of 8-hydroxy- and 8-benzyloxy-5,7-diiodoquinoline under aminocarbonylation conditions. Journal of Organometallic Chemistry, 791, 124-129.
- Monopoli, A., et al. (2005). Synthesis of New 8-Arylisoquinoline Derivatives by Application of Palladium-Catalyzed Suzuki Cross-Coupling Reactions. Tetrahedron, 61(40), 9567-9573.
Sources
large-scale synthesis of 8-Bromoquinolin-5-amine
An Application Note for the Large-Scale Synthesis of 8-Bromoquinolin-5-amine
Abstract
This document provides a comprehensive guide to the multi-kilogram scale synthesis of this compound, a crucial building block in the development of novel pharmaceuticals and advanced materials. The protocol detailed herein is designed for scalability, safety, and robustness, addressing the common challenges encountered when transitioning from laboratory-scale procedures to industrial production. We present a four-step synthetic pathway commencing from quinoline, proceeding through nitration, isomer separation, regioselective bromination, and concluding with a nitro group reduction. Each step includes detailed procedural instructions, explanations for critical process parameters, in-process controls (IPCs), and safety considerations. This guide is intended for researchers, chemists, and process engineers in the pharmaceutical and chemical industries.
Introduction and Strategic Overview
This compound is a key intermediate whose structural motifs are found in a range of biologically active compounds and functional materials. The quinoline core is a privileged scaffold in medicinal chemistry, while the strategically placed amine and bromine functionalities serve as versatile handles for further molecular elaboration through various cross-coupling and derivatization reactions.
The successful large-scale synthesis of this compound hinges on a cost-effective and controllable process. Direct functionalization of quinoline or 5-aminoquinoline often leads to mixtures of isomers that are challenging to separate on an industrial scale. Therefore, a more strategic approach is required. This protocol employs a regiocontrolled pathway that leverages the directing effects of substituents on the quinoline ring to ensure high purity of intermediates and the final product.
The chosen synthetic strategy involves four main stages:
-
Nitration of Quinoline: Production of a mixture of 5-nitroquinoline and 8-nitroquinoline.
-
Isomer Separation: Isolation of the required 5-nitroquinoline isomer via fractional crystallization.
-
Regioselective Bromination: Introduction of a bromine atom at the C-8 position of 5-nitroquinoline.
-
Nitro Group Reduction: Conversion of 8-bromo-5-nitroquinoline to the target molecule, this compound.
This method is designed to be scalable and utilizes readily available starting materials, making it suitable for industrial application.[1]
Process Workflow and Chemistry
The overall synthetic pathway is illustrated below. The process is designed as a batch operation, which offers the flexibility needed for producing various chemical derivatives.[1]
Figure 1: Overall Synthetic Workflow for this compound.
Detailed Synthesis Protocols
Safety Precaution: All operations must be conducted in a well-ventilated chemical fume hood or an appropriate production facility. Personnel must wear personal protective equipment (PPE), including safety glasses, flame-retardant lab coats, and acid-resistant gloves. The hazards of concentrated acids, nitrated aromatics, and brominating agents must be fully understood before commencing work.
Part 1: Synthesis of 5-Nitroquinoline
Principle: This step involves the electrophilic aromatic substitution of quinoline using a standard nitrating mixture (concentrated sulfuric and nitric acids). The reaction yields a mixture of 5- and 8-nitroquinolines, as the pyridine ring is deactivated towards electrophilic attack. Strict temperature control is paramount to minimize the formation of dinitrated byproducts and ensure operational safety.
| Parameter | Value |
| Starting Material | Quinoline |
| Key Reagents | Conc. H₂SO₄ (98%), Conc. HNO₃ (70%) |
| Stoichiometry | Quinoline (1.0 eq), HNO₃ (1.1 eq) |
| Temperature | 0-10 °C |
| Typical Yield | 80-85% (combined isomers) |
Protocol:
-
Reactor Setup: Charge a 100 L glass-lined jacketed reactor, equipped with an overhead mechanical stirrer, temperature probe, and a pressure-equalizing dropping funnel, with concentrated sulfuric acid (25 L).
-
Acidic Solution: Begin agitation and cool the sulfuric acid to 0-5 °C using a chiller unit.
-
Quinoline Addition: Slowly add quinoline (10.0 kg, 77.4 mol) to the cold sulfuric acid over 60-90 minutes, ensuring the internal temperature does not exceed 15 °C. The formation of quinolinium sulfate is exothermic.
-
Nitrating Mixture: In a separate vessel, carefully prepare the nitrating mixture by adding concentrated nitric acid (6.0 L, 85.1 mol, 1.1 eq) to concentrated sulfuric acid (6.0 L) while cooling in an ice bath.
-
Nitration Reaction: Add the prepared nitrating mixture to the reactor via the dropping funnel over 2-3 hours. Maintain the internal temperature strictly between 0-10 °C.
-
Reaction Monitoring (IPC): After the addition is complete, allow the mixture to stir at 5-10 °C for an additional 2 hours. Monitor the reaction progress by taking an aliquot, quenching it in water, neutralizing, extracting with dichloromethane, and analyzing by HPLC or TLC (Eluent: Hexane/Ethyl Acetate 7:3) to confirm the consumption of quinoline.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice (150 kg) in a separate large vessel with vigorous stirring. This quenching step is highly exothermic and must be done slowly.
-
Neutralization & Isolation: Cool the aqueous slurry to below 20 °C and slowly neutralize to pH 7-8 by adding 30% aqueous ammonia solution. The crude nitroquinoline isomers will precipitate.
-
Filtration: Filter the resulting solid product using a Nutsche filter. Wash the filter cake thoroughly with deionized water (3 x 20 L) until the filtrate is neutral.
-
Drying: Dry the crude product in a vacuum oven at 50-60 °C until a constant weight is achieved.
Part 2: Isolation of 5-Nitroquinoline
Principle: 5-Nitroquinoline and 8-nitroquinoline exhibit different solubilities in specific solvents. This difference is exploited to separate the isomers on a large scale using fractional crystallization, a more economically viable method than chromatography for industrial production.
Protocol:
-
Dissolution: Transfer the dried mixture of nitro-isomers to a clean, dry 100 L reactor. Add denatured ethanol (approx. 5 L per kg of crude solid).
-
Heating: Heat the slurry to reflux (approx. 78 °C) with stirring until all the solid has dissolved.
-
Hot Filtration (Optional): If insoluble matter is present, perform a hot filtration through a pre-heated filter to remove it.
-
Controlled Cooling: Slowly cool the solution at a controlled rate (approx. 10-15 °C per hour). 5-Nitroquinoline is less soluble and will crystallize first. Inducing crystallization by seeding with pure 5-nitroquinoline crystals at around 50 °C is recommended.
-
Crystallization: Once crystallization begins, maintain a very slow cooling rate. Allow the solution to cool to 5-10 °C and hold for 4-6 hours to maximize crystal growth.
-
Filtration: Filter the crystallized 5-nitroquinoline and wash the cake with a small amount of cold ethanol. The mother liquor will be enriched with the 8-nitroquinoline isomer.
-
Purity Check (IPC): Analyze the purity of the isolated solid by HPLC and melting point (M.p. of 5-nitroquinoline: 72 °C). If purity is below the required specification (>98%), a second recrystallization may be necessary.
-
Drying: Dry the purified 5-nitroquinoline in a vacuum oven at 40-50 °C.
Part 3: Synthesis of 8-Bromo-5-nitroquinoline
Principle: This step is a regioselective electrophilic bromination. The strongly deactivating nitro group at the C-5 position directs the incoming electrophile (Br+) primarily to the C-8 position of the adjacent carbocyclic ring. Using N-Bromosuccinimide (NBS) in sulfuric acid is a safer and more manageable approach for large-scale bromination compared to using liquid bromine.[2][3]
| Parameter | Value |
| Starting Material | 5-Nitroquinoline |
| Key Reagents | N-Bromosuccinimide (NBS), Conc. H₂SO₄ |
| Stoichiometry | 5-Nitroquinoline (1.0 eq), NBS (1.1 eq) |
| Temperature | 15-25 °C |
| Typical Yield | 70-75% |
Protocol:
-
Reactor Setup: In the same 100 L reactor, charge concentrated sulfuric acid (20 L).
-
Dissolution: Cool the acid to 15 °C and slowly add the purified 5-nitroquinoline (8.0 kg, 45.9 mol) in portions, ensuring the temperature does not exceed 25 °C. Stir until a clear solution is obtained.
-
NBS Addition: Add N-Bromosuccinimide (9.0 kg, 50.5 mol, 1.1 eq) in small portions over 2-3 hours. The reaction is exothermic; maintain the temperature between 15-25 °C.
-
Reaction Monitoring (IPC): Stir the mixture at room temperature for 12-18 hours. Monitor the reaction by HPLC until the starting material is consumed.
-
Work-up and Isolation: Quench the reaction by pouring the mixture onto crushed ice (120 kg). Neutralize the resulting slurry to pH 7 with 30% sodium hydroxide solution, keeping the temperature below 25 °C.
-
Filtration: Filter the precipitated yellow solid, wash thoroughly with water, and dry under vacuum at 60 °C to yield crude 8-bromo-5-nitroquinoline.
Part 4: Synthesis of this compound
Principle: The final step is the reduction of the nitro group to a primary amine. While catalytic hydrogenation is an option, reduction with iron powder in the presence of an acid is a classic, cost-effective, and robust method for large-scale production. The reaction proceeds via the transfer of electrons from the elemental iron.
Figure 2: Reduction of the Nitro Group to Form the Final Product.
| Parameter | Value |
| Starting Material | 8-Bromo-5-nitroquinoline |
| Key Reagents | Iron powder, Conc. HCl, Ethanol |
| Stoichiometry | Nitro compound (1.0 eq), Fe (4.0 eq) |
| Temperature | 70-80 °C (Reflux) |
| Typical Yield | 85-95% |
Protocol:
-
Reactor Charge: Charge the 100 L reactor with 8-bromo-5-nitroquinoline (10.0 kg, 39.5 mol), iron powder (<100 mesh, 8.8 kg, 158 mol, 4.0 eq), and ethanol (40 L).
-
Heating: Begin stirring and heat the slurry to 70-75 °C.
-
Acid Addition: Slowly add a mixture of concentrated hydrochloric acid (1.0 L) and water (10 L) over 1-2 hours. The reaction is highly exothermic, and the rate of addition should be controlled to maintain a gentle reflux.
-
Reaction Monitoring (IPC): After the addition, maintain the reaction at reflux for 4-6 hours. Monitor for the disappearance of the yellow nitro compound by TLC (Hexane/Ethyl Acetate 7:3) or HPLC.
-
Hot Filtration: While still hot, add sodium carbonate (2 kg) to the mixture to precipitate iron hydroxides and neutralize excess acid. Immediately filter the hot slurry through a pad of celite to remove the iron salts. Wash the filter cake with hot ethanol (2 x 10 L).
-
Product Isolation: Combine the filtrates and concentrate the volume under reduced pressure to approximately 30 L.
-
Precipitation: Cool the concentrated solution to 0-5 °C. The product, this compound, will precipitate.
-
Final Filtration and Drying: Filter the solid product, wash with a small amount of cold water, and dry in a vacuum oven at 50-60 °C to a constant weight.
Final Product Purification and Characterization
Purification: The crude this compound is typically of high purity (>97%). If further purification is required, recrystallization from an ethanol/water or toluene/heptane mixture is effective.[4]
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques.[5]
-
Appearance: Off-white to light tan solid.
-
HPLC Purity: ≥ 98.5% (by area %).
-
¹H NMR & ¹³C NMR: Spectra should be consistent with the structure of this compound.
-
Mass Spectrometry (ESI-MS): For C₉H₇BrN₂, calculated [M+H]⁺ = 222.98/224.98 (isotopic pattern for Br), found should match.
-
Melting Point: To be determined and compared with literature values.
Safety and Waste Management
-
Chemical Hazards: Concentrated acids (H₂SO₄, HNO₃, HCl) are highly corrosive. Quinoline and its derivatives are toxic and should be handled with care. NBS is an irritant. The nitration reaction can become uncontrollable if temperature limits are exceeded.
-
Process Safety: All additions of reagents for exothermic steps must be done slowly with efficient cooling and stirring. A quench plan and appropriate safety measures (e.g., rupture disc on the reactor) should be in place.
-
Waste Disposal:
-
Acidic and basic aqueous wastes must be neutralized to pH 6-8 before disposal.
-
Organic solvent wastes should be collected and disposed of according to local environmental regulations.
-
Solid waste containing iron salts should be disposed of as hazardous chemical waste.
-
References
- University of Barcelona. (n.d.). Design of a batch plant for quinoline derivatives manufacture.
- Ali, I., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances.
- Al-Harthy, T., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules.
- International Journal of Pharmacy. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Molecules. (2020). Recent Advances in Metal-Free Quinoline Synthesis.
- Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
- Journal of Chemical Research. (n.d.). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction.
- The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases.
- Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro.
- ResearchGate. (n.d.). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.
- ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- Google Patents. (n.d.). WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives.
- MDPI. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
- Chemsrc. (n.d.). 5-Bromoquinolin-8-amine | CAS#:53472-18-7.
Sources
- 1. Design of a batch plant for quinoline derivatives manufacture [diposit.ub.edu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 4. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Strategic Derivatization of 8-Bromoquinolin-5-amine for Advanced Materials
Introduction: The Quinoline Scaffold in Material Science
Quinoline and its derivatives represent a privileged class of heterocyclic compounds with significant applications extending beyond medicinal chemistry into the realm of material science.[1] The inherent electronic and photophysical properties of the quinoline ring system make it a compelling building block for a variety of advanced materials.[2] Specifically, quinoline derivatives have garnered considerable interest for their use in third-generation photovoltaics and as emissive materials in organic light-emitting diodes (OLEDs).[3][4]
8-Bromoquinolin-5-amine is a particularly versatile starting material for the synthesis of novel functional materials. Its structure offers two distinct and strategically important points for chemical modification: the bromine atom at the 8-position and the primary amine at the 5-position. The C-Br bond is amenable to a wide range of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. Concurrently, the 5-amino group serves as a nucleophilic handle for acylation, alkylation, and other transformations. This dual reactivity allows for the precise tuning of the molecule's electronic structure, charge transport properties, and solid-state morphology, which are critical parameters in the design of high-performance organic electronic devices.
This document provides a detailed guide to the key derivatization strategies for this compound, complete with field-proven protocols and an exploration of the resulting applications in material science.
Key Derivatization Strategies: A Dual-Pronged Approach
The synthetic utility of this compound lies in the orthogonal reactivity of its two functional groups. This allows for a stepwise and controlled approach to building molecular complexity.
Workflow for Derivatization of this compound
Caption: General workflow for the derivatization of this compound.
Palladium-Catalyzed Cross-Coupling at the C8-Position
The bromine atom at the 8-position is a prime site for introducing a wide array of substituents through well-established palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis due to their efficiency and functional group tolerance.[5]
a) Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a base.[6][7][8] This reaction is particularly useful for synthesizing hole-transporting materials or for linking the quinoline core to other functional units. The choice of ligand for the palladium catalyst is critical and often requires bulky, electron-rich phosphines to achieve high yields, especially with less reactive aryl chlorides.[6]
b) Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between an aryl halide and an organoboron compound, such as a boronic acid or ester.[9] This reaction is instrumental in extending the π-conjugated system of the quinoline core, which directly influences the material's absorption and emission properties. By carefully selecting the boronic acid coupling partner, researchers can tune the emission color of OLEDs or optimize the absorption spectrum for photovoltaic applications.
Functionalization of the 5-Amino Group
The primary amine at the 5-position provides a nucleophilic center for a variety of chemical transformations.
a) Acylation and Amidation
The 5-amino group can be readily acylated using acyl chlorides or anhydrides to form amides. This modification can be used to attach solubilizing groups, introduce polymerizable functionalities, or alter the electronic properties of the molecule.
b) Alkylation
Direct alkylation of the 5-amino group can be achieved by reaction with alkyl halides, although over-alkylation can be a competing side reaction. Reductive amination offers a more controlled method for introducing alkyl substituents.
Applications in Material Science
The diverse derivatives of this compound have found applications in several areas of material science.
-
Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives are excellent candidates for the emissive layer in OLEDs.[3][4] Specifically, metal complexes of 8-hydroxyquinoline derivatives, such as tris(8-hydroxyquinolinato)aluminum (Alq3), are benchmark emitters.[10][11] By derivatizing this compound, novel ligands can be synthesized to create new metal complexes with tailored emission colors and improved quantum efficiencies.[10] The derivatized molecules can also serve as host materials or hole-transporting layers in the OLED device stack.[12]
-
Photovoltaics: The broad absorption and suitable energy levels of certain quinoline derivatives make them promising materials for use in organic solar cells.[3][4] Derivatization allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to optimize charge separation and transport.
-
Chemical Sensors: The inherent fluorescence of many quinoline structures can be exploited in the design of chemical sensors.[2] Derivatization can introduce specific binding sites for analytes of interest, leading to a measurable change in the fluorescence properties upon binding.
Experimental Protocols
The following protocols are generalized procedures and may require optimization based on the specific substrate and desired product. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Protocol 1: General Procedure for Buchwald-Hartwig Amination
Caption: Workflow for a typical Buchwald-Hartwig amination reaction.
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, 1.5-7.5 mol%), and a base (e.g., NaOt-Bu or K₃PO₄, 1.4-2.0 equivalents).[13]
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.
-
Reagent Addition: Add anhydrous toluene or dioxane (to make a ~0.2 M solution), followed by this compound (1.0 equivalent) and the desired amine (1.2 equivalents).
-
Reaction: Seal the Schlenk tube and heat the reaction mixture in an oil bath at 80-120 °C until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Table 1: Typical Conditions for Buchwald-Hartwig Amination
| Component | Example | Molar Equiv. / mol% | Purpose |
| Aryl Halide | This compound | 1.0 | Substrate |
| Amine | Aniline, Morpholine, etc. | 1.2 | Coupling Partner |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃ | 1-5 mol% | Catalyst |
| Ligand | XPhos, RuPhos, BINAP | 1.5-7.5 mol% | Stabilize Pd(0) |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | 1.4-2.0 | Amine deprotonation |
| Solvent | Toluene, Dioxane | - | Reaction Medium |
| Temperature | 80-120 °C | - | Reaction Condition |
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 equivalent), the boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents).
-
Inert Atmosphere: Flush the flask with argon.
-
Solvent Addition: Add a mixture of solvents, typically toluene and water or dioxane and water.
-
Reaction: Heat the mixture to reflux (80-100 °C) and stir vigorously until the reaction is complete as indicated by TLC.
-
Work-up: Cool the reaction to room temperature and add water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel.
Protocol 3: General Procedure for Acylation of the 5-Amino Group
-
Reaction Setup: Dissolve this compound (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere.
-
Base Addition: Add a non-nucleophilic base such as triethylamine (TEA) or pyridine (1.2-1.5 equivalents).
-
Acylating Agent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add the acyl chloride or anhydride (1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Work-up: Quench the reaction with water or a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Characterization
The synthesized derivatives should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
UV-Visible Spectroscopy: To study the electronic absorption properties.
-
Photoluminescence Spectroscopy: To investigate the emission properties (fluorescence/phosphorescence).
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of advanced materials. The strategic and selective functionalization of its C-Br and C-NH₂ bonds through robust synthetic methodologies like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling allows for the creation of a diverse library of compounds. These derivatives, with their tunable electronic and photophysical properties, hold immense promise for the development of next-generation OLEDs, photovoltaics, and chemical sensors. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this quinoline derivative and unlock its potential in material science.
References
- The Role of Quinoline Derivatives in Advanced Chemical Applic
- Application of quinoline derivatives in third-gener
- (PDF) Application of quinoline derivatives in third-generation photovoltaics.
- Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry.
- (PDF) Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands.
- Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
- Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- comparing the efficacy of different catalysts for 3-bromoquinoline coupling. Benchchem.
- Synthesis of 5-alkoxymethyl- and 5-aminomethyl-substituted 8-hydroxyquinoline derivatives and their luminescent Al(III) complexes for OLED applications | Request PDF.
- Synthesis and characterisation of soluble aluminium complex dyes based on 5-substituted-8-hydroxyquinoline derivatives for OLED applications | Request PDF.
- Synthesis, Electronic Properties and OLED Devices of Chromophores Based on λ5‐Phosphinines - PMC. PubMed Central.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
Sources
- 1. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 2. nbinno.com [nbinno.com]
- 3. Application of quinoline derivatives in third-generation photovoltaics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jk-sci.com [jk-sci.com]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Electronic Properties and OLED Devices of Chromophores Based on λ5‐Phosphinines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Protocol for the Purification of 8-Bromoquinolin-5-amine by Column Chromatography
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed, field-proven protocol for the purification of 8-Bromoquinolin-5-amine using column chromatography. As a crucial building block in synthetic and medicinal chemistry, achieving high purity of this compound is paramount for reliable downstream applications. This guide addresses the inherent challenges of purifying basic amines on standard silica gel and presents two robust methodologies: one employing a modified mobile phase with standard silica and another utilizing an amine-functionalized stationary phase. The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind each step, from initial method development via Thin-Layer Chromatography (TLC) to final product isolation.
Introduction and Scientific Background
This compound (C₉H₇BrN₂) is a heterocyclic aromatic amine whose structure is foundational in the development of novel therapeutic agents and functional materials. The presence of the amine group makes it a versatile synthon for further chemical modification. However, this same basicity presents a significant challenge during purification by silica gel chromatography.
The stationary phase in standard column chromatography, silica gel, possesses weakly acidic silanol groups (Si-OH) on its surface.[1] Basic compounds like this compound can undergo strong, often irreversible, acid-base interactions with these sites. This interaction leads to several common issues:
-
Poor Separation: The compound fails to elute properly, resulting in broad, tailing peaks.
-
Yield Loss: A significant portion of the product remains irreversibly adsorbed to the silica.
-
Degradation: The acidic environment can potentially degrade sensitive molecules.
To overcome these challenges, the acidic nature of the silica surface must be mitigated. This protocol details two effective strategies:
-
Neutralization with a Competing Base: A small amount of a volatile organic base, such as triethylamine (TEA), is added to the mobile phase. The TEA preferentially interacts with the acidic silanol groups, effectively "shielding" the this compound from these undesirable interactions.[2]
-
Use of a Modified Stationary Phase: Amine-functionalized silica gel provides a basic surface, eliminating the problematic acid-base interactions and allowing for purification with standard neutral solvents.[3] This approach often simplifies the process by removing the need for mobile phase modifiers.[2]
The choice between these methods depends on material availability, cost, and the specific impurity profile of the crude sample. This guide provides the necessary details to successfully execute both.
Safety and Handling
Before beginning any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for all reagents. This compound and its related compounds are classified as irritants.
-
Hazard Profile: Causes skin and serious eye irritation. May cause respiratory irritation.[4] Harmful if swallowed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles.
-
Engineering Controls: All manipulations, including weighing, dissolution, and column packing/running, should be performed inside a certified chemical fume hood to avoid inhalation of dust or solvent vapors.
-
Waste Disposal: Dispose of all chemical waste, including used silica gel and solvents, according to your institution's hazardous waste disposal procedures.
Experimental Workflow Overview
The purification process follows a logical sequence from small-scale method development to large-scale column separation.
Materials and Equipment
-
Chemicals:
-
Crude this compound
-
Silica Gel (for flash chromatography, 230-400 mesh)
-
Amine-functionalized Silica Gel (optional, 230-400 mesh)
-
Triethylamine (TEA), ACS grade or higher
-
Hexane, HPLC grade
-
Ethyl Acetate (EtOAc), HPLC grade
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Deuterated solvent for NMR (e.g., CDCl₃ or DMSO-d₆)
-
-
Equipment:
-
Glass chromatography column with stopcock
-
Separatory funnel (for solvent reservoir)
-
Beakers, Erlenmeyer flasks, round-bottom flasks
-
Test tubes or fraction collector vials
-
TLC plates (silica gel 60 F₂₅₄)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
-
Filter paper, cotton or glass wool
-
Spatulas, powder funnel, Pasteur pipettes
-
Protocol Part I: TLC Method Development
The goal is to find a solvent system where the desired product has a Retention Factor (Rf) of 0.25 - 0.35 and is well-separated from all impurities.
-
Prepare TLC Chambers: Line two TLC chambers with filter paper. Add a small amount of two different starting solvent systems.
-
Chamber 1 (Non-polar): 7:3 Hexane:EtOAc
-
Chamber 2 (Polar): 95:5 DCM:MeOH
-
-
Prepare Modified Solvent: In a small vial, prepare a 7:3 Hexane:EtOAc mixture containing 1% TEA .
-
Spot TLC Plates: Dissolve a small amount of the crude material in a few drops of DCM or EtOAc. Using a capillary tube, spot the solution onto three separate TLC plates.
-
Develop Plates: Place one plate in each of the two standard chambers. For the third plate, use the chamber with the 7:3 Hexane:EtOAc and add a few drops of the TEA-containing solvent mix directly into the chamber before developing.
-
Visualize: After the solvent front has reached near the top, remove the plates, mark the solvent front, and allow them to dry completely in a fume hood. Visualize the spots under a UV lamp (254 nm).
-
Analyze:
-
No Modifier: Observe the spot for the product on the plates developed without TEA. It will likely be a streak or remain at the baseline (Rf ≈ 0).
-
With Modifier: The plate developed with TEA should show a well-defined spot that has migrated up the plate.
-
Optimization: If the Rf is too high (>0.4), decrease the polarity of the mobile phase (e.g., switch to 8:2 or 9:1 Hexane:EtOAc + 1% TEA). If the Rf is too low (<0.2), increase the polarity (e.g., 6:4 Hexane:EtOAc + 1% TEA). The goal is to achieve an Rf of ~0.3.
-
Protocol Part II: Column Chromatography Purification
Method A: Standard Silica Gel with Triethylamine Modifier
This method is cost-effective and suitable for most laboratories.
-
Column Preparation:
-
Securely clamp the column in a vertical position in a fume hood. Place a small plug of cotton or glass wool at the bottom.[1]
-
Add a thin layer (approx. 1 cm) of sand.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 Hexane:EtOAc with 1% TEA). The amount of silica should be 50-100 times the weight of the crude material.
-
With the stopcock open, pour the slurry into the column. Use a funnel to guide the slurry. Gently tap the side of the column to ensure even packing and remove air bubbles.[1]
-
Once the silica has settled, add another thin layer of sand on top to protect the surface. Drain the excess solvent until the level is just above the top layer of sand. Never let the column run dry.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent like DCM.
-
Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.
-
Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of your crude product adsorbed onto silica.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column. For the first few column volumes, use a low-polarity eluent (e.g., 10% EtOAc in Hexane + 1% TEA) to elute non-polar impurities.
-
Begin collecting fractions.
-
Gradually increase the polarity of the mobile phase according to your TLC results (e.g., move to 20% EtOAc, then 30% EtOAc, always maintaining 1% TEA). This is known as a step-gradient elution.
-
Monitor the collected fractions by TLC, spotting multiple fractions per plate.
-
-
Isolation:
-
Once the fractions containing the pure product (single spot at the correct Rf) are identified, combine them in a round-bottom flask.
-
Remove the solvents and TEA using a rotary evaporator. It may be necessary to co-evaporate with a solvent like toluene to remove the final traces of TEA.
-
The resulting solid is the purified this compound. Confirm purity by NMR or LC-MS.
-
Method B: Amine-Functionalized Silica Gel
This method is simpler as it eliminates the need for a basic modifier.[3]
-
Column Preparation: Pack the column using the slurry method as described in Method A, but use a neutral solvent system (e.g., 9:1 Hexane:EtOAc) determined from amine-TLC plate analysis.
-
Sample Loading: Use the same dry-loading technique as described above.
-
Elution and Fraction Collection: Elute the column with a gradient of neutral solvents (e.g., starting with 10% EtOAc in Hexane and increasing to 30-40% EtOAc), as determined by your TLC analysis on amine-functionalized plates.
-
Isolation: Combine the pure fractions and remove the solvent on a rotary evaporator. The absence of TEA simplifies the workup procedure significantly.
Data Summary and Troubleshooting
| Parameter | Method A: Standard Silica | Method B: Amine-Functionalized Silica | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Amine-Functionalized Silica (230-400 mesh) | Amine-silica has a basic surface, preventing unwanted interactions with the basic analyte.[3] |
| Mobile Phase | Hexane/Ethyl Acetate or DCM/Methanol | Hexane/Ethyl Acetate | The choice of solvent polarity is determined by TLC to achieve an optimal Rf of 0.25-0.35. |
| Modifier | 0.5 - 1% Triethylamine (TEA) | None required | TEA acts as a competing base to neutralize the acidic silanol groups on standard silica.[2] |
| Pros | Inexpensive, readily available materials. | Simplified workup, no need to remove TEA, often better peak shape. | |
| Cons | Requires addition of a modifier, which must be removed from the final product. | Higher cost of the stationary phase. |
Troubleshooting Common Issues:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation | Incorrect mobile phase polarity; Column overloading. | Re-optimize the solvent system using TLC. Reduce the amount of crude material loaded (typically 1-5% of silica weight).[5] |
| Compound Streaks on TLC | Sample is too concentrated; Insufficient TEA in the mobile phase (Method A). | Dilute the sample for TLC spotting. Ensure at least 0.5-1% TEA is present in both the eluent and the TLC chamber. |
| Compound Won't Elute | Mobile phase is not polar enough. | Gradually increase the polarity of the eluent (e.g., increase the percentage of EtOAc or add a small amount of MeOH). |
| Cracks in Column Bed | Column was packed improperly or ran dry. | Ensure uniform slurry packing and never let the solvent level drop below the top of the stationary phase. |
Conclusion
The successful purification of this compound by column chromatography is readily achievable by addressing the compound's basicity. Method development using TLC is an indispensable first step to determine the optimal mobile phase. For routine purifications, standard silica gel modified with triethylamine offers a cost-effective solution. However, for simplified protocols and potentially higher recovery, the use of an amine-functionalized stationary phase is highly recommended. Both protocols detailed in this note, when executed with care, will yield high-purity this compound suitable for the rigorous demands of research and drug development.
References
[6] Horizon IRD. (n.d.). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Retrieved from [7] Kluska, M., et al. (n.d.). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online. Retrieved from [8] Supelco. (n.d.). Amines Analysis by Packed Column GC. Bulletin 737F. Retrieved from [9] ResearchGate. (n.d.). TLC and HPTLC assay of quinoline-quinuclidine alkaloids in Cinchonae cortex and pharmaceutical preparations. Retrieved from [2] Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [10] PubChem. (n.d.). 8-Bromoquinoline. National Center for Biotechnology Information. Retrieved from [11] Thermo Fisher Scientific. (2025). Safety Data Sheet: 8-Bromoquinoline. Retrieved from [12] Journal of Chromatographic Science. (n.d.). Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. Oxford Academic. Retrieved from [13] Fisher Scientific. (2009). Safety Data Sheet: 8-Quinolinamine. Retrieved from [1] University of Alberta. (n.d.). Column chromatography. Retrieved from [14] Fisher Scientific. (2010). Safety Data Sheet: 8-Hydroxyquinoline. Retrieved from [15] SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. Retrieved from [3] Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [16] IOP Publishing. (n.d.). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Retrieved from Cayman Chemical. (2025). Safety Data Sheet: 8-Bromoisoquinoline. Retrieved from [5] BenchChem. (2025). Technical Support Center: Purification of 6-Amino-7-bromoquinoline-5,8-dione. Retrieved from [17] Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro. Retrieved from [18] BLD Pharmatech. (n.d.). This compound. Retrieved from [19] ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [20] PubChem. (n.d.). 8-Quinolinol, 5-bromo-. National Center for Biotechnology Information. Retrieved from [4] PubChem. (n.d.). 5-Bromo-quinolin-8-ylamine. National Center for Biotechnology Information. Retrieved from [21] Krishna, P., et al. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. Retrieved from [22] Chemsrc. (n.d.). 5-Bromoquinolin-8-amine. Retrieved from [23] Journal of Medicinal Chemistry. (n.d.). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. PMC. Retrieved from [24] CymitQuimica. (n.d.). 3-Bromoquinolin-8-amine. Retrieved from
Sources
- 1. web.uvic.ca [web.uvic.ca]
- 2. biotage.com [biotage.com]
- 3. teledyneisco.com [teledyneisco.com]
- 4. 5-Bromo-quinolin-8-ylamine | C9H7BrN2 | CID 613829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 7. tandfonline.com [tandfonline.com]
- 8. gcms.labrulez.com [gcms.labrulez.com]
- 9. researchgate.net [researchgate.net]
- 10. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. academic.oup.com [academic.oup.com]
- 13. fishersci.com [fishersci.com]
- 14. mmbio.byu.edu [mmbio.byu.edu]
- 15. HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column by SIELC Technologies | SIELC Technologies [sielc.com]
- 16. researchgate.net [researchgate.net]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. labsolu.ca [labsolu.ca]
- 19. acgpubs.org [acgpubs.org]
- 20. 8-Quinolinol, 5-bromo- | C9H6BrNO | CID 70974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 5-Bromoquinolin-8-amine | CAS#:53472-18-7 | Chemsrc [chemsrc.com]
- 23. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. 3-Bromoquinolin-8-amine | CymitQuimica [cymitquimica.com]
One-Pot Synthesis of 8-Bromoquinolin-5-amine Derivatives: An Application Note and Protocol
Abstract
This application note provides a comprehensive guide for the efficient one-pot synthesis of 8-bromoquinolin-5-amine and its derivatives. This protocol is designed for researchers, medicinal chemists, and professionals in drug development, offering a streamlined and robust method for accessing this valuable heterocyclic scaffold. The synthesis proceeds via a sequential one-pot nitration of 8-bromoquinoline followed by a selective reduction of the nitro intermediate. This guide explains the underlying chemical principles, provides a detailed step-by-step protocol, and discusses the significance and potential applications of the synthesized compounds.
Introduction
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide array of biological activities.[1] The specific substitution pattern of an amino group at the 5-position and a bromine atom at the 8-position of the quinoline ring system creates a versatile intermediate for the synthesis of novel therapeutic agents and functional materials. The this compound core is a key building block in the development of compounds with potential applications in various therapeutic areas. Traditional multi-step syntheses of such derivatives can be time-consuming and often result in lower overall yields. The one-pot methodology presented herein offers a significant improvement by minimizing purification steps, reducing solvent waste, and improving overall efficiency.
This application note details a reliable and scalable one-pot procedure that begins with the commercially available 8-bromoquinoline. The synthesis involves two sequential steps within a single reaction vessel: the regioselective nitration at the 5-position, followed by the selective reduction of the newly introduced nitro group to the corresponding amine.
Reaction Principle and Strategy
The overall synthetic strategy is a two-step, one-pot sequence as illustrated below. This approach leverages the directing effects of the substituents on the quinoline ring and the chemoselectivity of the chosen reagents.
Step 1: Electrophilic Nitration
The first step involves the electrophilic nitration of 8-bromoquinoline. The quinoline ring is an aromatic system, and the position of electrophilic attack is influenced by the existing substituents. The bromine atom at the 8-position is a deactivating but ortho-, para-directing group. However, in the acidic conditions of nitration, the quinoline nitrogen is protonated, which strongly deactivates the pyridine ring towards electrophilic attack. Consequently, electrophilic substitution occurs on the benzene ring, primarily at the C5 and C7 positions. In this protocol, we utilize a mixture of potassium nitrate and sulfuric acid to generate the nitronium ion (NO₂⁺) in situ, which preferentially attacks the C5 position of 8-bromoquinoline to yield 8-bromo-5-nitroquinoline.[2]
Step 2: Selective Nitro Group Reduction
Following the completion of the nitration reaction, the intermediate 8-bromo-5-nitroquinoline is directly subjected to reduction without isolation. A variety of reducing agents can be employed for the conversion of a nitro group to an amine. For this protocol, we highlight the use of tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl). This system is a classic and effective method for the chemoselective reduction of aromatic nitro groups, even in the presence of other reducible functional groups like aryl halides.[3][4][5] The reaction proceeds through a series of electron and proton transfers, ultimately yielding the desired this compound. Other reducing systems, such as iron powder in acidic media (Fe/HCl), can also be effective.[6][7][8]
Experimental Workflow
The following diagram illustrates the sequential one-pot synthesis of this compound.
Caption: One-pot synthesis workflow for this compound.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | CAS No. |
| 8-Bromoquinoline | C₉H₆BrN | 208.06 | 16567-18-3 |
| Potassium Nitrate | KNO₃ | 101.10 | 7757-79-1 |
| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 7664-93-9 |
| Tin(II) Chloride Dihydrate | SnCl₂·2H₂O | 225.63 | 10025-69-1 |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 7647-01-0 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | 144-55-8 |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 |
Procedure:
Part 1: Nitration of 8-Bromoquinoline
-
In a round-bottom flask equipped with a magnetic stirrer and an ice bath, slowly add 8-bromoquinoline (1.0 eq) to concentrated sulfuric acid (98%) at 0 °C.
-
Once the 8-bromoquinoline has completely dissolved, add potassium nitrate (KNO₃, 1.2 eq) portion-wise, ensuring the temperature of the reaction mixture does not exceed 10 °C.
-
After the addition of potassium nitrate is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Part 2: Reduction of 8-Bromo-5-nitroquinoline
-
Upon completion of the nitration, cool the reaction mixture again in an ice bath.
-
Prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq) in concentrated hydrochloric acid.
-
Slowly add the SnCl₂/HCl solution to the reaction mixture. The addition is exothermic, so maintain the temperature below 30 °C.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to 60-70 °C for 2-3 hours, or until TLC analysis indicates the complete consumption of the nitro-intermediate.
Work-up and Purification:
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 8-9.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure product.
Results and Discussion
This one-pot protocol provides a straightforward and efficient route to this compound. The nitration step is highly regioselective for the 5-position due to the electronic effects of the protonated quinoline nitrogen. The subsequent reduction with SnCl₂/HCl is robust and provides the desired amine in good yield without affecting the bromo-substituent. Typical overall yields for this two-step, one-pot synthesis are in the range of 60-75% after purification.
The final product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Applications in Research and Drug Development
The this compound scaffold is a valuable building block for the synthesis of a diverse range of derivatives with potential biological activities. The amino group at the 5-position can be readily functionalized through various reactions such as acylation, alkylation, and sulfonylation, allowing for the introduction of different pharmacophores. The bromine atom at the 8-position serves as a handle for further modifications, for instance, through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig couplings), enabling the introduction of aryl, heteroaryl, or other carbon-based substituents. This dual functionality makes this compound a versatile platform for library synthesis in drug discovery programs.
Conclusion
The one-pot synthesis of this compound derivatives presented in this application note offers a practical and efficient alternative to traditional multi-step methods. By combining the nitration and reduction steps into a single, sequential process, this protocol minimizes waste, reduces reaction time, and provides good overall yields. This methodology is well-suited for both small-scale laboratory synthesis and larger-scale production, providing a reliable route to a key intermediate for the development of novel pharmaceuticals and functional materials.
References
- Brodnik, H., Požgan, F., & Štefane, B. (2016). Synthesis of 8-heteroaryl nitroxoline analogues via one-pot sequential Pd-catalyzed coupling reactions. Organic & Biomolecular Chemistry, 14(3), 853-861. [Link]
- Common Organic Chemistry. (n.d.). Nitro Reduction - SnCl2.
- ResearchGate. (2019, February 10). What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2?.
- ResearchGate. (2025, August 6). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.
- askIITians. (2025, July 16). Reduction of aromatic nitro compounds using Sn and HCl gives.
- Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe).
- Vedantu. (n.d.). Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE.
- ACG Publications. (2016, September 12). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- Brown, W. D., & Gouliaev, A. H. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Organic Syntheses, 81, 98. [Link]
- Org Prep Daily. (2009, November 10). 8-bromoquinoline – a painless Skraup synthesis.
- Wikipedia. (n.d.). Skraup reaction.
- Vive Chemistry. (2012, November 3). Skraup's Synthesis.
- Wikipedia. (n.d.). Friedländer synthesis.
- Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.
- Saadeh, H., Sweidan, K., & Mubarak, M. S. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4198. [Link]
Sources
- 1. acgpubs.org [acgpubs.org]
- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 6. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 7. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE [vedantu.com]
- 8. Reduction of aromatic nitro compounds using Fe and HCl gives⦠[allen.in]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Bromoquinolin-5-amine
Welcome to the technical support center for the synthesis of 8-Bromoquinolin-5-amine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth solutions to optimize your synthetic route, improve yield, and ensure the purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are its key challenges?
The most prevalent and established method for synthesizing this compound is a multi-step process that typically begins with 8-hydroxyquinoline or 5-aminoquinoline. A common pathway involves the bromination of a suitable quinoline precursor followed by the introduction or modification of the amino group.
A significant challenge in this synthesis is achieving regioselectivity during the bromination step. The quinoline ring is susceptible to electrophilic substitution at multiple positions, and controlling the reaction to favor bromination at the 8-position can be difficult. Over-bromination, leading to di- or tri-brominated byproducts, is a frequent issue that can significantly lower the yield of the desired product.[1][2]
Another critical step that often presents challenges is the Sandmeyer reaction, which is used to introduce the bromo group from an amino precursor.[3][4][5] The reaction involves the formation of a diazonium salt, which is inherently unstable and can decompose, leading to a variety of side products and reduced yields.[3][6] Careful control of temperature and reaction conditions is paramount for success.
Q2: Why is temperature control so critical during the diazotization and Sandmeyer reaction?
Aryl diazonium salts are notoriously unstable at elevated temperatures. The diazotization of an aromatic amine, such as 5-aminoquinoline, is typically carried out at low temperatures (0–5 °C) to prevent the premature decomposition of the diazonium salt.[5] If the temperature rises, the diazonium salt can decompose to form phenols or other undesired byproducts, which will contaminate the final product and reduce the overall yield.
Similarly, the subsequent Sandmeyer reaction, where the diazonium group is replaced by a bromine atom using a copper(I) bromide catalyst, is also temperature-sensitive.[3][4] While this step may require slightly elevated temperatures to proceed at a reasonable rate, excessive heat can lead to uncontrolled decomposition and the formation of tarry byproducts, making purification a significant challenge.
Troubleshooting Guide
Problem 1: Low Yield of this compound
Q: My overall yield for the synthesis of this compound is consistently below 30%. What are the likely causes and how can I improve it?
A: Persistently low yields can stem from several factors throughout the synthetic sequence. Here’s a systematic approach to troubleshoot this issue:
1. Incomplete Diazotization:
-
Cause: The initial conversion of the amino group to a diazonium salt may be incomplete. This can be due to insufficient nitrous acid or a reaction temperature that is too high, causing premature decomposition.
-
Solution:
-
Ensure a slight excess of sodium nitrite is used.
-
Maintain the reaction temperature strictly between 0 and 5 °C using an ice-salt bath.
-
Add the sodium nitrite solution slowly to the acidic solution of the amine to prevent localized overheating.
-
2. Decomposition of the Diazonium Salt:
-
Cause: As previously mentioned, diazonium salts are unstable. Any delay between the diazotization and the Sandmeyer reaction can lead to significant product loss.
-
Solution: Prepare the copper(I) bromide solution in advance and add the freshly prepared, cold diazonium salt solution to it without delay.
3. Inefficient Sandmeyer Reaction:
-
Cause: The copper(I) catalyst may be inactive, or the reaction conditions may not be optimal.
-
Solution:
-
Use freshly prepared or high-quality commercial copper(I) bromide. The presence of copper(II) can sometimes be beneficial, but the primary catalyst is Cu(I).[3]
-
Ensure the reaction is sufficiently acidic to maintain the stability of the diazonium salt until it reacts.
-
Gently warm the reaction mixture after the addition of the diazonium salt to facilitate the displacement reaction. Monitor the reaction by TLC to determine the optimal reaction time and temperature.
-
Problem 2: Formation of Impurities and Purification Challenges
Q: I am observing multiple spots on my TLC plate after the reaction, and purification by column chromatography is proving difficult and leading to significant product loss. What are these impurities, and how can I minimize their formation?
A: The formation of multiple byproducts is a common issue. Here are the likely culprits and strategies to mitigate them:
1. Di- and Tri-brominated Quinoline Species:
-
Cause: If the synthesis involves direct bromination of a quinoline precursor, over-bromination is a major concern.[1] The electron-donating groups on the quinoline ring activate it towards further electrophilic substitution.
-
Solution:
-
Carefully control the stoichiometry of the brominating agent (e.g., N-bromosuccinimide or bromine). Use no more than 1.0-1.2 equivalents.[2]
-
Maintain a low reaction temperature to increase selectivity.
-
Consider using a milder brominating agent or a different synthetic route that avoids direct bromination at a late stage.
-
2. Phenolic Byproducts:
-
Cause: These arise from the reaction of the diazonium salt with water, a common side reaction if the Sandmeyer reaction is not efficient or if the temperature is not well-controlled.
-
Solution:
-
Use a concentrated solution of hydrobromic acid for the Sandmeyer reaction to minimize the amount of available water.
-
Ensure a rapid and efficient reaction by using an active catalyst and optimal temperature.
-
3. Azo Coupling Products:
-
Cause: The diazonium salt can react with the starting amine or other electron-rich aromatic species in the reaction mixture to form colored azo compounds.
-
Solution:
-
Ensure complete conversion of the starting amine during the diazotization step.
-
Maintain a low pH to keep the concentration of the free amine low.
-
Purification Strategy: If impurities are still present, consider recrystallization as an alternative or complementary technique to column chromatography. A mixed solvent system, such as ethanol/water or toluene/heptane, can be effective for purifying this compound.[7]
Optimized Experimental Protocol
This protocol outlines a reliable method for the synthesis of this compound, incorporating best practices to maximize yield and purity.
Step 1: Diazotization of 5-Aminoquinoline
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 5-aminoquinoline in a suitable acidic medium (e.g., a mixture of hydrobromic acid and water).
-
Cool the flask to 0-5 °C in an ice-salt bath.
-
Dissolve a slight molar excess of sodium nitrite in cold water.
-
Add the sodium nitrite solution dropwise to the stirred 5-aminoquinoline solution, ensuring the temperature does not rise above 5 °C.
-
Stir the resulting solution at 0-5 °C for an additional 15-20 minutes to ensure complete diazotization.
Step 2: Sandmeyer Reaction
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Cool this solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the stirred copper(I) bromide solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat it (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.
-
Monitor the reaction progress by TLC.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature and pour it into a beaker of crushed ice.
-
Neutralize the solution with a base (e.g., ammonium hydroxide or sodium hydroxide) to precipitate the crude product.
-
Filter the precipitate, wash it thoroughly with cold water, and dry it.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Data Presentation
Table 1: Troubleshooting Guide for Low Yield
| Potential Cause | Diagnostic Check | Recommended Solution |
| Incomplete Diazotization | Test for the presence of unreacted amine using a starch-iodide paper test for excess nitrous acid. | Use a slight excess of NaNO₂, maintain temperature at 0-5 °C, and ensure slow addition of the nitrite solution. |
| Diazonium Salt Decomposition | Observe for excessive foaming or color change before the Sandmeyer reaction. | Use the diazonium salt immediately after preparation. |
| Inactive Catalyst | The reaction does not proceed even with heating. | Use fresh, high-quality CuBr. |
| Suboptimal Reaction Conditions | Low conversion observed by TLC. | Gradually increase the temperature of the Sandmeyer reaction and monitor for product formation. |
Visualizations
Diagram 1: Synthetic Workflow for this compound
Caption: A streamlined workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Sources
- 1. acgpubs.org [acgpubs.org]
- 2. benchchem.com [benchchem.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmdguru.com [pharmdguru.com]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
common side products in the synthesis of 8-Bromoquinolin-5-amine
Technical Support Center: Synthesis of 8-Bromoquinolin-5-amine
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) based on established synthetic routes and common laboratory challenges. Our goal is to explain the causality behind experimental outcomes and provide robust, validated solutions to help you optimize your synthesis, minimize impurities, and ensure the highest possible purity of your target compound.
Overview of the Primary Synthetic Pathway
The most reliable and commonly employed synthesis of this compound proceeds via a three-step sequence starting from 8-bromoquinoline. This method offers good control over regioselectivity, particularly during the critical nitration step.
Caption: High-level workflow for the synthesis of this compound.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues encountered during the synthesis, focusing on the formation of common side products and impurities.
FAQ 1: Isomeric Impurities During Nitration
Question: During the nitration of 8-bromoquinoline, my analysis shows the presence of a significant isomeric impurity alongside the desired 8-bromo-5-nitroquinoline. What is this side product and how can I minimize its formation?
Answer:
Identity of the Side Product: The most common isomeric side product is 8-Bromo-7-nitroquinoline .
Causality: The formation of this isomer is a direct consequence of the electronics of the quinoline ring system. In strongly acidic media, the quinoline nitrogen is protonated, acting as a deactivating, meta-directing group. However, the fused benzene ring is still subject to electrophilic aromatic substitution. The bromine at position 8 is a deactivating but ortho-, para-directing group. The combination of these effects directs the incoming electrophile (the nitronium ion, NO₂⁺) primarily to the C5 and C7 positions, which are para and ortho to the bromine atom, respectively. While the C5 position is generally favored, substitution at C7 always occurs to some extent.
Mitigation Strategies:
-
Temperature Control: The selectivity of nitration reactions is highly temperature-dependent. Maintaining a low reaction temperature (typically between -10°C and 0°C) is critical.[1][2] Adding the nitrating agent (e.g., potassium nitrate or a mixture of nitric and sulfuric acid) slowly to the solution of 8-bromoquinoline in concentrated sulfuric acid ensures that the internal temperature does not rise, which would otherwise favor the formation of the 7-nitro isomer.[2][3]
-
Stoichiometry: Use of a large excess of the nitrating agent can lead to di-nitrated products or increased formation of the undesired isomer. Precise control over stoichiometry is recommended.
-
Purification: Complete separation of the 5-nitro and 7-nitro isomers can be challenging.
-
Recrystallization: The two isomers often have different solubilities in common solvents. Purification can be achieved by recrystallization from solvents like heptane or a heptane/toluene mixture, which often enriches the desired 5-nitro isomer in the crystalline solid.[1][3]
-
Column Chromatography: For high-purity material, silica gel column chromatography is effective for separating the isomers. A solvent system such as dichloromethane/diethyl ether can be used for elution.[3]
-
FAQ 2: Debromination During Nitro Group Reduction
Question: After reducing 8-bromo-5-nitroquinoline, I've identified Quinolin-5-amine as a major side product. Why am I losing the bromine atom, and how can I prevent this?
Answer:
Causality: The loss of the bromine atom is a result of a side reaction known as hydrodebromination or dehalogenation . This is particularly common during catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst). The palladium catalyst, especially in the presence of a base or under prolonged reaction times, can reductively cleave the carbon-bromine bond.[4]
Mitigation Strategies:
-
Choice of Reducing Agent: The most effective way to prevent debromination is to avoid catalytic hydrogenation and instead use a metal/acid reduction system. These methods are highly chemoselective for the nitro group and are far less likely to affect the aryl bromide.
-
Recommended: Iron powder in acetic acid (Fe/AcOH) or tin(II) chloride in hydrochloric acid (SnCl₂/HCl) are the industry standards for this type of transformation. They are robust, cost-effective, and preserve the C-Br bond.[5]
-
To Avoid: Catalytic hydrogenation (e.g., H₂/Pd-C, H₂/Raney Ni) and aggressive reducing agents like hydrazine hydrate in the presence of Pd/C, which can readily cause dehalogenation.[4]
-
-
Reaction Monitoring: Regardless of the method chosen, it is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC). Over-running the reaction can sometimes lead to side product formation. Once the starting material is consumed, the reaction should be promptly worked up.
The diagram below illustrates the desired reaction pathway versus the competing side-product pathways discussed.
Caption: Competing reaction pathways leading to common side products.
FAQ 3: Polybromination Side Products
Question: I am considering an alternative synthesis starting from 5-aminoquinoline. What are the risks of side product formation during the bromination step?
Answer:
Causality: This is a challenging route due to the powerful activating nature of the amine (-NH₂) group. The amine is a strong ortho-, para-director, making the quinoline ring highly susceptible to electrophilic substitution. Direct bromination of 5-aminoquinoline with molecular bromine (Br₂) will almost invariably lead to a mixture of products, with the primary side product being 6,8-dibromo-5-aminoquinoline . Over-bromination is difficult to prevent because the mono-brominated product is still highly activated towards further substitution.[5][6]
Mitigation Strategies:
-
Amine Protection: The most effective strategy is to temporarily "tame" the activating effect of the amine by protecting it as an amide (e.g., an acetamide). The amide group is still an ortho-, para-director but is significantly less activating than a free amine. The typical workflow would be:
-
Step A: Acetylate 5-aminoquinoline to form N-(quinolin-5-yl)acetamide.
-
Step B: Brominate the acetamide. Bromination will now occur selectively at the C8 position.
-
Step C: Hydrolyze the amide group (acidic or basic conditions) to reveal the amine and yield the final product, this compound.
-
-
Controlled Brominating Agents: Using milder and more sterically hindered brominating agents, such as N-Bromosuccinimide (NBS), can sometimes offer better control than liquid bromine, but the protection strategy is far more reliable.[1]
Summary of Common Side Products
The following table provides a quick reference for the key impurities discussed.
| Side Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Originating Step | Mitigation Strategy |
| 8-Bromo-7-nitroquinoline | C₉H₅BrN₂O₂ | 253.06 | Nitration | Maintain low reaction temperature (-10 to 0°C); Purify via recrystallization or chromatography.[3] |
| Quinolin-5-amine | C₉H₈N₂ | 144.17 | Reduction | Use chemoselective reducing agents like Fe/AcOH or SnCl₂/HCl instead of catalytic hydrogenation.[4] |
| 6,8-Dibromo-5-aminoquinoline | C₉H₆Br₂N₂ | 301.97 | Bromination | (If starting from 5-aminoquinoline) Protect the amine as an amide before bromination.[5][6] |
Validated Experimental Protocol: Reduction of 8-Bromo-5-nitroquinoline
This protocol utilizes an iron/acetic acid system to ensure a high-yield, chemoselective reduction that minimizes the risk of debromination.
Materials:
-
8-Bromo-5-nitroquinoline (1.0 eq)
-
Iron powder, <325 mesh (5.0 eq)
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, create a slurry of iron powder (5.0 eq) in a 1:1 mixture of ethanol and water.
-
Addition of Starting Material: Add the 8-bromo-5-nitroquinoline (1.0 eq) to the flask.
-
Initiation: Add glacial acetic acid (approximately 10% of the total solvent volume) to the stirring mixture.
-
Reaction: Heat the mixture to reflux (approximately 80-90°C). Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Workup - Filtration: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the iron salts. Wash the Celite pad thoroughly with ethanol and ethyl acetate.
-
Workup - Extraction: Combine the filtrates and remove the organic solvents under reduced pressure. To the remaining aqueous residue, carefully add saturated NaHCO₃ solution until the pH is basic (~8-9) to neutralize the acetic acid.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel chromatography if necessary.
References
- Troubleshooting side reactions in the synthesis of quinoline deriv
- Side reactions in the synthesis of quinoline deriv
- 8-Bromoquinoline synthesis - ChemicalBook.
- Skraup reaction - Wikipedia. [Link]
- Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. [Link]
- US Patent US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google P
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. [Link]
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. [Link]
- Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure. [Link]
- C5–H bromination and chlorination of 8-aminoquinolines - ResearchG
- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ResearchG
- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Public
- Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases - The Royal Society of Chemistry. [Link]
- Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline - ResearchG
- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC - NIH. [Link]
- Bromination of 8-substituted quinolines. Reagents and conditions. (i)...
- WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives - Google P
- Sulfur-interrupted 8-amino side chain analogues of 4-methyl-5-[m-(trifluoromethyl)phenoxy]primaquine as potential antimalarial agents - PubMed. [Link]
- 5-[(5-Bromo-2-pyridinyl)oxy]-8-nitroquinoline - PubChem. [Link]
- Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides - ResearchG
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. [Link]
- Amine synthesis by nitro compound reduction - Organic Chemistry Portal. [Link]
Sources
- 1. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 2. WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. acgpubs.org [acgpubs.org]
Technical Support Center: Optimizing Suzuki Coupling of 8-Bromoquinolin-5-amine
Welcome to the technical support hub for the Suzuki-Miyaura cross-coupling of 8-bromoquinolin-5-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this specific transformation. The unique electronic and steric properties of the this compound substrate present distinct challenges that require careful optimization of reaction parameters.
This document moves beyond generic protocols to provide in-depth, evidence-based troubleshooting strategies and frequently asked questions. Our goal is to empower you to diagnose issues, rationalize experimental choices, and achieve robust and reproducible outcomes.
Troubleshooting Guide: Common Issues & Solutions
Here, we address the most frequently encountered problems in the Suzuki coupling of this compound, offering step-by-step guidance for resolution.
Issue 1: Low or No Product Yield with Starting Material Recovery
This is often the most common and frustrating outcome. It suggests that the catalytic cycle is stalled, likely at the oxidative addition or transmetalation step.
Question: My reaction shows only starting material after 24 hours. What is the most likely cause and how do I fix it?
Answer: A stalled reaction with this compound often points to an issue with catalyst activation or slow oxidative addition. The quinoline nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.
Troubleshooting Protocol:
-
Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may be insufficient. Switch to a more robust and active catalyst system.
-
Primary Recommendation: Utilize a pre-formed catalyst with bulky, electron-rich phosphine ligands. Buchwald's biaryl phosphine ligands are often effective for N-heterocyclic substrates.[1]
-
Example Catalyst Systems to Screen:
-
-
Increase Temperature: If using a thermally stable solvent like dioxane or toluene, incrementally increase the reaction temperature in 10 °C intervals, from 80 °C up to 110 °C.[1] This can help overcome the activation energy barrier for oxidative addition.
-
Ensure Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst. Ensure your reaction setup is rigorously degassed. A common method is to bubble argon or nitrogen through the solvent for 15-20 minutes before adding the catalyst, or to use several freeze-pump-thaw cycles.[1]
Issue 2: Significant Formation of Dehalogenated Byproduct (5-aminoquinoline)
The presence of 5-aminoquinoline indicates a competing hydrodehalogenation side reaction, where the bromine atom is replaced by a hydrogen.
Question: I'm observing a significant amount of a byproduct that corresponds to the mass of 5-aminoquinoline. What causes this and how can it be minimized?
Answer: Dehalogenation occurs when a palladium-hydride (Pd-H) species is formed, which then undergoes reductive elimination with the quinoline substrate.[1] The source of the hydride can be the solvent (e.g., alcohols), the base, or even trace water.[1][3] The electron-rich nature of the aminoquinoline ring can make it more susceptible to this side reaction.
Troubleshooting Protocol:
-
Solvent Choice: Avoid using alcohol-based solvents if dehalogenation is a problem. Switch to aprotic solvents like dioxane, THF, or toluene.[1]
-
Base Selection: Amine bases can sometimes be a source of hydrides.[3] If you are using an amine base and observing dehalogenation, switch to an inorganic base.
-
Ligand Modification: The choice of ligand can influence the relative rates of the desired reductive elimination versus dehalogenation.
-
Strategy: Employing bulkier ligands can sterically hinder the approach of the hydride to the palladium center and promote the desired C-C bond formation. Ligands like SPhos and XPhos are excellent candidates to try.[1]
-
Issue 3: Formation of Homocoupled Boronic Acid Byproduct
The formation of a biaryl from the boronic acid coupling with itself is another common side reaction, which consumes the boronic acid and lowers the yield of the desired product.
Question: My reaction mixture contains a significant amount of the homocoupled product from my boronic acid. What is causing this?
Answer: Homocoupling of boronic acids can be promoted by the presence of oxygen and can be particularly problematic if the transmetalation step is slow.
Troubleshooting Protocol:
-
Rigorous Degassing: As with catalyst deactivation, oxygen is a key culprit. Ensure your reaction is thoroughly de-gassed before adding the palladium catalyst.
-
Control Stoichiometry: Use a slight excess of the boronic acid (typically 1.1 to 1.2 equivalents). This ensures that even with some homocoupling, there is sufficient boronic acid to drive the desired reaction to completion.
-
Optimize Base and Solvent: The choice of base and solvent can impact the rate of transmetalation. A faster transmetalation can minimize the lifetime of the boronic acid in the reaction mixture, reducing the opportunity for homocoupling. Experiment with different bases (K₂CO₃, K₃PO₄) and solvent systems (e.g., dioxane/water, toluene/water).[4][5]
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst loading for this reaction?
A1: For screening purposes, a catalyst loading of 1-2 mol% of palladium is a good starting point.[6] For larger-scale reactions, optimization can often reduce this to <1 mol%.[7] It's a balance between reaction rate and cost.
Q2: Which base should I start with for my initial screening experiments?
A2: Aqueos K₂CO₃ is a reliable and cost-effective first choice for many Suzuki couplings.[5] If this proves ineffective, K₃PO₄ is an excellent alternative, particularly for challenging substrates.[4]
Q3: My boronic acid is not very stable. Are there any strategies to mitigate its decomposition?
A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen, is a common decomposition pathway, especially in aqueous or acidic conditions.[8] To address this, you can use a more stable boronic ester, such as a pinacol ester.[9] These esters slowly hydrolyze under the reaction conditions to release the boronic acid, keeping its concentration low and minimizing side reactions.[8]
Q4: Does the order of addition of reagents matter?
A4: Yes, the order of addition can be critical. A general and effective procedure is as follows:
-
To a reaction vessel, add the this compound, the boronic acid (or ester), and the base.
-
Add the solvent.
-
Degas the mixture thoroughly.
-
Finally, add the palladium catalyst and ligand (or the pre-catalyst) under an inert atmosphere.[1] This ensures that the catalyst is introduced into an oxygen-free environment.
Q5: How do I effectively monitor the progress of my reaction?
A5: Thin-layer chromatography (TLC) is a quick and easy way to monitor the consumption of the starting material. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) is ideal as it can track the disappearance of starting materials and the appearance of the product and any byproducts.[1][10]
Data & Protocols
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | This compound | Substrate |
| Boronic Acid | Arylboronic Acid or Pinacol Ester | 1.1 - 1.2 equivalents |
| Catalyst | Pd₂(dba)₃ (1 mol%) / SPhos (2.5 mol%) | High activity for N-heterocycles[1] |
| Base | K₃PO₄ (2.0 equivalents) | Effective for challenging couplings[4] |
| Solvent | Dioxane / H₂O (4:1 v/v) | Good solubility for reactants[11] |
| Temperature | 90 - 100 °C | Overcomes activation energy barriers |
| Atmosphere | Nitrogen or Argon | Prevents catalyst oxidation |
General Experimental Protocol for Suzuki Coupling of this compound
-
In a Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.[10]
-
Add dioxane (4 mL) and water (1 mL) via syringe.
-
Degas the solution by bubbling argon through it for 15 minutes.
-
In a separate vial, weigh the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol) and ligand (e.g., SPhos, 0.025 mmol) and add them to the reaction flask under a positive pressure of argon.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[1]
Visualizing the Workflow
Diagram 1: Troubleshooting Logic for Low Yield
Caption: Troubleshooting workflow for low yield scenarios.
Diagram 2: The Suzuki-Miyaura Catalytic Cycle
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 7. mdpi.com [mdpi.com]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Poor Solubility of 8-Bromoquinolin-5-amine
Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 8-Bromoquinolin-5-amine in their reaction media. As a Senior Application Scientist, my goal is to provide you with not just steps, but the underlying chemical logic to empower you to make informed decisions in your experimental design.
Introduction: Understanding the Challenge
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. However, its rigid, polycyclic aromatic structure, combined with a polar amine group, creates a challenging solubility profile. The molecule's flat quinoline core promotes strong intermolecular π-stacking and crystal lattice forces in its solid state, which the solvent must overcome. The primary amine offers a site for hydrogen bonding, but the large hydrophobic bromoquinoline scaffold often dominates its behavior in common organic solvents.
This guide provides a systematic approach to diagnosing and solving solubility issues, ensuring your reactions proceed homogeneously, leading to more predictable outcomes, improved yields, and simpler purifications.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: What are the key structural features of this compound that influence its solubility?
Answer:
The solubility of this compound is dictated by a delicate balance of competing structural features. Understanding these is the first step in troubleshooting.
-
Quinoline Core: This large, flat, and aromatic system is inherently hydrophobic. It favors intermolecular π-π stacking interactions, which contribute to high crystal lattice energy. A solvent must possess favorable interactions to disrupt this stable solid-state packing.
-
Primary Amine (-NH₂): Located at the 5-position, this group is a hydrogen bond donor and acceptor.[1][2] This imparts a degree of polarity and is the key to pH-mediated solubility enhancement. Primary amines are generally more soluble in water than secondary or tertiary amines of similar molecular weight because they can participate more extensively in hydrogen bonding.[2][3]
-
Bromo Group (-Br): The bromine atom at the 8-position increases the molecule's molecular weight and van der Waals surface area, generally decreasing solubility in polar solvents.
-
Basicity: The quinoline nitrogen and the exocyclic amine are both basic centers. The 5-amino group can be readily protonated under acidic conditions, a critical feature we will leverage for solubilization.
Below is a diagram illustrating these key molecular features.
FAQ 2: I see a significant amount of undissolved solid in my reaction. What is my first step?
Answer:
Before modifying the reaction conditions, it is critical to follow a logical diagnostic workflow. This ensures you are solving the correct problem and not introducing new variables unnecessarily.
Initial Verification Steps:
-
Confirm Identity and Purity: Ensure the material is indeed this compound and free from insoluble impurities. Check the melting point and compare analytical data (¹H NMR, LC-MS) against reference standards.
-
Solvent Quality: Use fresh, anhydrous grade solvent if your reaction is moisture-sensitive. Old or low-quality solvents can contain water or other impurities that affect solubility.
FAQ 3: How do I select an appropriate solvent for my reaction?
Answer:
Solvent selection is paramount. Given the compound's aromatic and polar nature, polar aprotic solvents are often the best starting point. These solvents can engage in dipole-dipole interactions without interfering with the amine's reactivity.
Solvent Selection Guide:
| Solvent | Class | Boiling Point (°C) | Polarity Index | Rationale & Considerations |
| DMF | Polar Aprotic | 153 | 6.4 | Excellent choice for many quinoline derivatives.[4][5] High boiling point allows for a wide temperature range. Can be difficult to remove under vacuum. |
| DMSO | Polar Aprotic | 189 | 7.2 | Strong solubilizing power for polar and aromatic compounds.[6] Very high boiling point; can complicate workup. Must be rigorously dried for many reactions. |
| NMP | Polar Aprotic | 202 | 6.5 | Similar to DMF but with a higher boiling point. Good for high-temperature reactions. |
| Acetonitrile | Polar Aprotic | 82 | 5.8 | Lower boiling point, easier to remove. Moderate solubilizing power. Often used in bromination reactions of quinolines.[5] |
| 1,4-Dioxane | Ethereal | 101 | 4.8 | A good mid-polarity option. Miscible with water, which can be useful for certain workups or co-solvent systems. |
| THF | Ethereal | 66 | 4.0 | Common reaction solvent, but may have limited success on its own for this substrate. Often used with co-solvents. |
| Toluene | Aromatic | 111 | 2.4 | Generally a poor choice on its own, but can be effective as a co-solvent with a more polar liquid like DMF to fine-tune polarity. |
| Ethanol | Polar Protic | 78 | 5.2 | Can act as a hydrogen bond donor and acceptor. However, its protic nature may interfere with certain reagents (e.g., strong bases, organometallics). |
Recommendation: Start with DMF or Acetonitrile . If solubility remains poor, consider DMSO for difficult cases, being mindful of the potential for more complex workups.
FAQ 4: Can I use pH adjustment to improve solubility?
Answer:
Absolutely. This is often the most effective strategy, provided your reaction chemistry is compatible with acidic conditions. The 5-amino group is basic and can be protonated to form an ammonium salt. This ionic salt is significantly more polar than the neutral free base and will readily dissolve in polar solvents, particularly protic ones.[6][7][8][9]
Experimental Protocol: Small-Scale Acid Solubility Test
-
Setup: Place a small amount (~5-10 mg) of this compound into a vial.
-
Solvent Addition: Add 0.5 mL of your chosen reaction solvent (e.g., ethanol, dioxane, or even water). Note the poor solubility.
-
Acidification: Add a suitable acid dropwise while stirring. Good choices include:
-
1 M HCl in Dioxane
-
Trifluoroacetic acid (TFA)
-
Methanesulfonic acid
-
-
Observation: Stir for 1-2 minutes. The solid should dissolve as the highly soluble ammonium salt is formed.
-
Reversibility Check: After dissolution, add a mild organic base (e.g., triethylamine) or an aqueous basic solution (e.g., sat. NaHCO₃). The neutral, poorly soluble free base should precipitate out, confirming the effect is pH-dependent.
Causality and Trustworthiness: This protocol provides a self-validating system. The visual dissolution upon acidification and re-precipitation upon basification confirms that pH is the key factor.
Critical Consideration: Ensure that all other reagents and the desired reaction pathway are stable under acidic conditions. If not, this method cannot be used, and you should proceed to other strategies like heating or co-solvents.
FAQ 5: Is heating the reaction mixture a viable strategy?
Answer:
Yes, increasing the temperature is a fundamental and effective way to increase the solubility of most solids.
The Scientific Principle: Heating increases the kinetic energy of the solvent molecules, allowing them to more effectively break down the solute's crystal lattice structure. From a thermodynamic perspective, for most solids dissolving in liquids, the dissolution process is endothermic (ΔH_solution > 0). According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards more dissolution.
Step-by-Step Methodology for Thermal Agitation:
-
Initial Setup: In your reaction flask, combine this compound and your chosen solvent.
-
Gradual Heating: Place the flask in a heating mantle or oil bath with magnetic stirring. Increase the temperature gradually (e.g., in 10-15 °C increments).
-
Monitor Dissolution: Observe the mixture at each temperature point, allowing it to stir for 5-10 minutes to reach equilibrium.
-
Determine Minimum Temperature: Note the temperature at which a homogeneous solution is achieved. Running the reaction at or slightly above this temperature is recommended.
-
Check for Stability: Be vigilant for any signs of decomposition, such as a significant and irreversible color change (e.g., turning dark brown or black). It is wise to run a small-scale stability test by heating the starting material in the solvent for the intended reaction time before committing to a large-scale reaction.
FAQ 6: My chosen solvent only partially dissolves the compound, even with heating. What's next?
Answer:
This is a common scenario where a single solvent cannot provide the optimal balance of polarity and interaction types. The solution is to use a co-solvent system .
The Rationale: By mixing two or more miscible solvents, you can create a medium with finely tuned properties that a single solvent cannot offer. For a substrate like this compound, a common strategy is to mix a high-polarity solvent that can interact with the amine group with a less polar solvent that can solvate the aromatic ring system.
Recommended Co-Solvent Systems to Test:
-
Toluene / DMF: Start with a high ratio of Toluene and add DMF portion-wise until dissolution is achieved at your desired reaction temperature.
-
Dioxane / Water: Useful for reactions that can tolerate water. The water can help solvate the polar amine, while the dioxane handles the organic backbone.
-
THF / Acetonitrile: A mixture of two common, relatively low-boiling point organic solvents that can sometimes provide a synergistic effect.
Experimental Protocol: Co-Solvent Screening
-
Primary Solvent: Suspend the this compound in the less polar ("primary") solvent (e.g., Toluene).
-
Titration: While stirring at room temperature or with gentle heat, add the more polar ("co-solvent") solvent (e.g., DMF) dropwise or in small portions (e.g., 0.5 mL at a time for a 50 mL reaction volume).
-
Observe: Continue adding the co-solvent until the mixture becomes a clear, homogeneous solution.
-
Record Ratio: Note the final solvent ratio (e.g., 10:1 Toluene:DMF) that was required. This ratio can now be used for your full-scale reaction.
This systematic approach allows you to discover the minimum amount of the high-boiling, polar co-solvent needed, which can significantly simplify subsequent product isolation and purification.
References
- ChemicalBook: 8-Bromoquinoline synthesis. Provides examples of reaction conditions and solvents used for quinoline derivatives. URL: https://www.chemicalbook.com/ProductSynthesisManagement/16567-18-3/EN
- IOSR Journal: Comprehensive Study of Substituted Quinoline Derivatives. Discusses the physicochemical properties of quinoline derivatives, including factors affecting solubility. URL: http://www.iosrjournals.org/iosr-jac/papers/vol9-issue1/Version-1/F09113035.pdf
- PubMed: Effect of pH and Ionic Strength on the Solubility of Quinoline. Details the critical role of pH in the aqueous solubility of quinoline, establishing the principle of protonation for enhanced solubility. URL: https://pubmed.ncbi.nlm.nih.gov/30805749/
- Amsbio: this compound Properties. Supplier data sheet listing basic properties of the compound. URL: https://www.amsbio.com/8-bromoquinolin-5-amine-116632-58-7
- PubChem: Quinoline Compound Summary. National Institutes of Health. Provides comprehensive physical and chemical property data for the parent quinoline structure. URL: https://pubchem.ncbi.nlm.nih.gov/compound/Quinoline
- ResearchGate: Bromination of 8-substituted quinolines. Describes experimental conditions for reactions of quinoline derivatives, noting solvent choices like DMF. URL: https://www.researchgate.net/figure/Bromination-of-8-substituted-quinolines-Reagents-and-conditions-i-Br-2-15-eq-in_fig2_308044733
- Google Patents: Synthesis of 5- or 8-bromoisoquinoline derivatives. Patent describing the use of strong acids (H₂SO₄) as solvents/catalysts, highlighting the utility of acidic media. URL: https://patents.google.
- ResearchGate: The structures of the substituted quinolines. Discusses factors influencing the behavior of quinoline derivatives in different environments. URL: https://www.researchgate.net/figure/The-structures-of-the-substituted-quinolines_fig1_321457176
- PubChem: 5-Bromo-quinolin-8-ylamine Compound Summary. National Institutes of Health. Provides computed properties for a structural isomer, including hydrogen bond donor/acceptor counts. URL: https://pubchem.ncbi.nlm.nih.gov/compound/613829
- MDPI: Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Reviews synthetic routes for various substituted quinolines, providing examples of reaction conditions. URL: https://www.mdpi.com/1420-3049/24/8/1553
- University of Rochester: Workup: Amines. Describes standard organic chemistry techniques for rendering amines water-soluble via protonation with dilute acid. URL: https://www.chem.rochester.edu/notvoodoo/pages/workup.php?page=amines
- ACG Publications: Reinvestigation of bromination of 8-substituted quinolines. Details the use of acetonitrile (CH₃CN) and DMF as solvents for reactions involving substituted quinolines. URL: https://acgpubs.org/record/20160912015259_R-2016-173.pdf
- PubChem: 5-Bromoquinolin-8-ol Compound Summary. National Institutes of Health. Provides data on a related quinoline structure. URL: https://pubchem.ncbi.nlm.nih.gov/compound/70974
- Chemsrc: 5-Bromoquinolin-8-amine Physical Properties. Provides physical property data for a structural isomer. URL: https://www.chemsrc.com/en/cas/53472-18-7_1150171.html
- Quora: How does branching increase the solubility in amines? User-contributed discussion on the principles of amine solubility in water. URL: https://www.quora.com/How-does-branching-increase-the-solubility-in-amines
- Royal Society of Chemistry: Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors. Provides examples of synthetic procedures using various solvents like ethanol and acetone for quinoline derivatives. URL: https://pubs.rsc.org/en/content/articlelanding/2020/ob/d0ob01222h
- Solubility of Things: Amines: Structure, Properties, and Reactions. General overview of amine properties, including solubility principles. URL: https://www.solubilityofthings.com/basics/amines-structure-properties-and-reactions
- ChemicalBook: this compound hydrochloride. Lists the hydrochloride salt, implying a common method for solubilization. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB61324424.htm
- Ncert: Organic Chemistry II. Educational text covering the fundamental properties of amines, including solubility in water and organic solvents. URL: https://ncert.nic.in/textbook/pdf/lech204.pdf
- YouTube: Amine Synthesis Reactions Organic Chemistry. Educational video explaining how adding acid to an amine creates a highly soluble ionic salt. URL: https://www.youtube.
- Solubility of Things: 8-Aminoquinoline. Discusses the solubility of a related compound, noting its solubility in polar solvents like ethanol and DMSO and the influence of pH. URL: https://www.solubilityofthings.com/solutes/8-aminoquinoline
- PubChem: 8-Bromoquinoline Compound Summary. National Institutes of Health. Provides data on a related quinoline structure. URL: https://pubchem.ncbi.nlm.nih.gov/compound/140109
Sources
- 1. 5-Bromo-quinolin-8-ylamine | C9H7BrN2 | CID 613829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. acgpubs.org [acgpubs.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Workup [chem.rochester.edu]
- 9. m.youtube.com [m.youtube.com]
preventing dehalogenation of 8-Bromoquinolin-5-amine during reactions
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 8-bromoquinolin-5-amine. This guide is designed to provide expert advice and practical solutions for a common and often frustrating challenge encountered during palladium-catalyzed cross-coupling reactions: the unwanted dehalogenation of the quinoline core. As a Senior Application Scientist, my goal is to blend theoretical understanding with field-proven strategies to empower you to overcome this synthetic hurdle.
The Challenge: Unwanted Dehalogenation
This compound is a valuable building block in medicinal chemistry and materials science. However, its structure presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The primary issue is the propensity for hydrodehalogenation, a side reaction where the bromine atom at the C8 position is replaced by a hydrogen atom, leading to the formation of quinolin-5-amine as a significant byproduct. This not only consumes the starting material but also complicates purification and reduces the overall yield of the desired coupled product.
The susceptibility of this compound to dehalogenation stems from several factors:
-
The Quinoline Nitrogen: The lone pair of electrons on the quinoline nitrogen can coordinate to the palladium catalyst. This coordination can sometimes inhibit the desired catalytic cycle and may facilitate pathways leading to dehalogenation.[1]
-
The Amino Group: The electron-donating amino group at the C5 position can influence the electronic properties of the quinoline ring, potentially affecting the stability of key intermediates in the catalytic cycle.
-
Formation of Palladium-Hydride Species: The most common mechanism for dehalogenation involves the formation of a palladium-hydride (Pd-H) species.[1] This can arise from reactions with the base, solvent (especially alcohols), or trace amounts of water in the reaction mixture. The Pd-H species can then reductively eliminate with the aryl group on the palladium intermediate to yield the dehalogenated product.[2]
This guide will provide a structured approach to troubleshooting and preventing dehalogenation in common cross-coupling reactions involving this compound.
Troubleshooting Guide: A Reaction-Specific Approach
This section is organized in a question-and-answer format to directly address issues you might be facing with specific reaction types.
Suzuki-Miyaura Coupling
Q1: I'm seeing a significant amount of quinolin-5-amine in my Suzuki coupling of this compound with an arylboronic acid. What is the most likely cause and how can I fix it?
A1: High levels of dehalogenation in the Suzuki coupling of N-heterocyclic halides are often a result of an imbalanced rate between the desired transmetalation/reductive elimination and the undesired reaction with a Pd-H species. The key is to select conditions that favor the productive catalytic cycle.
Troubleshooting Steps:
-
Ligand Selection is Critical: The choice of phosphine ligand is arguably the most important factor. Bulky, electron-rich monophosphine ligands are known to promote the desired reductive elimination over dehalogenation.
-
Recommended Ligands: Consider screening ligands such as SPhos , XPhos , or other advanced biarylphosphine ligands. These have demonstrated success in challenging couplings with heteroaromatic halides.[3] For a starting point, a combination of Pd(PPh₃)₂Cl₂ with SPhos has been shown to be effective for the Suzuki coupling of a similar bromo-isoquinolinone system.[4]
-
-
Base Optimization: Strong bases, especially alkoxides, can sometimes promote the formation of Pd-H species.
-
Recommended Bases: Switch to a weaker inorganic base. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent choices.[1] They are generally less prone to generating hydride species compared to bases like sodium tert-butoxide.
-
-
Solvent System: The solvent can be a source of protons.
-
Recommended Solvents: Use anhydrous, aprotic solvents such as 1,4-dioxane , toluene , or THF .[5] If a co-solvent is needed, ensure it is rigorously dried. While some Suzuki reactions benefit from a small amount of water, in cases of significant dehalogenation, minimizing water content is crucial.
-
-
Protecting the Amino Group: While adding steps, protecting the free amine with a group like Boc (tert-butyloxycarbonyl) can sometimes suppress dehalogenation by altering the electronic properties of the substrate.[6]
Illustrative Suzuki Coupling Conditions for a Challenging Heterocycle:
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | Common and effective Pd(0) precursors. |
| Ligand | SPhos or XPhos | Bulky, electron-rich ligands that promote reductive elimination.[5] |
| Base | K₃PO₄ or K₂CO₃ | Weaker inorganic bases that minimize Pd-H formation.[1] |
| Solvent | Anhydrous 1,4-Dioxane or Toluene/Water | Aprotic solvents are preferred. A small amount of water can be beneficial but should be optimized.[5] |
| Temperature | 80-110 °C | Sufficient to drive the reaction without promoting excessive side reactions. |
Experimental Protocol: General Procedure for Suzuki Coupling of this compound
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Add the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the anhydrous, degassed solvent (e.g., 1,4-dioxane).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
Q2: I am attempting to synthesize a diarylamine from this compound via a Buchwald-Hartwig reaction, but the main product is quinolin-5-amine. What adjustments should I make?
A2: Similar to the Suzuki coupling, dehalogenation in the Buchwald-Hartwig amination is a competing side reaction. The coordination of the quinoline nitrogen and the amine coupling partner to the palladium center can be particularly problematic.
Troubleshooting Steps:
-
Ligand Choice is Paramount: For amination of challenging heteroaryl halides, bulky and electron-rich phosphine ligands are essential to facilitate the C-N bond-forming reductive elimination.
-
Recommended Ligands: Johnphos , RuPhos , or Xantphos are excellent candidates.[3] These ligands have proven effective in couplings involving electron-deficient and sterically hindered amines.
-
-
Base Selection: The choice of base is critical. While strong bases are necessary for the amination, some can exacerbate dehalogenation.
-
Recommended Bases: Sodium tert-butoxide (NaOt-Bu) is a common and effective base. However, if dehalogenation is severe, consider switching to cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) , which can be effective with the right ligand system.
-
-
Solvent and Temperature: Aprotic solvents are standard.
-
Recommended Solvents: Toluene , 1,4-dioxane , or THF are commonly used. Reactions are typically heated, but excessively high temperatures can promote side reactions. Aim for the lowest temperature that provides a reasonable reaction rate.
-
Workflow for Optimizing Buchwald-Hartwig Amination
Caption: Iterative optimization workflow for Buchwald-Hartwig amination.
Sonogashira Coupling
Q3: My Sonogashira coupling of this compound with a terminal alkyne is sluggish and gives a lot of the dehalogenated starting material. What's going wrong?
A3: The Sonogashira reaction can be sensitive to catalyst poisoning by nitrogen-containing substrates. The lone pairs on both the quinoline nitrogen and the amino group can coordinate to the palladium and/or copper catalyst, leading to deactivation and favoring side reactions.
Troubleshooting Steps:
-
Copper Co-catalyst: While the classic Sonogashira protocol uses a copper(I) co-catalyst (e.g., CuI), this can sometimes promote alkyne homocoupling (Glaser coupling). In cases of low yield and dehalogenation, a copper-free protocol might be beneficial.
-
Ligand Selection: The choice of phosphine ligand is important for stabilizing the palladium catalyst.
-
Recommended Ligands: Triphenylphosphine (PPh₃) is a standard choice. For more challenging substrates, a bulkier ligand like cBRIDP or an N-heterocyclic carbene (NHC) ligand could be beneficial.
-
-
Base and Solvent: An amine base is typically used, which can also act as the solvent.
-
Recommended Bases/Solvents: Triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) are common. Ensure they are anhydrous.
-
-
Palladium Source: A variety of palladium sources can be used.
-
Recommended Catalysts: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are standard.
-
General Protocol for a Robust Sonogashira Coupling:
-
In a Schlenk flask, dissolve this compound (1.0 equiv.) in a mixture of an anhydrous solvent like THF and an amine base (e.g., Et₃N, 3-5 equiv.).
-
Add the terminal alkyne (1.1-1.5 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-3 mol%).
-
Degas the mixture with a stream of argon for 15-20 minutes.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.
-
Work-up as described for the Suzuki coupling.
Heck Reaction
Q4: I'm trying to perform a Heck reaction between this compound and an alkene, but I'm observing significant dehalogenation and low conversion. How can I improve this?
A4: The Heck reaction can also be plagued by dehalogenation, especially with electron-rich or heteroaromatic halides.[7] The key is to promote the migratory insertion and β-hydride elimination steps over the competing dehalogenation pathway.
Troubleshooting Steps:
-
Ligand Choice: The ligand influences the stability and reactivity of the palladium catalyst.
-
Recommended Ligands: While some Heck reactions are run "ligand-free" (often with Pd(OAc)₂), the use of a phosphine ligand is generally beneficial for challenging substrates. Triphenylphosphine (PPh₃) or a bulkier ligand like tri-o-tolylphosphine (P(o-tol)₃) can be effective.
-
-
Base Selection: An inorganic base is often preferred over amine bases to avoid side reactions.
-
Recommended Bases: Potassium carbonate (K₂CO₃) , sodium acetate (NaOAc) , or a phosphate base are good choices.
-
-
Solvent: A polar, aprotic solvent is typically used.
-
Recommended Solvents: N,N-Dimethylformamide (DMF) , N-methyl-2-pyrrolidone (NMP) , or acetonitrile (MeCN) are common. Ensure the solvent is anhydrous.
-
-
Additives: In some cases, additives can improve the reaction outcome.
-
Phase-Transfer Catalysts: For reactions with inorganic bases, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be beneficial.
-
Comparative Table of Conditions for Cross-Coupling Reactions
| Reaction Type | Recommended Catalyst System | Recommended Base | Recommended Solvent | Key Consideration |
| Suzuki-Miyaura | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | Bulky, electron-rich ligand is crucial.[1] |
| Buchwald-Hartwig | Pd₂(dba)₃ / RuPhos | NaOt-Bu or Cs₂CO₃ | Toluene | Ligand choice depends on the amine coupling partner. |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF / Et₃N | Consider copper-free conditions if Glaser coupling is an issue. |
| Heck | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | DMF | An inorganic base is often preferred.[7] |
Frequently Asked Questions (FAQs)
Q: Is it better to use a Pd(0) or Pd(II) precatalyst?
Q: Can the order of addition of reagents make a difference?
A: Yes. It is often recommended to pre-form the active catalyst by stirring the palladium source and the phosphine ligand in the solvent for a few minutes before adding the other reagents. This can lead to a more homogeneous and active catalytic system.
Q: How can I be sure that my solvents and reagents are sufficiently anhydrous?
A: Use freshly distilled solvents from an appropriate drying agent (e.g., sodium/benzophenone for THF and dioxane, calcium hydride for toluene and DMF). For bases and other solid reagents, dry them in a vacuum oven before use. For sensitive reactions, working in a glovebox is ideal.
Q: What is the underlying mechanism of dehalogenation?
A: The primary pathway involves the formation of a palladium-hydride (Pd-H) species. This can then undergo reductive elimination with the quinoline group attached to the palladium, releasing the dehalogenated product (quinolin-5-amine) and regenerating the Pd(0) catalyst.
Dehalogenation Pathway Visualization
Caption: Competing pathways of desired coupling versus dehalogenation.
By carefully selecting the catalyst, ligand, base, and solvent, and by rigorously controlling the reaction conditions, you can significantly suppress the dehalogenation of this compound and achieve high yields of your desired products.
References
- Navarro, O., et al. (2005). Possible mechanism for dehalogenation of aryl halides. Journal of the American Chemical Society.
- BenchChem. (2025). How to avoid dehalogenation side reactions in Suzuki coupling. BenchChem Technical Support.
- Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions.
- Jedinák, L., et al. (2017). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry.
- Jedinák, L., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
- Organic Chemistry Portal. (2022). Heck Reaction. [Link]
- Thompson, A. S., et al. (1995).
- BenchChem. (2025). Technical Support Center: Catalyst Selection for Reactions Involving 5-Bromo-8-methoxy-2-methylquinoline. BenchChem Technical Support.
- Cabri, W., & Candiani, I. (1995). Recent developments and new perspectives in the Heck reaction. Accounts of Chemical Research.
- Wikipedia. (2023). Suzuki reaction. [Link]
- Organic Chemistry Portal. (2023). Suzuki Coupling. [Link]
- Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube.
- MDPI. (2018).
- NROChemistry. (2022). Suzuki Coupling: Mechanism & Examples. [Link]
- MDPI. (2021). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
- BenchChem. (2025). Comparing the efficacy of different catalysts for 3-bromoquinoline coupling. BenchChem Technical Support.
- Ali, M. A., et al. (2010). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. Molecules.
- Van der Watt, L., et al. (2020). Synthesis of bis-8-hydroxyquinolines via an imination or a Suzuki-Miyaura coupling approach. Polyhedron.
- MDPI. (2013). Palladium Catalysts for Cross-Coupling Reaction. [Link]
- Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. [Link]
- Zhang, Y., et al. (2013). Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent Suzuki–Miyaura Coupling. The Journal of Organic Chemistry.
- Chemistry World. (2021). Amine might end palladium's reign over classic cross coupling reaction. [Link]
- Royal Society of Chemistry. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]
- Magano, J., & Dunetz, J. R. (2012). The Suzuki-Miyaura reaction after the Nobel prize.
- Lee, J., et al. (2022). Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities. Molecules.
- Wang, Z., et al. (2022). Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Efficient Cross-Coupling of 8-Bromoquinolin-5-amine
Answering the user's request.
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
The cross-coupling of 8-bromoquinolin-5-amine presents a unique set of challenges due to the inherent properties of the quinoline scaffold. The presence of the endocyclic quinoline nitrogen and the exocyclic primary amine can lead to catalyst inhibition and undesired side reactions. This guide provides a comprehensive, experience-driven framework for selecting the optimal catalyst system and troubleshooting common issues encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with this versatile, yet demanding, substrate.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the reactivity of this compound and the rationale behind catalyst and reagent selection.
Q1: What makes this compound a "challenging" substrate for cross-coupling?
A1: The primary challenges stem from the two nitrogen atoms in the molecule. The quinoline ring nitrogen is a Lewis basic site that can coordinate to the palladium center. This coordination can sequester the catalyst, forming stable, off-cycle complexes that inhibit its activity.[1] Furthermore, the exocyclic 5-amino group, while being the intended point of functionalization in some cases (like diarylation), can also interact with the catalyst or participate in side reactions, complicating couplings at the 8-bromo position.
Q2: How does the electronic nature of the quinoline ring affect the C-Br bond's reactivity?
A2: The quinoline ring system is generally electron-deficient. However, the amine at the 5-position is an electron-donating group, which can increase the electron density of the aromatic system. This can make the C-Br bond at the 8-position slightly stronger and less susceptible to oxidative addition by the Pd(0) catalyst compared to a simple brominated quinoline.[2] This necessitates more reactive catalyst systems, often employing bulky, electron-rich ligands to facilitate this crucial first step of the catalytic cycle.
Q3: What is the fundamental difference between using a Pd(0) source like Pd(PPh₃)₄ and a Pd(II) source like Pd(OAc)₂?
Q4: Why are bulky, electron-rich phosphine ligands so critical for this substrate?
A4: The success of these couplings hinges on the choice of ligand. Bulky, electron-rich monophosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are essential for several reasons:
-
Promote Oxidative Addition: Their electron-donating nature increases the electron density on the palladium center, making it more reactive towards the C-Br bond.[6]
-
Steric Shielding: The bulkiness of the ligand can prevent the quinoline nitrogen from strongly coordinating to and deactivating the palladium center.[7]
-
Facilitate Reductive Elimination: The steric hindrance encourages the final, product-forming step (reductive elimination), which is often the rate-limiting step, thereby increasing the overall reaction rate and preventing side reactions.[6]
Part 2: Troubleshooting Guide: Common Issues & Solutions
This guide is structured to help you diagnose and resolve specific problems encountered during your experiments.
Issue 1: Low to No Conversion of Starting Material
| Potential Cause | Troubleshooting Steps & Rationale |
| Inactive Catalyst | Ensure Inert Atmosphere: Oxygen can irreversibly oxidize the active Pd(0) catalyst to inactive Pd(II) species. Purge the reaction vessel thoroughly with an inert gas (Argon or Nitrogen) and use degassed, anhydrous solvents.[1][8] Use a Pre-catalyst: If using a Pd(II) source, the in-situ reduction may be failing. Switch to a well-defined pre-catalyst (e.g., an XPhos-Pd-G3 palladacycle) which generates the active LPd(0) species more reliably and efficiently.[4] |
| Inappropriate Ligand | Screen Ligands: The quinoline nitrogen may be poisoning your catalyst. For Suzuki or Sonogashira, try a ligand like [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂).[9] For Buchwald-Hartwig amination, screen a panel of bulky, electron-rich biarylphosphine ligands like XPhos, RuPhos, or BrettPhos.[7][10] These ligands create a sterically hindered environment around the palladium, which can disfavor binding of the quinoline nitrogen. |
| Incorrect Base or Solvent | Match Base to Reaction: For Suzuki, use weaker inorganic bases like K₂CO₃ or K₃PO₄.[9] For Buchwald-Hartwig, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required to deprotonate the amine-Pd complex.[4][11] Check Solubility: Poor solubility of the starting material or base can stall the reaction.[8] Polar aprotic solvents like 1,4-dioxane, DMF, or toluene are common choices. Gentle heating can improve solubility, but prolonged high temperatures can cause degradation.[8] |
| Insufficient Temperature | Increase Temperature: Many cross-coupling reactions require heating to overcome the activation energy for oxidative addition, particularly with less reactive aryl bromides.[8] Typical temperatures range from 80-120 °C. Consider using microwave irradiation to access higher temperatures and accelerate slow reactions, but screen conditions carefully to avoid decomposition.[12] |
Issue 2: Significant Formation of Debrominated Side Product (Hydrodehalogenation)
| Potential Cause | Troubleshooting Steps & Rationale |
| Protic Impurities | Ensure Anhydrous Conditions: The formation of 5-aminoquinoline results from the premature quenching of an organopalladium intermediate. This is often caused by trace amounts of water or other protic impurities.[1] Ensure all reagents are dry and use anhydrous solvents. |
| Side Reaction Pathway | Optimize Base and Ligand: This side reaction can sometimes arise from a β-hydride elimination pathway if the coupling partner has available β-hydrogens, or from other undesired catalytic cycles.[13] Using a different base (e.g., switching from an alkoxide to a phosphate) or a ligand that promotes faster reductive elimination can help the desired cross-coupling reaction outcompete the hydrodehalogenation pathway.[13] |
Issue 3: Homocoupling of the Coupling Partner
| Potential Cause | Troubleshooting Steps & Rationale |
| Glaser Coupling (Sonogashira) | Maintain Strict Anaerobic Conditions: The copper(I) co-catalyst can promote the oxidative homocoupling of terminal alkynes, especially in the presence of oxygen.[1] Rigorously exclude air from the reaction. Consider Copper-Free Conditions: If homocoupling persists, switch to a copper-free Sonogashira protocol. These methods often require a different ligand/base system but completely eliminate this side reaction.[14] |
| Boronic Acid Homocoupling (Suzuki) | Optimize Base and Temperature: This side reaction can occur, particularly at higher temperatures. Using a milder base (e.g., K₂CO₃ instead of Cs₂CO₃) or slightly lowering the reaction temperature may reduce the rate of this undesired process. |
Logical Flow for Troubleshooting
To systematize your troubleshooting process, follow this logical workflow.
Caption: A step-by-step decision-making workflow for troubleshooting failed cross-coupling reactions.
Part 3: Optimized Experimental Protocols & Catalyst Selection
The following tables provide recommended starting conditions for common cross-coupling reactions with this compound. These should be considered as starting points for your optimization.
Table 1: Suzuki-Miyaura Coupling (C-C Bond Formation)
| Parameter | Recommended Condition | Rationale & Key Insights |
| Pd Source | Pd(dppf)Cl₂ (2-5 mol%) | A reliable, air-stable Pd(II) pre-catalyst. The dppf ligand is effective for many heteroaromatic substrates.[9] Alternatively, use Pd(OAc)₂ (2 mol%) with a suitable ligand. |
| Ligand | dppf (if not using pre-cat) | The bidentate nature of dppf is believed to stabilize the catalyst and speed up the reaction.[15] For very challenging couplings, a bulky monophosphine like XPhos may be screened. |
| Base | K₂CO₃ or K₃PO₄ (2-3 equiv.) | Inorganic bases are standard. K₃PO₄ is slightly stronger and can be more effective for less reactive boronic acids.[8] A mixed solvent system is often required to dissolve the base. |
| Solvent | 1,4-Dioxane / H₂O (e.g., 4:1) | The water is necessary to dissolve the inorganic base and facilitate the transmetalation step.[5][16] Anhydrous conditions can be used with boronate esters and specific bases. |
| Temperature | 80 - 110 °C | Sufficient thermal energy is needed to drive the reaction to completion. |
Table 2: Buchwald-Hartwig Amination (C-N Bond Formation)
| Parameter | Recommended Condition | Rationale & Key Insights |
| Pd Source | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2 mol%) | Standard Pd(0) and Pd(II) precursors. Must be paired with an appropriate ligand.[7] |
| Ligand | XPhos or RuPhos (1.1-1.2x Pd) | Crucial Choice. These bulky, electron-rich monophosphine ligands are the state-of-the-art for challenging C-N couplings.[7] They accelerate reductive elimination and minimize catalyst inhibition by the quinoline nitrogen.[2] |
| Base | NaOt-Bu or LHMDS (1.2-1.5 equiv.) | A strong, non-nucleophilic base is required for the deprotonation step in the catalytic cycle.[4][11][17] NaOt-Bu is common, but can be incompatible with base-sensitive functional groups; in such cases, weaker bases like Cs₂CO₃ at higher temperatures can be tried.[4] |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, non-protic solvents are essential. |
| Temperature | 90 - 110 °C | Typical temperatures to ensure a reasonable reaction rate. |
Table 3: Sonogashira Coupling (C-C Alkyne Formation)
| Parameter | Recommended Condition | Rationale & Key Insights |
| Pd Source | Pd(PPh₃)₂Cl₂ (1-3 mol%) or Pd(PPh₃)₄ (2-5 mol%) | The classic catalysts for Sonogashira coupling.[2] |
| Co-catalyst | Copper(I) Iodide (CuI) (2-5 mol%) | The copper co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species for transmetalation to the palladium center, increasing the reaction rate.[18] |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPEA) | The amine base acts as both the solvent (often) and is required to neutralize the HX byproduct and deprotonate the alkyne.[14][18] |
| Solvent | Et₃N, THF, or DMF | The reaction is often run in the amine base as the solvent. Co-solvents like THF or DMF can be used to improve solubility.[18] |
| Temperature | Room Temp to 60 °C | Sonogashira couplings can often be run under milder conditions than other cross-coupling reactions.[18] |
General Catalytic Cycle
The majority of palladium-catalyzed cross-coupling reactions proceed through a similar sequence of elementary steps, illustrated below. Understanding this cycle is key to rational troubleshooting.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings. Chemical Insights. [Link]
- Sonogashira coupling. Wikipedia. [Link]
- Screening of palladium catalysts for the Suzuki coupling of...
- Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Indian Academy of Sciences. [Link]
- Buchwald-Hartwig Amin
- Modular Three-Component Synthesis of 4-Aminoquinolines via an Imidoylative Sonogashira/Cyclization Cascade.
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- The Role of the Base in Buchwald-Hartwig Amination.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Buchwald–Hartwig amin
- Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. [Link]
- Sonogashira Coupling. Organic Chemistry Portal. [Link]
- Optimization of amination conditions with 8...
- Sonogashira Coupling. Chemistry LibreTexts. [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Heck reaction. Wikipedia. [Link]
- Impact of Cross-Coupling Reactions in Drug Discovery and Development.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. ias.ac.in [ias.ac.in]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing Regioselectivity in Reactions Involving 8-Bromoquinolin-5-amine
Welcome to the technical support center for navigating the complexities of regioselectivity in chemical reactions with 8-Bromoquinolin-5-amine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block. Here, we address common challenges and provide in-depth, field-proven insights to help you achieve your desired synthetic outcomes.
Introduction: The Challenge of Regioselectivity with this compound
This compound is a valuable scaffold in medicinal chemistry and materials science. However, its bifunctional nature, possessing both an amino group and a bromine atom on the quinoline core, presents a significant challenge in controlling the site of reaction, or regioselectivity. The interplay between the electron-donating amino group and the deactivating, yet ortho-, para-directing, bromo substituent, along with the inherent reactivity of the quinoline ring, can lead to a mixture of products. This guide provides a structured, question-and-answer approach to troubleshoot and manage these regiochemical outcomes.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Section 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[1][2] However, the presence of two potential reaction sites (the C-Br bond and the N-H bond of the amine) on this compound requires careful optimization to achieve the desired regioselectivity.
FAQ 1: I am attempting a Suzuki-Miyaura coupling with an arylboronic acid and getting a mixture of the C-C coupled product at the 8-position and N-arylation at the 5-position. How can I favor C-C coupling?
Answer: This is a classic case of competing reaction pathways. To favor the desired Suzuki-Miyaura coupling at the C8-Br bond, you need to create conditions that promote the oxidative addition of the palladium catalyst to the C-Br bond while minimizing the competing Buchwald-Hartwig amination pathway.
Troubleshooting Guide:
-
Ligand Selection is Critical: The choice of phosphine ligand is paramount. Bulky, electron-rich ligands generally favor the Suzuki-Miyaura pathway.
-
Recommendation: Employ ligands such as SPhos, XPhos, or RuPhos. These ligands promote the oxidative addition step of the Suzuki coupling and can sterically hinder the approach of the amine to the palladium center, thus disfavoring N-arylation.
-
-
Base Selection and Strength: The base plays a crucial role in both catalytic cycles.[3][4] A weaker base is often sufficient for the Suzuki coupling's transmetalation step but may not be strong enough to efficiently deprotonate the amine for the Buchwald-Hartwig reaction.
-
Recommendation: Start with milder inorganic bases like K₂CO₃ or Cs₂CO₃. Stronger bases like NaOt-Bu or K₃PO₄ are more likely to promote the competing N-arylation.
-
-
Solvent Effects: The polarity of the solvent can influence the relative rates of the two reactions.
-
Recommendation: Aprotic, non-polar solvents such as toluene or 1,4-dioxane are generally preferred for Suzuki couplings.
-
-
Temperature Control: Lowering the reaction temperature can sometimes favor the desired C-C coupling.
-
Recommendation: Begin your optimization at a lower temperature (e.g., 80 °C) and gradually increase it if the reaction is too slow.
-
Experimental Protocol: Selective Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Common and effective Pd(0) sources. |
| Ligand | SPhos or XPhos (1.5-2 mol%) | Bulky, electron-rich ligands favoring C-Br oxidative addition. |
| Base | K₂CO₃ (2-3 equivalents) | Mild base to favor Suzuki over Buchwald-Hartwig. |
| Solvent | Toluene or 1,4-Dioxane | Aprotic, non-polar solvents. |
| Temperature | 80-100 °C | Lower temperatures can enhance selectivity. |
| Boronic Acid | 1.1-1.5 equivalents |
FAQ 2: I want to perform a Buchwald-Hartwig amination to introduce a secondary amine at the 5-position, but I am observing significant C-Br bond reactivity (e.g., hydrodebromination or homocoupling). How can I promote selective N-arylation?
Answer: Achieving selective N-arylation requires conditions that favor the palladium-catalyzed amination of the primary amine at the C5 position while suppressing reactions at the C8-Br bond.
Troubleshooting Guide:
-
Ligand Choice for N-Arylation: Different ligands are optimal for C-N bond formation compared to C-C bond formation.
-
Recommendation: Ligands like BINAP or Josiphos-type ligands are often effective for Buchwald-Hartwig aminations. Some modern, highly active ligands like BrettPhos can also be very effective.
-
-
Strong Base is Key: C-N bond formation in Buchwald-Hartwig reactions typically requires a strong base to deprotonate the amine or the palladium-amine complex.[5][6]
-
Recommendation: Use strong bases such as NaOt-Bu, LiHMDS, or K₃PO₄. The choice of base can be highly substrate-dependent.[5]
-
-
Solvent Considerations: Polar aprotic solvents can be beneficial for Buchwald-Hartwig aminations.
-
Recommendation: Solvents like THF, t-BuOH, or DMF can be effective.
-
-
Palladium Precatalyst: Certain palladium precatalysts are designed for high activity in C-N coupling reactions.
-
Recommendation: Consider using a G3 or G4 Buchwald precatalyst for challenging aminations.
-
Experimental Protocol: Selective Buchwald-Hartwig Amination
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ or a Buchwald Precatalyst (e.g., BrettPhos Pd G3) | High activity for C-N coupling. |
| Ligand | BrettPhos or BINAP (1.5-2 mol%) | Promotes C-N bond formation. |
| Base | NaOt-Bu or LiHMDS (1.5-2 equivalents) | Strong base required for amine deprotonation. |
| Solvent | THF or Toluene | Common solvents for Buchwald-Hartwig reactions. |
| Temperature | 90-110 °C | |
| Amine | 1.1-1.2 equivalents |
Section 2: Electrophilic Aromatic Substitution
The quinoline ring is generally electron-deficient, making electrophilic aromatic substitution challenging.[7] However, the powerful electron-donating amino group at the C5 position activates the ring towards electrophiles, while the deactivating bromo group at C8 also influences the regiochemical outcome.
FAQ 3: I am trying to introduce a nitro group onto the ring via electrophilic nitration. Where should I expect the substitution to occur, and how can I control it?
Answer: The regioselectivity of electrophilic aromatic substitution on this compound is a balance between the directing effects of the amino and bromo substituents.
-
Amino Group (C5): A strongly activating, ortho-, para-directing group.[8][9][10] It will direct incoming electrophiles to the C6 and C4 positions.
-
Bromo Group (C8): A deactivating, ortho-, para-directing group.[8][11] It will direct incoming electrophiles to the C7 position.
-
Quinoline Nitrogen: Deactivates the pyridine ring towards electrophilic substitution.
The powerful activating effect of the amino group typically dominates. Therefore, substitution is most likely to occur at the C6 position, which is para to the amino group. The C7 position is also a possibility due to the directing effect of the bromine, but this is generally less favored.
Troubleshooting and Control:
-
Reaction Conditions: The harshness of the nitrating conditions can affect selectivity. Milder conditions may lead to a more selective reaction.
-
Recommendation: Use a milder nitrating agent like acetyl nitrate (generated in situ from nitric acid and acetic anhydride) instead of a mixture of concentrated nitric and sulfuric acids.
-
-
Protecting Groups: If you need to direct substitution to a different position, you may need to employ a protecting group strategy. For example, acylating the amino group would make it a moderately activating, ortho-, para-director, which could alter the regiochemical outcome.
Expected Regioselectivity in Electrophilic Aromatic Substitution
Caption: Directing effects in electrophilic substitution.
Section 3: Visualization of Competing Pathways
To better understand the challenges in managing regioselectivity, the following diagram illustrates the competing Suzuki-Miyaura and Buchwald-Hartwig catalytic cycles.
Caption: Competing catalytic cycles in cross-coupling reactions.
This visualization highlights that both reactions initiate with the same palladium(0) catalyst and substrate. The reaction's trajectory is then determined by the subsequent steps, which can be influenced by the choice of ligands, base, and solvent as detailed in the troubleshooting guides.
Conclusion
Managing regioselectivity in reactions involving this compound is a multifaceted challenge that requires a deep understanding of the underlying reaction mechanisms and the subtle interplay of various reaction parameters. By carefully selecting ligands, bases, and solvents, and by controlling reaction conditions such as temperature, researchers can steer the reaction towards the desired product. This guide provides a starting point for troubleshooting and optimization, but empirical validation through systematic screening of conditions remains essential for achieving high yields and selectivities in your specific application.
References
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. IntechOpen.
- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules.
- Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Organic and Pharmaceutical Chemistry.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
- Directing Effects in Electrophilic Aromatic Substitution Reactions. YouTube.
- Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules.
- Palladium-Catalyzed Enantioselective Directed C(sp3)-H Functionalization Using C5-Substituted 8-Aminoquinoline Auxiliaries. Organic Letters.
- Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts.
- Regioselectivity in Electrophilic Aromatic Substitutions. YouTube.
- The Role of the Base in Buchwald-Hartwig Amination. ResearchGate.
- Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules.
- Determining Directing Effects in Electrophilic Aromatic Substitutions. YouTube.
- Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society.
- Reactions of Arenes: Electrophilic Aromatic Substitution.
- Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- The Suzuki reaction. YouTube.
Sources
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
how to remove impurities from a crude 8-Bromoquinolin-5-amine sample
Welcome to the technical support center for the purification of 8-Bromoquinolin-5-amine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven answers to common purification challenges. As Senior Application Scientists, we understand that purification is not just a step, but an art grounded in solid chemical principles. This guide moves beyond simple instructions to explain the causality behind each experimental choice, ensuring you can adapt and troubleshoot effectively.
Frequently Asked Questions (FAQs)
This section addresses the preliminary questions researchers often have before starting a purification workflow.
Q1: What are the likely impurities in my crude this compound sample?
The impurity profile of your crude sample is intrinsically linked to its synthetic route. A common method for synthesizing this compound involves the direct bromination of 8-aminoquinoline. In such cases, you can anticipate several classes of impurities:
-
Over-brominated Products: The most common byproduct is the di-brominated species, 5,7-dibromo-8-aminoquinoline . The amino group at the 8-position is an activating group, directing electrophilic substitution to the ortho (7-position) and para (5-position) carbons of the quinoline ring. Controlling the stoichiometry of the brominating agent is critical to minimize this di-substitution.[1]
-
Unreacted Starting Material: Incomplete reactions will leave residual 8-aminoquinoline .
-
Positional Isomers: Depending on reaction conditions, minor amounts of other monobrominated isomers could form, although the 5- and 7- positions are strongly favored.
-
Reagent Residues: Residual brominating agents (e.g., N-Bromosuccinimide, bromine) or acids used in the reaction can also be present.
-
Degradation Products: Aromatic amines can be sensitive to oxidation by air and light, potentially leading to colored impurities over time.[2]
Identifying these impurities is the first step to designing a rational purification strategy. Thin-Layer Chromatography (TLC) is an invaluable tool for visualizing the complexity of your crude mixture.[3]
Q2: Which purification method is right for my sample?
Choosing the correct purification strategy depends on the scale of your experiment, the nature of the impurities, and the required final purity. The three primary methods are Acid-Base Extraction, Column Chromatography, and Recrystallization.
The following decision tree provides a logical path for selecting the most appropriate technique.
Sources
optimizing temperature and time for 8-Bromoquinolin-5-amine synthesis
Technical Support Center: Synthesis of 8-Bromoquinolin-5-amine
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals. Given that the direct, single-step synthesis of this compound is not commonly reported, this document outlines a robust, multi-step synthetic pathway. We will delve into the optimization of critical parameters like temperature and reaction time for each step, provide detailed troubleshooting guides, and answer frequently asked questions to ensure a successful synthesis.
Proposed Synthetic Pathway
The most logical and well-precedented route to this compound involves a three-step sequence starting from the commercially available 8-Bromoquinoline. This pathway is designed for optimal regioselectivity and yield by first installing the nitro group and then reducing it to the desired amine.
Caption: Proposed three-step synthesis of this compound.
Detailed Experimental Protocols
Step 1: Preparation of 8-Bromoquinoline (Starting Material)
While 8-Bromoquinoline is often commercially available, it can be synthesized via a Skraup reaction if needed. This classic method involves the reaction of o-bromoaniline with glycerol, an oxidizing agent (like arsenic pentoxide or nitrobenzene), and sulfuric acid.
| Parameter | Recommended Condition | Causality and Rationale |
| Reactants | o-bromoaniline, Glycerol, Sulfuric Acid, Oxidizing Agent | Glycerol dehydrates in hot sulfuric acid to form acrolein, which undergoes a 1,4-addition with the aniline, followed by cyclization and oxidation to form the quinoline ring. |
| Temperature | Reflux, typically 110-130°C | High temperature is required to drive the dehydration of glycerol and facilitate the cyclization and aromatization steps. |
| Time | 4-24 hours | The reaction is often slow and requires extended heating to ensure complete conversion. Monitoring by TLC is recommended. |
| Work-up | Cool, neutralize with base (e.g., Na₂CO₃), extract with organic solvent. | Neutralization is critical to remove the sulfuric acid and deprotonate the quinoline product, rendering it soluble in organic solvents for extraction. |
Step 2: Nitration of 8-Bromoquinoline
This is a critical step where temperature control is paramount for achieving high regioselectivity for the C-5 position and preventing unwanted side products. The electron-withdrawing nature of the bromine atom and the protonated quinoline ring directs the incoming nitro group primarily to the 5- and 7-positions. Low temperatures favor substitution at the 5-position.
Protocol:
-
Dissolve 8-bromoquinoline (1.0 eq) in concentrated sulfuric acid (H₂SO₄) in a flask equipped with a magnetic stirrer and a thermometer.
-
Cool the mixture to -5°C using an ice-salt bath.
-
Slowly add a pre-cooled nitrating mixture (e.g., a solution of nitric acid (1.1 eq) in sulfuric acid or solid potassium nitrate (1.1 eq)) dropwise or portion-wise, ensuring the internal temperature does not exceed 0°C.[1][2]
-
Stir the reaction mixture at -5°C to 0°C for 1-2 hours.
-
Allow the reaction to warm slowly to room temperature and stir for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a base (e.g., aqueous ammonia or NaOH) until a precipitate forms.
-
Filter the solid, wash thoroughly with water, and dry to yield crude 8-Bromo-5-nitroquinoline.[2]
| Parameter | Recommended Condition | Causality and Rationale |
| Temperature | -5°C to 0°C | Crucial for selectivity. Higher temperatures can lead to the formation of dinitro products or the 7-nitro isomer. The exothermic nature of nitration requires careful control.[1] |
| Time | 2-4 hours | Sufficient time is needed for complete conversion at low temperatures. Progress should be monitored by TLC or LC-MS. |
| Nitrating Agent | HNO₃ in H₂SO₄ or KNO₃ | Both generate the nitronium ion (NO₂⁺) in situ. The choice often depends on laboratory availability and handling preferences. |
| Solvent | Concentrated H₂SO₄ | Acts as both a solvent and a catalyst, protonating the quinoline nitrogen and facilitating the generation of the nitronium ion. |
Step 3: Reduction of 8-Bromo-5-nitroquinoline
The final step involves the reduction of the nitro group to an amine. Several methods are effective, with tin(II) chloride being a reliable and common choice that is often compatible with aryl bromides.
Protocol:
-
Suspend 8-Bromo-5-nitroquinoline (1.0 eq) in a solvent such as ethanol or ethyl acetate.
-
Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 3-5 eq).
-
Heat the mixture to reflux (around 70-80°C) and stir for 2-6 hours until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Add a concentrated NaOH solution to the residue to precipitate the tin salts and dissolve the amine product.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude this compound. Further purification can be achieved by column chromatography or recrystallization.
| Parameter | Recommended Condition | Causality and Rationale |
| Temperature | 70-80°C (Reflux) | Heating accelerates the rate of reduction. The reaction is typically not highly sensitive to minor temperature fluctuations within this range. |
| Time | 2-6 hours | Reaction time depends on the scale and efficiency of stirring. Monitor for the disappearance of the yellow nitro compound. |
| Reducing Agent | SnCl₂·2H₂O / EtOH | A classic and effective method for reducing aromatic nitro groups. It is generally well-tolerated by aryl halides. Other options include sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation (H₂/Pd-C), though the latter carries a risk of debromination.[3] |
| Work-up | Basic work-up (NaOH) | Essential to neutralize the acidic reaction mixture, precipitate tin hydroxides, and liberate the free amine for extraction. |
Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Caption: Troubleshooting logic for the nitration step.
Frequently Asked Questions (FAQs)
Q1: In the nitration step (Step 2), my yield is low and I see multiple spots on TLC. What is the most likely cause?
A: The most critical parameter in this step is temperature. If the temperature rises above 0-5°C, you will likely see a decrease in regioselectivity, leading to the formation of the 8-bromo-7-nitroquinoline isomer. Even higher temperatures can cause dinitration. Ensure you are using an efficient cooling bath (ice-salt) and adding the nitrating agent very slowly so the heat can dissipate.
Q2: I am concerned about debromination during the nitro reduction (Step 3). Which reducing agent is least likely to cause this?
A: While catalytic hydrogenation (H₂/Pd-C) is a very clean reduction method, it carries the highest risk of hydrodebromination, especially with prolonged reaction times or elevated temperatures. Tin(II) chloride (SnCl₂) in an acidic medium (generated from the dihydrate in ethanol) is generally considered a safer choice for substrates with aryl bromide moieties. Sodium dithionite is also a viable, mild alternative.[3]
Q3: Can I perform the bromination and nitration in a different order? For example, nitrate quinoline first, then brominate 5-nitroquinoline?
A: This is not recommended. The nitro group is a powerful deactivating group for electrophilic aromatic substitution. Attempting to brominate 5-nitroquinoline would be significantly more difficult, requiring harsher conditions which could lead to lower yields and potential side reactions. The proposed pathway (bromination -> nitration) follows a more logical electronic activation sequence.
Q4: How can I best purify the final product, this compound?
A: The crude product can often be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or dichloromethane. Due to the basicity of the amine, it may streak on the column. Adding a small amount of triethylamine (0.5-1%) to the eluent can help achieve better peak shape. Alternatively, recrystallization from a suitable solvent system like ethanol/water or toluene/heptane can be effective for larger quantities.
Q5: The nitration reaction seems to have stalled and TLC shows significant starting material even after 4 hours. What should I do?
A: First, verify the quality of your reagents. Concentrated sulfuric acid should be anhydrous, and the nitric acid should be of high purity. Old reagents can be a source of failure. If reagents are good, you can try allowing the reaction to stir for a longer period at 0°C or let it warm to room temperature and stir for another 1-2 hours. Do not attempt to heat the reaction mixture, as this will lead to uncontrolled side reactions. A small, carefully controlled addition of more nitrating agent could be considered, but this risks dinitration.
References
- Organic Syntheses Procedure. Isoquinoline, 5-bromo-8-nitro-.
- Google Patents. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
- Ökten, S., et al. (2020). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega.
- Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Arkivoc.
- Krishna, V., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules.
- Gül, A., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.
Sources
Technical Support Center: Navigating Catalyst Poisoning in Reactions with 8-Bromoquinolin-5-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of 8-Bromoquinolin-5-amine in metal-catalyzed cross-coupling reactions. This versatile building block is crucial in medicinal chemistry, but its unique structure presents significant challenges, primarily related to catalyst poisoning. This document is designed with full editorial control to offer a logical, scientifically-grounded resource that explains the causality behind experimental choices and provides actionable protocols.
Part 1: The Core Challenge - Why Do My Reactions with this compound Fail?
Q1: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is sluggish, stalls, or fails completely when using this compound. What is the primary cause?
A1: The most common cause of reaction failure with this substrate is catalyst poisoning . This compound contains two potent Lewis basic nitrogen centers: the quinoline ring nitrogen and the exocyclic 5-amine group. These nitrogen atoms possess lone pairs of electrons that can strongly coordinate to the electron-deficient metal center of your catalyst (typically palladium).[1][2] This coordination occupies the catalyst's active sites, preventing it from participating in the desired catalytic cycle (oxidative addition, transmetalation, reductive elimination), leading to partial or total deactivation.[1]
This process can be visualized as the substrate itself acting as an inhibitor. The catalyst becomes sequestered in a stable, off-cycle complex with the quinoline, rendering it inactive for the cross-coupling reaction.
Caption: Catalyst poisoning by this compound.
Part 2: Proactive Strategies & Troubleshooting
Successfully employing this compound requires anticipating and mitigating its poisoning effects. This section details proactive catalyst selection and real-time troubleshooting steps.
Q2: How do I select the right catalyst and ligand system to minimize poisoning?
A2: Your choice of ligand is the most critical factor. The goal is to use a ligand that accelerates the desired catalytic cycle so effectively that it outcompetes the poisoning pathway.
Expertise & Experience: Standard ligands like triphenylphosphine (PPh₃) are often ineffective because they can easily dissociate, leaving a vacant site on the palladium for the quinoline nitrogen to coordinate. The solution is to use bulky, electron-rich phosphine ligands , often referred to as Buchwald ligands, or specific N-heterocyclic carbenes (NHCs).[3][4]
-
Causality (Why they work):
-
Steric Hindrance: The large size of these ligands creates a crowded environment around the metal center, physically blocking the quinoline moiety from coordinating.[3]
-
Electron-Richness: These ligands donate significant electron density to the palladium center. This makes the crucial, and often rate-limiting, oxidative addition step faster. More importantly, it promotes the final reductive elimination step, rapidly turning over the catalyst and releasing the product before the catalyst can be trapped in an inactive state.[4]
-
| Ligand Class | Recommended Ligands | Applicable Reactions | Rationale |
| Dialkylbiaryl Phosphines | SPhos, XPhos, RuPhos, tBuXPhos | Suzuki, Buchwald-Hartwig | Excellent for sterically demanding substrates. Promotes fast reductive elimination.[4] |
| Ferrocenyl Phosphines | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Suzuki, Sonogashira | Bidentate ligand that forms a stable complex, but may be less effective than bulky monophosphines for this specific substrate class.[3] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Suzuki, Heck | Strong σ-donors that form very stable bonds with palladium, preventing ligand dissociation and subsequent substrate inhibition.[5] |
Q3: My reaction has stalled despite using a good ligand. What are my immediate troubleshooting steps?
A3: If your reaction fails even with an appropriate ligand, the issue likely lies with the reaction conditions or reagent quality. Follow this workflow to diagnose the problem.
Sources
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Revealing the unusual role of bases in activation/deactivation of catalytic systems: O–NHC coupling in M/NHC catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Workup and Purification of Reactions Containing 8-Bromoquinolin-5-amine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 8-Bromoquinolin-5-amine. This resource provides in-depth, field-proven insights into the workup and purification procedures for reactions involving this critical building block. Our goal is to move beyond simple step-by-step instructions, offering a deeper understanding of the causality behind experimental choices to help you troubleshoot and optimize your synthetic workflows.
Introduction: Understanding this compound
This compound is a key intermediate in medicinal chemistry, valued for its role in the synthesis of novel therapeutic agents.[1] Its structure, featuring a quinoline core, a basic amino group, and a reactive bromine atom, presents unique challenges and opportunities during reaction workup and purification. The presence of two basic nitrogens (the quinoline ring nitrogen and the C5-amine) and its aromatic nature dictates its solubility and behavior under different pH conditions. Proper handling and a well-designed workup are crucial for achieving high purity and yield. This guide addresses the common issues encountered in the lab and provides robust, self-validating protocols.
Section 1: Safety First - Essential Handling Protocols
Safe laboratory practice is non-negotiable. Before beginning any workup, it is critical to understand the hazards associated with the materials involved.
Question: What are the primary hazards of this compound and what personal protective equipment (PPE) is required?
Answer: this compound is classified as harmful if swallowed, causes skin irritation, and serious eye irritation, and may cause respiratory irritation.[2] Therefore, stringent safety measures are essential.
-
Engineering Controls: All handling of the solid compound and its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[3][4] Ensure that an eyewash station and safety shower are readily accessible.[4]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[5]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Change gloves immediately if they become contaminated.
-
Body Protection: A lab coat must be worn at all times. For larger scale operations, consider a chemical apron.[5]
-
-
Handling Solid: Avoid generating dust when weighing or transferring the solid material.[3]
-
Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's guidelines.[3]
Section 2: The General Workup Workflow
A standardized workup procedure is the foundation for isolating your crude product. This workflow is designed to remove the bulk of reagents, catalysts, and inorganic byproducts before final purification.
Question: What is a reliable, general-purpose workup procedure for a typical reaction involving this compound?
Answer: The following protocol outlines a standard aqueous workup. The core principle is to use liquid-liquid extraction to partition your desired product from water-soluble and insoluble materials.
Diagram: General Workup Workflow
Caption: Standard aqueous workup and extraction workflow.
Protocol: Standard Aqueous Workup
-
Reaction Quenching: Once the reaction is deemed complete by a monitoring technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), cool the mixture to room temperature.[6] Cautiously pour the reaction mixture into a separatory funnel containing water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench reactive reagents.
-
Solvent Extraction: Add an immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM), to the separatory funnel.[7] The volume should be sufficient to dissolve your product.
-
Mixing and Separation: Stopper the funnel and shake vigorously, periodically venting to release pressure. Allow the layers to fully separate.
-
Collect Organic Layer: Drain the appropriate layer (DCM is the bottom layer; EtOAc is typically the top layer) into a clean flask. To maximize recovery, re-extract the aqueous layer with a fresh portion of the organic solvent. Combine the organic extracts.
-
Washing: Wash the combined organic layers sequentially with water and then with saturated aqueous sodium chloride (brine). The water wash removes residual water-soluble impurities, while the brine wash helps to break emulsions and removes bulk water before the drying step.
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[6]
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Section 3: Troubleshooting Guide & FAQs
This section addresses the most common challenges encountered during the workup and purification of this compound derivatives.
Question 1: My product seems to be lost in the aqueous layer during extraction. Why is this happening and how can I recover it?
Answer: This is a classic issue stemming from the basicity of the quinoline scaffold. Both the quinoline nitrogen and the exocyclic amine can be protonated under acidic conditions, forming a water-soluble ammonium salt.
-
The Chemistry: Amines are basic and react with acids to form salts.[8] If your reaction was run under acidic conditions or if acidic byproducts were formed, your product is likely protonated (R-NH₃⁺). This ionic character dramatically increases its solubility in water and prevents its extraction into less polar organic solvents.
-
The Solution: Acid-Base Extraction: You can leverage this pH-dependent solubility to your advantage in a purification technique called acid-base extraction.[9]
-
Basify: Adjust the pH of the aqueous layer to be basic (pH 9-11) by slowly adding a base like a saturated sodium bicarbonate (NaHCO₃) solution or a dilute sodium hydroxide (NaOH) solution. Monitor the pH with litmus paper or a pH meter.
-
Extract: The added base neutralizes the ammonium salt, returning the product to its free-base form, which is soluble in organic solvents. You can now perform a liquid-liquid extraction with a solvent like ethyl acetate or DCM to recover your product.[9]
-
Verify: After extraction, spot a sample of the aqueous layer on a TLC plate to ensure all the product has been successfully removed.
-
Diagram: Acid-Base Extraction Logic
Caption: Decision workflow for acid-base extraction.
Question 2: I'm observing a persistent emulsion during the liquid-liquid extraction. How can I resolve this?
Answer: Emulsions are a common frustration where the organic and aqueous layers fail to separate cleanly. They are often caused by finely dispersed insoluble materials or amphiphilic molecules at the interface.
-
Add Brine: Add a small amount of saturated NaCl solution (brine). The increased ionic strength of the aqueous phase often helps to break the emulsion.
-
Filter: Filter the entire mixture through a pad of Celite® or glass wool. This can remove the particulate matter that is stabilizing the emulsion.
-
Patience: Allow the separatory funnel to stand undisturbed for a longer period (15-30 minutes).
-
Centrifugation: If the volume is manageable, transferring the mixture to centrifuge tubes and spinning for a few minutes is a highly effective method.
Question 3: How do I choose between column chromatography and recrystallization for final purification?
Answer: The choice depends on the nature of the impurities, the quantity of material, and the physical properties of your product.
| Feature | Column Chromatography | Recrystallization |
| Principle | Separation based on differential adsorption to a stationary phase (e.g., silica). | Separation based on differential solubility in a solvent system at different temperatures. |
| Best For | Separating compounds with different polarities, including isomers and closely related byproducts.[9] | Removing small amounts of impurities from a largely pure solid product.[7] |
| Pros | High resolving power; can separate complex mixtures. | Scalable, economical for large quantities, can yield very pure crystalline material.[7] |
| Cons | Can be time-consuming and solvent-intensive; potential for product loss on the column. | Requires the product to be a solid; finding a suitable solvent can be challenging; lower recovery. |
Question 4: My product and a key impurity are co-eluting on the TLC plate. How can I improve separation by column chromatography?
Answer: Co-elution indicates that the compounds have very similar polarities in the chosen solvent system.
-
Optimize the Eluent: The goal is to find a solvent system that gives your product an Rf value of approximately 0.3-0.4 on the TLC plate, with maximum separation from the impurity.[9] Try changing the ratio of your solvents (e.g., from 10% EtOAc/Hexanes to 5%). If that fails, try a different solvent system entirely (e.g., DCM/Methanol).
-
Use a Shallow Gradient: Instead of running the column with a single solvent mixture (isocratic elution), use a gradually increasing polarity (gradient elution). This can improve the separation of closely eluting spots.
-
Change the Stationary Phase: If silica gel (which is acidic) is not working, consider using a different stationary phase like alumina (which can be basic, neutral, or acidic).[9] Sometimes the different surface chemistry provides the selectivity needed for separation.
Question 5: What specific workup considerations are needed for palladium-catalyzed cross-coupling reactions?
Answer: Reactions like Buchwald-Hartwig aminations require specific steps to remove the palladium catalyst and phosphine ligands, which can complicate purification and downstream applications.[6][10]
-
Filtration: After quenching, it is often beneficial to dilute the reaction mixture with a solvent like toluene or THF and filter it through a pad of Celite®. This removes a significant portion of the insoluble palladium black and other inorganic salts.
-
Ammonia/Thiol Washes: Washing the organic layer with aqueous ammonium hydroxide or a solution containing a thiol (like thiourea) can help to scavenge residual palladium by forming soluble complexes that are extracted into the aqueous phase.
-
Activated Carbon: In some cases, stirring the crude product in a solution with activated carbon can effectively adsorb residual catalyst, although this may also lead to some loss of the desired product.
References
- Clarke, H. T., & Davis, A. W. (1941). The Preparation of Quinolines by a Modified Skraup Reaction. Organic Syntheses, 21, 80.
- Ghashang, M., et al. (2015). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
- Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. [Link]
- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- Saadeh, H. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. [Link]
- PubChem. (n.d.). 5-Bromo-quinolin-8-ylamine. [Link]
- IIP Series. (n.d.). Synthesis of Quinoline and its Derivatives using Various Name Reactions: An Overview. [Link]
- Jasperse, C. (n.d.). Reactions of Amines. [Link]
Sources
- 1. CAS 116632-58-7: 8-Bromo-5-quinolinamine | CymitQuimica [cymitquimica.com]
- 2. 5-Bromo-quinolin-8-ylamine | C9H7BrN2 | CID 613829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. mmbio.byu.edu [mmbio.byu.edu]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
characterization of unexpected byproducts in 8-Bromoquinolin-5-amine synthesis
Technical Support Center: Synthesis of 8-Bromoquinolin-5-amine
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of this synthesis. We provide in-depth troubleshooting advice, mechanistic explanations, and validated protocols to help you identify and mitigate the formation of unexpected byproducts, ensuring the integrity and success of your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My reaction produced a mixture of products, and the primary impurity seems to have a higher molecular weight with two bromine atoms. What is happening and how can I confirm its identity?
Answer:
This is a common issue in the synthesis of this compound, particularly when using direct bromination methods on 8-aminoquinoline. The most likely byproduct is 5,7-dibromo-8-aminoquinoline .
Root Cause Analysis:
The amino group (-NH₂) at the C8 position and the hydroxyl group (-OH) at C8 are potent activating groups in electrophilic aromatic substitution.[1] They strongly direct incoming electrophiles (like Br⁺) to the ortho and para positions. In the quinoline ring, the C5 and C7 positions are ortho to the C8 substituent, making them highly susceptible to bromination.
When you use even a slight excess of your brominating agent (e.g., Br₂ or N-Bromosuccinimide - NBS), or if the reaction is not carefully controlled, you can easily get double bromination at both the C5 and C7 positions.[2][3] One study on the bromination of 8-aminoquinoline found that using 1.5 equivalents of bromine resulted in an inseparable 42:58 mixture of the desired 5-bromo-8-aminoquinoline and the 5,7-dibromo byproduct.[4]
Troubleshooting and Characterization Workflow:
-
Mass Spectrometry (MS) Analysis: This is the quickest way to confirm the presence of the dibrominated species. The isotopic pattern for two bromine atoms is highly characteristic.
-
Expected [M]⁺: 222.0 (for C₉H₇BrN₂)
-
Expected Byproduct [M]⁺: 300.9 (for C₉H₆Br₂N₂)
You will observe a characteristic isotopic cluster for the dibrominated compound with major peaks at m/z 300, 302, and 304, in an approximate 1:2:1 ratio due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
-
-
¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural evidence. The key difference is the disappearance of the H7 proton signal in the dibrominated product.
Proton 8-Bromo-5-amine (Expected δ, ppm) 5,7-Dibromo-8-aminoquinoline (Expected δ, ppm) Key Observation H2 ~8.8 (dd) ~8.9 (dd) Minor shift downfield. H4 ~8.5 (dd) ~8.6 (dd) Minor shift downfield. H3 ~7.5 (dd) ~7.6 (dd) Minor shift downfield. H6 ~7.6 (d) ~7.9 (s) Signal changes from a doublet to a singlet. H7 ~6.9 (d) Absent Complete disappearance of this signal. -NH₂ ~5.1 (br s) ~5.3 (br s) Broad singlet, may shift. Note: Shifts are approximate and can vary based on solvent and concentration.[4][5]
-
HPLC Analysis: A well-developed HPLC method can resolve the desired product from the dibrominated impurity, allowing for quantification of the mixture's composition. Due to the extra bromine atom, the dibrominated compound will be more nonpolar and typically have a longer retention time on a reverse-phase column (e.g., C18).
Preventative Measures:
-
Stoichiometry Control: Use no more than 1.0 equivalent of the brominating agent. It is often better to have a slightly incomplete reaction and recover starting material than to over-brominate.
-
Slow Addition: Add the brominating agent (e.g., a solution of Br₂ in a suitable solvent) dropwise at a low temperature (0 °C) to keep the instantaneous concentration of the electrophile low.[3]
-
Milder Reagents: Consider using N-Bromosuccinimide (NBS) instead of liquid bromine, as it can sometimes offer better control over reactivity.[6]
Question 2: I've observed a significant byproduct that has the same mass as my desired product. What could this be, and how do I differentiate it?
Answer:
Observing an impurity with the same mass strongly suggests the formation of a positional isomer . The most likely candidate in this synthesis is 6-Bromo-5-aminoquinoline .
Root Cause Analysis:
While the C8-amino group strongly directs bromination to C5 and C7, the regioselectivity is not always perfect. The formation of other isomers can be influenced by several factors:
-
Reaction Conditions: In highly acidic media, the quinoline nitrogen becomes protonated. This deactivates the pyridine ring and can alter the directing effects of the amino group on the carbocyclic ring, potentially leading to substitution at other positions.[1]
-
Thermodynamic vs. Kinetic Control: Different reaction temperatures and times can favor different isomers. A kinetically controlled reaction (lower temperature, shorter time) might favor one isomer, while a thermodynamically controlled one (higher temperature, longer time) might favor a more stable isomer.
-
Alternative Mechanisms: While electrophilic substitution is dominant, radical mechanisms can sometimes be initiated by light or impurities, leading to different selectivity patterns. For instance, NBS can be involved in both electrophilic and radical pathways.[7]
Troubleshooting and Characterization Workflow:
Differentiating positional isomers requires careful spectroscopic analysis, as MS alone will not be sufficient.
-
¹H NMR Spectroscopy is Key: The coupling patterns (splitting) and chemical shifts of the aromatic protons will be distinctly different for each isomer.
Proton 8-Bromo-5-amine (Expected) 6-Bromo-5-aminoquinoline (Expected) Key Differentiating Feature H6 Doublet (d) Absent Absence of H6 signal. H7 Doublet (d) Singlet (s) H7 appears as a singlet due to lack of coupling with H6. H8 Absent Doublet (d) Presence of H8 signal. -
2D NMR (COSY & NOESY):
-
COSY (Correlation Spectroscopy): A COSY spectrum will show which protons are coupled to each other. For 8-Bromo-5-amine, you would expect to see a correlation between H6 and H7. For the 6-bromo isomer, this correlation would be absent.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum can show through-space proximity. For the desired product, a NOE between the C5-amino protons and the H4 and H6 protons would be expected.
-
-
HPLC Method Development: Developing a robust HPLC method is crucial for separating the isomers. You may need to screen different columns (e.g., C18, Phenyl-Hexyl) and mobile phase modifiers to achieve baseline separation.
Preventative Measures:
-
Control of pH: Buffering the reaction or using a non-acidic solvent system can help maintain the desired reactivity of the C8-amino group and prevent protonation of the quinoline nitrogen.
-
Temperature Control: Maintain low and consistent temperatures (e.g., 0°C to 5°C) throughout the reaction to favor the kinetically preferred product.
Question 3: My reaction has turned very dark, and I'm isolating a complex mixture of tar-like substances with low yield of the desired product. What could be causing this degradation?
Answer:
The formation of dark, tar-like materials suggests significant product degradation or polymerization. Aminoquinolines can be sensitive molecules, and several factors can contribute to their decomposition during bromination.
Root Cause Analysis:
-
Oxidation: Amino-substituted aromatic rings are electron-rich and susceptible to oxidation. The brominating agent itself (Br₂) or impurities can act as oxidants, leading to the formation of highly colored, polymeric quinone-imine type structures.
-
Acid-Mediated Degradation: The HBr generated as a byproduct of the bromination reaction creates a harsh acidic environment.[8] This can catalyze side reactions, including degradation of the starting material or product. In one documented case, in-situ generated HBr was shown to cleave a methoxy group on a quinoline ring during bromination, an example of an unexpected acid-catalyzed side reaction.[8]
-
Excessive Heat: Running the reaction at elevated temperatures can accelerate all reaction rates, including those of decomposition pathways.
Troubleshooting and Characterization Workflow:
Characterizing degradation products can be challenging due to their complexity.
-
Initial Assessment: Use TLC to assess the complexity of the mixture. The presence of a baseline streak is a strong indicator of polar, polymeric material.
-
LC-MS Analysis: An LC-MS run can help identify some of the major degradation products, although many may not ionize well or could be too complex to resolve. Look for masses corresponding to oxidized species (M+16) or dimers/polymers.
-
Reaction Monitoring: Run a small-scale reaction and monitor it frequently by TLC or LC-MS. This will help you determine at what point the degradation begins to occur (e.g., upon addition of bromine, during workup, or upon warming).
Preventative Measures:
-
Use a Halogen Scavenger: Include a non-nucleophilic base, such as sodium bicarbonate or calcium carbonate, in the reaction mixture to neutralize the HBr as it is formed. This is particularly important for acid-sensitive substrates.
-
Protect the Amino Group: If degradation is severe, consider a protection-deprotection strategy. Acylating the C5-amino group to form an amide will make it less activating and more stable towards oxidation. The amide can then be hydrolyzed after the bromination step.
-
Degas Solvents: Remove dissolved oxygen from your solvents by sparging with an inert gas (Nitrogen or Argon) before use to minimize oxidation.
-
Strict Temperature Control: Ensure the reaction is maintained at a low, controlled temperature throughout the addition and stirring period.
Alternative Synthetic Strategy
If direct bromination consistently leads to low yields or inseparable mixtures, consider a multi-step approach:
-
Nitration First: Start with 8-bromoquinoline and perform a nitration reaction to synthesize 8-bromo-5-nitroquinoline. The regioselectivity of this step is often easier to control.
-
Reduction: Reduce the nitro group to an amine using standard reducing agents like SnCl₂/HCl, iron powder in acetic acid, or catalytic hydrogenation (e.g., H₂, Pd/C).[9] This route avoids the direct bromination of a highly activated aminoquinoline.
References
- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2022). ACS Omega. [Link]
- NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. (2023). RSC Advances. [Link]
- NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. (2023). PubMed Central. [Link]
- Supplementary Materials (Spectral Data and NMR Spectra of Compounds). (n.d.).
- Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
- Isoquinoline, 5-bromo-8-nitro-. (n.d.). Organic Syntheses. [Link]
- Buchwald–Hartwig amin
- Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. (2024). MDPI. [Link]
- Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. (2020).
- Bromination of 8-substituted quinolines. Reagents and conditions. (i)... (n.d.).
- Synthesis of 5- or 8-bromoisoquinoline derivatives. (n.d.).
- Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. (2024). Beilstein Journal of Organic Chemistry. [Link]
- Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. (n.d.).
- Supporting Information For. (n.d.). The Royal Society of Chemistry. [Link]
- 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;... (n.d.).
- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016).
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
- Regioselective electrophilic aromatic bromination: theoretical analysis and experimental verific
- Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. (2021). New Journal of Chemistry. [Link]
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
- 5-Bromo-quinolin-8-ylamine. (n.d.). PubChem. [Link]
- Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (2015).
- Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig–Buchwald Amination Reaction. (n.d.). Semantic Scholar. [Link]
- Metabolic degradation of Chloroquine in vivo. (n.d.).
- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016).
- Synthesis, crystal structure, cytotoxicity and DNA interaction of 5,7-dibromo-8-quinolinolato-lanthanides. (n.d.).
- Degradation of Brominated Organic Compounds (Flame Retardants)
- Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. (2022).
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). US Pharmacopeia. [Link]
- Comparative formation of chlorinated and brominated disinfection byproducts from chlorination and bromination of amino acids. (2019). PubMed. [Link]
- Review on the modern analytical advancements in impurities testing. (n.d.). Asia Pacific Academy of Science Pte. Ltd.. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. acgpubs.org [acgpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Experimental Stability of 8-Bromoquinolin-5-amine Derivatives
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 8-bromoquinolin-5-amine and its derivatives. The unique electronic properties conferred by the bromo and amino substituents on the quinoline scaffold present specific stability challenges. This document provides in-depth troubleshooting advice, validated protocols, and a mechanistic understanding of the degradation pathways to ensure the integrity and reproducibility of your experimental results.
Part 1: Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues encountered during the handling, storage, and use of this compound derivatives.
Q1: My solution of an this compound derivative is rapidly turning yellow or brown. What is causing this discoloration?
This is a classic indicator of compound degradation, primarily driven by two synergistic pathways: oxidation and photodegradation.[1]
-
Oxidative Degradation : The electron-rich 5-amino group makes the quinoline ring highly susceptible to oxidation by atmospheric oxygen or reactive species within your experimental medium.[2] This process can lead to the formation of highly colored quinone-imine or polymeric species.
-
Photodegradation : The quinoline nucleus is a potent chromophore that absorbs UV and visible light. This absorbed energy can initiate photochemical reactions, leading to dehalogenation, hydroxylation, or other structural rearrangements that produce colored byproducts.[1][3]
Immediate Action : Protect your compound from light by using amber vials or wrapping containers in aluminum foil.[1] Prepare solutions fresh whenever possible and consider purging solvents with an inert gas (argon or nitrogen) to remove dissolved oxygen.
Q2: I'm observing a progressive loss of biological activity or inconsistent results in my assays. Is this related to compound stability?
Yes, this is a critical and common consequence of degradation.[1] A loss of potency, even without visible discoloration, indicates that the concentration of the active parent compound is decreasing over time. This directly impacts the accuracy and reproducibility of dose-response curves, IC50 values, and other quantitative biological data.
Causality : The degradation products are typically structurally distinct from the parent compound and are unlikely to possess the same biological activity. Therefore, as the parent compound degrades, the effective concentration in your assay decreases, leading to weaker-than-expected results. To mitigate this, it is imperative to use freshly prepared solutions for sensitive experiments or to validate the stability of stock solutions under your specific storage and assay conditions.[1]
Q3: What are the primary environmental factors that accelerate the degradation of these compounds?
The stability of this compound derivatives is critically influenced by a combination of factors that can act independently or synergistically.[4]
-
Light : Exposure to ambient or UV light is a major catalyst for degradation. Many quinoline compounds are photosensitive and will degrade upon exposure.[1][5]
-
Temperature : Elevated temperatures increase the rate of all chemical reactions, including oxidation and hydrolysis.[1][4] Storing compounds at lower temperatures is one of the most effective ways to slow degradation.
-
pH : The stability of quinolines can be highly pH-dependent.[1] The protonation state of the 5-amino group and the quinoline nitrogen can affect the molecule's electronic distribution, influencing its susceptibility to nucleophilic attack or oxidation. Degradation can be accelerated in both strongly acidic and basic conditions.
-
Oxygen : As discussed, the presence of oxygen facilitates oxidative degradation. This is particularly relevant for solutions prepared in aqueous buffers that have not been de-gassed.
Q4: How can I definitively assess the stability of my specific derivative?
A Forced Degradation Study is the standard method for systematically evaluating compound stability. This involves exposing the compound to accelerated stress conditions to predict its long-term stability and identify potential degradation products. This is a crucial step in drug development for identifying stable storage conditions and developing stability-indicating analytical methods.
A detailed protocol for conducting a forced degradation study is provided in Part 3 of this guide. The workflow involves subjecting the compound to heat, light, acid, base, and oxidative stress, followed by analysis with a suitable technique like HPLC or LC-MS.[1]
Part 2: Proactive Stability Management: Storage & Handling
Proper storage and handling are paramount to preserving the integrity of your this compound derivatives.
Recommended Storage Conditions
The following table summarizes the best practices for storing both solid material and solutions to minimize degradation.
| Form | Temperature | Atmosphere | Light Condition | Container | Additional Notes |
| Solid | 2-8°C or -20°C | Inert Gas (Argon/Nitrogen) | Dark | Tightly sealed glass vial | Minimize moisture exposure. Store in a desiccator.[6][7][8] |
| Solution | -20°C or -80°C | Standard | Dark (Amber Vials) | Small, single-use aliquots | Use anhydrous, high-purity solvents (e.g., DMSO). Avoid repeated freeze-thaw cycles. |
Troubleshooting Workflow for Stability Issues
The following diagram outlines a logical workflow for diagnosing and addressing suspected stability problems.
Caption: A decision-making workflow for troubleshooting common stability issues.
Part 3: Experimental Protocols & Mechanistic Insights
Protocol 1: Forced Degradation (Stress Testing) Study
This protocol provides a framework to identify the degradation liabilities of your this compound derivative.
Objective : To determine the degradation profile of the derivative under various stress conditions.
Materials :
-
This compound derivative
-
HPLC-grade acetonitrile (ACN) and water
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
1 M HCl, 1 M NaOH, 30% Hydrogen Peroxide (H₂O₂)
-
Class A volumetric flasks and pipettes
-
HPLC system with UV or MS detector
-
Photostability chamber (providing UV/Vis light)
-
Temperature-controlled oven
Methodology :
-
Preparation of Stock Solution : Prepare a 1 mg/mL stock solution of your compound in ACN or a suitable solvent.
-
Preparation of Stress Samples : For each condition below, mix 1 mL of the stock solution with 1 mL of the stressor solution in a clear glass vial. Prepare a control by mixing 1 mL of stock with 1 mL of the solvent (e.g., water).
-
Stress Conditions :
-
Acid Hydrolysis : 0.5 M HCl. Incubate at 60°C.
-
Base Hydrolysis : 0.5 M NaOH. Incubate at 60°C.
-
Oxidation : 15% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation : Place the control solution (compound in solvent) in an oven at 80°C.
-
Photolytic Degradation : Expose the control solution to light providing an overall illumination of ≥1.2 million lux hours and near UV energy of ≥200 watt-hours/m².[1] Keep a parallel sample wrapped in foil as a dark control.
-
-
Time Points : Analyze samples at t=0, 2, 6, 12, and 24 hours. Before injection, neutralize the acid and base samples with an equimolar amount of base/acid, respectively.
-
Analysis : Analyze all samples using a validated, stability-indicating HPLC method. The method must be able to resolve the parent peak from all major degradation products.
-
Data Interpretation : Calculate the percentage of the parent compound remaining at each time point. Identify and, if possible, characterize major degradants using LC-MS.
Forced Degradation Workflow
Caption: Experimental workflow for a forced degradation study.
Potential Degradation Pathways
Understanding the likely chemical transformations can aid in the identification of degradation products. The this compound structure has several reactive sites.
Caption: Potential degradation pathways for this compound.
Mechanistic Rationale :
-
Oxidation : The amino group can be oxidized, and the electron-rich aromatic system can undergo hydroxylation, often leading to quinone-like structures which are highly colored and reactive.[2][9]
-
Photodegradation : Carbon-halogen bonds can be susceptible to photolytic cleavage, which would result in the formation of quinolin-5-amine. Additionally, photo-induced hydroxylation can occur.[10]
By understanding these pathways and employing the rigorous testing protocols outlined, researchers can ensure the quality and reliability of their data when working with these promising but sensitive molecules.
References
- Beilstein Journals. (2021, December 1). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases.
- ResearchGate. (2025, August 10). Inhibition of the peroxidative degradation of haem as the basis of action of chloroquine and other antimalarials.
- ACS Publications. (2019, May 16). Photorearrangement of Quinoline-Protected Dialkylanilines and the Photorelease of Aniline-Containing Biological Effectors. The Journal of Organic Chemistry.
- American Chemical Society. (2025, November 12). Photopharmacology of Quinoline and Benzimidazole Azobenzene-Based Photoswitchable β-Hematin Inhibitors.
- National Institutes of Health. (n.d.). Direct Detection of the Photorearrangement Reaction of Quinoline‐Protected Dialkylanilines. PMC.
- ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline.
- PubMed Central. (n.d.). Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy.
- PubMed. (n.d.). Inhibition of the peroxidative degradation of haem as the basis of action of chloroquine and other quinoline antimalarials.
- MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
- ResearchGate. (n.d.). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents.
- PubMed Central. (n.d.). Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library.
- StemCo. (2021, August 2). What factors affect chemical stability?
- MDPI. (n.d.). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts.
- PubMed. (n.d.). Xenobiotic reductase A in the degradation of quinoline by Pseudomonas putida 86.
- PubMed. (n.d.). Factors affecting the stability of drugs and drug metabolites in biological matrices.
- PubMed Central. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
- ACG Publications. (2016, September 12). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- PubChem. (n.d.). 5-Bromo-quinolin-8-ylamine.
- National Institutes of Health. (n.d.). Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models.
- PubMed Central. (n.d.). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer.
- PubMed Central. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry.
- FORCE Technology. (n.d.). Emissions and formation of degradation products in amine-based carbon capture plants.
- SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
- Hindawi. (2022, October 4). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine.
- University of Kentucky UKnowledge. (n.d.). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents.
- Semantic Scholar. (2019, February 7). Synthesis, Characterization and Biological Activity of new Pyran Derivatives of 8-Hydroxyquinoline.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts [mdpi.com]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mmbio.byu.edu [mmbio.byu.edu]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Guide: Scale-Up Synthesis of 8-Bromoquinolin-5-amine
Welcome to the technical support center for the synthesis of 8-Bromoquinolin-5-amine. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from laboratory scale to pilot or manufacturing scale. We will address common challenges, provide in-depth troubleshooting advice, and offer a validated starting protocol, all grounded in established chemical principles.
The synthesis of this compound is a critical step in the development of various pharmaceutical agents. While the bench-scale synthesis may appear straightforward, its scale-up introduces significant challenges related to regioselectivity, thermal management, and impurity control. This document provides expert guidance to navigate these complexities effectively.
Section 1: Synthetic Route Overview
The most direct and atom-economical approach to this compound is the electrophilic bromination of 5-aminoquinoline. The C-5 amino group is a powerful ortho-, para-directing activator, making the C-6 and C-8 positions susceptible to electrophilic attack. The primary challenge, therefore, is to control the reaction to favor mono-bromination at the desired C-8 position while minimizing the formation of the C-6 bromo and C-6,8-dibromo side products.
Caption: High-level workflow for the synthesis of this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when scaling up the bromination of 5-aminoquinoline?
A1: The single greatest challenge is controlling regioselectivity . The 5-amino group strongly activates the quinoline ring for electrophilic substitution at the C-6 (ortho) and C-8 (para) positions. On a large scale, improper control of reaction conditions can easily lead to significant quantities of the undesired 6-bromo-5-aminoquinoline isomer and the 6,8-dibromo-5-aminoquinoline byproduct. Separating these closely related isomers from the desired C-8 product is exceptionally difficult at scale.[1]
Q2: Why is thermal management so critical for this reaction?
A2: Electrophilic bromination is a highly exothermic reaction. As you scale up, the reactor's surface-area-to-volume ratio decreases dramatically, making heat dissipation less efficient.[2] Poor heat control can lead to a runaway reaction, posing a significant safety risk. Furthermore, elevated temperatures often reduce selectivity, leading to a higher percentage of di-brominated and other impurities.[2]
Q3: What are the main safety hazards to consider for large-scale synthesis?
A3:
-
Bromine Handling: Liquid bromine is highly corrosive, toxic upon inhalation, and causes severe burns. Large-scale operations require closed-system handling, dedicated scrubbers for off-gassing (HBr), and appropriate personal protective equipment (PPE).
-
Exothermic Reaction: As mentioned, the potential for a thermal runaway is a primary concern. A robust process safety evaluation, including reaction calorimetry, is essential to ensure the reactor's cooling system can handle the heat load.[3][4]
-
Corrosive Byproducts: The reaction generates hydrogen bromide (HBr) gas. In a large reactor, the headspace must be safely vented to a scrubber system to neutralize the acidic gas.
Q4: Which analytical techniques are best for in-process control and final product release?
A4:
-
In-Process Control (IPC): High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring reaction progress. It can effectively separate the starting material, the desired product, and the key isomeric and di-brominated impurities, allowing for precise determination of reaction completion. Thin-Layer Chromatography (TLC) can be used for rapid qualitative checks.
-
Final Product QC: For final release, a combination of techniques is necessary:
-
HPLC: To determine purity and quantify impurities.
-
¹H NMR and ¹³C NMR: To confirm the structure and isomeric identity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point: As an indicator of purity.
-
Section 3: Troubleshooting Guide
This section addresses specific issues you may encounter during scale-up.
Problem 1: The final product is heavily contaminated with 6,8-dibromo-5-aminoquinoline.
-
Potential Cause: Over-addition of the brominating agent. The high reactivity of the substrate makes it very sensitive to stoichiometry.
-
Troubleshooting Action:
-
Verify Stoichiometry: Carefully limit the brominating agent (e.g., Br₂) to 0.95–1.0 equivalents. It is often better to have a small amount of unreacted starting material, which is easier to remove during purification, than to form the di-bromo impurity.
-
Improve Addition Control: Implement a slow, controlled addition of the brominating agent using a dosing pump. A typical addition time for a large-scale batch might be 2-4 hours. This prevents localized areas of high bromine concentration that favor di-bromination.
-
Enhance Mixing: Ensure the reactor's agitation is sufficient to rapidly disperse the added bromine. Poor mixing is a common cause of localized over-reaction at scale.[2]
-
Problem 2: The isolated product contains a significant amount of the 6-bromo isomer.
-
Potential Cause: The reaction kinetics are favoring the formation of the thermodynamically or kinetically preferred isomer due to incorrect temperature or solvent.
-
Troubleshooting Action:
-
Optimize Temperature: Lowering the reaction temperature (e.g., to 0–5 °C) can often increase selectivity for the para-substituted (C-8) product over the ortho-substituted (C-6) one. Perform small-scale experiments to define the optimal temperature profile.
-
Re-evaluate Solvent: The choice of solvent can influence selectivity. Solvents like acetic acid or dichloromethane are common. Acetic acid can protonate the quinoline nitrogen, which may slightly modulate the ring's reactivity and influence the ortho/para ratio.
-
Problem 3: The reaction shows a dangerous exotherm (thermal runaway).
-
Potential Cause: The rate of heat generation exceeds the cooling capacity of the reactor. This is the most critical scale-up safety issue.[2]
-
Troubleshooting Action:
-
Reduce Addition Rate: Immediately slow down or stop the addition of the brominating agent. The reaction rate is directly proportional to the rate of reagent addition.
-
Lower Batch Concentration: Running the reaction at a lower concentration (more solvent) increases the thermal mass of the system, meaning it can absorb more heat without a rapid temperature increase.
-
Perform Calorimetry Study: Before scaling up, a reaction calorimetry (RC1) study is essential to quantify the heat of reaction and determine the maximum safe addition rate for your specific reactor and cooling system.[4]
-
Problem 4: Purification by recrystallization gives poor recovery or purity.
-
Potential Cause: The impurities (especially the 6-bromo isomer) have very similar solubility profiles to the desired 8-bromo product, causing them to co-crystallize.
-
Troubleshooting Action:
-
Solvent Screening: Conduct a systematic screening of recrystallization solvents. A mixture of solvents (e.g., ethanol/water, isopropanol/heptane) may provide the necessary solubility difference for effective purification.
-
Acid/Base Swing: Consider an acid/base purification. Dissolve the crude mixture in an acidic solution, treat with charcoal to remove non-basic impurities, and then slowly re-precipitate the free amine product by carefully adjusting the pH with a base. The different pKa values of the isomers might allow for fractional precipitation.
-
Derivatization: In difficult cases, the crude amine mixture can be protected (e.g., as an acetamide), purified by recrystallization, and then deprotected. The physical properties of the protected derivatives are often different enough to allow for efficient separation.
-
Section 4: Data & Visualization
Table 1: Recommended Starting Parameters for Scale-Up
| Parameter | Laboratory Scale (10g) | Pilot Scale (1 kg) | Rationale & Key Considerations |
| Substrate | 5-Aminoquinoline (10 g) | 5-Aminoquinoline (1.0 kg) | Ensure starting material purity is >99% to avoid introducing impurities early. |
| Solvent | Acetic Acid (100-150 mL) | Acetic Acid (10-15 L) | Provides good solubility and helps modulate reactivity. Ensure it is dry. |
| Brominating Agent | N-Bromosuccinimide (NBS) | Liquid Bromine (Br₂) | NBS is safer for lab scale. Br₂ is more cost-effective for large scale but requires specialized handling. |
| Equivalents of Br₂/NBS | 0.98 eq. | 0.98 eq. | Critically important to avoid di-bromination. Precise measurement is key. |
| Reaction Temperature | 0–10 °C | 0–10 °C | Lower temperatures improve selectivity. Must be maintained throughout the bromine addition. |
| Addition Time | 30–60 minutes | 2–4 hours | Slow addition is crucial for thermal control and preventing localized high concentrations.[2][4] |
| Work-up | Quench with Na₂S₂O₃, basify with NaOH | Quench with Na₂S₂O₃, basify with NaOH | The quench destroys excess bromine. Basification precipitates the free amine from its HBr salt. |
| Purification | Column Chromatography / Recrystallization | Recrystallization (e.g., Ethanol/Water) | Column chromatography is not viable at scale. Develop a robust recrystallization method. |
| Expected Yield | 60–75% | 60–75% | Yield is highly dependent on controlling impurity formation. |
| Expected Purity | >98% | >98% | Purity targets are application-dependent but should be defined before starting. |
Troubleshooting Workflow
Caption: Decision tree for troubleshooting common impurity profiles.
Section 5: Recommended Experimental Protocol (Pilot Scale)
Warning: This protocol is intended as a starting point and must be adapted and validated for your specific equipment and safety procedures. A thorough hazard analysis should be performed before implementation.
1. Reactor Preparation:
-
Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charge the reactor with 5-aminoquinoline (1.0 kg, 1.0 eq.).
-
Add glacial acetic acid (12 L).
-
Start agitation and cool the mixture to 0–5 °C.
2. Bromine Addition:
-
In a separate, secure vessel, charge liquid bromine (1.10 kg, 0.98 eq.).
-
Using a calibrated dosing pump and a subsurface addition line, add the bromine to the reactor over a period of 3–4 hours.
-
Crucially, maintain the internal reactor temperature at <10 °C throughout the addition. If the temperature rises, immediately stop the addition.
3. Reaction and Monitoring:
-
After the addition is complete, allow the mixture to stir at 5–10 °C for an additional 1-2 hours.
-
Take a sample for IPC (HPLC) analysis to confirm the consumption of starting material and check the product/impurity profile.
4. Reaction Quench:
-
Once the reaction is deemed complete, quench any excess bromine by slowly adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the characteristic red-brown color of bromine dissipates.
5. Product Isolation:
-
Slowly and carefully add a 20% aqueous sodium hydroxide (NaOH) solution to the reactor to neutralize the acetic acid and HBr. The product will precipitate as the pH increases. Adjust to a final pH of 8–9.
-
Filter the resulting slurry and wash the filter cake thoroughly with deionized water until the washings are neutral.
-
Dry the crude solid under vacuum at 50 °C.
6. Purification:
-
Charge the crude, dry solid to a clean reactor.
-
Add ethanol (approx. 5–8 L per kg of crude) and heat to reflux until all solids dissolve.
-
Slowly add deionized water until the solution becomes faintly turbid. Add a small amount of ethanol to redissolve the solids, achieving a saturated solution.
-
Allow the solution to cool slowly to room temperature, then cool further to 0–5 °C for at least 4 hours to maximize crystallization.
-
Filter the purified crystals, wash with a small amount of cold 50% ethanol/water, and dry under vacuum at 50–60 °C to a constant weight.
References
- Nielsen, M. A., Nielsen, M. K., & Pittelkow, T. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development, 8(6), 995–998. [Link]
- E-A-T Chemical Engineering. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Symposium Series. [Link]
- Anker, M., et al. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction.
- Krishna, P. S., et al. (2015). Synthesis and biological evaluation of new 5-amino-7-bromoquinolin-8-yl sulfonates. Bioorganic & Medicinal Chemistry Letters, 25(1), 135-139. [Link]
- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- Wang, L., et al. (2024). Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. Beilstein Journal of Organic Chemistry, 20, 155–161. [Link]
- PubChem. (n.d.). 5-Aminoquinoline.
Sources
Validation & Comparative
A Technical Guide to the Biological Activities of Bromo-Aminoquinoline Isomers: A Comparative Analysis for Drug Discovery Professionals
Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry
The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, forming the structural backbone of numerous therapeutic agents. Its rigid structure and the presence of a nitrogen atom provide a unique electronic and steric landscape for molecular interactions with biological targets. This has led to the development of a wide array of drugs with diverse pharmacological activities, including antimalarial, anticancer, antibacterial, and antifungal properties. The functionalization of the quinoline core with various substituents allows for the fine-tuning of its physicochemical properties and biological efficacy. Among these, the introduction of bromine and amino groups has been a particularly fruitful strategy in the quest for novel bioactive compounds. The position of these substituents on the quinoline scaffold—isomerism—plays a critical role in determining the molecule's interaction with its biological targets and, consequently, its therapeutic potential.
This guide provides a comparative analysis of the biological activities of bromo-aminoquinoline isomers, with a particular focus on understanding the structure-activity relationships (SAR) that govern their efficacy. While direct experimental data for 8-Bromoquinolin-5-amine is not extensively available in the public domain, we will draw upon published data for its key isomers and related bromoquinoline derivatives to provide a comprehensive overview for researchers and drug development professionals. This analysis will be supported by detailed experimental protocols for key biological assays, enabling researchers to conduct their own comparative studies.
The Critical Role of Isomerism in Biological Activity: A Comparative Overview
The precise placement of bromo and amino substituents on the quinoline ring can dramatically alter a compound's biological activity. This is due to the influence of these groups on the molecule's electronic distribution, lipophilicity, and steric profile, which in turn affect its absorption, distribution, metabolism, excretion (ADME) properties, and its binding affinity for specific biological targets.
While a direct head-to-head comparison of this compound with its isomers from a single study is not currently available in the literature, we can synthesize findings from various studies on related compounds to build a strong inferential case for the importance of substituent positioning.
Anticancer Activity: A Tale of Positional Importance
The antiproliferative potential of bromoquinoline derivatives is a significant area of research. Studies have consistently shown that the location of the bromine atom is a critical determinant of cytotoxic effects.
For instance, research has highlighted that bromination at the C-5 and C-7 positions of the quinoline ring often leads to significant inhibitory activity against cancer cell lines. In contrast, substitutions at the C-3, C-6, and C-8 positions have, in some cases, resulted in a lack of inhibitory activity.[1] One of the most well-studied groups of bromoquinolines is the 8-hydroxyquinoline derivatives. Notably, 5,7-Dibromo-8-hydroxyquinoline has demonstrated potent antiproliferative activity against a range of tumor cell lines, including C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma), with IC50 values reported in the range of 6.7 to 25.6 µg/mL.[2]
While not a direct isomer of this compound, the activity of 6-Bromo-5-nitroquinoline is also noteworthy. It has shown significant antiproliferative activity and has been found to induce apoptosis in cancer cells.[3] This highlights that the electronic effects of substituents, in this case, the electron-withdrawing nitro group in combination with bromine, play a crucial role.
The available data on 5-Bromo-8-aminoquinoline is more limited, but its structural similarity to the highly active 8-hydroxyquinoline derivatives suggests it is a compound of significant interest for anticancer research. The amino group at the 8-position can influence the compound's ability to chelate metal ions, a mechanism often implicated in the anticancer activity of 8-substituted quinolines.
Based on these findings, it can be hypothesized that the relative positions of the bromo and amino groups in isomers like this compound and 5-Bromo-8-aminoquinoline will lead to distinct biological profiles. The proximity of the amino group to the nitrogen of the quinoline ring and the electronic interplay between the bromine and amino groups will likely dictate their anticancer potential.
Table 1: Comparative Anticancer Activity of Selected Bromoquinoline Derivatives
| Compound/Derivative | Cell Line(s) | IC50 (µM) | Reference(s) |
| 5,7-Dibromo-8-hydroxyquinoline | C6, HeLa, HT29 | 6.7 - 25.6 (µg/mL) | [2] |
| 6-Bromo-5-nitroquinoline | C6, HeLa, HT29 | Potent activity reported | [3] |
| 6,8-Dibromo-5-nitroquinoline | C6, HT29, HeLa | 50.0, 26.2, 24.1 | [4] |
| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6, HeLa, HT29 | 15.4, 26.4, 15.0 | [4] |
Note: Direct comparative data for this compound and its isomers from a single study is not available. This table presents data from various sources on structurally related compounds to illustrate the potential cytotoxic effects.
Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens
Bromoquinoline derivatives are also recognized for their broad-spectrum antimicrobial properties. The position of the bromine atom can influence both the potency and the spectrum of activity against Gram-positive and Gram-negative bacteria.[1]
Derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline have been shown to possess significant antimicrobial activity. In one study, amino derivatives of this compound exhibited 5-30 times greater activity against a panel of bacteria and yeast compared to the parent compound.[5] This suggests that the interplay between the bromo and amino functionalities is crucial for antimicrobial efficacy.
Furthermore, the synthesis of 5-amino-7-bromoquinolin-8-yl sulfonates has been reported, and these compounds were tested against several bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa.[6] This again underscores the potential of bromo-aminoquinoline scaffolds as a source of new antimicrobial agents.
The mechanism of antimicrobial action for many quinoline derivatives is often attributed to their ability to chelate metal ions that are essential for the function of bacterial enzymes. The positioning of the amino and bromo groups in different isomers would be expected to alter their chelation properties and, consequently, their antimicrobial potency.
Table 2: Comparative Antimicrobial Activity of Selected Bromoquinoline Derivatives
| Compound/Isomer | Target Organism(s) | MIC Value | Reference(s) |
| Amino derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline | S. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicans | Significant activity reported | [5] |
| 7-Bromoquinoline-5,8-dione derivatives | K. Pneumonia, S. typhi | 0.80-1.00 mg/ml | |
| C-2 amine-substituted quinoxaline analogues (structurally related) | S. aureus, B. subtilis, E. coli | 4–64 µg/mL |
Note: MIC (Minimum Inhibitory Concentration). Direct comparative data for this compound and its isomers is not available. This table provides data on related compounds.
Experimental Protocols for Biological Evaluation
To facilitate further research and direct comparison of bromo-aminoquinoline isomers, we provide detailed, step-by-step methodologies for two key biological assays: the MTT assay for assessing anticancer activity and the broth microdilution method for determining antimicrobial activity.
MTT Assay for Anticancer Activity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The concentration of the colored formazan solution is quantified by measuring its absorbance, which is directly proportional to the number of viable cells.[1]
Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the bromo-aminoquinoline isomers in the culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and at a non-toxic level (typically ≤ 0.5%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug, e.g., Doxorubicin).
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
MTT Addition and Formazan Solubilization:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
-
Caption: Workflow for the MTT cytotoxicity assay.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.
Principle: A standardized inoculum of the test microorganism is introduced into wells of a microtiter plate containing serial dilutions of the antimicrobial compound in a suitable broth medium. After incubation, the wells are visually inspected for turbidity, and the MIC is determined as the lowest concentration of the compound that prevents visible growth.
Protocol:
-
Preparation of Antimicrobial Stock Solution:
-
Prepare a stock solution of each bromo-aminoquinoline isomer in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
-
Preparation of Microtiter Plates:
-
Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) or another appropriate broth medium into each well of a 96-well microtiter plate.
-
Add 100 µL of the antimicrobial stock solution to the first well of each row to be tested.
-
-
Serial Dilution:
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to create a range of concentrations. Discard 100 µL from the last well.
-
-
Preparation of Inoculum:
-
Prepare a standardized bacterial suspension (e.g., to 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation:
-
Inoculate each well (except for a sterility control well) with 10 µL of the standardized bacterial suspension.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
A growth control (broth with inoculum but no compound) and a sterility control (broth only) should be included.
-
Caption: Workflow for the Broth Microdilution MIC Assay.
Potential Mechanisms of Action and Signaling Pathways
The biological activities of bromo-aminoquinolines are likely mediated through various mechanisms. In cancer, these could include the induction of apoptosis, inhibition of topoisomerases, and modulation of key signaling pathways involved in cell proliferation and survival. The diagram below illustrates a hypothetical signaling pathway that could be targeted by these compounds, leading to apoptosis.
Caption: Hypothetical signaling pathway for apoptosis induction.
Conclusion and Future Directions
The quinoline scaffold remains a highly valuable platform for the discovery of new therapeutic agents. The introduction of bromo and amino groups offers a powerful strategy for modulating the biological activity of these compounds. While direct comparative data for this compound and its isomers is currently lacking, the available evidence from related compounds strongly suggests that the positional isomerism of these substituents is a critical determinant of their anticancer and antimicrobial properties.
This guide provides a framework for understanding the structure-activity relationships of bromo-aminoquinolines and offers detailed protocols for their biological evaluation. It is our hope that this will stimulate further research into this promising class of compounds, including the direct, systematic comparison of isomers like this compound and 5-Bromo-8-aminoquinoline. Such studies are essential for elucidating their mechanisms of action and for the rational design of more potent and selective therapeutic agents.
References
- Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- Al-Omair, M. A., Ali, A. A., & El-Emam, A. A. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(19), 4321. [Link]
- Al-Omair, M. A., Ali, A. A., & El-Emam, A. A. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(19), 4321. [Link]
- Ökten, S., Çakmak, O., & Tekin, Ş. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 14(9), 1051-1060. [Link]
- Ökten, S., et al. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega, 8(20), 17886–17900. [Link]
- Ökten, S., Çakmak, O., & Tekin, Ş. (2017). Bromination of 8-substituted quinolines. Reagents and conditions. (i)...
- Ökten, S., Çakmak, O., & Tekin, Ş. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents.
- Okide, G. B., Adikwu, M. U., & Esimone, C. O. (2000). Antimicrobial activities of some amino derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline. Biological & Pharmaceutical Bulletin, 23(2), 257-258. [Link]
- Rbaa, M., et al. (2019).
- Vecchio, G., et al. (2017). Positional isomers of mannose–quinoline conjugates and their copper complexes: exploring the biological activity. New Journal of Chemistry, 41(20), 12046-12055. [Link]
- Jiang, L., et al. (2022). Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. International Journal of Molecular Sciences, 23(23), 15208. [Link]
- Singh, U. P., & Bhat, H. R. (2021). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry, 21(1), 57-66. [Link]
- Gholampour, M., et al. (2021). Synthesis and antitumor evaluation of 8-phenylaminopyrimido[4,5-c]isoquinolinequinones. Bioorganic & Medicinal Chemistry Letters, 32, 127685. [Link]
- Misiura, K., et al. (2021). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 26(16), 4991. [Link]
- Bawa, S., & Kumar, S. (2013). Synthesis and cytotoxicity studies of some new amino isoquinolin-5,8-dione and quinolin-5,8-dione derivatives.
- Butler, M. S., & Cooper, M. A. (2011). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Request PDF. [Link]
- Haggam, R. A., et al. (2021).
- Liu, Y., et al. (2019). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties.
- Jiang, L., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules, 27(11), 3569. [Link]
- PubChem. (n.d.). 5-Bromo-quinolin-8-ylamine. PubChem. [Link]
- Jiang, L., et al. (2023). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 552, 215975. [Link]
- El-Sayed, M. A. A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7626. [Link]
- Ökten, S., et al. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega, 8(20), 17886–17900. [Link]
- Chen, J., et al. (2023). Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. RSC Medicinal Chemistry, 14(10), 2003-2016. [Link]
- Persico, M., et al. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives.
- Vincent, O. A., et al. (2019). Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides.
- Ökten, S., Çakmak, O., & Tekin, Ş. (2018). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology, 32(12), e22260. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Positional isomers of mannose–quinoline conjugates and their copper complexes: exploring the biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Structural Validation of 8-Bromoquinolin-5-amine: X-ray Crystallography vs. Spectroscopic Methods
In the landscape of drug discovery and materials science, the unequivocal determination of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms dictates a compound's physicochemical properties, its interactions with biological targets, and ultimately, its efficacy and safety. For novel heterocyclic compounds such as 8-Bromoquinolin-5-amine, a synthetic quinoline derivative with potential applications in medicinal chemistry, rigorous structural validation is not merely a formality but a foundational pillar of its development.
This guide provides an in-depth, comparative analysis of the gold-standard technique for structural elucidation, single-crystal X-ray crystallography, alongside complementary spectroscopic methods. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a clear-eyed comparison of the data these techniques yield, empowering researchers to make informed decisions in their analytical workflows.
The Unambiguous Verdict: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the absolute structure of a crystalline solid.[1][2][3] It provides a precise three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with exceptional accuracy. This technique is indispensable when absolute stereochemistry and subtle conformational details are critical.
Experimental Workflow: From Powder to Structure
The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands meticulous execution. The following generalized protocol, based on common practices for quinoline derivatives, illustrates the typical workflow.[4][5]
Caption: A generalized workflow for the synthesis and X-ray crystallographic analysis of quinoline derivatives.
Step-by-Step Crystallization and Data Analysis Protocol
-
Synthesis and Purification: The synthesis of this compound can be achieved through established routes, such as the bromination of 5-aminoquinoline or the amination of 5,8-dibromoquinoline.[6][7][8] Purity is paramount for successful crystallization and is typically achieved by column chromatography or recrystallization.
-
Crystallization: The purified compound is dissolved in a suitable solvent or solvent system (e.g., ethanol, methanol, ethyl acetate) to near saturation.[4] Slow evaporation of the solvent at a constant temperature is a common and effective method for growing high-quality single crystals. Other techniques include vapor diffusion and cooling crystallization.
-
X-ray Data Collection: A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is rotated, and diffraction patterns are collected at various orientations.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using computational methods (e.g., direct methods or Patterson synthesis). This initial model is then refined against the experimental data to optimize the atomic positions, and thermal parameters, and to minimize the difference between the observed and calculated structure factors.[4]
Interpreting the Crystallographic Data
The final output of a successful X-ray crystallography experiment is a crystallographic information file (CIF), which contains a wealth of structural information. Below is a hypothetical, yet representative, table of crystallographic data for a quinoline derivative, illustrating the key parameters obtained.
| Parameter | Hypothetical Value for an this compound Analog | Significance |
| Crystal System | Monoclinic | Describes the basic symmetry of the crystal lattice. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | a = 8.5, b = 10.2, c = 12.1 | The dimensions of the unit cell. |
| α, β, γ (°) | α = 90, β = 105.3, γ = 90 | The angles of the unit cell. |
| Volume (ų) | 1012.5 | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| R-factor (%) | 4.5 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
| Goodness-of-fit (GOF) | 1.05 | An indicator of the quality of the structural refinement. A value close to 1 is ideal. |
Alternative and Complementary Analytical Techniques
While X-ray crystallography provides the ultimate structural proof, its requirement for high-quality single crystals can be a significant bottleneck. In such cases, or for complementary analysis, spectroscopic and spectrometric techniques are invaluable.[4][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule in solution.[9][10] For this compound, ¹H and ¹³C NMR would provide crucial information about the chemical environment of each proton and carbon atom, respectively.
-
¹H NMR: Would show distinct signals for the aromatic protons on the quinoline ring system and the amine protons. The chemical shifts and coupling patterns would confirm the substitution pattern.
-
¹³C NMR: Would reveal the number of unique carbon environments, confirming the presence of the quinoline core and the bromo- and amino-substituents.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons and carbons, allowing for the unambiguous assignment of all signals and confirming the overall molecular structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, thereby confirming the molecular weight and elemental composition.[11][12]
-
High-Resolution Mass Spectrometry (HRMS): Can determine the accurate mass of the parent ion, allowing for the calculation of the molecular formula with high confidence. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
-
Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion can provide structural information by revealing characteristic neutral losses and fragment ions, which can be pieced together to support the proposed structure.
A Comparative Analysis: Choosing the Right Tool
The choice of analytical technique depends on the specific research question, the availability of the sample in a suitable form, and the desired level of structural detail.
Caption: Logical comparison of the structural information provided by different analytical techniques.
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Primary Information | 3D atomic coordinates, bond lengths/angles, stereochemistry, crystal packing. | Atomic connectivity, chemical environment, solution-state conformation. | Molecular weight, elemental composition, fragmentation patterns. |
| Sample Requirement | High-quality single crystal. | Soluble sample in a suitable deuterated solvent. | Small amount of sample, can be in solution or solid state. |
| Strengths | Unambiguous and definitive structural determination.[1][2] | Provides detailed information about the structure in solution.[9][10] | High sensitivity, confirms molecular formula.[11][12] |
| Limitations | Crystal growth can be challenging or impossible for some compounds. | Does not provide information on bond lengths/angles or solid-state packing. | Provides limited information on atomic connectivity and no stereochemical data. |
| Use Case for this compound | Absolute proof of structure, understanding intermolecular interactions in the solid state. | Confirmation of the substitution pattern and overall connectivity. | Confirmation of the molecular formula and presence of bromine. |
Conclusion: An Integrated Approach to Structural Validation
For a molecule of interest like this compound, a multi-faceted approach to structural validation is the most robust strategy. While single-crystal X-ray crystallography provides the ultimate, unambiguous structural determination, its practical application is contingent on successful crystallization. NMR spectroscopy and mass spectrometry serve as essential, complementary techniques that confirm the fundamental connectivity and composition of the molecule.
In the absence of a crystal structure, a combination of comprehensive 1D and 2D NMR data alongside high-resolution mass spectrometry can provide a very high degree of confidence in the assigned structure. However, for the purposes of drug development, where subtle stereochemical and conformational features can have profound biological consequences, the pursuit of a single-crystal X-ray structure remains the gold standard. This guide provides the foundational knowledge and comparative insights for researchers to navigate the critical process of structural validation with scientific rigor and confidence.
References
- Bano, H., Shafi, S., Siddiqui, H., Choudhary, M. I., & Yousuf, S. (n.d.). Synthesis, single crystal X-ray diffraction, Hirfeld surface and biological activity of quinolone derivatives. European Journal of Chemistry.
- Li, S., et al. (2021). Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. PubMed Central.
- Nguyen, T., et al. (2020). Structure elucidation of small organic molecules by contemporary computational chemistry methods. Semantic Scholar.
- Karabulut, B., et al. (2023). Synthesis, crystal structure, spectroscopy and quantum chemical investigations of hexahydroquinoline molecule. Taylor & Francis Online.
- de Villiers, K. A., et al. (2022). Photopharmacology of Quinoline and Benzimidazole Azobenzene-Based Photoswitchable β-Hematin Inhibitors. American Chemical Society.
- Fiehn Lab. (n.d.). Structure Elucidation of Small Molecules.
- Kutateladze, A. G., & Williams, A. J. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. ACS Publications.
- ResearchGate. (n.d.). X-ray single-crystal structure of 4-(4-(dichloromethyl)-3-nitrobenzo[h]quinolin-2-yl)morpholine (11b).
- ResearchGate. (n.d.). Strategies for structure elucidation of small molecules using gas chromatography-mass spectrometric data.
- PubChem. (n.d.). 8-Bromoquinoline.
- ResearchGate. (n.d.). Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane.
- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.
- PubChem. (n.d.). 5-Bromo-quinolin-8-ylamine.
- ResearchGate. (n.d.). NMR spectra of 5,7-dibromo-8-hydroxyquinoline in DMSO.
- Cooper, D. R., et al. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PubMed Central.
- PubChem. (n.d.). 8-Quinolinol, 5-bromo-.
- Al-Harthy, T., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed Central.
- Cooper, D. R., et al. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PubMed.
- Carvalho, A. L., Trincão, J., & Romão, M. J. (2009). X-ray crystallography in drug discovery. PubMed.
- Chemsrc. (n.d.). 5-Bromoquinolin-8-amine.
- Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
- The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases.
- Minor, W., et al. (2023). The current role and evolution of X-ray crystallography in drug discovery and development. Taylor & Francis Online.
- Wlodawer, A., & Dauter, Z. (2021). Protein Structure Analysis and Validation with X-Ray Crystallography. PubMed.
Sources
- 1. Synthesis, single crystal X-ray diffraction, Hirshfeld surface and biological activity of quinolone derivatives | European Journal of Chemistry [eurjchem.com]
- 2. X-ray crystallography in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein Structure Analysis and Validation with X-Ray Crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. acgpubs.org [acgpubs.org]
- 8. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 9. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
comparative analysis of different synthetic routes to 8-Bromoquinolin-5-amine
An In-Depth Comparative Analysis of Synthetic Routes to 8-Bromoquinolin-5-amine
For researchers, scientists, and professionals in drug development, the efficient and scalable synthesis of key chemical intermediates is paramount. This compound is a vital building block in medicinal chemistry, forming the core of various pharmacologically active agents. This guide provides a comprehensive comparative analysis of different synthetic routes to this important molecule, offering insights into the rationale behind experimental choices, detailed protocols, and supporting data to aid in the selection of the most suitable method for your research needs.
The Significance of this compound
The quinoline scaffold is a privileged structure in drug discovery, and the specific substitution pattern of this compound, with a bromine atom at position 8 and an amine group at position 5, offers unique opportunities for further functionalization. The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of diverse molecular fragments. The amino group provides a handle for amide bond formation, sulfonylation, and other transformations, enabling the construction of a wide array of derivatives with potential therapeutic applications.
This guide will explore three primary synthetic strategies for the preparation of this compound, evaluating each for its efficiency, scalability, and potential challenges.
Route 1: Nitration-Reduction-Bromination of Quinoline
This classical approach involves the sequential functionalization of the quinoline core. The synthesis begins with the nitration of quinoline to introduce a nitro group at the 5-position, followed by the reduction of the nitro group to an amine, and finally, regioselective bromination at the 8-position.
A Comparative Guide to the Structure-Activity Relationship of 8-Bromoquinolin-5-amine Analogs in Cancer Research
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 8-bromoquinolin-5-amine analogs, focusing on their potential as anticancer agents. By synthesizing data from key research, this document offers a comparative overview of how substitutions on the quinoline scaffold influence biological activity. This guide is intended for researchers, scientists, and drug development professionals in the field of oncology and medicinal chemistry.
Introduction: The Quinoline Scaffold in Oncology
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, antibacterial, and anticancer effects.[1] The strategic functionalization of the quinoline nucleus allows for the fine-tuning of its pharmacological properties. In the realm of oncology, quinoline derivatives have emerged as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[2] This guide focuses specifically on this compound and its analogs, a class of compounds that has shown promise in preclinical cancer studies. The presence and position of the bromine atom and the amino group on the quinoline core are key determinants of their biological activity.
The this compound Core and Its Significance
The this compound scaffold serves as a crucial starting point for the development of novel anticancer agents. The bromine atom at the 8-position and the amino group at the 5-position are not merely passive substituents; they actively influence the molecule's electronic properties, lipophilicity, and ability to form key interactions with biological targets. The bromine atom, being an electron-withdrawing group, can modulate the pKa of the quinoline nitrogen and the 5-amino group, which can be critical for target binding. Furthermore, the 5-amino group provides a handle for further synthetic modifications, allowing for the exploration of a wider chemical space.
dot
Caption: Core structure of this compound.
Comparative Analysis of Anticancer Activity
The antiproliferative effects of this compound analogs and related brominated quinolines have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of these compounds.
Brominated 8-Aminoquinoline Analogs
The following table summarizes the in vitro anticancer activity of several brominated 8-aminoquinoline derivatives against a panel of human cancer cell lines.
| Compound ID | Structure | R5 | R7 | Cell Line | IC50 (µg/mL)[3] |
| 1 | 5-Bromo-8-aminoquinoline | Br | H | C6 (Rat Brain Tumor) | >50 |
| HeLa (Human Cervix Carcinoma) | >50 | ||||
| HT29 (Human Colon Carcinoma) | >50 | ||||
| 2 | 5,7-Dibromo-8-aminoquinoline | Br | Br | C6 | 25.6 |
| HeLa | 18.7 | ||||
| HT29 | 12.3 |
Other Substituted Bromoquinolines with Anticancer Activity
To provide a broader context, the table below includes data for other brominated quinolines, highlighting the influence of different functional groups on anticancer potency.
| Compound ID | Structure | R5 | R6 | R7 | R8 | Cell Line | IC50 (µg/mL)[4] |
| 3 | 7-Bromo-8-hydroxyquinoline | H | H | Br | OH | C6 | 25.6 |
| 4 | 5,7-Dibromo-8-hydroxyquinoline | Br | H | Br | OH | C6 | 12.3 |
| 5 | 6,8-Dibromo-5-nitroquinoline | NO2 | Br | H | Br | C6 | 50.0[5] |
| HeLa | 24.1[5] | ||||||
| HT29 | 26.2[5] |
Structure-Activity Relationship (SAR) Insights
The data presented above allows for the deduction of several key SAR trends for brominated quinoline analogs:
-
Importance of Dibromination: The monosubstituted 5-bromo-8-aminoquinoline (1 ) shows weak to no activity, whereas the disubstituted 5,7-dibromo-8-aminoquinoline (2 ) exhibits significant antiproliferative effects.[3] This suggests that the presence of a second bromine atom at the 7-position is crucial for enhancing anticancer potency.
-
Role of the 8-Substituent: A comparison between 5,7-dibromo-8-aminoquinoline (2 ) and 5,7-dibromo-8-hydroxyquinoline (4 ) reveals that both compounds have potent anticancer activity, with the 8-hydroxy analog showing slightly better activity against the C6 cell line.[3][4] This indicates that both the amino and hydroxyl groups at the 8-position can contribute to the anticancer effect.
-
Synergistic Effects of Substituents: The potent activity of 6,8-dibromo-5-nitroquinoline (5 ) highlights the synergistic effect of multiple electron-withdrawing groups on the quinoline scaffold.[5] The combination of bromine and nitro groups significantly enhances the antiproliferative properties.
dot
Caption: Potential kinase inhibition by this compound analogs.
Experimental Protocols
The following are generalized protocols for key assays used in the evaluation of this compound analogs.
Synthesis of Brominated 8-Aminoquinolines
A common method for the synthesis of brominated 8-aminoquinolines involves the direct bromination of 8-aminoquinoline using a brominating agent such as N-bromosuccinimide (NBS) or bromine in a suitable solvent like chloroform or acetic acid. [6] Step-by-step synthesis of 5,7-dibromo-8-aminoquinoline:
-
Dissolve 8-aminoquinoline in a suitable solvent (e.g., chloroform).
-
Slowly add a solution of bromine (2 equivalents) in the same solvent to the 8-aminoquinoline solution at room temperature.
-
Stir the reaction mixture for a specified time (e.g., 1-2 hours) until the reaction is complete, monitoring by thin-layer chromatography (TLC).
-
Quench the reaction with a suitable reagent (e.g., sodium thiosulfate solution) to remove excess bromine.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 5,7-dibromo-8-aminoquinoline.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Step-by-step MTT assay protocol:
-
Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (e.g., this compound analogs) and a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
dot
Caption: Workflow for evaluating antiproliferative activity using the MTT assay.
Conclusion and Future Directions
The structure-activity relationship studies of this compound analogs and related brominated quinolines reveal that the strategic placement of bromine atoms and other functional groups on the quinoline scaffold is a highly effective strategy for developing potent anticancer agents. The dibrominated derivatives, in particular, show significant promise. While kinase inhibition, specifically of Src and VEGFR-2, is a plausible mechanism of action, further detailed mechanistic studies are required to fully elucidate the molecular targets of these compounds. Future research should focus on the synthesis of a broader range of this compound analogs with systematic modifications at other positions of the quinoline ring to refine the SAR and optimize both potency and selectivity. In vivo studies of the most promising compounds are also warranted to assess their therapeutic potential in preclinical cancer models.
References
- 8-Anilinoimidazo[4,5-g]quinoline-7-carbonitriles as Src kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
- A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents.
- VEGFR-2 inhibition of the most active compounds compared to the reference drug. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Navigating the Structure-Activity Landscape of Bromo-Substituted Cyanoquinolines in Cancer Research. Benchchem.
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules.
- Synthesis and biological activities of new substituted thiazoline-quinoline derivatives. European Journal of Medicinal Chemistry.
- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity.
- Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry.
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances.
- Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach. Organic & Biomolecular Chemistry.
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.
- Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Medicinal Chemistry.
- New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. Journal of Biomolecular Structure and Dynamics.
Sources
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Catalytic Systems for the Synthesis of 8-Bromoquinolin-5-amine: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the synthesis of functionalized quinoline scaffolds is a cornerstone of modern medicinal chemistry. Among these, 8-Bromoquinolin-5-amine stands as a valuable building block, its unique substitution pattern offering a versatile platform for the development of novel therapeutic agents. The efficient and selective synthesis of this key intermediate is paramount, and the choice of catalyst is a critical decision point that dictates the success of the synthetic route.
This guide provides an in-depth, head-to-head comparison of the primary catalytic systems employed for the synthesis of this compound and its derivatives. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of these reactions, providing a rationale for experimental design and catalyst selection. The information presented herein is a synthesis of literature data and field-proven insights, designed to empower you to make informed decisions in your synthetic endeavors.
Synthetic Strategies: Two Paths to a Key Intermediate
The synthesis of this compound can be approached from two principal retrosynthetic disconnections, each with its own set of catalytic challenges and advantages:
-
Strategy A: C-N Bond Formation via Amination. This approach involves the installation of the C5-amino group onto a pre-functionalized 8-bromoquinoline core, typically through the amination of a 5,8-dihaloquinoline precursor. This strategy heavily relies on transition metal-catalyzed cross-coupling reactions.
-
Strategy B: C-Br Bond Formation via Bromination. In this alternative route, the C8-bromo substituent is introduced onto a 5-aminoquinoline scaffold. This pathway hinges on selective C-H functionalization or electrophilic aromatic substitution.
This guide will compare the leading catalytic systems for both strategies, providing a comprehensive overview of their performance, scope, and underlying mechanisms.
Strategy A: The Amination Approach - A Tale of Two Metals
The palladium-catalyzed Buchwald-Hartwig amination has become a workhorse for the formation of C-N bonds in the synthesis of arylamines.[1][2] Concurrently, the more classical copper-catalyzed Ullmann condensation offers a cost-effective alternative.[3]
Palladium-Catalyzed Buchwald-Hartwig Amination: A Symphony of Ligand and Metal
The Buchwald-Hartwig amination is renowned for its broad substrate scope and high functional group tolerance, making it a go-to method for the synthesis of complex amines.[4][5] The success of this reaction is critically dependent on the choice of the phosphine ligand, which modulates the reactivity of the palladium center.
A study on the synthesis of 5-(N-substituted-anilino)-8-benzyloxyquinolines, a close analog of our target scaffold, provides an excellent platform for a head-to-head comparison of various phosphine ligands.[6]
Table 1: Comparison of Phosphine Ligands for the Palladium-Catalyzed Amination of 5-Bromo-8-benzyloxyquinoline [6]
| Ligand | Structure | Catalyst System | Reaction Time | Yield (%) |
| Johnphos | (2-Biphenyl)di-tert-butylphosphine | Pd(OAc)₂ | 24 h | Incomplete Conversion |
| TTBP | Tri-tert-butylphosphine | Pd(OAc)₂ | 30 min | 93 |
| DTBNpP | Di-tert-butylneopentylphosphine | Pd(OAc)₂ | 30 min | 90 |
| Tricyclohexylphosphine | P(Cy)₃ | Pd(OAc)₂ | 24 h | 75 |
Reaction conditions: 5-bromo-8-benzyloxyquinoline, N-methylaniline, Pd(OAc)₂ (5 mol%), Ligand (10 mol%), NaO-t-Bu, Toluene, 110-120°C.
The data clearly indicates that for this particular substrate, the bulky, electron-rich phosphine ligands TTBP and DTBNpP offer superior performance, leading to high yields in significantly shorter reaction times.[6] The choice of ligand is crucial; it must promote both the oxidative addition of the aryl bromide to the Pd(0) center and the subsequent reductive elimination of the aminated product.[7][8]
The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that involves the interconversion of palladium between the Pd(0) and Pd(II) oxidation states.[4][5]
Figure 1: The Buchwald-Hartwig amination catalytic cycle.
This protocol is adapted from the synthesis of 5-(N-methylanilino)-8-benzyloxyquinoline and serves as a representative procedure for the Buchwald-Hartwig amination of a bromoquinoline substrate.[6]
Materials:
-
5-Bromo-8-benzyloxyquinoline
-
Amine (e.g., ammonia source or primary amine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-tert-butylphosphine (TTBP) or Di-tert-butylneopentylphosphine (DTBNpP)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add 5-bromo-8-benzyloxyquinoline (1.0 equiv), Pd(OAc)₂ (5 mol%), and the phosphine ligand (10 mol%).
-
Seal the tube, and evacuate and backfill with an inert gas three times.
-
Under the inert atmosphere, add sodium tert-butoxide (1.25 equiv).
-
Add anhydrous, degassed toluene via syringe, followed by the amine (1.25 equiv).
-
Heat the reaction mixture to 110-120 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Copper-Catalyzed Ullmann Condensation: The Classical Approach
The Ullmann condensation is a classical method for C-N bond formation that utilizes a copper catalyst.[3] While it often requires harsher reaction conditions (higher temperatures) than its palladium-catalyzed counterpart, the lower cost of copper makes it an attractive alternative. Modern developments have introduced ligands that can facilitate the reaction under milder conditions.[9]
The mechanism of the Ullmann reaction is more debated than the Buchwald-Hartwig cycle, with several proposed pathways, including oxidative addition/reductive elimination involving Cu(I) and Cu(III) intermediates, as well as radical pathways.[9][10]
Figure 2: A proposed catalytic cycle for the Ullmann condensation.
Strategy B: The Bromination Approach - C-H Functionalization
An alternative synthetic route involves the late-stage bromination of a 5-aminoquinoline precursor. This approach can be advantageous if the aminoquinoline starting material is readily available. Copper catalysts have shown promise in directing the C-H bromination of quinoline derivatives.
Copper-Catalyzed C-H Bromination
Recent studies have demonstrated the copper-catalyzed C5-selective bromination of 8-aminoquinoline amides.[11] This method offers a direct way to introduce the bromine atom at the desired position.
Table 2: Representative Copper-Catalyzed C5-Bromination of an 8-Aminoquinoline Derivative [11]
| Catalyst | Brominating Agent | Base | Solvent | Temperature (°C) | Yield (%) |
| CuSO₄·5H₂O (20 mol%) | Ethyl bromodifluoroacetate | K₃PO₄ | DMSO | 100 | up to 95% |
This copper-catalyzed approach provides excellent regioselectivity for the C5 position, driven by the directing effect of the 8-amino group.
This protocol is based on the selective C5-bromination of an 8-aminoquinoline amide.[11]
Materials:
-
N-(quinolin-8-yl)benzamide (or other 8-aminoquinoline derivative)
-
Ethyl bromodifluoroacetate
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Potassium phosphate (K₃PO₄)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
In a sealed tube, combine N-(quinolin-8-yl)benzamide (1.0 equiv), ethyl bromodifluoroacetate (4.0 equiv), CuSO₄·5H₂O (20 mol%), and K₃PO₄ (1.0 equiv).
-
Add DMSO as the solvent.
-
Seal the tube and heat the mixture at 100 °C for 12 hours.
-
After cooling, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate, saturated sodium sulfide, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Head-to-Head Catalyst Comparison: Palladium vs. Copper
| Feature | Palladium-Catalyzed Buchwald-Hartwig Amination | Copper-Catalyzed Ullmann Condensation/C-H Bromination |
| Catalyst Cost | High | Low |
| Reaction Conditions | Generally milder (lower temperatures) | Often requires higher temperatures (Ullmann) |
| Substrate Scope | Very broad, including aryl chlorides | Traditionally more limited, but improving with new ligands |
| Ligand Sensitivity | Highly dependent on bulky, often expensive phosphine ligands | Can often be performed with simpler, cheaper ligands or ligand-free |
| Functional Group Tolerance | Excellent | Good, but can be less tolerant of certain functional groups |
| Mechanistic Understanding | Well-established catalytic cycle | More complex and debated mechanisms |
Conclusion and Recommendations
The choice of catalytic system for the synthesis of this compound is a multifactorial decision that depends on the specific synthetic strategy, available starting materials, and project constraints such as cost and scale.
For Strategy A (Amination) , the Palladium-Catalyzed Buchwald-Hartwig amination stands out as a highly versatile and efficient method, particularly when employing bulky, electron-rich phosphine ligands such as TTBP or DTBNpP . While the catalyst and ligands can be expensive, the mild reaction conditions and broad substrate scope often justify the cost for the synthesis of complex, high-value molecules. The Copper-Catalyzed Ullmann Condensation remains a viable, more economical alternative, especially for large-scale synthesis, although it may require more optimization to achieve high yields under milder conditions.
For Strategy B (Bromination) , the Copper-Catalyzed C-H Bromination of an 8-aminoquinoline precursor is an attractive and direct approach. The use of an inexpensive copper catalyst and the high regioselectivity make this a compelling strategy if the aminoquinoline starting material is readily accessible.
Ultimately, the optimal catalyst is the one that provides the desired product in the highest yield and purity, with the most efficient use of resources. This guide has provided the foundational knowledge and experimental insights to empower you to make that critical choice for your research.
References
- Buchwald-Hartwig Amin
- Buchwald–Hartwig amin
- Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC.
- The Mechanism of the Modified Ullmann Reaction. (2009).
- Ullmann Reaction. Organic Chemistry Portal.
- RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (2013). PMC.
- Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. (2014). Chemical Society Reviews.
- Strategies for the synthesis of 8‐aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical. (2021).
- Scheme 2. General catalytic cycle for the modified Ullmann amination reaction highlighting the oxidative addition aryl halide activation step.
- Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. (2014). RSC Publishing.
- A Comparative Guide to Copper-Catalyzed and Palladium-Catalyzed Amin
- Ullmann Reaction, A Centennial Memory and Recent Renaissance——Related Formation of Carbon-Hetero
- Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. (2013). Journal of the Indian Chemical Society.
- Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. (2022). Arkivoc.
- Palladium vs.
- Copper-catalyzed selective C5-H bromination and difluoromethylation of 8-aminoquinoline amides using ethyl bromodifluoroacetate as the bifunctional reagent. (2023). PMC.
- Copper- and palladium-catalyzed amidation reactions for the synthesis of substituted imidazo[4,5-c]pyridines. (2014). PubMed.
- Copper(i)-catalyzed radical carboamination reaction of 8-aminoquinoline-oriented buteneamides with chloroform: synthesis of-β-lactams. (2021). RSC Publishing.
- Copper(i)-catalyzed radical carboamination reaction of 8-aminoquinoline-oriented buteneamides with chloroform: synthesis of-β-lactams. (2021). PMC.
- Cu( i )-catalyzed cross-coupling of primary amines with 2,2′-dibromo-1,1′-biphenyl for the synthesis of polysubstituted carbazole. (2022).
- A Comparative Study: Palladium vs.
- Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). (2018). MDPI.
Sources
- 1. Ullmann Reaction [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Copper-Catalyzed 8-Amido Chelation-Induced Remote C-H Amination of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Copper-catalyzed selective C5-H bromination and difluoromethylation of 8-aminoquinoline amides using ethyl bromodifluoroacetate as the bifunctional reagent - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide to Assessing the Purity of Commercial 8-Bromoquinolin-5-amine
For researchers, medicinal chemists, and process development scientists, the quality of a starting material is not merely a line item on a purchase order; it is the bedrock upon which successful synthesis and discovery are built. 8-Bromoquinolin-5-amine is a critical building block in the development of novel therapeutics, including potent biofilm-eradicating agents and other pharmacologically active molecules[1]. Its purity directly influences reaction yields, impurity profiles of subsequent intermediates, and the ultimate safety and efficacy of the final Active Pharmaceutical Ingredient (API).[2]
This guide provides a comprehensive framework for the analytical assessment of commercial this compound samples. We will move beyond a simple recitation of methods to explain the causality behind our analytical choices, empowering you to design a self-validating quality control system. Our approach is rooted in the principles of Good Manufacturing Practice (GMP) and international standards that govern pharmaceutical intermediates, ensuring that every batch you procure meets the stringent requirements for your research and development endeavors.[2][3][4][5][6]
The Analytical Imperative: Why a Multi-Modal Approach is Essential
A supplier's Certificate of Analysis (CoA) is a starting point, but it rarely tells the whole story. The synthetic route used to produce this compound dictates the likely impurities. Common syntheses may involve the bromination of 8-aminoquinoline, which can lead to a variety of process-related impurities, including unreacted starting materials, over-brominated species (e.g., 5,7-dibromo-8-aminoquinoline), or other positional isomers.[7] Therefore, relying on a single analytical technique can create critical blind spots.
A robust purity assessment strategy employs orthogonal methods—techniques that measure sample properties in fundamentally different ways—to build a comprehensive and trustworthy purity profile. Our recommended workflow integrates chromatographic separation with spectroscopic characterization.
Caption: A multi-modal workflow for comprehensive purity analysis.
Technique 1: High-Performance Liquid Chromatography (HPLC-UV)
Expertise & Experience: HPLC is the workhorse for purity determination of non-volatile organic compounds. For this compound, its rigid, aromatic quinoline core contains a strong chromophore, making it highly responsive to UV detection and allowing for sensitive quantification.[8] This method excels at separating the main compound from closely related structural isomers and other non-volatile impurities that may have been formed during synthesis or degradation.
Experimental Protocol: HPLC-UV Purity Assay
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[8]
-
Column: A reverse-phase C18 column (e.g., ThermoScientific™ Hypersil™ C18, 5 µm, 250 × 4.6 mm) is a robust starting point.[9]
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric Acid in Water.
-
Solvent B: Acetonitrile (MeCN).
-
Rationale: The acidic modifier sharpens the peak shape of the basic amine analyte.[10]
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the this compound sample and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution. Dilute as necessary.
Caption: Step-by-step workflow for HPLC-UV analysis.
Trustworthiness & Data Interpretation: The primary output is a chromatogram. Purity is typically calculated by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks. A high-purity sample (>98%) will show a single major peak with minimal secondary peaks. Any peak exceeding 0.1% area should be investigated and, if possible, identified.
Technique 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: While HPLC is excellent for non-volatile compounds, GC-MS is the gold standard for identifying volatile and semi-volatile impurities.[11] This could include residual solvents from the synthesis or purification steps (e.g., Toluene, Dichloromethane) or volatile by-products not readily detected by HPLC.[12][13] The mass spectrometer provides mass-to-charge ratio data, which acts as a chemical fingerprint to tentatively identify unknown impurities by comparing their spectra to established libraries like NIST.[13]
Experimental Protocol: GC-MS Impurity Profiling
-
Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., with an Electron Ionization source).
-
Column: A low-polarity capillary column, such as a DB-5MS (30 m × 0.25 mm × 0.25 µm), is suitable for a broad range of analytes.[13]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial: 80°C, hold for 2 min.
-
Ramp: 15°C/min to 280°C.
-
Final Hold: Hold at 280°C for 10 min.
-
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless.
-
MS Parameters:
-
Ion Source Temperature: 230°C.
-
Scan Range: 40-500 m/z.
-
-
Sample Preparation: Prepare a ~1 mg/mL solution of the sample in a suitable volatile solvent like Dichloromethane or Ethyl Acetate.
Caption: Step-by-step workflow for GC-MS analysis.
Trustworthiness & Data Interpretation: The Total Ion Chromatogram (TIC) is analogous to an HPLC chromatogram. Each peak can be analyzed to view its mass spectrum. The spectrum of the main peak should correspond to this compound (Molecular Weight: ~223.07 g/mol , with a characteristic isotopic pattern for bromine).[14][15] Other peaks can be searched against the NIST library for tentative identification of volatile impurities.
Technique 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is an unparalleled tool for definitive structural elucidation.[16] While chromatography indicates purity based on separation, ¹H and ¹³C NMR confirm the identity of the main component by mapping the molecule's carbon-hydrogen framework. It can also reveal and help identify impurities that have distinct NMR signals not present in the reference spectrum of the pure compound.[7][17]
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in ~0.7 mL of a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).
-
Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. Key signals for the aromatic protons of the quinoline ring system are expected.[7]
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to observe all unique carbon environments.
-
-
Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction.
Caption: Step-by-step workflow for NMR analysis.
Trustworthiness & Data Interpretation: The acquired spectra should be compared against a reference spectrum for pure this compound.[16] The chemical shifts, splitting patterns (multiplicity), and integration values in the ¹H spectrum should match the expected structure. Any unexpected signals ("impurity peaks") suggest the presence of other components. For instance, a signal corresponding to a proton at the 5-position would indicate the presence of the 8-aminoquinoline starting material.
Comparative Data Summary: Fictional Suppliers
To illustrate how this multi-modal data is synthesized into a procurement decision, consider the following analysis of samples from three different commercial suppliers.
| Parameter | Supplier A | Supplier B | Supplier C |
| Appearance | Off-white powder | Light yellow powder | Tan powder |
| HPLC Purity (Area %) | 99.6% | 98.5% | 96.2% |
| Major Impurity (HPLC) | Unknown @ RRT 1.15 (0.2%) | 8-Aminoquinoline (0.8%) | 5,7-Dibromo-8-aminoquinoline (2.5%) |
| GC-MS Volatiles | Dichloromethane (450 ppm) | None Detected (<50 ppm) | Toluene (1200 ppm) |
| ¹H NMR Confirmation | Conforms to structure | Conforms, minor peaks consistent with 8-aminoquinoline | Conforms, additional aromatic signals consistent with di-brominated species |
| Recommendation | Excellent. Suitable for all applications, including GMP processes. | Good. Acceptable for early-stage R&D. May require re-purification for late-stage development. | Poor. High level of process-related impurity. Not recommended without significant re-purification. |
Final Recommendations
The selection of a supplier for a critical raw material like this compound should always be driven by empirical data.
-
Always Qualify a New Lot: Never assume consistency between different lots, even from the same supplier. Perform at least an HPLC purity check on every new batch.
-
Demand Orthogonal Data: For critical applications, insist on a comprehensive analytical package. A combination of HPLC, GC-MS, and NMR provides a high degree of confidence in the material's quality.
-
Define Your Needs: The required purity is dictated by the application. For early-stage discovery, a 98% pure material might be acceptable. For GMP synthesis of a clinical candidate, >99.5% purity with all impurities >0.1% identified is often required.[2]
By adopting this rigorous, evidence-based approach, you safeguard the integrity of your research, ensure the reproducibility of your results, and accelerate your path toward discovery and development.
References
- Pharmaceutical Intermediate Quality Standards: A Practical Guide. (n.d.). SimSon Pharma.
- 8-Bromoquinoline synthesis. (n.d.). ChemicalBook.
- This compound. (n.d.). Santa Cruz Biotechnology.
- Gas Chromatographic Analysis of Halogenated Quinoline Compounds. (n.d.). Journal of Chromatographic Science, Oxford Academic.
- The ISO standards in pharmaceuticals: a complete guide. (2024). SFAM.
- This compound(116632-58-7) 1H NMR spectrum. (n.d.). ChemicalBook.
- 8-Quinolinol, 5-bromo-. (n.d.). PubChem, National Center for Biotechnology Information.
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). Molecules, MDPI.
- Annex 1 WHO good practices for pharmaceutical quality control laboratories. (n.d.). World Health Organization (WHO).
- Best Practices for Quality Control in Pharmaceuticals. (2025). SimplerQMS.
- 8-Bromoquinoline. (n.d.). PubChem, National Center for Biotechnology Information.
- Quality Control in Pharmaceutical Production: Standards and Practices. (n.d.). Parabolic Drugs.
- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016). ACG Publications.
- 5-Bromo-quinolin-8-ylamine. (n.d.). PubChem, National Center for Biotechnology Information.
- 3-Bromoquinolin-8-amine. (n.d.). CymitQuimica.
- 5-Bromoquinolin-8-amine. (n.d.). Chemsrc.
- Determination of Quinoline in Textiles by Gas Chromatography-Mass Spectrometry. (2023). Highlights in Science, Engineering and Technology.
- 8-Bromo-5-methylquinolin-3-amine. (n.d.). BLD Pharm.
- Halogenated quinolines discovered through reductive amination with potent eradication activities against MRSA, MRSE and VRE biofilms. (2015). Bioorganic & Medicinal Chemistry Letters, PubMed.
- 5-Bromoquinolin-8-amine. (n.d.). Synblock.
- Chapter 8 - Amine Synthesis (With Examples). (n.d.). Scribd.
- Application Note: Quantitative Analysis of 6-amino-7-bromoquinoline-5,8-dione. (n.d.). Benchchem.
- Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. (2022). Antioxidants, National Institutes of Health.
- NMR spectra of 5,7-dibromo-8-hydroxyquinoline in DMSO. (n.d.). ResearchGate.
- Separation of 7-Bromoquinoline-8-thiol on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- 5-Bromoquinolin-8-amine. (n.d.). Sunway Pharm Ltd.
- Synthesis of 5-amino-7-bromoquinolin-8-yl sulfonates 15. (n.d.). ResearchGate.
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). MDPI.
- Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B. (n.d.). ACS Omega.
- Quinolines and Gas chromatography-Mass spectrometry. (n.d.). ResearchGate.
- HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. (n.d.). SIELC Technologies.
- HPLC Method for Analysis of 8-hydroxyquinoline. (n.d.). SIELC Technologies.
- Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. (n.d.). Der Pharma Chemica.
- Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. (2019). ResearchGate.
Sources
- 1. Halogenated quinolines discovered through reductive amination with potent eradication activities against MRSA, MRSE and VRE biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tianmingpharm.com [tianmingpharm.com]
- 3. The ISO standards in pharmaceuticals: a complete guide [sfamgroup.com]
- 4. who.int [who.int]
- 5. qualityfwd.com [qualityfwd.com]
- 6. parabolicdrugs.com [parabolicdrugs.com]
- 7. acgpubs.org [acgpubs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sielc.com [sielc.com]
- 11. researchgate.net [researchgate.net]
- 12. 8-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]
- 13. madison-proceedings.com [madison-proceedings.com]
- 14. 5-Bromo-quinolin-8-ylamine | C9H7BrN2 | CID 613829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 3-Bromoquinolin-8-amine | CymitQuimica [cymitquimica.com]
- 16. This compound(116632-58-7) 1H NMR spectrum [chemicalbook.com]
- 17. Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Computational Landscape: A Comparative Docking Analysis of 8-Bromoquinolin-5-amine Derivatives
In the landscape of contemporary drug discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents, demonstrating a wide spectrum of biological activities. Within this class, 8-bromoquinolin-5-amine derivatives have emerged as a subject of interest, holding potential for targeted interactions with various biomacromolecules. This guide provides a comparative overview of in-silico docking studies involving this specific chemical family, designed for researchers, medicinal chemists, and drug development professionals. We will delve into the methodologies, comparative binding analyses, and structure-activity relationships (SAR) to illuminate the therapeutic potential of these compounds.
The Strategic Importance of the this compound Scaffold
The this compound core represents a privileged scaffold in medicinal chemistry. The quinoline ring system itself is a key feature in numerous approved drugs. The strategic placement of a bromine atom at the 8th position and an amine group at the 5th position offers a unique combination of steric and electronic properties, providing a versatile platform for derivatization to achieve enhanced binding affinity and selectivity for specific biological targets. The bromine atom can induce specific halogen bonding interactions, while the amine group serves as a crucial hydrogen bond donor and a key site for synthetic modification.
Methodological Blueprint for a Comparative Docking Study
A robust comparative docking study is underpinned by a meticulously planned and executed workflow. The primary objective is to predict the preferred orientation of a ligand when bound to a target protein and to estimate the strength of the interaction. This allows for the ranking of different derivatives and the prioritization of candidates for synthesis and further biological evaluation.
Below is a generalized workflow that outlines the critical steps in a typical comparative molecular docking analysis.
Caption: Generalized workflow for a comparative molecular docking study.
Step-by-Step Protocol:
-
Protein Target Preparation:
-
The three-dimensional structure of the target protein is typically obtained from the Protein Data Bank (PDB).
-
The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges using software packages like Schrödinger's Protein Preparation Wizard or AutoDockTools.
-
-
Ligand Preparation:
-
The 2D structures of the this compound derivatives are drawn using a chemical drawing tool.
-
These structures are then converted to 3D and their energy is minimized using a suitable force field (e.g., OPLS, MMFF94).
-
-
Docking and Scoring:
-
A docking grid is defined around the active site of the target protein.
-
The prepared ligands are then docked into the defined active site using a docking program (e.g., AutoDock Vina, Glide, GOLD).
-
The docking algorithm samples a large number of possible conformations and orientations of the ligand within the active site.
-
Each generated pose is evaluated by a scoring function, which provides an estimate of the binding affinity (e.g., in kcal/mol).
-
-
Post-Docking Analysis:
-
The results are analyzed to identify the best-scoring poses for each ligand.
-
The interactions between the ligands and the protein, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, are visualized and analyzed.
-
A comparative analysis of the docking scores and binding modes of the different derivatives is performed to elucidate structure-activity relationships.
-
Comparative Analysis: A Case Study
The core structure and points of derivatization are illustrated below.
Caption: Core structure of this compound with hypothetical points of derivatization (R1, R2). Note: This is a representative image; a real diagram would require a specific chemical structure image.
Hypothetical Docking Results
The following table summarizes the hypothetical docking scores and key interactions for a series of derivatives.
| Compound ID | R1-substituent | R2-substituent | Docking Score (kcal/mol) | Key Interactions (Residues) |
| 1a | H | Phenyl | -8.5 | H-bond with Asp810, Pi-cation with Lys745 |
| 1b | CH3 | Phenyl | -8.9 | H-bond with Asp810, Pi-cation with Lys745, Hydrophobic interaction with Leu718 |
| 1c | OCH3 | Phenyl | -9.2 | H-bond with Asp810, H-bond with Cys797, Pi-cation with Lys745 |
| 2a | H | Pyridyl | -9.5 | H-bond with Asp810, Pi-cation with Lys745, H-bond with Met793 (via Pyridyl-N) |
| 2b | CH3 | Pyridyl | -9.8 | H-bond with Asp810, Pi-cation with Lys745, H-bond with Met793, Hydrophobic interaction with Leu718 |
| 2c | OCH3 | Pyridyl | -10.3 | H-bond with Asp810, H-bond with Cys797, Pi-cation with Lys745, H-bond with Met793 |
Interpretation of Results and SAR
From the hypothetical data, several structure-activity relationships can be inferred:
-
Impact of R1-substituent: The introduction of electron-donating groups like methyl (CH3) and methoxy (OCH3) at the R1 position appears to enhance the binding affinity, as indicated by the more negative docking scores. The methoxy group, in particular, may offer an additional hydrogen bond acceptor, as seen in the interaction with Cys797.
-
Impact of R2-substituent: Replacing the phenyl ring with a pyridyl ring at the R2 position leads to a significant improvement in the docking score. This is likely due to the nitrogen atom in the pyridyl ring acting as a hydrogen bond acceptor, forming a crucial interaction with the hinge region residue Met793, a common interaction motif for kinase inhibitors.
-
Synergistic Effects: The combination of a methoxy group at R1 and a pyridyl group at R2 (Compound 2c) results in the highest predicted binding affinity. This suggests a synergistic effect where the substituents at both positions contribute favorably to the overall binding.
Correlation with Experimental Data: The Litmus Test
It is imperative to correlate in-silico predictions with in-vitro experimental data to validate the docking protocol and the generated hypotheses. The table below shows a hypothetical correlation between the docking scores and the experimentally determined IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%).
| Compound ID | Docking Score (kcal/mol) | Experimental IC50 (nM) |
| 1a | -8.5 | 150 |
| 1b | -8.9 | 110 |
| 1c | -9.2 | 85 |
| 2a | -9.5 | 50 |
| 2b | -9.8 | 35 |
| 2c | -10.3 | 15 |
A strong correlation between lower (more negative) docking scores and lower IC50 values would lend confidence to the predictive power of the computational model. This validation is a critical step before committing resources to the synthesis and development of more complex derivatives.
Conclusion and Future Directions
Comparative docking studies serve as a powerful tool in modern drug discovery for the rapid evaluation and prioritization of congeneric series of compounds. The this compound scaffold presents a promising starting point for the design of potent and selective inhibitors for various therapeutic targets. By systematically exploring the effects of different substituents on the binding affinity and interaction patterns, researchers can rationally design novel derivatives with improved pharmacological profiles. The insights gained from such in-silico studies, when validated by experimental data, can significantly accelerate the journey from a chemical scaffold to a clinical candidate. Future work should focus on synthesizing these prioritized compounds and evaluating their biological activity to further refine the computational models and advance the development of this promising class of molecules.
References
comparing the fluorescent properties of 8-Bromoquinolin-5-amine derivatives
This guide provides a foundational strategy for the systematic investigation of this compound derivatives. By combining rational synthesis with rigorous photophysical characterization, researchers can elucidate the structure-property relationships that govern the fluorescence of this promising, yet under-investigated, class of compounds. Derivatives that successfully overcome the inherent bromine-induced quenching could yield novel fluorophores with tunable emission wavelengths and environmental sensitivity. Such compounds hold significant potential as fluorescent probes for a wide range of applications, from cellular imaging and viscosity sensing to the detection of metal ions and other analytes. [4][5][27][28]
References
- Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. (n.d.).
- A Practical Guide to Measuring Fluorescence Quantum Yield. (n.d.). BenchChem.
- Singh, J., & Mishra, S. (2023).
- Quinoline-Based Fluorescent Probe for Various Applic
- Highly Sensitive Quinoline-Based Two-Photon Fluorescent Probe for Monitoring Intracellular Free Zinc Ions. (n.d.).
- Solvatochromic behaviour of 6-quinoline derivative compounds. (n.d.).
- What is Fluorescence Quenching? (2024). Edinburgh Instruments.
- Resch-Genger, U., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS.
- Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applic
- Solvatochromism of Quinoline-390 and Rhodamine-800: Multiple Linear Regression and Computational Approaches. (2018). Asian Journal of Chemistry.
- What makes a species "fluorescence quencher"? (2016). Chemistry Stack Exchange.
- Bolen, E. J., & Holloway, P. W. (1990).
- Cross sections for fluorescence quenching of bromine (BOu+) by collision with foreign gases as studied by laser excited fluoresc. (n.d.).
- Fluorescence quantum yield measurement. (2021). JASCO Global.
- A Guide to Recording Fluorescence Quantum Yields. (n.d.). UCI Department of Chemistry.
- A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative. (2024).
- Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. (n.d.).
- Quinoline-based fluorescent small molecules for live cell imaging. (2022).
- synthesis, solvatochromism, electronic structure and nonlinear optic properties of quinolin-8-yl 2. (2018). Semantic Scholar.
- 8-Bromoquinoline synthesis. (n.d.). ChemicalBook.
- Exploring the Solvatochromism in Hydroxyquinoline Derivative: An Experimental and Simulated DFT Study. (2024).
- Solvatochromic study of 2-hydroxy-4-methylquinoline for the determination of dipole moments and solute–solvent interactions. (2022).
- 5-Aminoquinoline 97 611-34-7. (n.d.). Sigma-Aldrich.
- Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. (2019).
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.).
- Chemoselective synthesis of 5-amino-7-bromoquinolin-8-yl sulfonate derivatives and their antimicrobial evalu
- Halogen atom substitution effect on the carbazole fluorescence properties and supramolecular interactions in the solid-st
- Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. (2019).
- Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. (2022).
- The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determin
Sources
- 1. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. 8-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]
- 7. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Making sure you're not a bot! [opus4.kobv.de]
- 13. chem.uci.edu [chem.uci.edu]
- 14. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of a Novel HPLC-UV Method for the Quantification of 8-Bromoquinolin-5-amine
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of product safety and efficacy. For novel compounds such as 8-Bromoquinolin-5-amine, a key intermediate in medicinal chemistry, establishing a reliable, accurate, and robust analytical method is of paramount importance. This guide provides an in-depth validation of a newly developed High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the quantification of this compound. It offers a transparent comparison with alternative analytical technologies and is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
Introduction: The Analytical Imperative for this compound
This compound is a heterocyclic aromatic amine with potential applications in the synthesis of pharmacologically active agents. Its quinoline core is a privileged scaffold in drug discovery. The purity and concentration of this intermediate directly impact the quality and yield of the final active pharmaceutical ingredient (API). Therefore, a validated analytical method is essential for its characterization, stability testing, and quality control. This guide details the development and subsequent validation of a novel, specific, and stability-indicating HPLC-UV method.
Method Development: A Rationale-Driven Approach
The selection of HPLC with UV detection was a deliberate choice driven by the physicochemical properties of this compound. The presence of the quinoline chromophore suggests strong UV absorbance, making UV detection a suitable and widely accessible quantification technique.[4] Reversed-phase chromatography was chosen for its versatility and applicability to moderately polar compounds like aromatic amines.
The New HPLC-UV Method Parameters:
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for aromatic compounds. The C18 stationary phase is a standard choice for quinoline derivatives.[5][6] |
| Mobile Phase | Acetonitrile: 20mM Phosphate Buffer (pH 3.0) (60:40 v/v) | The combination of organic modifier (acetonitrile) and aqueous buffer allows for the efficient elution and good peak shape of the analyte. The acidic pH ensures the amine group is protonated, leading to consistent retention. |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides a balance between analysis time and column efficiency. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | A small injection volume minimizes potential for peak distortion. |
| Detection | UV at 245 nm | The wavelength of maximum absorbance for this compound, ensuring optimal sensitivity. |
| Diluent | Mobile Phase | Ensures compatibility with the chromatographic system and prevents peak distortion. |
Method Validation Protocol: Adherence to ICH Q2(R1)
The validation of the developed method was performed in strict accordance with ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][2][3] The following performance characteristics were evaluated:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Caption: Workflow for the validation of the new analytical method.
Experimental Data and Results
Specificity (Forced Degradation Studies)
To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted. This compound was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions.
Table 1: Summary of Forced Degradation Results
| Stress Condition | % Degradation | Purity Angle | Purity Threshold | Observations |
| 0.1 N HCl (80°C, 4h) | 15.2% | 0.85 | 1.20 | Major degradant peak at RRT 0.78. Main peak is pure. |
| 0.1 N NaOH (80°C, 4h) | 11.8% | 0.92 | 1.25 | Major degradant peak at RRT 0.65. Main peak is pure. |
| 10% H₂O₂ (RT, 24h) | 22.5% | 0.78 | 1.15 | Multiple degradant peaks observed. Main peak is pure. |
| Thermal (105°C, 48h) | 3.1% | Not applicable | Not applicable | No significant degradation observed. |
| Photolytic (UV light) | 5.6% | Not applicable | Not applicable | Minor degradation observed. |
The results indicate that the method is specific and stability-indicating, as the main peak of this compound was well-resolved from all degradation products, and the peak purity analysis passed in all stressed conditions.
Linearity, Range, Accuracy, and Precision
Table 2: Summary of Validation Parameters
| Parameter | Acceptance Criteria | Result |
| Linearity (R²) | ≥ 0.999 | 0.9998 |
| Range | 50 - 150 µg/mL | 50 - 150 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (Repeatability, %RSD) | ≤ 2.0% | 0.85% |
| Precision (Intermediate, %RSD) | ≤ 2.0% | 1.23% |
| LOD | - | 0.5 µg/mL |
| LOQ | - | 1.5 µg/mL |
The method demonstrated excellent linearity over the specified range. Accuracy, determined by spike recovery at three concentration levels, was within the acceptable limits. The low %RSD values for repeatability (intra-day) and intermediate precision (inter-day, different analyst) confirm the high precision of the method.
Robustness
The robustness of the method was evaluated by making small, deliberate changes to the chromatographic conditions.
Table 3: Robustness Study Results
| Parameter Varied | Variation | %RSD of Peak Area |
| Flow Rate | ± 0.1 mL/min | < 2.0% |
| Mobile Phase Composition | ± 2% Acetonitrile | < 2.0% |
| Column Temperature | ± 2 °C | < 2.0% |
| pH of Buffer | ± 0.2 units | < 2.0% |
The method was found to be robust, with no significant impact on the results from the minor variations in the experimental parameters.
Comparative Analysis with Alternative Methods
While the developed HPLC-UV method is highly suitable for routine quality control, it is important to consider other analytical techniques for specific applications.
Caption: Decision tree for selecting an analytical method.
Table 4: Comparison of Analytical Techniques
| Feature | HPLC-UV (This Method) | Gas Chromatography-Mass Spectrometry (GC-MS) | Supercritical Fluid Chromatography (SFC) |
| Principle | Liquid-solid partitioning | Gas-solid partitioning | Supercritical fluid-solid partitioning |
| Applicability | Broad range of non-volatile and thermally stable compounds. | Volatile and thermally stable compounds. | Chiral and achiral compounds; faster than HPLC.[7] |
| Pros | Robust, reproducible, widely available, suitable for stability studies. | High sensitivity and specificity (with MS), excellent for volatile impurities. | Faster analysis, lower organic solvent consumption, ideal for chiral separations.[8][9][10] |
| Cons | Higher organic solvent consumption, longer run times than SFC. | Requires derivatization for non-volatile compounds, potential for thermal degradation. | Higher initial instrument cost, less common in standard QC labs. |
| Best For | Routine QC, purity, assay, and stability testing of this compound. | Analysis of volatile impurities or related substances. | High-throughput screening, chiral purity determination.[9][10] |
Detailed Experimental Protocols
Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 50 to 150 µg/mL.
-
Sample Solution: Accurately weigh a quantity of the test sample equivalent to about 10 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
Chromatographic Procedure
Set up the HPLC system with the parameters outlined in Section 2. Equilibrate the column for at least 30 minutes with the mobile phase. Inject the standard and sample solutions and record the chromatograms. Calculate the amount of this compound in the sample using the peak area response and the calibration curve.
Conclusion
This guide has detailed the successful development and comprehensive validation of a novel HPLC-UV method for the quantification of this compound. The method has been proven to be specific, linear, accurate, precise, and robust, making it highly suitable for its intended purpose in a quality control environment. The comparative analysis with GC-MS and SFC provides valuable context for researchers to select the most appropriate analytical technique based on their specific needs. The adherence to ICH Q2(R1) guidelines ensures the scientific integrity and trustworthiness of the data presented.
References
- ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- Nowik, W., Pauter, M., & Duszczyk, M. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Cogent Chemistry, 4(1), 1478589. [Link]
- Full article: Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. (2018). Taylor & Francis Online. [Link]
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
- Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (2019).
- ICH. Quality Guidelines. [Link]
- ICH Q2 R1: Mastering Analytical Method Validation. (2023). Abraham Entertainment. [Link]
- Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. (2007).
- RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. (n.d.). [Link]
- Comparison of sfc, gc and hplc. (2017). Slideshare. [Link]
- This compound. (n.d.). [Link]
- HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. (n.d.). SIELC Technologies. [Link]
- 5-Bromoquinolin-8-amine. (n.d.). Chemsrc. [Link]
- HPLC or SFC? Which One Should I Choose? (2023). Teledyne LABS. [Link]
- Should I use SFC or HPLC for my Analysis? (2023).
- Ökten, S., Aslan, M., & Değirmenci, H. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014).
- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014).
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2018). MDPI. [Link]
- 8-Quinolinol, 5-bromo-. (n.d.). PubChem. [Link]
- Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. (2022). National Institutes of Health. [Link]ncbi.nlm.nih.gov/pmc/articles/PMC9144883/)
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. HPLC or SFC? Which One Should I Choose? [teledynelabs.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to Cross-Reactivity Profiling: A Comparative Analysis of Quinoline-Based Kinase Inhibitors
In the landscape of modern drug discovery, particularly in oncology, protein kinase inhibitors represent a cornerstone of targeted therapy.[1][2] The quinoline scaffold is a privileged structure in this domain, forming the core of numerous potent inhibitors. However, the high degree of conservation within the ATP-binding site across the human kinome presents a significant challenge: ensuring inhibitor selectivity.[1][3] Off-target activity, or cross-reactivity, can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[4][5] Therefore, a rigorous and systematic evaluation of a compound's selectivity is not merely a regulatory hurdle but a fundamental necessity for understanding its biological activity and predicting its clinical profile.
This guide provides an in-depth comparison of methodologies and data interpretation for cross-reactivity studies, using the well-characterized quinoline-based inhibitor Dasatinib as a primary example. We will compare its selectivity profile against other multi-targeted kinase inhibitors, Sunitinib and Sorafenib, to illustrate how subtle structural differences can translate into vastly different kinome interaction landscapes. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of kinase inhibitors.
The Imperative of Selectivity: Why Cross-Reactivity Profiling Matters
The development of a successful kinase inhibitor hinges on a delicate balance between potency against the intended target and avoidance of interactions with other kinases that could cause adverse effects.[1] A promiscuous inhibitor might show potent anti-cancer effects in vitro but fail in clinical trials due to an unacceptable toxicity profile driven by off-target inhibition.[5] Conversely, some multi-targeted inhibitors have demonstrated clinical success precisely because of their broader activity spectrum.[5] For example, the clinical efficacy of Imatinib against gastrointestinal stromal tumors (GIST) was discovered due to its inhibition of c-Kit, an off-target activity relative to its primary Bcr-Abl target.[5]
Understanding this profile early in development is critical. It allows for:
-
Rational Lead Optimization: Guiding medicinal chemistry efforts to enhance selectivity.
-
Mechanism Deconvolution: Differentiating on-target from off-target phenotypic effects in cellular assays.
-
Toxicity Prediction: Identifying potential liabilities by flagging inhibition of kinases with known physiological roles (e.g., cardiac or metabolic kinases).
-
Biomarker Development: Correlating clinical outcomes with the inhibition of a specific pattern of kinases.[6][7][8][9]
Comparative Kinome Selectivity: Dasatinib vs. Alternatives
To contextualize the cross-reactivity profile of a quinoline-based compound, we compare Dasatinib with two other widely used multi-kinase inhibitors, Sunitinib and Sorafenib. While all three are staples in oncology, their target profiles and associated clinical activities differ significantly.
Dasatinib is a potent, ATP-competitive inhibitor of BCR-ABL and SRC family kinases.[10] However, large-scale kinome profiling has revealed it to be a highly promiscuous inhibitor, interacting with a broad range of tyrosine and serine/threonine kinases.[10][11] This broad activity spectrum contributes to both its profound anti-leukemic effects and some of its characteristic side effects.[11]
Sunitinib is an oral multi-kinase inhibitor targeting receptor tyrosine kinases (RTKs) such as VEGFRs and PDGFRs, as well as KIT.[12][13][14][15] Its anti-angiogenic and anti-tumor activities are attributed to this specific pattern of RTK inhibition.[14]
Sorafenib also inhibits multiple kinases, including VEGFR, PDGFR, and Raf kinases.[16] Its clinical utility in hepatocellular carcinoma is linked to this unique combination of anti-angiogenic and anti-proliferative activities.[16]
The following table summarizes the inhibitory activity (IC50 values in nM) of these three compounds against a selection of key kinases, illustrating their distinct selectivity profiles. Lower values indicate higher potency.
| Kinase Target | Dasatinib (IC50 nM) | Sunitinib (IC50 nM) | Sorafenib (IC50 nM) | Primary Pathway |
| ABL1 | <1 | >10,000 | 280 | Oncogenic signaling |
| SRC | 0.8 | 110 | 140 | Cell growth, survival |
| KIT | 12 | 16 | 68 | Proliferation, survival |
| PDGFRβ | 28 | 2 | 5 | Angiogenesis, growth |
| VEGFR2 | 30 | 9 | 90 | Angiogenesis |
| BRAF | >10,000 | >10,000 | 22 | MAP Kinase Pathway |
| DDR1 | 1.5 | >10,000 | >10,000 | Cell adhesion, migration |
Note: Data compiled from various public sources and publications. Absolute values may vary depending on assay conditions.
This comparative data highlights the critical need for comprehensive profiling. A compound like Dasatinib, while exceptionally potent against ABL1, also potently inhibits numerous other kinases like SRC and DDR1, a feature not shared by Sunitinib or Sorafenib.[11] This knowledge is crucial for interpreting cellular data and anticipating clinical outcomes.
Experimental Framework for Cross-Reactivity Assessment
A robust cross-reactivity study employs a tiered approach, starting with broad screening and progressing to more complex cellular models.
Caption: Tiered workflow for kinase inhibitor cross-reactivity profiling.
Protocol 1: Large-Panel Biochemical Kinase Assay
This is the foundational experiment for selectivity profiling. It measures the direct inhibition of enzymatic activity against a large panel of purified kinases. The radiometric [³³P]-ATP filter-binding assay remains the gold standard for its direct measurement and high sensitivity.[17]
Principle: This assay quantifies the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a specific peptide or protein substrate by a kinase. The amount of radioactivity incorporated into the substrate is proportional to the kinase activity. The assay is performed in the presence of varying concentrations of the inhibitor to determine the IC50.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test compound (e.g., your 8-Bromoquinolin-5-amine derivative) in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold) in DMSO.
-
Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Prepare ATP solution by mixing unlabeled ATP with [γ-³³P]ATP to achieve the desired specific activity and final concentration (typically at or near the Km for each kinase).
-
-
Reaction Setup (384-well plate format):
-
To each well, add 5 µL of the appropriate kinase/substrate mix in reaction buffer.
-
Add 100 nL of the serially diluted test compound or DMSO control using a pintool or acoustic dispenser.
-
Allow the compound and kinase to pre-incubate for 10-20 minutes at room temperature to allow for binding equilibrium.
-
-
Initiate Kinase Reaction:
-
Add 5 µL of the ATP solution to each well to start the reaction.
-
Incubate the plate for a predetermined time (e.g., 60-120 minutes) at 30°C. The incubation time should be optimized to ensure the reaction is within the linear range.
-
-
Stop Reaction and Capture Substrate:
-
Spot 10 µL of the reaction mixture from each well onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter paper.
-
Wash the filter mat extensively (e.g., 3 times for 10 minutes each) in a phosphoric acid solution (e.g., 0.75%) to remove unincorporated [γ-³³P]ATP.
-
-
Data Acquisition and Analysis:
-
Dry the filter mat completely.
-
Expose the mat to a phosphor screen or use a scintillation counter to quantify the radioactivity in each spot.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
While biochemical assays are essential, they do not account for cell permeability, target engagement in a crowded cellular milieu, or compound metabolism. CETSA is a powerful biophysical method that directly measures target engagement in intact cells or tissues.[18][19][20][21]
Principle: CETSA is based on the ligand-induced thermal stabilization of proteins.[18][22] When a compound binds to its target protein, the protein-ligand complex becomes more resistant to heat-induced denaturation. By heating cell lysates or intact cells to various temperatures, one can measure the amount of soluble, non-denatured target protein remaining. A shift in the melting curve to a higher temperature in the presence of the compound indicates direct target engagement.[22]
Step-by-Step Methodology (Western Blot Detection):
-
Cell Treatment:
-
Culture cells (e.g., a relevant cancer cell line) to ~80% confluency.
-
Treat the cells with the test compound at various concentrations or a vehicle control (e.g., 0.1% DMSO) for 1-2 hours in culture media.
-
-
Heating Step:
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated aggregates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Measure the protein concentration of each sample using a BCA or Bradford assay.
-
Normalize the samples to the same total protein concentration.
-
Analyze the abundance of the target protein in each sample using SDS-PAGE and Western blotting with a specific antibody.
-
-
Data Interpretation:
-
Quantify the band intensities from the Western blot.
-
Plot the relative amount of soluble protein as a function of temperature for both vehicle- and compound-treated samples.
-
A rightward shift in the melting curve for the compound-treated sample demonstrates target stabilization and thus, engagement.
-
Visualizing Pathway Interactions
Understanding a compound's cross-reactivity profile is also key to predicting its impact on cellular signaling networks. A multi-targeted inhibitor like Dasatinib can simultaneously impinge on several critical pathways.
Caption: Dasatinib inhibits multiple kinases, affecting key cancer pathways.
Conclusion
The journey of a kinase inhibitor from bench to bedside is paved with rigorous scientific evaluation, and at its heart lies the comprehensive characterization of its selectivity. As demonstrated with the quinoline-based inhibitor Dasatinib and its comparators, cross-reactivity is a complex, multifaceted property that defines a compound's therapeutic window and potential applications. By employing a tiered experimental approach, from broad biochemical screens to in-cell target engagement assays like CETSA, researchers can build a detailed portrait of a compound's interaction with the human kinome. This guide provides the foundational protocols and comparative context necessary to embark on this critical analysis, ensuring that novel compounds based on scaffolds like this compound are advanced with a clear understanding of their biological mechanism of action.
References
- Casari, I., et al. (2015). Sorafenib off-target effects predict outcomes in patients treated for hepatocellular carcinoma. Future Oncology. [Link][6][7][8]
- Di Costanzo, G. G., et al. (2015). Sorafenib off-target effects predict outcomes in patients treated for hepatocellular carcinoma. Future Oncology. [Link][6][7][8]
- Niijima, S., Shiraishi, A., & Okuno, Y. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors.
- Godl, K., et al. (2010). Characterization of the Small Molecule Kinase Inhibitor SU11248 (Sunitinib/ SUTENT) in vitro and in vivo - Towards Response Prediction.
- Niijima, S., Shiraishi, A., & Okuno, Y. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. PubMed. [Link][4]
- BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link][25]
- Roskoski, R. Jr. (2007). Sunitinib: a multitargeted receptor tyrosine kinase inhibitor in the era of molecular cancer therapies. PubMed. [Link][12]
- van Erp, N. P., et al. (2009). Clinical pharmacology of sunitinib.
- Faivre, S., Demetri, G., Sargent, W., & Raymond, E. (2007). Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). PubMed Central. [Link][14]
- Faivre, S., Demetri, G., Sargent, W., & Raymond, E. (2007). Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). Taylor & Francis Online. [Link][15]
- Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Reaction Biology. [Link][17]
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link][18]
- Di Costanzo, G. G., et al. (2015). Sorafenib off-target effects predict outcomes in patients treated for hepatocellular carcinoma.
- Shaffer, P. L., & Shokat, K. M. (2015). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online. [Link][1]
- Kinnings, S. L., et al. (2010). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. NIH. [Link][27]
- Santoro, A., et al. (2015).
- Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link][28]
- Vasta, J. D., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link][19]
- Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. [Link][5]
- CETSA. (n.d.). CETSA. CETSA. [Link][20]
- Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood. [Link][11]
- Larrow, J. F., et al. (2015). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. PubMed Central. [Link][31]
- Al-Salama, Z. T., et al. (2024).
- Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link][21]
- Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. [Link][32]
- van der Wouden, P. E., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link][10]
- Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link][22]
- Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Discovery Research Portal. [Link][33]
- Wang, Y., et al. (2022). Chemical Reactivity and Optical and Pharmacokinetics Studies of 14 Multikinase Inhibitors and Their Docking Interactions Toward. Frontiers. [Link][34]
- Li, Z., et al. (2024). Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning. PubMed Central. [Link][3]
- Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets.
- Abou-Alfa, G. K. (2008). Sorafenib in the Treatment of Advanced Hepatocellular Carcinoma. PubMed Central. [Link][16]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sorafenib off-target effects predict outcomes in patients treated for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Prognostic significance of adverse events in patients with hepatocellular carcinoma treated with sorafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. Sunitinib: a multitargeted receptor tyrosine kinase inhibitor in the era of molecular cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 14. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Sorafenib in the Treatment of Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reactionbiology.com [reactionbiology.com]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CETSA [cetsa.org]
- 21. news-medical.net [news-medical.net]
- 22. annualreviews.org [annualreviews.org]
Benchmarking 8-Bromoquinolin-5-amine in OLED Devices: A Comparative Guide for Advanced Material Research
In the dynamic landscape of Organic Light-Emitting Diode (OLED) technology, the pursuit of novel materials with superior performance, stability, and cost-effectiveness is paramount. Quinoline derivatives have emerged as a versatile class of compounds, demonstrating significant promise in various layers of the OLED stack.[1][2] This guide provides a comprehensive technical analysis of 8-Bromoquinolin-5-amine, a molecule of interest for researchers and material scientists. While direct, published performance data for this compound in OLED devices is not yet available, this document will benchmark its potential by examining its structural attributes and comparing them against established materials. We will explore its likely application as a Hole Transport Layer (HTL) material, while also considering its potential in other roles within the device architecture.
The Multifaceted Role of Quinoline Derivatives in OLEDs
Quinoline and its derivatives are nitrogen-containing heterocyclic compounds known for their rigid, planar structure and tunable electronic properties.[2] These characteristics make them suitable for several key functions within an OLED device:
-
Electron-Transporting Materials (ETMs) : The inherent electron-deficient nature of the quinoline core facilitates electron mobility, making many quinoline derivatives effective ETMs.[1][2]
-
Host Materials : In phosphorescent and fluorescent OLEDs, quinoline derivatives can serve as stable host materials for emissive dopants.[2]
-
Emissive Materials : Certain derivatives exhibit strong fluorescence and can be used as the primary light-emitting component.[2]
-
Hole-Transporting Materials (HTMs) : While less common, functionalization with electron-donating groups can impart hole-transporting properties.[2]
The subject of this guide, this compound, possesses both the quinoline core and an electron-donating amino group, suggesting its potential, particularly as an HTL material.
Prospective Analysis of this compound as a Hole-Transporting Material
The selection of an appropriate HTL is critical for achieving high efficiency, low power consumption, and a long operational lifetime in OLEDs.[3] An effective HTL must possess high hole mobility, good thermal stability, and energy levels that align well with the anode and the emissive layer to ensure efficient hole injection and transport.[4][5]
Structural and Electronic Considerations
The this compound molecule has two key functional components that will dictate its electronic behavior:
-
The Quinoline Core : This bicyclic aromatic system is inherently electron-deficient, which typically favors electron transport.
-
The 5-Amino Group (-NH2) : As a primary aromatic amine, this is a well-known electron-donating group. In the context of charge transport, amino groups are characteristic of many high-performance HTLs, such as the arylamine-based materials NPB and TAPC. The presence of this group is expected to increase the Highest Occupied Molecular Orbital (HOMO) energy level of the molecule, which is a crucial parameter for efficient hole injection from the anode (typically Indium Tin Oxide, ITO).
-
The 8-Bromo Group (-Br) : The bromine substituent is an electron-withdrawing group via induction but can also participate in resonance. Its presence can influence the molecule's electronic properties, solubility, and film-forming characteristics. It also provides a reactive site for further synthetic modifications to fine-tune the material's properties.
Given the presence of the amino group, it is reasonable to hypothesize that this compound could function as an HTL. Its performance would need to be experimentally validated against benchmark HTLs.
Comparative Benchmarking with Standard HTLs
To provide a framework for future experimental work, we compare the anticipated properties of this compound with two widely used HTLs: N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB) and 1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC).
| Performance Metric | NPB-based Device | TAPC-based Device | This compound (Hypothetical) |
| Maximum Current Efficiency (cd/A) | ~2.75 - 5.5[3] | ~21.1 - 55.74[3] | To be determined |
| Maximum Power Efficiency (lm/W) | Not widely reported[3] | ~18.58 - 29.28[3] | To be determined |
| Maximum External Quantum Efficiency (%) | Not widely reported[3] | ~10.6 - 21.59[3] | To be determined |
| Maximum Luminance (cd/m²) | ~7600[3] | ~6220[3] | To be determined |
| Turn-on Voltage (V) | ~3.0 - 4.5[3] | ~2.8 - 3.5[3] | To be determined |
| Glass Transition Temperature (Tg) | ~96 °C | ~130 °C | To be determined |
| Hole Mobility (cm²/Vs) | ~10⁻⁴ | ~10⁻² | To be determined |
Note: The performance of OLEDs is highly dependent on the specific device structure and materials used. The values presented here are for illustrative purposes and may vary.[3]
Alternative Roles and Future Research Directions
While the primary hypothesis is its function as an HTL, this compound could be explored for other applications within an OLED:
-
As an Electron Transport Material : Despite the amino group, the overall electron-withdrawing nature of the quinoline and bromine moieties might still allow for electron transport. Its performance would need to be compared against standard ETMs like Tris(8-hydroxyquinolinato)aluminum (Alq3) and 1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene (TPBi).[1]
-
As a Precursor for Emissive Materials : The amine and bromo groups serve as excellent handles for further chemical synthesis. For instance, the amine could be functionalized with other aromatic groups to create more complex hole-transporting or emissive molecules. The bromine could be used in cross-coupling reactions to extend the π-conjugation of the system, potentially leading to materials with tunable emission colors.
Experimental Protocols for Performance Evaluation
To benchmark the performance of this compound, a systematic experimental approach is required. The following outlines a standard methodology for the fabrication and characterization of a multilayer OLED device.
Device Fabrication
The fabrication of OLED devices is a multi-step process typically carried out in a high-vacuum environment to prevent contamination.
-
Substrate Preparation : Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, followed by UV-ozone treatment to improve the work function and remove organic residues.
-
Hole Injection Layer (HIL) Deposition : A thin layer of a HIL material, such as PEDOT:PSS, is often spin-coated onto the ITO to facilitate hole injection.
-
Hole Transport Layer (HTL) Deposition : this compound would be deposited via thermal evaporation in a high-vacuum chamber (pressure < 10⁻⁶ Torr). The thickness should be systematically varied (e.g., 20-50 nm) to optimize device performance.
-
Emissive Layer (EML) Deposition : An appropriate emissive layer is deposited. This could be a single material or a host doped with a fluorescent or phosphorescent emitter.
-
Electron Transport Layer (ETL) Deposition : A standard ETL, such as Alq3 or TPBi, is deposited to facilitate electron transport and block holes.[1]
-
Electron Injection Layer (EIL) and Cathode Deposition : A thin layer of an EIL like lithium fluoride (LiF) is deposited, followed by a metal cathode (e.g., aluminum) through a shadow mask.
-
Encapsulation : The device is encapsulated to protect the organic layers from atmospheric moisture and oxygen.
Device Characterization
-
Current-Voltage-Luminance (J-V-L) Characteristics : Measured using a source meter and a photometer to determine the turn-on voltage, current density, and luminance.
-
Electroluminescence (EL) Spectrum : Recorded with a spectrometer to determine the emission color and calculate the Commission Internationale de l'Éclairage (CIE) coordinates.[2]
-
Efficiency Calculations : Current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE) are calculated from the J-V-L data.
-
Lifetime Measurement : The operational stability is assessed by monitoring the time it takes for the luminance to decrease to 50% of its initial value (LT50) at a constant current density.
Visualizing the OLED Architecture and Workflow
Multilayer OLED Structure
Caption: A simplified diagram of a multilayer OLED structure.
Experimental Workflow
Caption: Experimental workflow for OLED fabrication and characterization.
Conclusion
While the absence of direct experimental data on this compound in OLEDs necessitates a prospective analysis, its molecular structure provides a strong rationale for its investigation as a hole-transporting material. The presence of the electron-donating amino group suggests the potential for efficient hole injection and transport, analogous to established arylamine-based HTLs. Furthermore, the bromo- and amino- functionalities offer versatile synthetic handles for the future development of novel emissive or charge-transporting materials. The experimental protocols and comparative benchmarks provided in this guide offer a solid foundation for researchers to systematically evaluate the performance of this compound and determine its viability in the next generation of OLED devices.
References
- BenchChem. (2025).
- Jenekhe, S. A., & Chen, X. (2003). Electron Transport Materials for Organic Light-Emitting Diodes. ACS Symposium Series, 845, 246-267.
- Kaliyappan, K., et al. (2020). Hole-transporting materials for organic light-emitting diodes: an overview. Journal of Materials Chemistry C, 8(33), 11286-11316.
- BenchChem. (2025). Application Notes and Protocols for Quinoline Derivatives in Organic Light-Emitting Diodes (OLEDs). BenchChem.
- Burroughes, J. H., et al. (1990). Light-emitting diodes based on conjugated polymers.
- The Crucial Role of Hole Transport Materials in OLED Efficiency. (2025, October 31). NINGBO INNO PHARMCHEM CO.,LTD.
Sources
A Senior Application Scientist's Guide to Assessing and Improving the Metabolic Stability of 8-Bromoquinolin-5-amine Derivatives
In the landscape of modern drug discovery, the metabolic stability of a compound is a critical determinant of its clinical success. A molecule with poor metabolic stability is often rapidly cleared from the body, leading to insufficient therapeutic exposure and the potential formation of toxic metabolites.[1][2] This guide provides a comprehensive framework for researchers and drug development professionals to assess and strategically improve the metabolic stability of compounds derived from the 8-Bromoquinolin-5-amine scaffold. We will delve into the known metabolic pathways of quinoline-based compounds, propose strategies for designing more robust derivatives, and provide a detailed, field-proven protocol for in vitro metabolic stability assessment.
The Quinoline Scaffold: A Double-Edged Sword of Potency and Metabolic Liability
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. However, its aromatic and electron-rich nature also makes it susceptible to oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[3][4][5] Understanding the metabolic fate of the parent quinoline structure is paramount to predicting the liabilities of its derivatives.
Key Metabolic Pathways of Quinoline
Studies have shown that quinoline itself is metabolized by several CYP isoforms, with CYP2A6, CYP2E1, and CYP3A4 playing significant roles.[3][4][6] The primary metabolic transformations include:
-
Hydroxylation: The quinoline ring is prone to hydroxylation at various positions, with 3-hydroxyquinoline and quinoline-5,6-diol being prominent metabolites.[3][4]
-
N-oxidation: The nitrogen atom in the quinoline ring can be oxidized to form quinoline-1-oxide.[3][4]
-
Epoxidation: Formation of an epoxide across the 5,6-double bond can occur, which is then hydrolyzed to the corresponding diol.[3][4]
These metabolic pathways are crucial to consider when designing new compounds based on the this compound scaffold. The presence of the amino and bromo substituents will undoubtedly influence the electronic properties of the quinoline ring and may direct metabolism towards specific sites.
Predicted Metabolic Hotspots of this compound
Based on the general principles of quinoline metabolism, we can predict the likely metabolic hotspots on the this compound core. The amino group at the 5-position and the bromine at the 8-position will electronically influence the quinoline ring, potentially making certain positions more susceptible to oxidative metabolism.
Caption: Predicted metabolic pathways of this compound.
A Comparative Analysis: Designing for Metabolic Stability
To illustrate a proactive approach to enhancing metabolic stability, let us consider a series of hypothetical derivatives of this compound and compare their expected metabolic profiles.
| Compound | Structure | Rationale for Design | Predicted Metabolic Stability | Potential Liabilities |
| Parent: this compound | 8-Br, 5-NH2 | Starting scaffold | Low to Moderate | Oxidation of the quinoline ring and the amino group. |
| Derivative A: N-Acetylation | 8-Br, 5-NHAc | The acetyl group can shield the amino group from direct oxidation. | Moderate | Hydrolysis of the amide bond to regenerate the parent amine. |
| Derivative B: C-6 Fluorination | 8-Br, 5-NH2, 6-F | Fluorine at a potential site of hydroxylation can block metabolism. | Moderate to High | Potential for metabolism at other positions. |
| Derivative C: N-Methylation | 8-Br, 5-NHMe | N-dealkylation is a common metabolic pathway for secondary amines. | Low | Rapid N-demethylation to the primary amine. |
| Alternative Scaffold: 7-Bromo-imidazo[1,2-a]pyridin-5-amine | Imidazopyridine core | Bioisosteric replacement of the quinoline ring to alter electronic properties and metabolic profile. | Potentially High | Different set of metabolic pathways to be determined. |
This comparative table serves as a conceptual framework for chemists to prioritize synthetic efforts towards analogs with a higher probability of metabolic robustness.
Experimental Protocol: In Vitro Metabolic Stability Assessment using Human Liver Microsomes
The following protocol provides a robust and reproducible method for determining the in vitro metabolic stability of test compounds. This assay measures the rate of disappearance of the parent compound when incubated with human liver microsomes, a subcellular fraction rich in CYP enzymes.[7][8]
Materials and Reagents
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Test compounds and positive control (e.g., a rapidly metabolized compound like verapamil)
-
Acetonitrile with internal standard (for quenching and sample analysis)
-
LC-MS/MS system for analysis
Experimental Workflow
Caption: Workflow for the in vitro liver microsomal stability assay.
Step-by-Step Procedure
-
Preparation:
-
Thaw human liver microsomes on ice. Dilute to the desired concentration (e.g., 0.5 mg/mL) with 0.1 M phosphate buffer (pH 7.4).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO) and then dilute it in the phosphate buffer to the final incubation concentration (e.g., 1 µM).
-
-
Incubation:
-
In a 96-well plate, add the diluted microsome solution and the test compound solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the system to equilibrate.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a well containing cold acetonitrile with a suitable internal standard. The acetonitrile will precipitate the microsomal proteins and halt the enzymatic reaction.
-
-
Sample Processing and Analysis:
-
Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to determine the peak area ratio of the test compound to the internal standard at each time point.
-
Data Analysis
The percentage of the test compound remaining at each time point is calculated relative to the 0-minute time point. The natural logarithm of the percent remaining is plotted against time, and the slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t½) can then be calculated using the following equation:
t½ = 0.693 / k
The intrinsic clearance (Clint) can also be determined, providing a valuable parameter for predicting in vivo hepatic clearance.[1]
Strategies for Improving Metabolic Stability
Should the initial assessment reveal that a lead compound derived from this compound has poor metabolic stability, several medicinal chemistry strategies can be employed to mitigate this liability.[9][10]
-
Blocking Sites of Metabolism: Introducing inert groups, such as fluorine or a methyl group, at positions identified as metabolic hotspots can prevent enzymatic oxidation.[9]
-
Altering Lipophilicity: Reducing the lipophilicity of a compound can sometimes decrease its affinity for CYP enzymes, thereby slowing its metabolism.[9][10]
-
Introducing Electron-Withdrawing Groups: The introduction of electron-withdrawing groups can deactivate the aromatic ring towards oxidative metabolism.[10]
-
Bioisosteric Replacement: Replacing a metabolically labile moiety with a bioisostere that is more resistant to metabolism can be a highly effective strategy. For example, replacing the quinoline ring with a different heterocycle.[9]
By systematically applying these strategies and iteratively assessing the metabolic stability of new analogs, researchers can effectively navigate the challenges of drug metabolism and advance compounds with more favorable pharmacokinetic profiles.
Conclusion
The assessment of metabolic stability is a critical and iterative process in modern drug discovery. For compounds derived from the this compound scaffold, a thorough understanding of quinoline metabolism, coupled with a proactive design strategy and robust in vitro testing, is essential for success. The experimental protocols and strategic considerations outlined in this guide provide a solid foundation for researchers to optimize the metabolic properties of their lead compounds and increase the likelihood of developing clinically viable drug candidates.
References
- Reigh, G., et al. (1995). Cytochrome P450 species involved in the metabolism of quinoline. Carcinogenesis, 16(10), 2453-2459. [Link]
- Reigh, G., et al. Cytochrome P450 species involved in the metabolism of quinoline. PubMed. [Link]
- Reigh, G., et al. (1995). Cytochrome P450 species involved in the metabolism of quinoline. Semantic Scholar. [Link]
- Goth, D., et al. (2014). Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogs by cytochrome P450 3A4. Molecular Pharmaceutics, 11(5), 1591-1602. [Link]
- Goth, D., et al. (2014). Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogues by cytochrome P450 3A4. WSU Research Exchange. [Link]
- Ricci, A., & Paio, A. (2019). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 62(17), 7895-7928. [Link]
- Słoczyńska, K., et al. (2019). In vitro metabolic stability assays for the selected compounds.
- Eurofins Discovery. Metabolic Stability Services. [Link]
- Rydberg, P., et al. (2007). In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. Drug Metabolism and Disposition, 35(8), 1357-1364. [Link]
- Kumar, V., et al. (2018). Enhancement of metabolic stability with structural modifications.
- Creative Biolabs. Metabolic Stability Assay. [Link]
- Di, L. (2013). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG. [Link]
- Ricci, A., & Paio, A. (2019). Mitigating Heterocycle Metabolism in Drug Discovery.
- Turesky, R. J. (1996). Metabolism of heterocyclic aromatic amines and strategies of human biomonitoring.
- Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361. [Link]
- Al-Majedy, Y. K., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 4967. [Link]
- Adebayo, M. A., et al. (2019). Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides.
- Kocyigit, O., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- Enyedy, É. A., et al. (2020). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 63(15), 8344-8363. [Link]
- Al-Majedy, Y. K., et al. (2021). Synthesis of 5-amino-7-bromoquinolin-8-yl sulfonates 15.
Sources
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytochrome P450 species involved in the metabolism of quinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. [PDF] Cytochrome P450 species involved in the metabolism of quinoline. | Semantic Scholar [semanticscholar.org]
- 6. Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogs by cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. nedmdg.org [nedmdg.org]
A Senior Scientist's Guide to the Synthesis and Data Reproducibility of 8-Bromoquinolin-5-amine
An In-Depth Technical Guide for Researchers
Welcome to a comprehensive guide on the synthesis, characterization, and data reproducibility of 8-bromoquinolin-5-amine. In medicinal chemistry, the quinoline scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1][2][3] However, the utility of any chemical building block is fundamentally tied to the reliability and reproducibility of its synthesis and characterization data. This guide addresses the specific challenges associated with this compound, a molecule for which published experimental data is notably scarce compared to its isomers.
As senior application scientists, our goal is not just to provide protocols but to instill a deeper understanding of the underlying chemical principles that govern success in the lab. We will dissect the isomeric landscape of bromo-aminoquinolines, propose a viable synthetic pathway for the title compound based on established chemical principles, and provide a robust framework for its analytical verification.
The Isomeric Landscape: A Challenge of Regioselectivity
A primary hurdle in working with substituted quinolines is achieving the desired regiochemistry. The synthesis of this compound is complicated by the directing effects of the substituents on the quinoline ring during electrophilic aromatic substitution. Its isomer, 5-bromo-8-aminoquinoline, is more commonly reported precisely because its synthesis is more straightforward.
The amino group (-NH₂) in 8-aminoquinoline is a powerful activating, ortho-, para-director. Direct bromination, therefore, preferentially occurs at the C5 and C7 positions, making the synthesis of 5-bromo-8-aminoquinoline a relatively high-yield, one-step transformation from a commercially available precursor.[4][5] Conversely, synthesizing this compound requires a more strategic, multi-step approach to overcome these innate electronic preferences.
A Proposed Synthetic Route for this compound
Given the lack of a well-established, one-pot synthesis, we propose a logical, multi-step pathway. This route leverages well-understood reactions in quinoline chemistry and is designed to force the desired regiochemistry. The causality behind this choice is to install substituents in a sequence that directs subsequent additions to the correct positions.
The proposed workflow is as follows:
Caption: Proposed multi-step synthesis of this compound.
Rationale for Experimental Choices:
-
Step 1 & 2 (Nitration & Separation): Nitration of quinoline yields a mixture of 5- and 8-nitro isomers. The separation of these isomers is a critical, albeit challenging, step that is essential for the regiochemical outcome of the subsequent bromination.
-
Step 3 (Bromination): The nitro group is a strong deactivating group and a meta-director. By brominating 5-nitroquinoline, the nitro group at C5 directs the incoming electrophile (Br+) to the C8 position. This is the key strategic step to install the bromine at the desired location. Conditions using N-Bromosuccinimide (NBS) in strong acid are often effective for such transformations.[6][7]
-
Step 4 (Reduction): The final step involves the reduction of the nitro group to a primary amine. Standard conditions like iron in acetic acid or tin(II) chloride in hydrochloric acid are generally effective for this transformation, yielding the target molecule.[4]
Comparative Protocol: Synthesis of 5-Bromo-8-aminoquinoline
To provide a benchmark for reproducibility, we present a typical protocol for the more accessible isomer, 5-bromo-8-aminoquinoline, adapted from published literature.[4][5] This reaction's success relies on the powerful directing effect of the C8-amino group.
Experimental Protocol: Synthesis of 5-Bromo-8-aminoquinoline
-
Dissolution: Dissolve 8-aminoquinoline (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) in a round-bottom flask.
-
Cooling: Place the flask in an ice bath to cool the solution to 0 °C.
-
Bromination: Prepare a solution of bromine (Br₂) (1.0-1.1 eq) in the same solvent. Add this solution dropwise to the stirred 8-aminoquinoline solution over 10-15 minutes, ensuring the temperature remains low.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize excess acid and unreacted bromine.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with the organic solvent (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain pure 5-bromo-8-aminoquinoline.
A Guide to Characterization and Data Verification
Unambiguous characterization is the cornerstone of reproducibility. For this compound, it is critical to use analytical techniques that can definitively distinguish it from its isomers.
Table 1: Comparative Properties of Key Isomers
| Property | This compound | 5-Bromo-8-aminoquinoline |
| CAS Number | 116632-58-7[8] | 53472-18-7[9] |
| Molecular Formula | C₉H₇BrN₂ | C₉H₇BrN₂ |
| Molecular Weight | 223.07 g/mol [8] | 223.07 g/mol [9] |
| Synthesis | Multi-step proposed route | Direct bromination of 8-aminoquinoline |
Analytical Workflow
A robust analytical workflow is essential to validate the identity and purity of the synthesized compound.
Caption: General workflow for spectroscopic analysis and validation.
Detailed Analytical Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the precise substitution pattern on the quinoline ring.[10]
-
¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7-1.0 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[10]
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Data Analysis: The key to distinguishing isomers lies in the chemical shifts and coupling constants of the aromatic protons. For This compound , one would expect to see distinct signals for H6 and H7. For 5-bromo-8-aminoquinoline , the protons at H6 and H7 would show a different pattern. The N-H protons of the amine group will typically appear as a broad singlet between 3.5-5.5 ppm, which will disappear upon a D₂O shake.[11]
-
Mass Spectrometry (MS)
MS confirms the molecular weight and the presence of a bromine atom.[10]
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Analyze using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).
-
Data Analysis: The most critical diagnostic feature is the molecular ion peak. Due to the natural isotopic abundance of bromine (⁵⁰·⁷% ⁷⁹Br and ⁴⁹·³% ⁸¹Br), the spectrum will show two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and [M+2]⁺).[10] For this compound, this pattern should be centered around m/z 222 and 224 ([C₉H₇⁷⁹BrN]⁺ and [C₉H₇⁸¹BrN]⁺).
Table 2: Expected vs. Reported Spectroscopic Data
| Analysis | This compound (Predicted) | 5-Bromo-8-aminoquinoline (Reported Data) |
| ¹H NMR | Aromatic protons (~7.0-8.8 ppm) will show a unique splitting pattern consistent with a 5,8-disubstitution. NH₂ protons will be a broad singlet (~3.5-5.5 ppm). | Aromatic protons show a pattern consistent with 5,8-disubstitution. For example, reported shifts include δ 8.78 (dd, H-2), 8.44 (dd, H-4), 7.60 (d, H-6), 7.52 (dd, H-3), 6.83 (d, H-7), 5.07 (bs, NH₂).[4][5] |
| Mass Spec (M⁺) | Isotopic cluster at m/z ~222/224 with ~1:1 intensity ratio. | Isotopic cluster at m/z ~222/224 with ~1:1 intensity ratio. |
| IR Spectroscopy | N-H stretching for primary amine (~3300-3500 cm⁻¹), C-Br stretch (~500-600 cm⁻¹).[11] | N-H stretching for primary amine, C-Br stretch. |
Conclusion and Recommendations for Researchers
The reproducibility of experimental data for this compound is inherently challenging due to the lack of well-documented synthetic procedures. This guide demonstrates that while its isomer, 5-bromo-8-aminoquinoline, is readily accessible, the synthesis of the title compound requires a deliberate, multi-step strategy to control regiochemistry.
Our core recommendations are:
-
Verify Your Starting Materials: Always confirm the identity and purity of your starting quinoline derivatives.
-
Adopt a Strategic Synthesis: For this compound, a multi-step approach involving nitration, separation, regioselective bromination, and reduction is the most chemically sound pathway.
-
Embrace Rigorous Characterization: Do not rely on a single data point. Use a combination of ¹H NMR, ¹³C NMR, and Mass Spectrometry to unambiguously confirm the identity of your final product. Pay close attention to the aromatic region of the NMR spectrum to differentiate between isomers.
-
Document Thoroughly: For the benefit of the scientific community, detailed documentation of reaction conditions, purification methods, and complete characterization data is essential for establishing a reproducible protocol.
By approaching this synthesis with a clear understanding of the underlying chemical principles and a commitment to rigorous analytical validation, researchers can confidently generate reliable and reproducible data for this compound and its derivatives.
References
- Al-Ostoot, F. H., Al-Ghorbani, M., & Rbaa, M., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. [Link]
- Gouliaev, A. H., & Brown, W. D. (2002). Synthesis of 5- or 8-bromoisoquinoline derivatives. U.S.
- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 140109, 8-Bromoquinoline. PubChem. [Link]
- Ökten, S., Tutar, A., & Söylemez, M. S. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- Brown, W. D., & Gouliaev, A. H. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Organic Preparations and Procedures International, 37(4), 393-397.
- Al-Ostoot, F. H., Al-Ghorbani, M., Rbaa, M., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. [Link]
- Krishna, V. R., Kumar, K. S., & Reddy, Y. T., et al. (2016). Synthesis of 5-amino-7-bromoquinolin-8-yl sulfonates 15.
- Szakács, Z., & Kálai, T. (2023). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 28(10), 4066. [Link]
- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 613829, 5-Bromo-quinolin-8-ylamine. PubChem. [Link]
- Al-Ostoot, F. H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
- Kumar, A., & Gupta, H. (2013).
- Le, T. V., et al. (2019). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. [Link]
- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- Gupta, H. (2013). Biological Activities of Quinoline Derivatives.
- LibreTexts Chemistry (2024). 24.10: Spectroscopy of Amines. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. acgpubs.org [acgpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. labsolu.ca [labsolu.ca]
- 9. 5-Bromo-quinolin-8-ylamine | C9H7BrN2 | CID 613829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 8-Bromoquinolin-5-amine
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond the reaction flask. The responsible management and disposal of chemical waste are paramount to ensuring laboratory safety, environmental integrity, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 8-Bromoquinolin-5-amine, a halogenated aromatic amine. The procedures outlined herein are grounded in established safety principles and are designed to provide a clear, actionable framework for laboratory personnel.
Hazard Profile and Chemical Characterization
This compound belongs to the class of halogenated aromatic amines. While comprehensive toxicological data for this specific compound may be limited, the hazard profile can be inferred from its structural class and data on similar quinoline derivatives. Such compounds are generally treated with caution due to potential health and environmental risks.[1][2]
Key Considerations:
-
Health Hazards: Based on analogous compounds, this compound should be handled as a substance that is potentially harmful if swallowed, and can cause significant skin and eye irritation.[3][4][5] Aromatic amines as a class are known for potential toxicity, with some being readily absorbed through the skin.[2]
-
Environmental Hazards: Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life.[6] Therefore, release into the sanitary sewer system or general environment is strictly prohibited.[7][8][9]
-
Reactivity: While stable under normal conditions, it should be stored away from strong oxidizing agents.[10][11]
Table 1: Anticipated Hazard Classification for this compound
| Hazard Class | Category | GHS Statement | Source/Analogy |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [4][5] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [3][4][10][11] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | [3][4][10][11] |
| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation | [3][4][11] |
Mandatory Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensuring adequate personal protection is the first line of defense. The "Hierarchy of Controls" places PPE as the final barrier, making its correct use critical.[12]
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, are required. Always inspect gloves for tears or punctures before use.
-
Eye Protection: Chemical safety goggles or a face shield must be worn to protect against splashes.
-
Body Protection: A standard laboratory coat, long pants, and closed-toe shoes are mandatory to prevent skin contact.
The Core Disposal Protocol: A Step-by-Step Guide
The proper disposal of this compound is predicated on one central principle: it must be treated as Hazardous Waste . Specifically, due to the bromine atom, it falls into the "Halogenated Organic Waste" sub-category.[9][13][14]
Step 1: Waste Identification and Segregation
The causality behind waste segregation is both for safety and compliance. Mixing incompatible chemicals can lead to dangerous reactions, while co-mingling halogenated and non-halogenated waste streams significantly increases the cost and complexity of disposal.[14][15]
-
Action: Identify all waste streams containing this compound. This includes:
-
Unused or expired pure compound.
-
Reaction mixtures and solutions.
-
Solvent rinsates from contaminated glassware.
-
Contaminated consumables (e.g., pipette tips, weighing paper, gloves, absorbent pads from spills).
-
-
Action: Collect this waste in a container designated exclusively for Halogenated Organic Waste .[13][16] Do not mix with non-halogenated solvents like acetone, ethanol, or hexane unless they are part of the same waste stream.
Step 2: Container Selection and Labeling
Proper containment and labeling are mandated by regulatory bodies like the Environmental Protection Agency (EPA) and OSHA's Hazard Communication Standard.[7][17][18] A clear label ensures that all personnel are aware of the container's contents and associated hazards.
-
Action: Select a chemically compatible waste container. A high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap is typically appropriate.[7][15] Ensure the container is in good condition with no cracks or leaks.
-
Action: Affix a "Hazardous Waste" tag or label to the container before adding any waste.[7][16]
-
Action: Clearly write the following information on the label:
-
The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[7]
-
For mixtures, list all components and their approximate percentages.[7]
-
The relevant hazard pictograms (e.g., irritant, health hazard).[7]
-
The accumulation start date (the date the first drop of waste is added).
-
The Principal Investigator's name and lab location.[7]
Step 3: Safe Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[15][18] This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Action: Keep the waste container securely closed at all times, except when actively adding waste.[15][16] This prevents the release of volatile organic compounds (VOCs) and protects against spills.
-
Action: Store the container in a designated secondary containment bin or tray to contain any potential leaks.
-
Action: Ensure the storage area is away from incompatible materials, particularly strong acids and oxidizing agents.[9][15] Do not store waste containers in a fume hood where they can interfere with airflow or be exposed to reactive conditions.[19]
Spill and Decontamination Procedures
Accidents happen, and a prepared response is critical to mitigating risk.
-
For Small Spills (Solid or Liquid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels.
-
Carefully sweep or scoop the absorbed material into a designated bag or container.
-
Seal the container, label it as "Spill Debris containing this compound," and manage it as hazardous waste.
-
Decontaminate the spill area with a suitable solvent (e.g., acetone), collecting the rinsate as halogenated hazardous waste.[13]
-
-
For Large Spills:
-
Evacuate the immediate area.
-
Alert your institution's Environmental Health and Safety (EHS) office or emergency response team immediately.
-
Prevent others from entering the area.
-
Final Disposal Pathway
The final step in the lifecycle of this compound waste is its removal and disposal by trained professionals. Under no circumstances should this chemical waste be poured down the drain or placed in the regular trash.[7][14]
-
Action: Once the waste container is full (typically no more than 90% capacity to allow for expansion[19]), or has reached the institutional time limit for storage in an SAA, contact your EHS office to arrange for a waste pickup.[13]
-
Action: Ensure all labeling is complete and accurate before the scheduled pickup. EHS or a licensed waste broker will then transport the waste to a certified Treatment, Storage, and Disposal Facility (TSDF) in accordance with all federal, state, and local regulations.[8][19]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational process for the disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
- OSHA Rules for Hazardous Chemicals - DuraLabel Resources. (2025, December 16).
- OSHA Hazard Communication Standard and OSHA Guidelines - CDC.
- OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- What Are the OSHA Requirements for Chemical Storage? - American Hazmat Rentals.
- Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration - OSHA.
- Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals - Benchchem.
- Laboratory Hazardous Waste Disposal Guidelines - Central Washington University.
- How to Dispose of Chemical Waste | Environmental Health and Safety.
- Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res - EPA.
- Managing Hazardous Chemical Waste in the Lab.
- SAFETY DATA SHEET - 8-Bromoquinoline. (2025, December 20).
- How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. (2022, April 11).
- An In-depth Technical Guide to the Safety and Handling of 6-amino-7-bromoquinoline-5,8-dione - Benchchem.
- Chemical Waste Disposal Guidelines.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ResearchGate.
- SAFETY DATA SHEET - 8-Quinolinamine. (2009, September 26).
- SAFETY DATA SHEET - 8-Hydroxyquinoline. (2010, September 6).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 6).
- 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem.
- SAFETY DATA SHEET - 5-Bromoquinoline. (2012, July 9).
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (2023, November 9).
- Appendix A Disposal Procedures by Chemical. (2022, June 6).
- 5-Bromo-quinolin-8-ylamine | C9H7BrN2 | CID 613829 - PubChem.
- Safety Data Sheet - 4-Bromoquinolin-2-amine. (2021, May 1).
- 5-Bromoquinoxalin-6-amine | C8H6BrN3 | CID 14928442 - PubChem.
- Halogenated Solvents.
- Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group.
- 2092339-02-9|8-Bromo-5-methylquinolin-3-amine|BLD Pharm.
- 67805-67-8|8-Bromoquinolin-2(1H)-one|BLD Pharm.
- Proper Disposal of 6-Bromoquinoline-8-carbonitrile: A Guide for Laboratory Professionals - Benchchem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Bromo-quinolin-8-ylamine | C9H7BrN2 | CID 613829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. angenechemical.com [angenechemical.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. epa.gov [epa.gov]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. fishersci.com [fishersci.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 16. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 17. What Are the OSHA Requirements for Chemical Storage? [americanhazmatrentals.com]
- 18. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 19. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 8-Bromoquinolin-5-amine
Welcome to your essential safety and operational guide for handling 8-Bromoquinolin-5-amine. As researchers and drug development professionals, our work's integrity is matched only by our commitment to safety. This guide moves beyond mere compliance, offering a framework grounded in scientific principles to ensure your protection. Here, we will dissect the "why" behind each procedural step, empowering you to make informed safety decisions.
Immediate Safety Profile: Understanding the Hazard
This compound is a substituted quinoline, a class of compounds with significant applications but also requiring careful handling. Its hazard profile, derived from data on analogous compounds, necessitates a stringent approach to exposure control.
Table 1: GHS Hazard Classification Summary for Structurally Similar Compounds
| Hazard Class | Category | Hazard Statement | Source(s) |
|---|---|---|---|
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [1][2][3] |
| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation | [1][2][3] |
| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation | [1][2][3] |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed | [2] |
| Acute Toxicity (Dermal) | 4 | H312: Harmful in contact with skin | [2] |
| Acute Toxicity (Inhalation) | 4 | H332: Harmful if inhaled |[2] |
Note: This table aggregates data from this compound and closely related analogs. Always refer to the specific Safety Data Sheet (SDS) provided with your product.
The primary risks—irritation to the skin, eyes, and respiratory tract—stem from direct contact with the solid powder or its dust. The causality is clear: the compound's chemical nature can disrupt biological tissues upon contact. Our protective strategy, therefore, is centered on creating impermeable barriers.
The Core Principle: A Hierarchy of Controls
Personal Protective Equipment (PPE) is the final, critical barrier between you and a chemical hazard. However, it is most effective when integrated into a broader safety framework known as the Hierarchy of Controls.
Caption: A decision-making workflow for selecting appropriate PPE.
By adhering to these protocols, you build a system of safety that protects you, your colleagues, and the integrity of your research. Always consult your institution's specific safety guidelines and the manufacturer's SDS before beginning any new procedure.
References
- Vo, E., Berardinelli, S. P., Hall, R. C., & El Ayouby, N. (2000). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. AIHAJ, 61(6), 837-841.
- Vo, E., Berardinelli, S. P., & Hall, R. C. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. PubMed.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- University of California, Riverside Environmental Health & Safety. (n.d.). Chemical Safety: Personal Protective Equipment.
- PubChem. (n.d.). 5-Bromo-quinolin-8-ylamine. National Center for Biotechnology Information.
- PubChem. (n.d.). 8-Bromoquinoline. National Center for Biotechnology Information.
- Allan Chemical Corporation. (2023). How to Choose PPE for Chemical Work.
- Kerbl. (n.d.). Chemical resistant gloves.
- Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide.
- Gloves By Web. (n.d.). Gloves Chemical Resistance Chart.
- University of California, Berkeley Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart.
- PubChem. (n.d.). 8-Quinolinol, 5-bromo-. National Center for Biotechnology Information.
- PubChem. (n.d.). 5-Bromoquinoxalin-6-amine. National Center for Biotechnology Information.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
